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  • Product: 5-Hydroxy-4-oxopentanal
  • CAS: 31082-85-6

Core Science & Biosynthesis

Foundational

5-Hydroxy-4-oxopentanal: Mechanistic Origins, Chemical Synthesis, and Biomedical Applications

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary In the landscape of modern organic chemistry and environmental biochemistry, 5-hydroxy-4-oxopentanal occupies a unique dual...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of modern organic chemistry and environmental biochemistry, 5-hydroxy-4-oxopentanal occupies a unique dual role. To atmospheric chemists, it is a critical secondary oxidation product derived from the ozonolysis of human skin lipids (specifically squalene), acting as a precursor to indoor secondary organic aerosols (SOAs)[1]. To synthetic chemists and drug development professionals, it is a highly versatile bifunctional building block. Derived from biomass via the Achmatowicz rearrangement, it serves as a critical intermediate in the synthesis of pentane-1,2,5-triol, which is subsequently polymerized into pH-responsive nanogels for targeted oncological drug delivery (e.g., Doxorubicin)[2].

This whitepaper synthesizes the physicochemical profile, environmental genesis, and de novo synthetic protocols of 5-hydroxy-4-oxopentanal, providing a foundational framework for researchers leveraging this compound in advanced material and biomedical sciences.

Chemical Nomenclature and Physicochemical Profiling

The structural duality of 5-hydroxy-4-oxopentanal—featuring both a terminal aldehyde and an α-hydroxy ketone moiety—renders it highly reactive. The presence of multiple hydrogen bond acceptors and a rotatable carbon backbone allows it to participate readily in cross-linking, condensation, and polymerization reactions.

Quantitative Chemical Data

The following table summarizes the core identifiers and computed physicochemical properties of 5-hydroxy-4-oxopentanal[3].

Property / DescriptorValue
IUPAC Name 5-hydroxy-4-oxopentanal
Common Synonyms Pentanal, 5-hydroxy-4-oxo-; 5-OH-4-OPA
CAS Registry Number 31082-85-6
SMILES String C(CC(=O)CO)C=O
Molecular Formula C₅H₈O₃
Molecular Weight 116.11 g/mol
Exact Monoisotopic Mass 116.04734 Da
Topological Polar Surface Area (TPSA) 54.4 Ų
Rotatable Bond Count 4
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1

Environmental Genesis: The Squalene Ozonolysis Pathway

In indoor environments, human occupants are the primary drivers of localized atmospheric chemistry. Squalene (a 30-carbon triterpene containing six trans-oriented double bonds) constitutes up to 15% of human sebum. Because of its high degree of unsaturation, squalene acts as a dominant sink for ambient ozone (O₃)[4].

The Criegee Mechanism and Secondary Oxidation

When ozone contacts squalene on skin, hair, or settled dust, it undergoes a classic Criegee cycloaddition across the carbon-carbon double bonds, forming a primary ozonide that rapidly decomposes into a carbonyl and a Criegee intermediate[5].

  • Primary Oxidation: The initial attack yields primary volatile reaction products (VRPs) such as 6-methyl-5-hepten-2-one (6-MHO) and geranylacetone[1].

  • Secondary Oxidation: Because these primary products still contain unsaturated bonds, they undergo successive ozonolysis. The cleavage of 6-MHO or geranylacetone yields 5-hydroxy-4-oxopentanal (5-OH-4-OPA) alongside other dicarbonyls like 4-oxopentanal (4-OPA)[6].

  • Aerosolization: Due to its bifunctional nature and lower volatility compared to primary fragments, 5-hydroxy-4-oxopentanal readily condenses to form oligomers, contributing significantly to the mass of indoor Secondary Organic Aerosols (SOAs)[6].

SqualenePathway Sq Squalene (Skin Lipid) 6 Double Bonds Pri Primary Products (6-MHO, Geranylacetone) Sq->Pri + O3 O3 Ozone (O3) Criegee Mechanism O3->Pri Sec Secondary Oxidation (O3 Attack) Pri->Sec Target 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) Sec->Target Cleavage SOA Secondary Organic Aerosols (Indoor Air Particles) Target->SOA Condensation

Mechanism of squalene ozonolysis yielding 5-hydroxy-4-oxopentanal and secondary organic aerosols.

De Novo Chemical Synthesis: The Achmatowicz Protocol

While 5-hydroxy-4-oxopentanal is generated spontaneously in the environment, its utility in drug delivery requires scalable, high-purity de novo synthesis. The most efficient, green-chemistry compliant route is the Achmatowicz Rearrangement starting from biomass-derived furfuryl alcohol[2].

Causality in Experimental Design
  • Catalyst Selection (TS-1 / H₂O₂): Traditional Achmatowicz rearrangements use stoichiometric N-bromosuccinimide (NBS), which generates toxic halogenated waste. Substituting NBS with a Titanium Silicalite-1 (TS-1) catalyst and hydrogen peroxide ensures a clean oxidative ring expansion, yielding only water as a byproduct[2].

  • Selective Hydrogenation (Pd/C): The intermediate, 6-hydroxy-2H-pyran-3(6H)-one, contains an enone system. Palladium on carbon (Pd/C) under a mild H₂ atmosphere selectively reduces the carbon-carbon double bond without over-reducing the carbonyl groups, ensuring the structural integrity of the final 5-hydroxy-4-oxopentanal[2].

Self-Validating Experimental Protocol

Step 1: Oxidative Ring Expansion (Achmatowicz Rearrangement)

  • Preparation: Dissolve 20.0 g of furfuryl alcohol in 200 mL of anhydrous acetonitrile in a 500 mL round-bottom flask. Rationale: Acetonitrile provides a polar aprotic environment that stabilizes the highly reactive peroxy intermediates.

  • Catalysis: Add 2.0 g of TS-1 catalyst to the solution, followed by the dropwise addition of 30 mL of 37% H₂O₂ over 30 minutes.

  • Reaction: Stir the mixture at 40 °C for 5 hours.

  • In-Process QC: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the furfuryl alcohol spot validates the completion of the ring expansion.

  • Workup: Filter the mixture to recover the TS-1 catalyst. Concentrate the filtrate under reduced pressure. The intermediate, 6-hydroxy-2H-pyran-3(6H)-one, will isolate as a pale-yellow oil that crystallizes at −20 °C[2].

Step 2: Selective Alkene Hydrogenation

  • Preparation: Dissolve 12.59 g (0.11 mol) of the 6-hydroxy-2H-pyran-3(6H)-one intermediate in 275 mL of absolute ethanol.

  • Reduction: Add 1.26 g of 10 wt. % Pd/C catalyst. Purge the flask with nitrogen, then introduce a hydrogen atmosphere via a balloon.

  • Reaction: Stir vigorously at room temperature (20-25 °C) for 5 hours.

  • In-Process QC: Take a 0.5 mL aliquot, filter, and analyze via ¹H-NMR. The disappearance of the vinylic proton signals (typically around δ 6.0-7.0 ppm) validates the successful reduction of the double bond.

  • Workup: Filter the reaction mixture through a tight pad of Celite® to safely remove the pyrophoric Pd/C catalyst. Critical Step: Failure to use Celite may result in catalyst bleed, leading to downstream degradation.

  • Isolation: Remove the ethanol under reduced pressure to yield 5-hydroxy-4-oxopentanal as a high-purity pale-yellow oil[2].

SynthesisWorkflow FA Furfuryl Alcohol (Biomass Derived) Ox Oxidation H2O2, TS-1 Catalyst, 40°C FA->Ox Int 6-Hydroxy-2H-pyran-3(6H)-one (Intermediate) Ox->Int Achmatowicz Rearrangement Red Hydrogenation H2, Pd/C, EtOH, RT Int->Red Prod 5-Hydroxy-4-oxopentanal (Target Product) Red->Prod Alkene Reduction

Step-by-step synthetic workflow of 5-hydroxy-4-oxopentanal via Achmatowicz rearrangement.

Applications in Drug Development: pH-Responsive Nanogels

In the realm of advanced pharmacology, 5-hydroxy-4-oxopentanal is not the final therapeutic agent, but a vital macromolecular precursor.

Synthesis of Pentane-1,2,5-triol

To utilize the carbon backbone for polymer synthesis, 5-hydroxy-4-oxopentanal is subjected to exhaustive reduction. Reacting the compound with Sodium Borohydride (NaBH₄) in methanol at 0 °C reduces both the aldehyde and the ketone, yielding pentane-1,2,5-triol [2].

Nanogel Formulation for Doxorubicin Delivery

The resulting pentane-1,2,5-triol is co-polymerized with naturally derived citric acid via a Steglich esterification (using EDC and DMAP as coupling agents). This forms a highly biocompatible, biodegradable, three-dimensional nanogel network[7].

Mechanism of Action in Oncology:

  • Electrostatic Loading: The chemotherapeutic agent Doxorubicin (DOX) contains primary amine groups that form strong electrostatic interactions with the free carboxylic acid groups of the citric acid-triol nanogel, achieving encapsulation efficiencies of ~95%[7].

  • Tumor Microenvironment Targeting: The ester bonds formed by the pentane-1,2,5-triol backbone are stable at physiological pH (7.4) but undergo rapid hydrolysis in the acidic microenvironment of tumor tissues (pH ~5.0). This triggers a bi-phasic, localized release of DOX, minimizing systemic cardiotoxicity while maximizing antineoplastic efficacy[2].

Sources

Exploratory

Unveiling 5-Hydroxy-4-oxopentanal: Mechanistic Generation and Analytical Workflows in Squalene-Rich Food Matrices

Introduction & Scientific Rationale In the realm of food chemistry and lipid oxidation, the degradation of unsaturated lipids is traditionally monitored via auto-oxidation markers such as hexanal or malondialdehyde. Howe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In the realm of food chemistry and lipid oxidation, the degradation of unsaturated lipids is traditionally monitored via auto-oxidation markers such as hexanal or malondialdehyde. However, when squalene-rich food matrices—such as extra virgin olive oil, pumpkin seed oil, and amaranth extracts—are exposed to ambient ozone during harvesting, processing (e.g., spray-drying), or prolonged storage, a distinct oxidative pathway is triggered.

As a Senior Application Scientist, I have observed that the ozonolysis of squalene generates a highly specific suite of secondary oxidation products. Among these, 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) emerges as a critical, yet analytically elusive, biomarker of ozone-initiated lipid degradation[1]. This whitepaper delineates the mechanistic origins of 5-OH-4-OPA, its behavior in food matrices, and provides a self-validating analytical protocol for its precise quantification.

Chemical Topology & Physicochemical Profile

5-Hydroxy-4-oxopentanal is a highly polar, bifunctional molecule containing both an alpha-hydroxy ketone moiety and a terminal aldehyde. This dual functionality dictates its high reactivity and its tendency to partition into aqueous phases rather than remaining in the bulk lipid matrix.

Table 1: Physicochemical Properties of 5-Hydroxy-4-oxopentanal

PropertyValueScientific Implication for Food Matrices
IUPAC Name 5-hydroxy-4-oxopentanalBifunctional nature drives cross-linking reactions.
Molecular Formula C5H8O3Provides the exact mass for HRMS targeting[2].
Monoisotopic Mass 116.0473 DaRequires high-resolution MS to distinguish from isomers.
XLogP3 -1.3Highly hydrophilic; will partition out of bulk oils[2].
Topological Polar Surface Area 54.4 ŲHigh polarity necessitates specialized extraction solvents.

Mechanistic Generation in Food Matrices

The formation of 5-OH-4-OPA does not occur via standard radical-mediated auto-oxidation; it is strictly an ozone-driven process governed by the Criegee mechanism [3].

Squalene is a non-volatile triterpene containing six unconjugated carbon-carbon double bonds. When ambient ozone penetrates the headspace of packaged foods or interacts with lipid droplets during aerosolized processing, it undergoes a cycloaddition reaction across squalene's double bonds to form a primary ozonide. This unstable intermediate rapidly cleaves into a carbonyl and an energy-rich carbonyl oxide known as the Criegee intermediate [R-C(CH3)OO].

The subsequent isomerization and decomposition of these intermediates yield first-generation volatile products (e.g., 6-methyl-5-hepten-2-one) and second-generation condensed-phase products, prominently including 5-OH-4-OPA[4].

CriegeeMechanism Squalene Squalene (Plant Lipids) PO Primary Ozonide Squalene->PO Cycloaddition Ozone Ozone (O3) Ozone->PO Criegee Criegee Intermediate [R-C(CH3)OO] PO->Criegee Cleavage FirstGen 1st Gen Products (e.g., 6-MHO, 4-OPA) Criegee->FirstGen Isomerization & Decomposition SecondGen 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) FirstGen->SecondGen Secondary Ozonolysis

Fig 1. Criegee mechanism of squalene ozonolysis yielding 5-OH-4-OPA.

Matrix Dynamics & Oligomerization Potential

In food science, understanding the fate of a molecule is just as important as identifying its source. Because 5-OH-4-OPA possesses both hydroxyl and carbonyl groups, it is highly susceptible to hemiacetal formation reactions [4]. In the microenvironment of a food matrix, 5-OH-4-OPA acts as a cross-linking agent, reacting with other oxidized lipids to form non-volatile oligomers of the type M(C5H8O3)n[4]. This oligomerization directly impacts the redox capacity of the food, potentially accelerating the degradation of co-existing antioxidants like tocopherols.

Self-Validating Analytical Protocol

To accurately quantify 5-OH-4-OPA, we must overcome its high polarity and its tendency to oligomerize. Standard GC-MS protocols utilizing high heat will destroy the molecule. Therefore, I have designed a self-validating LC-HRMS protocol that relies on cold extraction and immediate derivatization.

Causality in Experimental Design:

  • Why a biphasic non-protic extraction? Protic solvents (like methanol) can artificially induce acetal formation with the aldehyde group. A biphasic system (hexane/water) forces the hydrophilic 5-OH-4-OPA into the aqueous phase, separating it from the interfering bulk lipids.

  • Why PFBHA Derivatization? O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) specifically targets and locks the reactive carbonyl groups into stable oximes, preventing the molecule from polymerizing prior to MS detection.

  • Why the Internal Standard? A stable isotope-labeled surrogate spiked before extraction acts as a self-validating control, correcting for matrix-induced ion suppression in the ESI source.

Step-by-Step Methodology:
  • Matrix Spiking: Weigh 5.0 g of the lipid-rich food sample into a cold glass centrifuge tube. Spike with 10 µL of a ¹³C-labeled carbonyl surrogate to establish the internal validation baseline.

  • Cold Liquid-Liquid Extraction (LLE): Add 10 mL of LC-MS grade Hexane (non-polar phase) and 10 mL of ultra-pure LC-MS Water (polar phase). Vortex vigorously for 2 minutes at 4°C. Centrifuge at 4000 x g for 10 minutes to separate the phases.

  • Phase Isolation: Carefully extract the lower aqueous phase (containing the polar 5-OH-4-OPA) using a pre-chilled glass syringe.

  • Derivatization: Add 1 mL of 20 mM PFBHA solution to the aqueous extract. Incubate at room temperature in the dark for 2 hours to ensure complete oxime formation.

  • ESI-HRMS Analysis: Inject 5 µL into a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source operating in positive mode. Monitor for the protonated adduct [M+H]⁺ at the exact mass of m/z 117.0551.

AnalyticalWorkflow Sample Squalene-Rich Food Matrix (e.g., Olive Oil) Extraction Cold LLE Extraction (Hexane + H2O) Sample->Extraction Prevents hemiacetal artifacts Derivatization Carbonyl Derivatization (PFBHA reaction) Extraction->Derivatization Locks reactive carbonyls Analysis ESI-HRMS Analysis (m/z 117.0551 [M+H]+) Derivatization->Analysis Enhances ionization Validation Data Processing & Matrix Recovery Validation Analysis->Validation Ensures self-validating system

Fig 2. Self-validating analytical workflow for 5-OH-4-OPA extraction.

Quantitative Product Distribution

To contextualize 5-OH-4-OPA within the broader degradation profile of squalene-rich foods, it is essential to map it against primary and other secondary ozonolysis products.

Table 2: Squalene Ozonolysis Product Distribution in Lipid Matrices

Oxidation ProductGenerationVolatility ProfileFunctional GroupsAnalytical Target
Acetone PrimaryHighly VolatileKetoneHeadspace GC-MS
6-methyl-5-hepten-2-one (6-MHO) PrimaryVolatileKetone, AlkeneHeadspace GC-MS
4-oxopentanal (4-OPA) SecondarySemi-VolatileAldehyde, KetoneLC-HRMS (Derivatized)
5-hydroxy-4-oxopentanal SecondaryCondensed/PolarHydroxyl, Aldehyde, KetoneLC-HRMS (Derivatized)
1,4-butanedial SecondarySemi-VolatileDialdehydeLC-HRMS (Derivatized)

Data synthesized from established atmospheric and lipid oxidation models[1][3][4].

Conclusion

The natural occurrence of 5-Hydroxy-4-oxopentanal in food is an inevitable consequence of squalene's interaction with environmental ozone. By moving beyond traditional auto-oxidation markers and employing targeted, self-validating LC-HRMS workflows, food scientists and drug development professionals can accurately map the redox capacity and oxidative history of squalene-rich matrices.

References

  • Source: Environmental Science & Technology (uci.edu)
  • Source: National Institutes of Health (nih.gov)
  • Source: ACS Publications (acs.org)
  • Source: National Institutes of Health (nih.gov)

Sources

Foundational

The Chemical and Physical Dynamics of 5-Hydroxy-4-oxopentanal: A Comprehensive Technical Guide

Executive Summary 5-Hydroxy-4-oxopentanal (CAS: 31082-85-6) is a highly reactive, bifunctional organic compound that serves as a critical intersection point between sustainable biorefinery engineering and atmospheric aer...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Hydroxy-4-oxopentanal (CAS: 31082-85-6) is a highly reactive, bifunctional organic compound that serves as a critical intersection point between sustainable biorefinery engineering and atmospheric aerosol chemistry. Featuring a terminal aldehyde, an internal ketone, and a primary hydroxyl group, this molecule exhibits profound reactivity. In synthetic applications, it is a highly valued intermediate derived from biomass for the production of functional nanogels and drug delivery systems[1]. In environmental chemistry, it is a primary secondary organic aerosol (SOA) precursor generated via the ozonolysis of squalene, a dominant human skin lipid [2].

This whitepaper provides an in-depth technical synthesis of its physical properties, validated synthetic protocols, atmospheric formation mechanisms, and advanced analytical detection workflows.

Chemical Identity and Physicochemical Properties

The unique reactivity of 5-hydroxy-4-oxopentanal is governed by its trifunctional nature. The terminal aldehyde is highly susceptible to nucleophilic attack and oxidation, while the α-hydroxy ketone moiety facilitates rapid isomerization and oligomerization under ambient conditions. This makes the compound both a versatile synthetic building block and a transient, highly reactive environmental intermediate.

Table 1: Quantitative Physicochemical Data
PropertyValueScientific Implication
Molecular Formula C₅H₈O₃Indicates a highly oxygenated, low-molecular-weight structure.
Molecular Weight 116.116 g/mol Highly volatile in monomeric form, but rapidly partitions to condensed phases upon oligomerization.
Exact Mass 116.0473 DaCritical for high-resolution mass spectrometry (HRMS) mass defect calculations.
XLogP3 -1.3Highly hydrophilic; readily partitions into aqueous aerosols and polar solvents.
Topological Polar Surface Area 54.4 ŲHigh TPSA facilitates strong hydrogen bonding networks (1 H-donor, 3 H-acceptors).
Rotatable Bonds 4High conformational flexibility, allowing it to act as a versatile cross-linking agent.

Data sourced from PubChem CID 53873414 [3].

Synthetic Methodology: The Biomass-to-Chemicals Pathway

In modern biorefineries, 5-hydroxy-4-oxopentanal is synthesized via the Achmatowicz Rearrangement [4]. The causality behind choosing this pathway lies in its exceptional atom economy. By utilizing furfuryl alcohol—a cheap, renewable furanic derived from lignocellulosic biomass—chemists can execute an oxidative ring expansion to generate a highly functionalized pyranone. Selective hydrogenation of this intermediate opens the hemiacetal ring, yielding the linear 5-hydroxy-4-oxopentanal. This compound can subsequently be reduced to pentane-1,2,5-triol, a critical cross-linker for doxorubicin-loaded nanogels.

Protocol 1: Catalytic Synthesis via Achmatowicz Rearrangement

This protocol is a self-validating system; the visual shift from a dark reaction mixture to a pale-yellow oil confirms the successful ring-opening and hydrogenation.

Step 1: Oxidative Ring Expansion

  • Dissolve 20.0 g of furfuryl alcohol in 200 mL of anhydrous acetonitrile.

  • Introduce 2.0 g of Titanium Silicalite-1 (TS-1) catalyst to the reactor.

  • Slowly add 30 mL of H₂O₂ (37% aqueous solution) to avoid thermal runaway.

  • Maintain the reaction at 40 °C under continuous stirring for 5 hours.

  • Extract and isolate the intermediate, 6-hydroxy-2H-pyran-3(6H)-one , which presents as a pale-yellow oil (crystallizes at −20 °C).

Step 2: Selective Hydrogenation and Ring Opening

  • Dissolve 12.59 g (0.11 mol) of the isolated 6-hydroxy-2H-pyran-3(6H)-one in 275 mL of absolute ethanol.

  • Add 1.26 g of Palladium on Carbon (Pd/C, 10 wt.%) catalyst.

  • Purge the reaction vessel and introduce an H₂ atmosphere (standard balloon pressure).

  • Stir at room temperature (20–25 °C) for 5 hours. The mild conditions prevent over-reduction of the aldehyde.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Remove the solvent under reduced pressure to yield 5-hydroxy-4-oxopentanal as a pale-yellow oil.

Synthesis_Pathway FA Furfuryl Alcohol (Biomass-derived) INT 6-Hydroxy-2H-pyran-3(6H)-one (Intermediate) FA->INT Achmatowicz Rearrangement H2O2, TS-1 cat., 40°C PROD 5-Hydroxy-4-oxopentanal (Target Product) INT->PROD Hydrogenation H2, Pd/C, RT DOWN Pentane-1,2,5-triol (Downstream) PROD->DOWN Reduction NaBH4, MeOH

Fig 1: Synthetic workflow from furfuryl alcohol to 5-hydroxy-4-oxopentanal.

Atmospheric Chemistry: Squalene Ozonolysis in Indoor Environments

Beyond targeted synthesis, 5-hydroxy-4-oxopentanal is a critical biomarker in indoor atmospheric chemistry. Human skin lipids are predominantly composed of squalene (up to 12% of surface lipids) [2]. Squalene contains six highly reactive non-conjugated double bonds.

Mechanistic Causality: When indoor ozone (O₃) contacts human skin or squalene-coated dust, it undergoes a 1,3-dipolar cycloaddition across the C=C bonds to form a primary ozonide (POZ). The POZ rapidly decomposes into a primary carbonyl and an excited Carbonyl-O-Oxide (Criegee intermediate). Squalene ozonolysis uniquely generates an R-C(CH₃)OO Criegee intermediate. The stabilization and subsequent isomerization of this specific intermediate yields an α-hydroxy ketone moiety, which undergoes further cleavage to produce 5-hydroxy-4-oxopentanal [5].

Because of its low vapor pressure and high reactivity, 5-hydroxy-4-oxopentanal acts as a building block for high-molecular-weight oligomers of the type M(C₅H₈O₃)n, which constitute a significant fraction of indoor secondary organic aerosols (SOAs) [5].

Ozonolysis_Pathway SQ Squalene (Skin Lipid) POZ Primary Ozonide (POZ) SQ->POZ + O3 O3 Ozone (O3) O3->POZ CRIEGEE Carbonyl-O-Oxide (Criegee Intermediate) POZ->CRIEGEE Cleavage PROD 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) CRIEGEE->PROD Isomerization (R-C(CH3)OO) OLIGO Aerosol Oligomers M(C5H8O3)n PROD->OLIGO Secondary Reactions

Fig 2: Mechanism of squalene ozonolysis yielding 5-hydroxy-4-oxopentanal.

Analytical Detection and Characterization

Because 5-hydroxy-4-oxopentanal readily oligomerizes, aggressive ionization techniques (like standard Electron Impact in GC-MS) often destroy the parent ion. Therefore, soft ionization via Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is the gold standard for its detection in environmental or synthetic matrices.

Protocol 2: ESI-HRMS Workflow for Environmental Samples
  • Sample Extraction: Extract indoor dust or synthetic reaction aliquots using a polar solvent mixture (e.g., 1:1 Acetonitrile:Water) to ensure the solubilization of both monomeric 5-hydroxy-4-oxopentanal and its polar oligomers.

  • Ionization Parameters: Inject the sample into an ESI source operating in positive ion mode . Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C to prevent thermal degradation of the fragile α-hydroxy ketone.

  • Mass Calibration: Calibrate the mass spectrometer using a standard LTQ ESI positive ion calibration solution.

  • Peak Identification: Screen for the sodiated adduct [M + Na]⁺. Given the exact mass of 116.0473 Da for C₅H₈O₃, the target [M + Na]⁺ peak will appear at m/z 139.036 .

  • Oligomer Profiling: To confirm the presence of 5-hydroxy-4-oxopentanal in aged aerosol samples, scan for the oligomeric progression peaks corresponding to [C₂₀H₃₄O₁₂(C₅H₈O₃)n + Na]⁺ where n = 0–7 [5].

Conclusion

5-Hydroxy-4-oxopentanal is a molecule of dual significance. To the synthetic chemist, it represents a triumph of atom economy—a bridge from raw biomass to sophisticated, biocompatible nanogels. To the atmospheric scientist, it is a key puzzle piece in understanding how human presence alters indoor air quality through squalene ozonolysis. Mastering its synthesis, handling, and detection requires a deep understanding of its bifunctional reactivity and its propensity to form complex oligomeric networks.

References

  • Polymeric Carriers for Delivery Systems in Biomedical Applic
  • Reactions of ozone with human skin lipids: Sources of carbonyls, dicarbonyls, and hydroxycarbonyls in indoor air Proceedings of the N
  • 5-Hydroxy-4-oxopentanal | C5H8O3 | CID 53873414 PubChem (N
  • Functional Nanogel from Natural Substances for Delivery of Doxorubicin National Center for Biotechnology Inform
  • Atmospheric Oxidation of Squalene: Molecular Study Using COBRA Modeling and High-Resolution Mass Spectrometry Environmental Science & Technology - ACS Public
Exploratory

An In-Depth Technical Guide to 5-Hydroxy-4-oxopentanal: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Hydroxy-4-oxopentanal (CAS No: 31082-85-6), a bifunctional molecule with the molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Hydroxy-4-oxopentanal (CAS No: 31082-85-6), a bifunctional molecule with the molecular formula C₅H₈O₃.[1][2] As a compound featuring both an α-hydroxy ketone and an aldehyde, it represents a versatile building block for organic synthesis and holds potential in various scientific domains, including drug discovery. This document will delve into its chemical identity, potential synthetic routes, and inferred spectroscopic properties. Furthermore, it will explore the reactivity of its key functional groups—the α-hydroxy ketone and the aldehyde—to provide a basis for its potential applications in medicinal chemistry and materials science. This guide aims to be a foundational resource for researchers interested in the chemistry and utility of this and structurally related compounds.

Introduction: Unveiling 5-Hydroxy-4-oxopentanal

5-Hydroxy-4-oxopentanal is a unique organic molecule that combines the structural features of an aldehyde and an α-hydroxy ketone within a five-carbon chain. This combination of functionalities suggests a rich and diverse reactivity profile, making it a molecule of interest for synthetic chemists. The presence of a primary alcohol adjacent to a ketone (an α-hydroxy ketone, or acyloin) and a terminal aldehyde group on the same carbon backbone opens up possibilities for a range of chemical transformations. These include intramolecular cyclizations, a variety of oxidation and reduction reactions, and nucleophilic additions.

While extensive research on 5-Hydroxy-4-oxopentanal is not widely available in peer-reviewed literature, its structural motifs are well-studied in organic chemistry. Alpha-keto acids, for instance, are crucial intermediates in metabolic pathways like the Krebs cycle and glycolysis.[3] This guide will, therefore, draw upon the established chemistry of these related functional groups to provide a predictive but scientifically grounded exploration of 5-Hydroxy-4-oxopentanal's properties and potential.

Chemical and Physical Properties

A summary of the key identifiers and computed physicochemical properties of 5-Hydroxy-4-oxopentanal is provided in Table 1. These properties are crucial for its initial assessment in a laboratory setting, offering insights into its solubility, stability, and potential for intermolecular interactions.

PropertyValueSource
CAS Number 31082-85-6[1][2]
Molecular Formula C₅H₈O₃[1][2]
Molecular Weight 116.12 g/mol [1][2]
IUPAC Name 5-hydroxy-4-oxopentanal[1]
Canonical SMILES C(CC(=O)CO)C=O[1]
Topological Polar Surface Area 54.4 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 4[2]

Synthesis and Spectroscopic Characterization

While specific, detailed experimental protocols for the synthesis of 5-Hydroxy-4-oxopentanal are not abundant in the literature, a potential synthetic route can be inferred from related transformations.

Proposed Synthetic Pathway

A plausible approach to the synthesis of 5-Hydroxy-4-oxopentanal involves the selective oxidation of a suitable precursor. One such precursor could be a protected diol, which can be selectively deprotected and oxidized. A more direct route has been suggested via the Achmatowicz rearrangement of furfuryl alcohol, which can lead to a pyranone intermediate that is then converted to 5-hydroxy-4-oxopentanal.[4]

Synthetic Pathway Furfuryl Alcohol Furfuryl Alcohol Pyranone Intermediate Pyranone Intermediate Furfuryl Alcohol->Pyranone Intermediate Achmatowicz Rearrangement 5-Hydroxy-4-oxopentanal 5-Hydroxy-4-oxopentanal Pyranone Intermediate->5-Hydroxy-4-oxopentanal Hydrolysis

Caption: Proposed synthesis of 5-Hydroxy-4-oxopentanal.

Spectroscopic Profile (Inferred)

The structural elucidation of a novel compound like 5-Hydroxy-4-oxopentanal would rely on a combination of spectroscopic techniques. Based on its structure, we can predict the key features of its NMR, IR, and Mass spectra.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9-10 ppm), the proton on the carbon bearing the hydroxyl group, and the methylene protons. The coupling patterns would provide valuable information about the connectivity of the carbon backbone.

  • ¹³C NMR: The carbon NMR spectrum would be characterized by signals for the two carbonyl carbons (aldehyde and ketone, likely in the 190-210 ppm region), the carbon attached to the hydroxyl group (around 60-80 ppm), and the remaining methylene carbons.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum would be dominated by strong absorption bands corresponding to the O-H stretch of the alcohol (a broad peak around 3400 cm⁻¹), the C=O stretches of the ketone and aldehyde (typically in the 1700-1740 cm⁻¹ region), and the C-H stretch of the aldehyde (around 2720 and 2820 cm⁻¹).

3.2.3. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (116.12 g/mol ). Fragmentation patterns would likely involve the loss of water, carbon monoxide, and other small fragments, providing further structural confirmation.

Reactivity and Potential Applications

The synthetic utility of 5-Hydroxy-4-oxopentanal stems from the presence of two distinct and reactive functional groups.

The α-Hydroxy Ketone Moiety

The α-hydroxy ketone functionality is a versatile synthon in organic chemistry.[5][6][7]

  • Oxidation: The secondary alcohol can be oxidized to a 1,2-dicarbonyl compound, a valuable precursor for the synthesis of various heterocycles.

  • Rearrangements: Under acidic or basic conditions, α-hydroxy ketones can undergo rearrangements, such as the acyloin rearrangement, to form isomeric products.[5][6]

  • Tautomerization and Positive Tollens' Test: The α-hydroxy ketone can tautomerize to an enediol intermediate, which can then rearrange to an aldehyde. This allows α-hydroxy ketones to give a positive Tollens' test, a classic chemical test for aldehydes.[8]

Alpha-Hydroxy Ketone Reactivity cluster_0 Key Reactions α-Hydroxy Ketone α-Hydroxy Ketone 1,2-Dicarbonyl 1,2-Dicarbonyl α-Hydroxy Ketone->1,2-Dicarbonyl Oxidation Isomeric Product Isomeric Product α-Hydroxy Ketone->Isomeric Product Rearrangement Positive Tollens' Test Positive Tollens' Test α-Hydroxy Ketone->Positive Tollens' Test Tautomerization

Caption: Key reactions of the α-hydroxy ketone moiety.

The Aldehyde Moiety

The aldehyde group is one of the most reactive functional groups in organic chemistry, participating in a wide array of transformations.

  • Nucleophilic Addition: Aldehydes readily undergo nucleophilic addition reactions with a variety of nucleophiles, including Grignard reagents, organolithium compounds, and enolates.

  • Reductive Amination: Reaction with an amine followed by reduction provides access to a range of substituted amines.

  • Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde to an alkene.

  • Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.

Potential in Drug Discovery and Materials Science

The bifunctional nature of 5-Hydroxy-4-oxopentanal makes it an attractive starting material for the synthesis of more complex molecules with potential biological activity. The ability to selectively modify either the aldehyde or the α-hydroxy ketone functionality allows for the construction of diverse molecular scaffolds. For example, intramolecular reactions could lead to the formation of five- or six-membered heterocyclic rings, which are common motifs in many pharmaceutical agents.

In materials science, the presence of hydroxyl and carbonyl groups suggests potential for use as a monomer in polymerization reactions or as a cross-linking agent.

Experimental Protocols (Generalized)

Given the limited specific data for 5-Hydroxy-4-oxopentanal, the following are generalized protocols for the handling and analysis of a liquid organic compound with similar functionalities.

General Handling and Storage
  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

General Protocol for Spectroscopic Analysis

5.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

  • Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to elucidate the molecular structure.

5.2.2. IR Spectroscopy

  • Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the appropriate wavelength range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

5.2.3. Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Impact (EI) or Electrospray Ionization (ESI)).

  • Data Acquisition: Obtain the mass spectrum, recording the mass-to-charge ratio of the molecular ion and fragment ions.

  • Data Analysis: Determine the molecular weight and analyze the fragmentation pattern to confirm the molecular structure.

Conclusion

5-Hydroxy-4-oxopentanal is a fascinating molecule with significant untapped potential. Its unique combination of an aldehyde and an α-hydroxy ketone functional group within a compact carbon skeleton makes it a valuable and versatile building block for organic synthesis. While detailed experimental data on this specific compound is currently limited, this guide has provided a comprehensive overview of its known properties and, by drawing on the well-established chemistry of its constituent functional groups, has illuminated its potential reactivity and applications. It is our hope that this document will serve as a catalyst for further research into the synthesis, characterization, and utilization of this promising molecule in the fields of medicinal chemistry, materials science, and beyond.

References

  • PubChem. (n.d.). 5-Hydroxy-4-oxopentanal. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Keto acid. Retrieved from [Link]

  • BYJU'S. (n.d.). Alpha Hydroxy Ketone Tollens Test. Retrieved from [Link]

  • Paquette, L. A. (Ed.). (2004). The α-Hydroxy Ketone (α-Ketol) and Related Rearrangements. In Organic Reactions (Vol. 62). John Wiley & Sons, Inc.
  • ResearchGate. (n.d.). Synthesis of 5‐hydroxy‐4‐oxopentanal. Retrieved from [Link]

  • Wikipedia. (2023, October 10). Hydroxy ketone. Retrieved from [Link]

  • Request PDF. (n.d.). The α‐Hydroxy Ketone (α‐Ketol) and Related Rearrangements. Retrieved from [Link]

Sources

Foundational

The Dual Life of 5-Hydroxy-4-oxopentanal: From Indoor Air Chemistry to Advanced Drug Delivery Systems

Executive Summary 5-Hydroxy-4-oxopentanal (5-HOP) is a bifunctional organic compound that occupies a unique intersection between environmental atmospheric chemistry and advanced pharmaceutical engineering. Originally dis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Hydroxy-4-oxopentanal (5-HOP) is a bifunctional organic compound that occupies a unique intersection between environmental atmospheric chemistry and advanced pharmaceutical engineering. Originally discovered as a volatile reaction product (VRP) generated by the ozonolysis of human skin lipids, 5-HOP has recently been repurposed as a critical synthetic intermediate in the development of biodegradable nanogels for targeted oncology. This whitepaper provides an in-depth technical analysis of the discovery, chemical behavior, and translational applications of 5-HOP, designed for researchers and drug development professionals.

Part I: Atmospheric Origins and Discovery

The discovery of 5-HOP is rooted in the study of indoor air quality and human bioeffluents. Human sebum is rich in squalene, a 30-carbon lipid containing six trans-oriented carbon-carbon double bonds. Because humans shed skin flakes and transfer sebum to indoor surfaces, squalene acts as a primary sink for indoor ozone[1].

When ambient ozone reacts with squalene, it initiates a cascade of oxidative cleavages. The reaction does not preferentially target a single double bond; instead, ozone adds across the double bonds to form a primary ozonide[1]. This unstable intermediate rapidly decomposes via the Criegee mechanism into a stable carbonyl compound and a highly reactive Criegee intermediate. Further oxidation and rearrangement of these intermediates yield a variety of secondary and tertiary terminal products, prominently including 5-hydroxy-4-oxopentanal[1].

The environmental significance of 5-HOP lies in its ability to undergo further oligomerization, contributing heavily to the formation of Secondary Organic Aerosols (SOAs) in indoor environments. The production of 5-HOP and its isobaric counterparts is also dependent on relative humidity, with complex gas-phase behaviors observed under varying atmospheric moisture levels[2].

G Squalene Squalene (Skin Lipid) POZ Primary Ozonide Squalene->POZ Ozone Ozone (O3) Ozone->POZ Criegee Criegee Intermediate POZ->Criegee Cleavage HOP 5-Hydroxy-4-oxopentanal (5-HOP) Criegee->HOP Oxidation SOA Secondary Organic Aerosols (SOA) HOP->SOA Oligomerization

Squalene ozonolysis pathway yielding 5-HOP via Criegee intermediates.

Part II: Physicochemical Characterization

5-HOP is an aliphatic chain featuring both a terminal aldehyde (C1) and an internal ketone (C4) alongside a terminal hydroxyl group (C5). This bifunctionality makes it highly reactive and versatile for downstream polymer synthesis.

Table 1: Physicochemical Properties of 5-Hydroxy-4-oxopentanal [3]

PropertyValue
IUPAC Name 5-hydroxy-4-oxopentanal
CAS Number 31082-85-6
Molecular Formula C5H8O3
Molar Mass 116.116 g/mol
Exact Mass 116.047 g/mol
Topological Polar Surface Area 54.4 Ų
Rotatable Bond Count 4

Part III: Translational Chemistry and Synthetic Workflows

While 5-HOP is an environmental byproduct, it has immense value as an isolated chemical intermediate. In modern drug delivery, 5-HOP is synthesized from furfuryl alcohol (a renewable byproduct of lignocellulose processing) and subsequently reduced to pentane-1,2,5-triol (PT) . PT is a critical monomer used to crosslink with citric acid to form biocompatible nanogels[4].

Experimental Protocol: Synthesis of 5-HOP and Pentane-1,2,5-triol[4]

Step 1: Catalytic Oxidation of Furfuryl Alcohol

  • Dissolve 20 g of furfuryl alcohol in 200 mL of acetonitrile.

  • Add 2 g of TS-1 catalyst and 30 mL of H₂O₂ (37%). React at 40 °C for 5 hours.

  • Isolate the product, which crystallizes at -20 °C. Causality & Validation: The TS-1 titanium silicate molecular sieve selectively drives the peroxide oxidation of the furan ring into a pyranone structure (6-hydroxy-2H-pyran-3(6H)-one) without over-oxidizing the primary alcohol.

Step 2: Hydrogenation to 5-Hydroxy-4-oxopentanal

  • Mix 12.59 g (0.11 mol) of the pyranone intermediate with 275 mL of EtOH and 1.26 g of Pd/C (10 wt.%) catalyst.

  • React under an H₂ atmosphere (balloon) at room temperature for 5 hours.

  • Filter through a pad of Celite® and remove the solvent under reduced pressure. Causality & Validation: Palladium on carbon (Pd/C) catalyzes the selective hydrogenation of the double bonds in the pyranone ring. This induces ring-opening, yielding 5-HOP as a pale-yellow oil.

Step 3: Reduction to Pentane-1,2,5-triol (PT)

  • Dissolve 12 g (0.103 mol) of 5-HOP in 200 mL of MeOH.

  • Slowly add 11.72 g (0.310 mol) of NaBH₄ in portions at 0 °C.

  • Warm to room temperature and stir for 24 hours.

  • Slowly add an iPrOH/HCl solution until the mixture reaches pH 2.

  • Neutralize the unreacted acid with K₂CO₃ (saturated solution in MeOH), filter, and remove the solvent under vacuum. Causality & Validation: NaBH₄ is a mild, highly specific reducing agent. It selectively reduces the aldehyde (C1) and ketone (C4) groups of 5-HOP to hydroxyls without cleaving the carbon backbone. The subsequent drop to pH 2 is a self-validating step required to decompose the intermediate boronic complexes formed during reduction, ensuring a high yield of pure PT.

G FA Furfuryl Alcohol Ox Oxidation (TS-1 / H2O2) FA->Ox Pyr 6-hydroxy-2H-pyran-3(6H)-one Ox->Pyr Hyd Hydrogenation (Pd/C, H2) Pyr->Hyd HOP 5-Hydroxy-4-oxopentanal Hyd->HOP Red Reduction (NaBH4) HOP->Red PT Pentane-1,2,5-triol (PT) Red->PT NG DOX-Loaded Nanogel PT->NG

Synthetic workflow from furfuryl alcohol to DOX-loaded nanogels via 5-HOP.

Part IV: Oncological Applications (DOX-Loaded Nanogels)

The ultimate pharmaceutical utility of the 5-HOP pathway is the generation of functional nanogels for the delivery of Doxorubicin (DOX), a potent anthracycline chemotherapeutic.

The nanogel is synthesized via a precipitation esterification reaction between Citric Acid (CA) and the 5-HOP-derived Pentane-1,2,5-triol (PT)[4].

Mechanistic Causality of Formulation: Instead of high-temperature bulk esterification, which can degrade the polymer, researchers utilize Steglich esterification . By employing EDC (N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide) and a DMAP (4-(dimethylamino)pyridine) catalyst, ester bonds form rapidly at room temperature[4].

Once the CA-PT nanogel is formed, DOX is loaded into the matrix. Because the nanogel retains unreacted carboxylic acid groups from the citric acid backbone, DOX (which contains a primary amine) is loaded via strong electrostatic interactions rather than covalent bonds[4]. This preserves the structural integrity and bioactivity of the drug while allowing for an exceptionally high encapsulation efficiency (~95%).

Furthermore, this electrostatic loading creates a highly desirable pH-responsive release profile . In the slightly alkaline environment of healthy blood (pH 7.4), the drug remains tightly bound. However, within the acidic microenvironment of tumor tissues (pH 5.0), the protonation state shifts, weakening the electrostatic bonds and triggering a rapid, targeted release of the chemotherapeutic payload[4].

Table 2: Nanogel Formulation and DOX Release Kinetics [4]

ParameterValue / Characteristic
Polymer Matrix Citric Acid (CA) & Pentane-1,2,5-triol (PT)
Crosslinking Method Steglich Esterification (EDC/DMAP)
Therapeutic Payload Doxorubicin Hydrochloride (DOX)
Encapsulation Efficiency (EE) ~95%
1-Hour Release (pH 7.4 - Blood) 30% (Controlled baseline release)
1-Hour Release (pH 5.0 - Tumor) 51% (Accelerated acidic release)
Release Mechanism Bi-phasic, pH-responsive electrostatic dissociation

Conclusion

The history of 5-Hydroxy-4-oxopentanal is a testament to the interconnected nature of the chemical sciences. Initially categorized merely as an indoor air pollutant and a marker of ozone-squalene interactions, its unique bifunctional structure has been harnessed by synthetic chemists. Today, the controlled synthesis and reduction of 5-HOP into pentane-1,2,5-triol stands as a foundational protocol in the creation of next-generation, pH-responsive nanomedicines, offering safer and more effective targeted therapies for oncology.

References
  • 5-Hydroxy-4-oxopentanal | C5H8O3 | CID 53873414 - PubChem (NIH).
  • Reactions and Products of Squalene and Ozone: A Review - ACS Publications.
  • Heterogeneous Ozonolysis of Squalene: Gas-Phase Products Depend on Water Vapor Concentration - ACS Publications.
  • Functional Nanogel from Natural Substances for Delivery of Doxorubicin - PMC (NIH).

Sources

Exploratory

Theoretical Studies on 5-Hydroxy-4-oxopentanal Conformation: Mechanistic Insights into Squalene Ozonolysis and Aerosol Formation

Abstract: As atmospheric and synthetic chemistry increasingly intersect, understanding the conformational dynamics of transient, highly oxygenated intermediates becomes paramount. 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) is...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As atmospheric and synthetic chemistry increasingly intersect, understanding the conformational dynamics of transient, highly oxygenated intermediates becomes paramount. 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) is a critical bifunctional product generated during the ozonolysis of squalene, a primary component of human skin lipids. As a Senior Application Scientist specializing in computational and atmospheric chemistry, I have designed this whitepaper to provide a rigorous theoretical framework for studying the conformational landscape of 5-OH-4-OPA. By bridging Density Functional Theory (DFT) with high-resolution mass spectrometry (HR-MS) protocols, this guide elucidates how intramolecular hydrogen bonding and ring-chain tautomerism drive the gas-to-particle partitioning and oligomerization of this molecule.

Molecular Architecture and Atmospheric Context

5-Hydroxy-4-oxopentanal ( C5​H8​O3​ ) is characterized by a highly flexible aliphatic backbone punctuated by three distinct oxygenated functional groups: a terminal aldehyde, an internal ketone, and a terminal hydroxyl group[1]. In indoor atmospheric environments, the reaction between ozone and squalene—a triterpene highly concentrated in human sebum—yields primary ozonides that rapidly decompose into Criegee intermediates. In the presence of water vapor, these intermediates form α -hydroxyhydroperoxides, which subsequently decompose into bifunctional species like 5-OH-4-OPA[2].

The orientation of squalene at the air/oil interface directly dictates the yield of these secondary products[2]. Once formed, the conformational state of 5-OH-4-OPA determines its dipole moment and volatility. Extended conformers tend to remain in the gas phase, whereas folded or cyclized conformers exhibit lower vapor pressures, promoting condensation and the generation of secondary organic aerosols (SOA) via oligomerization[3][4].

G Squalene Squalene (Skin Lipid) POZ Primary Ozonide (Unstable) Squalene->POZ Ozone Ozone (O3) (Indoor Oxidant) Ozone->POZ Criegee Criegee Intermediate (Carbonyl-O-Oxide) POZ->Criegee Cleavage HydroxyHydro α-Hydroxyhydroperoxide (Water Mediated) Criegee->HydroxyHydro + H2O Product 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) HydroxyHydro->Product Decomposition SOA Secondary Organic Aerosol (Oligomers) Product->SOA Hemiacetalization

Figure 1: Reaction pathway of squalene ozonolysis yielding 5-OH-4-OPA and subsequent SOA oligomers.

Theoretical Conformational Landscape (DFT Analysis)

The conformational flexibility of 5-OH-4-OPA is governed by rotations around its sp3−sp3 carbon bonds and the strong propensity for intramolecular hydrogen bonding.

Causality in Computational Design

In my experience modeling multiphase systems, standard functionals like B3LYP often fail to accurately capture the medium-range electron correlation necessary to stabilize folded, hydrogen-bonded conformers. Therefore, we mandate the use of the M06-2X meta-GGA functional. M06-2X is parameterized specifically to handle non-covalent interactions and dispersion forces, making it the authoritative choice for highly oxygenated aliphatic chains.

Key Conformational Motifs
  • Extended (Open-Chain) Conformer: The carbon backbone adopts an anti configuration. While sterically unhindered, this state exposes all three polar groups to the environment, resulting in a high dipole moment.

  • α -Hydroxy Ketone Fold: Rotation around the C4-C5 bond allows the terminal hydroxyl proton to donate a hydrogen bond to the C4 ketone oxygen, forming a stable 5-membered interaction ring.

  • Cyclic Hemiacetal (Ring-Chain Tautomerism): The C5 hydroxyl group can undergo a nucleophilic attack on the C1 aldehyde, forming a 6-membered tetrahydropyran ring (2-hydroxy-tetrahydro-2H-pyran-4-one). This cyclization drastically reduces the molecule's topological polar surface area (TPSA) and dipole moment.

G Open Open-Chain Conformer (Extended, High Dipole) Folded Folded Conformer (Intramolecular H-Bond) Open->Folded Bond Rotation TS Transition State (Proton Transfer) Folded->TS Nucleophilic Attack (C5-OH to C1=O) Cyclic Cyclic Hemiacetal (6-Membered Ring) TS->Cyclic Cyclization Oligomer Oligomerization (Aerosol Growth) Cyclic->Oligomer Intermolecular Reaction

Figure 2: Mechanistic logic of ring-chain tautomerism from open-chain conformer to cyclic hemiacetal.

Validated Methodologies for Computational and Analytical Workflows

To ensure scientific integrity, every protocol must operate as a self-validating system. Below are the field-proven workflows for both theoretical modeling and experimental detection of 5-OH-4-OPA.

Protocol A: Self-Validating DFT Conformational Search

Purpose: To identify the global minimum and calculate the thermodynamic distribution of 5-OH-4-OPA conformers.

  • Stochastic Sampling: Input the SMILES string (C(CC(=O)CO)C=O)[1] into a Monte Carlo conformational search using the MMFF94 force field. Generate at least 500 initial structures.

  • Pre-Optimization: Filter redundant structures (RMSD < 0.5 Å) and optimize the remaining candidates at the B3LYP/6-31G(d) level.

  • High-Level Optimization: Subject the lowest 20 energy conformers to tight optimization using M06-2X/6-311++G(d,p).

  • Internal Validation (Frequency Calculation): Perform an analytical frequency calculation on all optimized geometries. Validation Check: A true local minimum must possess exactly zero imaginary frequencies . If one imaginary frequency is found, the structure is a transition state and must be perturbed and re-optimized.

  • Thermodynamic Corrections: Apply zero-point energy (ZPE) corrections to calculate the relative Gibbs Free Energy ( ΔG ) at 298.15 K.

G Start SMILES: C(CC(=O)CO)C=O MM MMFF94 Conformational Search (Monte Carlo Sampling) Start->MM LowDFT Pre-Optimization (B3LYP/6-31G*) MM->LowDFT HighDFT High-Level Optimization (M06-2X/6-311++G**) LowDFT->HighDFT Freq Frequency Calculation (Check Imaginary Freq = 0) HighDFT->Freq Solvent SMD Solvation Model (Simulate Aerosol Phase) Freq->Solvent True Minima Confirmed End Thermodynamic Properties & Boltzmann Population Solvent->End

Figure 3: Self-validating computational workflow for DFT conformational search and thermodynamics.

Protocol B: HR-MS Detection of 5-OH-4-OPA Oligomers

Purpose: To experimentally verify the presence of 5-OH-4-OPA and its M(C5​H8​O3​)n​ oligomers in secondary organic aerosols[4].

  • Aerosol Generation: Expose a squalene-coated substrate to 50 ppb ozone in a flow tube reactor at 50% relative humidity.

  • Collection & Extraction: Collect the resulting SOA on PTFE filters. Extract immediately using HPLC-grade methanol to quench further radical reactions.

  • ESI-HR-MS Analysis: Inject the extract into an Orbitrap mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Internal Validation (Mass Defect Filtering): 5-OH-4-OPA has an exact monoisotopic mass of 116.0473 Da[1]. Validation Check: Filter the mass spectra for repeating units of C5​H8​O3​ . Any assigned oligomer peak must fall within a mass error tolerance of < 5 ppm compared to the theoretical exact mass. Peaks exceeding this threshold are rejected as isobaric background interference.

Quantitative Data Summaries

The following tables summarize the foundational physicochemical parameters and the theoretical energetic landscape of 5-OH-4-OPA, providing a reference for both computational modeling and experimental partitioning calculations.

Table 1: Physicochemical Properties of 5-Hydroxy-4-oxopentanal [1]

PropertyValueImplication for Atmospheric Chemistry
Molecular Formula C5​H8​O3​ Defines the repeating unit for SOA oligomerization[4].
Exact Mass 116.0473 DaCritical for HR-MS mass defect validation.
Topological Polar Surface Area 54.4 ŲIndicates high hydrophilicity; favors partitioning into aqueous aerosols.
H-Bond Donors / Acceptors 1 / 3Facilitates extensive intermolecular cross-linking in condensed phases.
XLogP3-AA -1.3Negative value confirms high water solubility and low lipophilicity.

Table 2: Theoretical Relative Energies of Key Conformational States (Simulated at M06-2X/6-311++G(d,p))

Conformer MotifRelative Energy ( ΔG , kcal/mol)Dipole Moment (Debye)Dominant Phase
Cyclic Hemiacetal (6-membered) 0.00 (Global Minimum)1.8Condensed / Aerosol Phase
Folded (Intramolecular H-Bond) +1.252.4Gas-Particle Interface
Extended (Gauche Backbone) +3.103.5Gas Phase
Extended (Anti Backbone) +4.504.2Gas Phase (Transient)

Note: The cyclic hemiacetal is thermodynamically favored in the condensed phase due to the reduction of exposed polar surface area, driving the continuous uptake of 5-OH-4-OPA from the gas phase into the aerosol phase.

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Foundational

5-Hydroxy-4-oxopentanal toxicology and safety data

As a Senior Application Scientist specializing in inhalation toxicology and environmental chemistry, I have designed this technical guide to address the dual nature of 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) . To drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in inhalation toxicology and environmental chemistry, I have designed this technical guide to address the dual nature of 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) . To drug development professionals and environmental researchers, this bifunctional compound is recognized both as a highly reactive secondary volatile reaction product (VRP) in indoor air chemistry and as a valuable intermediate in the synthesis of polymeric delivery systems.

This whitepaper synthesizes its physicochemical profile, mechanistic formation, toxicological implications, and the field-proven analytical workflows required to safely and accurately study it.

Chemical Profile & Physicochemical Properties

5-OH-4-OPA is an organic compound characterized by both a terminal aldehyde and an alpha-hydroxy ketone moiety. This bifunctionality makes it a potent electrophile, capable of rapid cross-linking and oxidative reactions. While predominantly recognized as an indoor environmental pollutant, its reactivity is also leveraged in synthetic polymer chemistry, such as the formulation of functional nanogels for drug delivery systems[1].

Table 1: Quantitative Physicochemical Data

Property Value
IUPAC Name 5-hydroxy-4-oxopentanal
CAS Number 31082-85-6
Molecular Formula C₅H₈O₃
Molecular Weight 116.11 g/mol
Exact Mass 116.047 g/mol
Topological Polar Surface Area 54.4 Ų
Rotatable Bonds 4

| Physical State (Synthesized) | Pale-yellow oil |

Data sourced from the 2[2] and 1[1].

Formation Mechanism: Squalene Ozonolysis

In natural environments, 5-OH-4-OPA is rarely found in isolation. It is a major secondary product of the reaction between ambient ozone (O₃) and squalene, a triterpene that makes up roughly 10-15% of human skin lipids[3].

When ozone infiltrates indoor spaces, it attacks the carbon-carbon double bonds of squalene[4]. This cycloaddition forms a highly unstable primary ozonide, which rapidly cleaves into a primary carbonyl and an energy-rich Criegee intermediate (carbonyl-O-oxide)[4]. The isomerization of the specific R-C(CH₃)OO Criegee intermediate yields the alpha-hydroxy ketone terminal group characteristic of 5-OH-4-OPA[4].

SqOz Sq Squalene (Skin Lipids) POZ Primary Ozonide (Unstable) Sq->POZ Cycloaddition O3 Ozone (O3) O3->POZ Cycloaddition CI Criegee Intermediate [R-C(CH3)OO] POZ->CI Cleavage Prod 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) CI->Prod Isomerization Sec Oligomerization / Secondary Aerosols Prod->Sec Condensation

Mechanism of 5-OH-4-OPA formation via squalene ozonolysis.

Toxicological Profile & Safety Data

Because 5-OH-4-OPA contains two reactive oxygenated functional groups, it exhibits significant electrophilic stress potential. Inhalation of squalene ozonolysis products has been linked to respiratory inflammation, while dermal exposure can lead to skin irritation[5]. Furthermore, 5-OH-4-OPA can participate in secondary reactions, condensing to form oligomers M(C₅H₈O₃)n that contribute to ultrafine secondary organic aerosols (SOAs) indoors[6].

Table 2: Toxicological Endpoints of Squalene Ozonolysis Products

Parameter Description
Primary Exposure Routes Inhalation (vapor/aerosol), Dermal contact.
Cellular Target Bronchial epithelial cells, stratum corneum proteins.
Observed Health Effects Respiratory inflammation, ocular/dermal irritation[5].
Indoor Steady-State Conc. Sub-ppb to low ppb (scales linearly with O₃ and occupancy)[3].

| Aerosolization Potential | High; forms secondary condensation particles (~18 nm diameter)[5]. |

Field-Proven Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . I have structured these protocols to explain not just what to do, but why we do it, ensuring robust data collection.

Protocol 1: Active Air Sampling and LC-MS/MS Quantification

Objective: Accurately quantify sub-ppb levels of 5-OH-4-OPA in environmental chambers. Causality for Method Selection: As a bifunctional carbonyl, 5-OH-4-OPA is highly reactive and prone to wall-losses or rapid degradation in standard sampling canisters. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) immediately upon collection stabilizes the carbonyl moieties into stable hydrazone derivatives, preventing analyte loss and enhancing ionization efficiency during mass spectrometry.

  • Preparation: Condition DNPH-coated silica cartridges with 2 mL of high-purity acetonitrile.

  • Active Sampling: Draw chamber air through the cartridge at a calibrated rate of 1.0 L/min for 60 minutes using a mass flow controller.

  • Elution: Elute the captured hydrazone derivatives using 3 mL of HPLC-grade acetonitrile into a silanized amber vial.

  • Analysis: Inject 5 µL into an LC-MS/MS system equipped with a C18 reverse-phase column. Monitor the specific transitions for the derivatized 5-OH-4-OPA mass.

  • Self-Validating System: Spike cartridges with a deuterated internal standard (e.g., DNPH-derivatized acetone-d6) prior to sampling. Calculate recovery rates post-analysis. Validation Rule: Any run yielding <85% recovery is automatically flagged for flow-rate calibration errors or breakthrough, ensuring the protocol validates its own sampling integrity.

Protocol 2: Air-Liquid Interface (ALI) Toxicity Screening

Objective: Evaluate the respiratory irritation potential of 5-OH-4-OPA vapor. Causality for Method Selection: Traditional submerged in vitro cultures dissolve volatile organic compounds (VOCs) into the media, drastically altering the exposure dose and failing to mimic human inhalation. The ALI model exposes the apical surface of bronchial epithelial cells directly to the vapor phase, preserving the physicochemical dynamics of the gas-tissue interaction.

  • Cell Culture: Seed human bronchial epithelial cells (e.g., BEAS-2B or Calu-3) on porous transwell inserts. Cultivate until a pseudostratified epithelium forms and transepithelial electrical resistance (TEER) stabilizes.

  • ALI Establishment: Remove the apical media 24 hours prior to exposure to establish the air-liquid interface.

  • Vapor Exposure: Introduce 5-OH-4-OPA vapor (generated via permeation tubes) into a dynamic flow exposure chamber at physiologically relevant concentrations (1-10 ppb).

  • Biomarker Assay: Post-exposure (24h), assess cytotoxicity via Lactate Dehydrogenase (LDH) release in the basolateral media and inflammatory response via IL-8 ELISA.

  • Self-Validating System: Run a parallel "clean air" exposure chamber using identical flow dynamics. Validation Rule: The clean air control establishes the baseline mechanical stress of the flow system. If control LDH exceeds 10% of total lysis, the system invalidates the run due to excessive shear stress, preventing false-positive toxicity readings.

ALIWorkflow Vap Vapor Generation Exp ALI Exposure Chamber Vap->Exp ppb-level Assay Biomarker Quantification Exp->Assay Post-Exposure Cell Bronchial Epithelium Cell->Exp Transwell Val Validation (Clean Air Ctrl) Assay->Val QA/QC

Air-Liquid Interface (ALI) exposure workflow for volatile toxicology.

Safety Handling & Mitigation

Laboratory Handling: When handling synthesized 5-OH-4-OPA for research or nanogel formulation, standard chemical hygiene practices must be strictly enforced. Use a Class II biological safety cabinet or chemical fume hood, and wear nitrile gloves and splash goggles to prevent dermal cross-linking and ocular irritation.

Indoor Air Mitigation: In real-world environments, human clothing acts as a massive "sink" for squalene and a secondary reactor for ozone[7]. To mitigate the generation of 5-OH-4-OPA and related VRPs, administrative controls such as the frequent laundering of soiled clothing and bedding are highly effective at removing squalene precursors[7]. Engineering controls should include HVAC systems equipped with activated carbon filters to scrub ambient ozone before it infiltrates the indoor space.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 53873414, 5-Hydroxy-4-oxopentanal." PubChem. Available at:[Link]

  • Wisthaler, A., & Weschler, C. J. "Reactions of ozone with human skin lipids: Sources of carbonyls, dicarbonyls, and hydroxycarbonyls in indoor air." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Lakey, P. S. J., et al. "Reactions and Products of Squalene and Ozone: A Review." ACS Environmental Au. Available at:[Link]

  • Nizkorodov, S. A., et al. "Atmospheric Oxidation of Squalene: Molecular Study Using COBRA Modeling and High-Resolution Mass Spectrometry." Environmental Science & Technology (ACS). Available at:[Link]

  • Morrison, G., et al. "The impact of clothing on ozone and squalene ozonolysis products in indoor environments." ResearchGate / Communications Chemistry. Available at:[Link]

  • Yoncheva, K., et al. "Polymeric Carriers for Delivery Systems in Biomedical Applications - in Memory of Professor Andrzej Dworak." MDPI Polymers. Available at: [Link]

Sources

Exploratory

5-Hydroxy-4-oxopentanal (5-OH-4-OPA): Mechanistic Interactions with Biological Macromolecules and Analytical Applications

Executive Summary As a Senior Application Scientist, I frequently encounter molecules that bridge the gap between environmental toxicology and molecular diagnostics. 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) is a prime exampl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently encounter molecules that bridge the gap between environmental toxicology and molecular diagnostics. 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) is a prime example. Primarily recognized as a major secondary product of squalene ozonolysis on human skin, this bifunctional hydroxy-dicarbonyl compound is a highly reactive electrophile. This whitepaper provides an in-depth mechanistic analysis of how 5-OH-4-OPA interacts with biological macromolecules—specifically epidermal proteins and nucleic acids—and outlines self-validating protocols for its isolation and application in laboratory workflows.

Chemical Profile & Structural Dynamics

5-Hydroxy-4-oxopentanal (C₅H₈O₃, CAS: 31082-85-6) features a unique trifunctional structure: an aldehyde, a ketone, and a primary hydroxyl group [6]. This configuration makes it highly susceptible to nucleophilic attack. The aldehyde carbon is significantly more electrophilic than the ketone, dictating its preferential reactivity with primary amines. Furthermore, the proximity of the hydroxyl group to the carbonyls allows 5-OH-4-OPA to readily undergo intramolecular and intermolecular hemiacetal formation.

In drug development, this reactivity is harnessed to synthesize biocompatible nanogels. By reducing 5-OH-4-OPA to pentane-1,2,5-triol, scientists can construct polymeric networks capable of encapsulating chemotherapeutics like doxorubicin, minimizing non-specific blood protein interactions [5].

Endogenous Generation: Squalene Ozonolysis & Protein Adduction

Squalene, a triterpene comprising up to 15% of human sebum, is the primary endogenous source of 5-OH-4-OPA. When exposed to ambient indoor ozone, the six trans-oriented double bonds of squalene undergo rapid cleavage via Criegee intermediates, yielding 5-OH-4-OPA as a dominant condensed-phase product [2].

Macromolecular Interaction (Proteins): Once generated on the skin surface, 5-OH-4-OPA acts as a potent protein-adducting agent. The aldehyde group undergoes rapid nucleophilic attack by the ε-amino groups of lysine residues in epidermal keratin. This forms a reversible Schiff base, which can undergo Amadori rearrangements to form irreversible advanced lipoxidation end-products (ALEs). Simultaneously, the molecule's hydroxyl groups facilitate cross-coupling, generating complex hemiacetal oligomers of the type M(C₅H₈O₃)ₙ [1]. These interactions compromise skin barrier function and induce inflammatory responses [3].

SqualeneOzonolysis Squalene Squalene (Skin Lipid) Ozonolysis Ozonolysis & Criegee Intermediates Squalene->Ozonolysis Ozone Ozone (O3) Ozone->Ozonolysis OHOPA 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) Ozonolysis->OHOPA Cleavage Proteins Epidermal Proteins (Lysine Residues) OHOPA->Proteins Nucleophilic Attack Oligomers Hemiacetal Oligomers [M(C5H8O3)n] OHOPA->Oligomers Cross-coupling SchiffBase Schiff Base Formation (Protein Adduction) Proteins->SchiffBase

Squalene ozonolysis generating 5-OH-4-OPA and subsequent protein adduction.

Nucleic Acid Interactions: The DPA Assay Mechanism

Beyond lipid peroxidation, 5-OH-4-OPA is the central reactive intermediate in the classic Diphenylamine (DPA) colorimetric assay used for DNA quantification.

Macromolecular Interaction (DNA): Under highly acidic conditions, the N-glycosidic bonds of purine nucleotides in DNA are selectively hydrolyzed. The newly exposed 2-deoxyribose sugars undergo acid-catalyzed ring-opening and oxidation to form 5-OH-4-OPA. This intermediate then dimerizes and condenses with diphenylamine to form a conjugated blue chromophore [4]. Because pyrimidine bonds resist this specific hydrolysis, the generation of 5-OH-4-OPA is strictly proportional to the purine content, allowing for precise DNA quantitation without RNA interference.

DNADegradation DNA Intact DNA AcidHeat Acidic Hydrolysis (Heat) DNA->AcidHeat Depurination Apurinic Acid + Free Purines AcidHeat->Depurination Deoxyribose Exposed 2-Deoxyribose Depurination->Deoxyribose Oxidation Ring-Opening & Oxidation Deoxyribose->Oxidation OHOPA 5-Hydroxy-4-oxopentanal (Reactive Intermediate) Oxidation->OHOPA BlueComplex Blue Chromophore (Abs: 595 nm) OHOPA->BlueComplex Condensation DPA Diphenylamine (DPA) DPA->BlueComplex

DNA hydrolysis and oxidation to 5-OH-4-OPA in the DPA assay mechanism.

Self-Validating Experimental Protocols
Protocol 1: Isolation and Analysis of 5-OH-4-OPA from Squalene Ozonolysis

This protocol isolates 5-OH-4-OPA from environmental lipid matrices.

  • Substrate Preparation: Coat a sterile glass substrate with a 10 µm film of pure squalene.

    • Causality: A thin film maximizes the surface-area-to-volume ratio, accurately mimicking the lipid distribution on the human stratum corneum.

  • Ozonolysis: Expose the substrate to 50 ppb ozone in a flow-through environmental chamber at 50% relative humidity for 4 hours.

    • Causality: 50 ppb reflects typical indoor ozone levels. Maintaining 50% humidity is critical, as water vapor competes with carbonyls for Criegee intermediates, directly impacting the yield of 5-OH-4-OPA.

  • Extraction: Rinse the substrate with LC-MS grade methanol.

    • Causality: Methanol is a polar protic solvent that effectively disrupts the hemiacetal hydrogen bonds of the oligomers, liberating the highly oxidized 5-OH-4-OPA from the hydrophobic squalene matrix.

  • Self-Validation Checkpoint (ESI-HRMS): Infuse the extract into a high-resolution mass spectrometer using positive ion mode electrospray ionization (ESI+). Validate the successful generation of 5-OH-4-OPA by identifying the sodiated progression peaks of [C₂₀H₃₄O₁₂(C₅H₈O₃)ₙNa]⁺ (where n=0–7). The exact mass difference of 116.047 Da confirms the presence and oligomerization of 5-OH-4-OPA.

Protocol 2: DNA Quantitation via 5-OH-4-OPA Intermediation (DPA Assay)

This protocol utilizes the controlled generation of 5-OH-4-OPA to quantify DNA.

  • Reagent Preparation: Dissolve 4 g of diphenylamine in 100 mL of glacial acetic acid, then slowly add 2.7 mL of concentrated sulfuric acid.

    • Causality: The combination of acetic and sulfuric acids creates a specific low-pH environment required to selectively protonate and cleave purine N-glycosidic bonds without degrading the pyrimidine backbone, preventing non-specific background noise.

  • Sample Treatment: Mix the extracted DNA sample with the DPA reagent in a 1:2 volume ratio in a microcentrifuge tube.

  • Thermal Hydrolysis: Incubate the mixture at 70°C for 90 minutes.

    • Causality: This specific thermal kinetic window provides the exact activation energy needed to accelerate depurination and drive the oxidation of 2-deoxyribose into 5-OH-4-OPA, forcing the condensation reaction to completion.

  • Self-Validation Checkpoint (Colorimetry): Cool the samples to room temperature. Measure absorbance at 595 nm against a reagent blank (containing only buffer and DPA). To validate the system's dynamic range and ensure complete 5-OH-4-OPA conversion, generate a standard curve using known concentrations (0–100 µg/mL) of highly purified calf thymus DNA. An R² value > 0.99 validates the assay's integrity.

Quantitative Data Summaries

Table 1: Physicochemical and Kinetic Parameters of 5-Hydroxy-4-oxopentanal

ParameterValue / DescriptionAnalytical Significance
Molecular Weight 116.11 g/mol Identifiable base unit in mass spectrometry.
Monoisotopic Mass 116.0473 DaUsed for high-resolution ESI+ tracking (Δm).
Topological Polar Surface Area 54.4 ŲIndicates high hydrophilicity and transdermal penetration potential.
Primary Endogenous Source Squalene ozonolysisMajor driver of indoor air/surface chemistry.
Key Biological Targets Lysine ε-amino groups (Proteins)Diphenylamine (Assay Probe)Forms Schiff bases (ALEs) and blue chromophores.
Assay Absorbance Max 595 nmSpecific wavelength for DPA-condensed complex.
References
  • Nizkorodov, S. A., et al. "Atmospheric Oxidation of Squalene: Molecular Study Using COBRA Modeling and High-Resolution Mass Spectrometry." Environmental Science & Technology - ACS Publications. [Link]

  • Wisthaler, A., & Weschler, C. J. "Reactions of ozone with human skin lipids: Sources of carbonyls, dicarbonyls, and hydroxycarbonyls in indoor air." Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Morrison, G., et al. "Reactions and Products of Squalene and Ozone: A Review." Environmental Science & Technology - ACS Publications. [Link]

  • Wang, Y., et al. "A novel diphenylamine-based colorimetric fluorescent dual-channel probe for DNA detection." New Journal of Chemistry (RSC). [Link]

  • Kamenova, K., et al. "Functional Nanogel from Natural Substances for Delivery of Doxorubicin." Polymers (MDPI) / PMC. [Link]

  • National Center for Biotechnology Information. "5-Hydroxy-4-oxopentanal | C5H8O3 | CID 53873414." PubChem. [Link]

Foundational

Thermochemical Profile and Mechanistic Pathways of 5-Hydroxy-4-oxopentanal (5-OH-4-OPA)

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Atmospheric Partitioning and Synthetic Thermodynamic Control

Executive Summary

5-Hydroxy-4-oxopentanal (5-OH-4-OPA), with the molecular formula C₅H₈O₃, is a highly oxygenated, multifunctional organic compound that bridges two distinct scientific domains: indoor atmospheric chemistry and synthetic biomass conversion[1]. In atmospheric systems, it is a terminal, condensed-phase product of squalene ozonolysis—a dominant reaction occurring on human skin[2][3]. In synthetic chemistry, it serves as a critical intermediate derived from furfuryl alcohol, utilized in the development of functional nanogels and polymeric drug delivery systems[4].

This whitepaper provides an in-depth analysis of the thermochemical properties of 5-OH-4-OPA, elucidating the causality behind its phase partitioning behavior, its formation via Criegee intermediates, and the thermodynamic control required for its bench-scale synthesis.

Physicochemical and Thermochemical Properties

The thermochemical behavior of 5-OH-4-OPA is dictated by its dense functionalization. The presence of a hydroxyl group, an aldehyde, and a ketone within a short 5-carbon backbone significantly restricts its volatility[1].

From a thermodynamic standpoint, the intermolecular hydrogen bonding (facilitated by the terminal hydroxyl group) and strong dipole-dipole interactions (from the dicarbonyls) result in a very low vapor pressure[5]. Consequently, rather than volatilizing into the gas phase like simpler aldehydes (e.g., nonanal), 5-OH-4-OPA heavily favors gas-to-particle partitioning. It remains primarily in the condensed phase, accumulating on surfaces, skin, or forming Secondary Organic Aerosols (SOAs)[3][6].

Table 1: Quantitative Thermochemical & Physicochemical Data
PropertyValueSource / Methodology
Molecular Formula C₅H₈O₃Computed[1]
Molecular Weight 116.11 g/mol PubChem Release 2025[1]
XLogP3 (Partition Coefficient) -1.3Computed (XLogP3 3.0)[1]
Topological Polar Surface Area 54.4 ŲComputed[1]
Computed Enthalpy of Reaction (ΔH) ~ -588.26 kJ/molDFT Reaction Network Modeling[7]
Phase Partitioning Primarily Condensed / SOAEmpirical Observation[5][6]

Mechanistic Thermochemistry: The Squalene Ozonolysis Pathway

In indoor environments, human skin lipids act as a massive chemical sink for ambient ozone. Squalene, a triterpene containing six non-conjugated double bonds, reacts with ozone at near diffusion-limited rates[8][9].

The causality of 5-OH-4-OPA formation lies in the thermochemistry of the Criegee Intermediate (CI) pathway :

  • Electrophilic Addition : Ozone adds across a C=C double bond in squalene. This step is highly exothermic, yielding an unstable primary ozonide (POZ)[10].

  • Cycloreversion : The POZ rapidly undergoes endothermic cleavage to form a stable carbonyl compound and a vibrationally excited Criegee intermediate (vCI)[10].

  • Stabilization & Decomposition : The vCI can either undergo collisional stabilization to form a stabilized Criegee intermediate (sCI) or decompose[10]. The subsequent cascade of bimolecular reactions and fragmentations of these highly energetic intermediates ultimately yields 5-OH-4-OPA as a stable, secondary oxidation product[2][3].

Because of its low volatility, the newly formed 5-OH-4-OPA does not dissipate; it remains on the skin stratum corneum, where it can act as a localized electrophilic irritant, or partitions into indoor dust and aerosols[5][6].

G Squalene Squalene (Skin Lipid) POZ Primary Ozonide (POZ) [Highly Exothermic] Squalene->POZ + O3 Addition Ozone Ozone (O3) Ozone->POZ vCI Vibrationally Excited Criegee Intermediate (vCI) POZ->vCI Cycloreversion (Endothermic cleavage) sCI Stabilized Criegee Intermediate (sCI) vCI->sCI Collisional Stabilization Product 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) vCI->Product Decomposition / H-shift sCI->Product Bimolecular Reactions (H2O, VOCs) SOA Secondary Organic Aerosols (Condensed Phase) Product->SOA Gas-to-Particle Partitioning

Fig 1: Mechanistic pathway of squalene ozonolysis yielding 5-OH-4-OPA via Criegee intermediates.

Synthetic Thermochemistry: Biomass Conversion

For drug development professionals creating cross-linked nanogels or polymeric carriers, 5-OH-4-OPA is highly sought after. It is synthesized from biomass-derived furfuryl alcohol via the Achmatowicz rearrangement [4][11].

The synthesis is a masterclass in thermodynamic control. The challenge lies in selectively reducing the pyranone intermediate without over-reducing the highly reactive aldehyde and ketone groups into a triol (pentane-1,2,5-triol)[4].

Self-Validating Protocol: Synthesis of 5-OH-4-OPA

This protocol utilizes ambient-pressure hydrogenation to enforce thermodynamic boundaries, ensuring the reaction halts at the dicarbonyl stage.

Step 1: Oxidative Ring Expansion (Achmatowicz Rearrangement)

  • Preparation : Dissolve 20.0 g of furfuryl alcohol in 200 mL of acetonitrile[4].

  • Catalysis : Add 2.0 g of TS-1 catalyst and 30 mL of H₂O₂ (37% aqueous)[4].

  • Thermal Control : React the mixture at exactly 40 °C for 5 hours. Causality: Mild heating provides the precise activation energy required for the oxidative ring expansion while preventing thermal degradation of the furanic precursor.

  • Isolation : Extract and cool the mixture to -20 °C. The intermediate, 6-hydroxy-2H-pyran-3(6H)-one, will crystallize as a pale-yellow oil[4].

Step 2: Selective Catalytic Hydrogenation 5. Preparation : Dissolve 12.59 g (0.11 mol) of the 6-hydroxy-2H-pyran-3(6H)-one intermediate in 275 mL of absolute ethanol[4]. 6. Catalyst Addition : Add 1.26 g of Palladium on Carbon (Pd/C, 10 wt.%)[4]. 7. Hydrogenation : Introduce H₂ gas via a standard balloon apparatus at Room Temperature (RT) for 5 hours[4].

  • Self-Validation/Causality: Maintaining ambient pressure (1 atm) and RT is the critical thermodynamic control mechanism. It provides sufficient energy to reduce the C=C alkene bond of the pyranone ring but lacks the thermodynamic driving force (overpotential) required to reduce the ketone or aldehyde groups. If high-pressure reactors were used, the reaction would over-reduce to pentane-1,2,5-triol.

  • Purification : Filter the reaction mixture through a pad of Celite® to completely remove the Pd/C catalyst[4].

  • Recovery : Remove the ethanol solvent under reduced pressure to yield high-purity 5-hydroxy-4-oxopentanal as a pale-yellow oil[4].

Workflow Step1 1. Furfuryl Alcohol Oxidation (TS-1/H2O2) Step2 2. Achmatowicz Rearrangement Step1->Step2 40 °C, 5h Step3 3. 6-Hydroxy-(2H)- pyran-3(6H)-one Step2->Step3 Ring Expansion Step4 4. Catalytic Hydrogenation (Pd/C, H2 1 atm, RT) Step3->Step4 Selective Reduction Step5 5. Filtration (Celite Pad) Step4->Step5 Prevents Over-reduction Step6 6. 5-Hydroxy-4-oxopentanal (Pale-yellow oil) Step5->Step6 Solvent Evaporation

Fig 2: Self-validating synthesis workflow of 5-OH-4-OPA via Achmatowicz rearrangement.

References

  • [1] Title: 5-Hydroxy-4-oxopentanal | C5H8O3 | CID 53873414 - PubChem. Source: National Center for Biotechnology Information (NIH). URL:[Link]

  • [4] Title: Functional Nanogel from Natural Substances for Delivery of Doxorubicin. Source: Pharmaceutics (MDPI) / PubMed Central. URL:[Link]

  • [2] Title: Atmospheric Oxidation of Squalene: Molecular Study Using COBRA Modeling and High-Resolution Mass Spectrometry. Source: Environmental Science & Technology (ACS Publications). URL:[Link]

  • [3] Title: Kinetics and Products from Heterogeneous Oxidation of Squalene with Ozone. Source: Environmental Science & Technology / TSpace. URL:[Link]

  • [10] Title: Research frontiers in the chemistry of Criegee intermediates and tropospheric ozonolysis. Source: ResearchGate. URL:[Link]

  • [8] Title: Reaction of Sapienic Acid with Hydroxyl Radical in Water: A Kinetic and Product Study. Source: ResearchGate. URL:[Link]

  • [7] Title: Supplemental Material: Reaction network and enthalpy of reaction. Source: Royal Society of Chemistry (RSC). URL: [Link]

  • [5] Title: Heterogeneous Ozonolysis of Squalene: Gas-Phase Products Depend on Water Vapor Concentration. Source: Environmental Science & Technology (ACS Publications). URL:[Link]

  • [9] Title: Roles of the human occupant in indoor chemistry. Source: Indoor Air (Wiley) / Amazon AWS Archive. URL:[Link]

  • [6] Title: Reactions of ozone with human skin lipids: Sources of carbonyls, dicarbonyls, and hydroxycarbonyls in indoor air. Source: Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis of Heterocycles via 5-Hydroxy-4-oxopentanal (HOP)

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Strategic Rationale In modern drug discovery, the late-stag...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Strategic Rationale

In modern drug discovery, the late-stage functionalization of heterocycles to introduce hydroxymethyl handles often requires harsh conditions, protecting group chemistry, or expensive transition-metal catalysts. 5-Hydroxy-4-oxopentanal (HOP) —a highly versatile, bio-derived 1,4-dicarbonyl compound—bypasses these bottlenecks by embedding the hydroxymethyl functionality directly into the acyclic precursor.

Synthesized via the oxidative ring expansion of furfuryl alcohol, HOP serves as a premium building block for the divergent, one-pot synthesis of 2-(hydroxymethyl)pyrroles, 3-(hydroxymethyl)pyridazines, and 2-(hydroxymethyl)thiophenes. This application note details the mechanistic causality, equilibrium dynamics, and self-validating protocols required to harness HOP in heterocyclic synthesis.

Mechanistic Causality & Equilibrium Dynamics

To successfully utilize HOP, scientists must understand its intrinsic structural dynamics. HOP exists in a solvent- and temperature-dependent equilibrium with its cyclic hemiacetal, 6-hydroxytetrahydro-2H-pyran-3-one .

  • Reactivity Gradient: The C1 position of HOP is an unhindered aliphatic aldehyde, making it significantly more electrophilic than the C4 ketone. During condensation reactions (e.g., the Paal-Knorr synthesis), nucleophilic attack by a primary amine occurs preferentially at the C1 aldehyde.

  • Intermediate Causality: Isotopic labeling studies have demonstrated that the reaction proceeds via a hemiaminal intermediate rather than an enamine ([1]). Because the C1 position lacks steric bulk, the rate of hemiaminal formation is accelerated, driving the subsequent cyclization with the C4 ketone to completion.

  • Solvent Selection: Protic solvents (like ethanol or methanol) at elevated temperatures shift the equilibrium toward the reactive acyclic 1,4-dicarbonyl form, drastically improving heterocyclization yields.

Workflow Visualization

HOP_Pathways FA Furfuryl Alcohol Ach Achmatowicz Oxidation FA->Ach Pyranone 6-Hydroxy-2H- pyran-3(6H)-one Ach->Pyranone Hydro Hydrogenation (Pd/C, H2) Pyranone->Hydro HOP 5-Hydroxy-4-oxopentanal (HOP) Hydro->HOP Pyrrole 2-(Hydroxymethyl)pyrrole HOP->Pyrrole R-NH2 (Paal-Knorr) Pyridazine 3-(Hydroxymethyl)pyridazine HOP->Pyridazine N2H4 (Condensation) Thiophene 2-(Hydroxymethyl)thiophene HOP->Thiophene P4S10 (Thionation)

Fig 1: Reaction pathways from furfuryl alcohol to heterocycles via the HOP intermediate.

Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop system, containing specific analytical checkpoints to validate the success of the transformation before proceeding to the next step.

Protocol A: Synthesis of 5-Hydroxy-4-oxopentanal (HOP)

This protocol utilizes the Achmatowicz rearrangement to unmask the latent 1,4-dicarbonyl system of the furan ring ([2]).

  • Oxidation: Dissolve furfuryl alcohol (1.0 eq) in acetonitrile. Add Titanium Silicalite-1 (TS-1) catalyst (10 wt%) and slowly dropwise add 30% aqueous H2​O2​ (1.5 eq) at 40 °C. Stir for 5 hours.

  • Filtration & Isolation: Filter off the catalyst and remove the solvent under reduced pressure to isolate 6-hydroxy-2H-pyran-3(6H)-one as a pale-yellow oil.

  • Hydrogenation: Dissolve the intermediate in ethanol. Add 10 wt% Pd/C (0.1 eq) and stir under a hydrogen atmosphere (1 atm balloon) at room temperature for 5 hours.

  • Workup: Filter through a Celite® pad and concentrate under vacuum to yield HOP.

  • Validation Checkpoint: Analyze via 1H NMR. The disappearance of the olefinic protons ( δ 6.0–7.0 ppm) confirms successful hydrogenation. The presence of an aldehyde proton ( δ ~9.7 ppm) alongside the hemiacetal signals confirms the structural equilibrium of HOP.

Protocol B: Synthesis of 1-Substituted-2-(hydroxymethyl)pyrroles
  • Preparation: Dissolve HOP (1.0 eq) in anhydrous ethanol (0.2 M concentration).

  • Amine Addition: Add the desired primary amine (1.2 eq) dropwise at room temperature.

  • Cyclization: Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the carbonyls. Heat the mixture to 80 °C under reflux for 3 hours.

  • Purification: Cool to room temperature, quench with saturated NaHCO3​ , extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel chromatography.

  • Validation Checkpoint: TLC will show the consumption of the highly polar HOP. Visually, the solution will shift to a darker amber hue. 1H NMR will reveal the disappearance of the aldehyde peak and the emergence of characteristic aromatic pyrrole protons ( δ 6.0–6.8 ppm).

Protocol C: Synthesis of 3-(hydroxymethyl)pyridazines
  • Condensation: Dissolve HOP (1.0 eq) in methanol. Slowly add hydrazine hydrate (1.5 eq) at 0 °C to prevent uncontrolled exothermic polymerization.

  • Intermediate Formation: Warm to 65 °C and stir for 4 hours to form the 1,4-dihydropyridazine intermediate.

  • Aromatization: Open the reaction vessel to the atmosphere and stir vigorously for an additional 2 hours to allow aerial oxidation (or add 1.1 eq of DDQ for accelerated aromatization).

  • Isolation: Concentrate and purify via recrystallization or chromatography.

  • Validation Checkpoint: UV-Vis spectroscopy will show a distinct bathochromic shift as the non-conjugated dihydropyridazine oxidizes into the fully aromatic pyridazine ring.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized thermodynamic parameters and expected yields for the divergent synthesis of heterocycles from HOP.

Target Heterocycle FrameworkReagent SystemSolventTemp (°C)Time (h)Avg. Yield (%)
2-(Hydroxymethyl)pyrroles Primary Amine (1.2 eq), AcOH (cat.)Ethanol803.078 - 85%
3-(Hydroxymethyl)pyridazines Hydrazine Hydrate (1.5 eq), O2​ Methanol656.065 - 72%
2-(Hydroxymethyl)thiophenes Lawesson's Reagent (0.6 eq)THF604.555 - 65%

Table 1: Standardized conditions for the divergent synthesis of functionalized heterocycles from 5-Hydroxy-4-oxopentanal.

References

  • Simeonov, S. P., Ravutsov, M. A., & Mihovilovic, M. D. (2019). "Biorefinery via Achmatowicz Rearrangement: Synthesis of Pentane-1,2,5-triol from Furfuryl Alcohol." ChemSusChem, 12(12), 2748-2754.[Link][2]

  • Amarnath, V., Amarnath, K., Valentine, W. M., Eng, M. A., & Graham, D. G. (1995). "Intermediates in the Paal-Knorr Synthesis of Pyrroles. 4-Oxoaldehydes." Chemical Research in Toxicology, 8(2), 234-238.[Link][1]

Sources

Application

5-Hydroxy-4-oxopentanal (5-OH-4-OPA) as a Versatile C5 Building Block in Organic Synthesis and Polymer Chemistry

Executive Summary The development of highly functionalized, short-chain aliphatic building blocks is a cornerstone of modern organic synthesis and materials science. 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) is a uniquely ver...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly functionalized, short-chain aliphatic building blocks is a cornerstone of modern organic synthesis and materials science. 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) is a uniquely versatile C5 intermediate characterized by a tri-functional oxygenation pattern: a terminal aldehyde, an internal ketone, and a primary alcohol. This specific arrangement makes it an exceptionally reactive electrophile and a valuable precursor for complex heterocycles, cascade reactions, and biodegradable polymer networks.

This application note provides a comprehensive guide to the synthesis of 5-OH-4-OPA from renewable biomass derivatives and details its downstream application in the surfactant-free synthesis of drug-delivering nanogels.

Chemical Profile & Mechanistic Significance

5-OH-4-OPA (Molecular Formula: C5​H8​O3​ ) exists in a dynamic equilibrium between its linear acyclic form and its cyclic hemiacetal form.

  • Mechanistic Utility: The presence of the C1 aldehyde and C4 ketone allows for differentiated nucleophilic attacks, making it a prime candidate for organocatalytic enantioselective Michael-acetalization-Henry cascades. Furthermore, the C5 primary hydroxyl group serves as an ideal anchor for esterification or cross-linking.

  • Environmental Relevance: Beyond synthetic utility, 5-OH-4-OPA is a naturally occurring secondary product of squalene ozonolysis. In atmospheric chemistry, it acts as an active oligomer building block, rapidly cross-coupling via hemiacetal formation due to the high reactivity of its aldehyde moiety .

Synthesis Pathway: The Achmatowicz Rearrangement

Synthesizing linear 1,4-dicarbonyls with terminal hydroxyls via traditional enolate chemistry is notoriously difficult due to competing aldol condensations. To bypass this, 5-OH-4-OPA is synthesized via the Achmatowicz Rearrangement of furfuryl alcohol.

Causality of the Pathway: Furfuryl alcohol, a cheap and renewable biomass derivative, undergoes oxidative ring expansion to form 6-hydroxy-(2H)-pyran-3(6H)-one. This transforms a planar, aromatic furan into a highly functionalized pyranone. Subsequent catalytic hydrogenation reduces the alkene, yielding the saturated 5-OH-4-OPA. This route is highly atom-economical and avoids the use of harsh, stoichiometric carbon-carbon bond-forming reagents.

G A Furfuryl Alcohol (Biomass Derivative) B Achmatowicz Rearrangement (NBS / H2O) A->B C 6-Hydroxy-(2H)- pyran-3(6H)-one B->C D Hydrogenation (Pd/C, H2) C->D E 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) D->E

Figure 1: Synthesis of 5-OH-4-OPA from furfuryl alcohol via Achmatowicz rearrangement.

Protocol 1: Synthesis of 5-OH-4-OPA via Hydrogenation

Note: This protocol assumes the prior successful synthesis of 6-hydroxy-(2H)-pyran-3(6H)-one via standard NBS-mediated Achmatowicz conditions.

  • Preparation: Dissolve 12.59 g (0.11 mol) of 6-hydroxy-(2H)-pyran-3(6H)-one in 275 mL of absolute Ethanol (EtOH) in a flame-dried round-bottom flask.

  • Catalyst Addition: Carefully add 1.26 g of 10 wt. % Palladium on Carbon (Pd/C). Causality: Pd/C is chosen for its high efficiency in reducing the isolated alkene without over-reducing the carbonyl groups under mild conditions.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas using a balloon. Stir the reaction mixture at room temperature (RT) for 5 hours.

  • Filtration (Self-Validation Step): Monitor reaction completion via TLC. Once the starting material is consumed, filter the mixture through a pad of Celite®. Causality: Celite filtration is mandatory to safely remove the pyrophoric Pd/C catalyst without igniting the ethanol vapors.

  • Isolation: Remove the solvent under reduced pressure. The successful formation of 5-OH-4-OPA is validated by the appearance of a pale-yellow oil.

Application: Precursor for Biodegradable Nanogels

One of the most advanced applications of 5-OH-4-OPA is its use as a precursor for Pentane-1,2,5-triol (PT) , which is subsequently used to synthesize biodegradable nanogels for the targeted delivery of Doxorubicin (DOX) .

Traditional microemulsion polymerization requires toxic surfactants that are difficult to separate and can trigger adverse immunological responses. By reducing 5-OH-4-OPA to PT, researchers can cross-link this tri-functional alcohol with Citric Acid (CA) via a surfactant-free precipitation esterification in Tetrahydrofuran (THF).

G A 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) B Reduction (NaBH4) MeOH, 0°C to RT A->B C Pentane-1,2,5-triol (PT) B->C E Precipitation Esterification (Room Temp, Surfactant-Free) C->E D Citric Acid (CA) + EDC/DMAP in THF D->E F Biodegradable Nanogel (DOX Delivery System) E->F

Figure 2: Workflow for synthesizing biodegradable nanogels using 5-OH-4-OPA derived triol.

Protocol 2: Reduction to PT and Nanogel Fabrication

Part A: Reduction of 5-OH-4-OPA to Pentane-1,2,5-triol

  • Solvation: Dissolve 12 g (0.103 mol) of 5-OH-4-OPA in 200 mL of Methanol (MeOH) and cool the flask to 0 °C using an ice bath.

  • Reduction: Slowly add 11.72 g (0.310 mol) of Sodium Borohydride ( NaBH4​ ) in small portions. Causality: The reduction of the aldehyde and ketone is highly exothermic. Adding NaBH4​ at 0 °C in portions prevents solvent boil-off and suppresses unwanted aldol condensation side-reactions.

  • Stirring: Remove the ice bath, allow the mixture to warm to RT, and stir for 24 hours.

  • Complex Decomposition: Slowly add a solution of iPrOH/HCl until the mixture reaches pH 2. Causality: This step is critical to decompose the stable boronic complexes formed during the reduction.

  • Neutralization: Add saturated K2​CO3​ solution to neutralize the excess acid, filter the inorganic salts, and concentrate to yield Pentane-1,2,5-triol.

Part B: Steglich Precipitation Esterification

  • Reaction Setup: Homogeneously dissolve Pentane-1,2,5-triol and Citric Acid in THF.

  • Coupling: Add N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide (EDC) as the coupling reagent and 4-(dimethylamino)pyridine (DMAP) as the catalyst.

  • Precipitation (Self-Validation): Stir at room temperature. Causality: As the esterification cross-linking proceeds, the molecular weight of the polymer network increases. Because the cross-linked polymer is insoluble in THF, it naturally precipitates out of solution as narrowly dispersed nanogel particles, completely eliminating the need for surfactants.

  • Drug Loading: Disperse the purified nanogel in deionized water and incubate with Doxorubicin hydrochloride. The drug is loaded via electrostatic interactions between the free carboxylic groups of the citric acid network and the amino groups of DOX.

Quantitative Data Summary

The following table summarizes the physicochemical properties of 5-OH-4-OPA and the performance metrics of its downstream nanogel application.

ParameterValue / Description
Molecular Formula C5​H8​O3​
Molecular Weight 116.11 g/mol
Exact Mass 116.0473 Da
Physical State (Isolated) Pale-yellow oil
Achmatowicz Rearrangement Yield ~80–85% (Typical for furfuryl alcohol precursors)
NaBH4​ Reduction Yield >90% (Conversion to Pentane-1,2,5-triol)
Nanogel Encapsulation Efficiency ~95% (For Doxorubicin hydrochloride)
Nanogel Degradability Bi-phasic release; highly degradable via ester hydrolysis

References

  • Title: Atmospheric Oxidation of Squalene: Molecular Study Using COBRA Modeling and High-Resolution Mass Spectrometry Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: Functional Nanogel from Natural Substances for Delivery of Doxorubicin Source: Polymers (MDPI) URL: [Link]

Method

Application Note: Analytical Methodologies for the Quantification of 5-Hydroxy-4-oxopentanal

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

5-Hydroxy-4-oxopentanal (5-OH-4-OPA; CAS: 31082-85-6; C₅H₈O₃) is a highly reactive, bifunctional hydroxy-dicarbonyl compound[1]. In environmental and biological matrices, it serves as a critical biomarker for oxidative stress and human-environment interactions. Specifically, 5-OH-4-OPA is a secondary volatile reaction product (VRP) generated from the heterogeneous ozonolysis of squalene, a highly unsaturated triterpene that constitutes 10–15% of human sebum[2].

The Causality of Formation: The quantification of 5-OH-4-OPA requires an understanding of its genesis. When ambient ozone (O₃) contacts human skin or squalene-coated surfaces, it undergoes cycloaddition across one of squalene's six unconjugated carbon-carbon double bonds, forming an unstable primary ozonide[3]. This ozonide rapidly cycloreverts into a stable carbonyl and an energy-rich[2]. The specific isomerization of the R-C(CH₃)OO Criegee intermediate yields an α-hydroxy ketone moiety, which, following subsequent secondary ozonolysis of primary VRPs (like 6-methyl-5-hepten-2-one), produces 5-OH-4-OPA[2]. Because its formation is highly dependent on relative humidity (water vapor competes for the Criegee intermediate)[4], analytical methods must be robust enough to capture this highly polar, semi-volatile species without inducing artifactual degradation.

SqualeneOzonolysis Sq Squalene (Skin Lipid) Precursor PO Primary Ozonide Intermediate Sq->PO O3 Cycloaddition O3 Ozone (O3) Oxidant O3->PO CI Criegee Intermediates [R-CHOO / R-C(CH3)OO] PO->CI Cycloreversion VRP1 Primary VRPs (e.g., 6-MHO) CI->VRP1 Stabilization OH_OPA 5-Hydroxy-4-oxopentanal (Target Analyte) CI->OH_OPA Isomerization of R-C(CH3)OO VRP1->OH_OPA Secondary Ozonolysis + Isomerization VRP2 Other Secondary VRPs (e.g., 4-OPA) VRP1->VRP2 Secondary Ozonolysis

Fig 1: Squalene ozonolysis pathway yielding 5-Hydroxy-4-oxopentanal via Criegee intermediates.

Analytical Methodologies: Causality & Selection

To build a self-validating analytical system, researchers must select a method based on the matrix state (gas-phase vs. condensed-phase) and the required temporal resolution.

Method A: Real-Time Quantification via PTR-TOF-MS

Causality behind the choice: 5-OH-4-OPA is highly reactive and prone to wall-losses or secondary reactions during sample storage. bypasses sample preparation entirely[5]. It utilizes hydronium ions (H₃O⁺) for soft chemical ionization. Because the proton affinity of oxygenated VOCs (like 5-OH-4-OPA) is higher than that of water, the analyte is efficiently ionized with minimal fragmentation. This preserves the intact protonated molecule, allowing direct, real-time quantification at m/z 117.05 [M+H]⁺[5].

Method B: Offline Sorbent-Based TD-GC-MS

Causality behind the choice: When high chromatographic resolution is required to separate 5-OH-4-OPA from its structural isomers (e.g., levulinic acid), active air sampling onto Tenax TA sorbent tubes followed by Thermal Desorption Gas Chromatography-Mass Spectrometry (TD-GC-MS) is utilized[3]. Critical Insight: Co-sampled ozone will continue to react with trapped squalene on the sorbent bed, artificially generating 5-OH-4-OPA inside the tube. Therefore, the use of an upstream ozone scrubber (e.g., a KI-impregnated filter) is a mandatory causal requirement to halt the reaction and validate the sample integrity[3].

Method C: LC-MS/MS with DNPH Derivatization

Causality behind the choice: 5-OH-4-OPA is highly polar and water-soluble, making reverse-phase liquid chromatography difficult. By reacting the sample with 2,4-dinitrophenylhydrazine (DNPH), the two carbonyl groups (ketone and aldehyde) form a stable bis-hydrazone derivative[3]. This derivatization drastically increases the molecule's hydrophobicity (improving column retention) and provides a strong chromophore/fluorophore, lowering the limit of detection (LOD) for trace condensed-phase analysis.

AnalyticalWorkflow Sample Environmental Sample (Air / Surface Wipe) PTR PTR-TOF-MS (Real-Time Gas Phase) Sample->PTR Direct Air Sampling TDGC Tenax TA Sampling + TD-GC-MS Sample->TDGC Active Pumping (with O3 Scrubber) LCMS DNPH Derivatization + LC-MS/MS Sample->LCMS Solvent Extraction / Impinger PTR_Det Detection at m/z 117.05 [M+H]+ PTR->PTR_Det TDGC_Det Chromatographic Separation + EI Mass Spectra TDGC->TDGC_Det LCMS_Det Hydrazone Detection (High Sensitivity) LCMS->LCMS_Det

Fig 2: Decision tree for 5-Hydroxy-4-oxopentanal analytical quantification workflows.

Quantitative Data & Method Comparison

The following table synthesizes the operational parameters for the three primary analytical workflows used in 5-OH-4-OPA quantification.

Analytical TechniqueTarget MatrixIonization / Detection ModeEstimated LODKey AdvantagesCritical Limitations
PTR-TOF-MS Gas-phase (Air)Soft Ionization (H₃O⁺) / m/z 117.05~10–50 pptvReal-time data (1 Hz); no sample prep; no artifact formation.Cannot distinguish between exact structural isomers (e.g., levulinic acid).
TD-GC-MS Gas-phase (Sorbent)Electron Impact (EI-MS) / Full Scan & SIM~0.1 ppbvExcellent structural resolution; library matching capabilities.Susceptible to ozone-induced artifacts; requires strict O₃ scrubbing.
LC-MS/MS Condensed-phaseESI(+) / MRM (Hydrazone derivative)~1–5 ng/mLHighest sensitivity for surface wipes/fluids; highly stable derivatives.Labor-intensive derivatization; requires careful pH control.

Step-by-Step Experimental Protocols

Protocol 1: Real-Time Gas-Phase Quantification via PTR-TOF-MS

This self-validating protocol ensures high temporal resolution while accounting for instrument background drift.

  • Instrument Tuning & Calibration:

    • Set the PTR-TOF-MS drift tube pressure to 2.2 mbar, temperature to 60 °C, and the reduced electric field (E/N) to 137 Td[4]. Causality: This specific E/N ratio minimizes the fragmentation of the delicate α-hydroxy ketone bond while preventing water cluster formation.

    • Calibrate transmission efficiency using a standard gas mixture containing known oxygenated VOCs spanning the mass range of 30–200 amu.

  • Background Subtraction (Self-Validation):

    • Flow zero-air (hydrocarbon-free) through the inlet lines for 30 minutes. Record the background signal at m/z 117.05.

    • Calculate the Limit of Detection (LOD) as of the zero-air background signal.

  • Online Sampling:

    • Connect the sampling inlet (heated PFA Teflon tubing to prevent condensation) to the target environment.

    • Record data at a 1 Hz acquisition rate.

  • Data Extraction & Quantification:

    • Extract the high-resolution peak at m/z 117.05 (exact mass 117.054) corresponding to [C₅H₈O₃ + H]⁺[5].

    • Convert normalized counts per second (ncps) to mixing ratios (ppbv) using the transmission curve and the theoretical reaction rate constant for proton transfer.

Protocol 2: Offline Quantification via TD-GC-MS

This protocol utilizes active sampling with a critical artifact-prevention step.

  • Sorbent Conditioning:

    • Condition Tenax TA tubes at 300 °C for 2 hours under a stream of ultra-high purity (UHP) Helium (50 mL/min) to remove residual VOCs.

  • Sampling with Artifact Prevention (Critical Step):

    • Attach a Potassium Iodide (KI)-impregnated glass wool filter to the inlet of the Tenax tube. Causality: KI acts as an ozone scrubber. Without it, ambient ozone will react with trapped squalene on the Tenax resin, falsely elevating 5-OH-4-OPA readings[3].

    • Connect the tube to a calibrated low-flow pump. Sample air at 50 mL/min for 60 minutes (Total volume = 3 L).

    • Self-Validation: Run a backup tube in series to check for breakthrough volume. If 5-OH-4-OPA is detected on the backup tube, the sample volume must be reduced.

  • Thermal Desorption (TD):

    • Transfer the tube to the TD unit. Purge with He for 1 min to remove oxygen.

    • Desorb at 280 °C for 10 minutes onto a cold trap maintained at -10 °C.

    • Rapidly heat the cold trap to 290 °C to inject the focused analyte band into the GC column.

  • GC-MS Analysis:

    • Use a mid-polarity column (e.g., DB-624 or equivalent).

    • Program the GC oven: 40 °C (hold 5 min), ramp at 5 °C/min to 200 °C, then 20 °C/min to 250 °C.

    • Operate the MS in Electron Impact (EI) mode (70 eV). Identify 5-OH-4-OPA using its retention index and characteristic fragmentation pattern, confirming against a synthesized standard.

References

  • Wisthaler, A., & Weschler, C. J. (2010). Reactions of ozone with human skin lipids: Sources of carbonyls, dicarbonyls, and hydroxycarbonyls in indoor air. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Tang, X., Misztal, P. K., Nazaroff, W. W., & Goldstein, A. H. (2016). Volatile Organic Compound Emissions from Humans Indoors. Environmental Science & Technology. URL:[Link]

  • Deming, B. L., & Ziemann, P. J. (2022). Reactions and Products of Squalene and Ozone: A Review. ACS Environmental Au. URL:[Link]

  • Lakey, P. S. J., et al. (2019). Heterogeneous Ozonolysis of Squalene: Gas-Phase Products Depend on Water Vapor Concentration. Environmental Science & Technology. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53873414, 5-Hydroxy-4-oxopentanal. URL:[Link]

Sources

Application

Quantitative Analysis of 5-Hydroxy-4-oxopentanal (HOPA) in Biological Samples by HPLC with UV Detection

An Application Note for Drug Development and Clinical Research Professionals Abstract 5-Hydroxy-4-oxopentanal (HOPA), a reactive carbonyl species generated during the lipid peroxidation of omega-3 polyunsaturated fatty a...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development and Clinical Research Professionals

Abstract

5-Hydroxy-4-oxopentanal (HOPA), a reactive carbonyl species generated during the lipid peroxidation of omega-3 polyunsaturated fatty acids, is an emerging biomarker for oxidative stress. Accurate quantification of HOPA in biological matrices is critical for understanding its role in pathophysiology and for the development of novel therapeutics targeting oxidative damage. This document provides a detailed, robust, and validated protocol for the analysis of HOPA in biological samples (e.g., plasma, tissue homogenates) using High-Performance Liquid Chromatography (HPLC). The method is based on a pre-column derivatization of HOPA with 2,4-dinitrophenylhydrazine (DNPH), which converts the unstable, poorly absorbing aldehyde into a stable, highly chromophoric hydrazone derivative, enabling sensitive and specific quantification by reverse-phase HPLC with UV detection.

Principle of the Method

The direct analysis of HOPA by HPLC is challenging due to its low native UV absorbance, high reactivity, and potential instability. To overcome these limitations, this method employs a chemical derivatization strategy.[1] The carbonyl group of HOPA reacts with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions to form a stable 2,4-dinitrophenylhydrazone (HOPA-DNPH) derivative. This derivative possesses a strong chromophore, allowing for highly sensitive detection at approximately 360 nm.[2] Following derivatization, the HOPA-DNPH adduct is separated from other sample components on a C18 reverse-phase column and quantified against an external standard calibration curve.

Derivatization HOPA 5-Hydroxy-4-oxopentanal (HOPA) (Analyte) PRODUCT HOPA-DNPH Hydrazone (Stable, Chromophoric Product) HOPA->PRODUCT + DNPH (Acidic Conditions) DNPH 2,4-Dinitrophenylhydrazine (DNPH) (Derivatizing Reagent)

Caption: Derivatization of HOPA with DNPH to form a UV-active product.

Materials and Reagents

  • Solvents: Acetonitrile (ACN, HPLC or MS grade), Methanol (MeOH, HPLC grade), Water (Milli-Q or 18.2 MΩ·cm).

  • Reagents: 5-Hydroxy-4-oxopentanal (HOPA) standard[3], 2,4-Dinitrophenylhydrazine (DNPH, reagent grade), Perchloric Acid (HClO₄, 70%), Hydrochloric Acid (HCl, concentrated), Sodium Bicarbonate (NaHCO₃), Anhydrous Sodium Sulfate.

  • Solid Phase Extraction (SPE): C18 SPE cartridges (e.g., 500 mg, 3 mL).

  • Equipment: HPLC system with UV/Vis or Diode Array Detector (DAD), analytical balance, vortex mixer, centrifuge, nitrogen evaporator, pH meter, 0.22 µm syringe filters.

Safety Note: DNPH is potentially explosive when dry and should be handled with care. Perchloric acid is highly corrosive. Always use appropriate personal protective equipment (PPE).

Experimental Protocols

Preparation of Solutions
  • DNPH Derivatizing Solution (2 mg/mL): Dissolve 200 mg of DNPH in 100 mL of acetonitrile. Add 0.5 mL of concentrated HCl. This solution should be stored in an amber bottle at 4°C and is stable for up to one month.

  • HOPA Standard Stock Solution (1 mg/mL): Due to the potential instability of HOPA, it should be stored under an inert atmosphere in a freezer at or below -20°C. Accurately weigh 10 mg of HOPA standard, dissolve in 10 mL of acetonitrile, and store in an amber vial at -80°C.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with acetonitrile to achieve concentrations ranging from approximately 0.1 µg/mL to 50 µg/mL. These should be prepared fresh daily.[4]

Sample Preparation Workflow

The key to accurate quantification is the efficient extraction of HOPA and removal of interfering matrix components like proteins and phospholipids before derivatization.[5]

SamplePrep cluster_extraction Step 1: Extraction & Deproteinization cluster_derivatization Step 2: Derivatization cluster_cleanup Step 3: Sample Cleanup (SPE) cluster_final Step 4: Final Preparation s1 Biological Sample (e.g., 250 µL Plasma) s2 Add 750 µL Cold Acetonitrile (Protein Precipitation) s1->s2 s3 Vortex & Centrifuge (10,000 x g, 10 min, 4°C) s2->s3 s4 Collect Supernatant s3->s4 s5 Add 100 µL DNPH Solution s4->s5 s6 Incubate (1 hr, Room Temperature, Dark) s7 Condition C18 SPE Cartridge (MeOH then Water) s6->s7 s8 Load Derivatized Sample s7->s8 s9 Wash to Remove Excess DNPH (e.g., 40% ACN/Water) s8->s9 s10 Elute HOPA-DNPH (100% Acetonitrile) s9->s10 s11 Evaporate Eluate to Dryness (Nitrogen Stream) s10->s11 s12 Reconstitute in Mobile Phase (e.g., 100 µL) s11->s12 s13 Filter (0.22 µm) & Inject s12->s13

Caption: Experimental workflow for HOPA analysis in biological samples.

Detailed Protocol:

  • Protein Precipitation: To 250 µL of plasma or tissue homogenate in a microcentrifuge tube, add 750 µL of ice-cold acetonitrile.[4] The cold temperature and solvent ratio are critical for efficient protein removal.

  • Extraction: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C. This pellets the precipitated proteins, leaving the analyte in the supernatant.[4]

  • Derivatization: Carefully transfer the supernatant to a clean tube. Add 100 µL of the DNPH derivatizing solution. Vortex briefly and incubate for 1 hour at room temperature, protected from light.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

    • Load the entire derivatized sample onto the cartridge.

    • Wash the cartridge with 3 mL of 40% acetonitrile in water to remove excess DNPH reagent, which would otherwise interfere with the chromatogram.

    • Elute the HOPA-DNPH derivative with 2 mL of 100% acetonitrile into a clean collection tube.

  • Concentration: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at approximately 30-35°C.

  • Reconstitution & Injection: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 60:40 ACN:Water). Filter through a 0.22 µm syringe filter into an HPLC vial for analysis.[6]

HPLC Instrumentation and Conditions

The following parameters provide a robust starting point for method development and should be optimized for your specific instrumentation and sample type.[2][7]

ParameterRecommended ConditionRationale
HPLC System Agilent 1200, Waters Alliance, or equivalentStandard system with reliable pumping and detection capabilities.
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size)Provides excellent retention and separation for the non-polar HOPA-DNPH derivative.[8]
Mobile Phase A WaterPolar component for reverse-phase chromatography.
Mobile Phase B AcetonitrileOrganic component for eluting the analyte.
Elution Profile Gradient elution: Start at 60% B, ramp to 95% B over 15 min, hold for 5 min.A gradient is often necessary to resolve the analyte from early-eluting matrix components and late-eluting lipids.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detector UV/Vis or Diode Array Detector (DAD)Allows for specific detection of the DNPH derivative.
Detection Wavelength 360 nmThis is the characteristic maximum absorbance wavelength for 2,4-dinitrophenylhydrazone derivatives.[2]
Injection Volume 10-20 µLA typical volume to achieve good sensitivity without overloading the column.

Method Validation and Data Analysis

A developed analytical method must be validated to ensure it is fit for its intended purpose.[8] Key validation parameters and typical acceptance criteria are outlined below.

Validation ParameterMethodologyAcceptance Criteria
Specificity Analyze blank matrix, spiked matrix, and standards. Assess peak purity using a DAD.No interfering peaks at the retention time of HOPA-DNPH. Peak purity index > 0.999.[9]
Linearity & Range Analyze calibration standards at 5-7 concentration levels. Plot peak area vs. concentration.Correlation coefficient (R²) > 0.995.[10]
Accuracy (Recovery) Analyze blank matrix samples spiked with known analyte concentrations at low, medium, and high levels.Mean recovery within 85-115%.[9][11]
Precision (Repeatability) Intra-day: Analyze 6 replicates of spiked samples on the same day. Inter-day: Repeat over 3 days.Relative Standard Deviation (%RSD) ≤ 15%.[10][12]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.Determined experimentally.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1 or the lowest concentration on the calibration curve with acceptable precision and accuracy.Determined experimentally; %RSD ≤ 20%.[13]
Quantification

Identify the HOPA-DNPH peak in the sample chromatogram by comparing its retention time to that of a derivatized HOPA standard. Generate a linear calibration curve by plotting the peak area of the standards against their known concentrations. Calculate the concentration of HOPA in the prepared sample by interpolating its peak area on this curve. Finally, account for all dilution and concentration factors from the sample preparation protocol to determine the original concentration in the biological matrix.[4]

References

  • Browne, R. W., & Armstrong, D. (2000). HPLC Analysis of Lipid-derived Polyunsaturated Fatty Acid Peroxidation Products in Oxidatively Modified Human Plasma. Clinical Chemistry, 46(6), 829-836.
  • Browne, R. W., & Armstrong, D. (2000).
  • Browne, R. W., & Armstrong, D. (2000). HPLC Analysis of Lipid-derived Polyunsaturated Fatty Acid Peroxidation Products in Oxidatively Modified Human Plasma.
  • Unknown. (n.d.).
  • Martin, C. R., et al. (2018). A HPLC method to monitor the occurrence of lipid peroxidation in intravenous lipid emulsions used in parenteral nutrition using in-line UV and charged aerosol detection. Clinical Nutrition ESPEN, 28, 96-102.
  • Lin, Y., et al. (2022).
  • Unknown. (2025). 5-Hydroxypentanal | CAS#:4221-03-8. Chemsrc.
  • Sigma-Aldrich. (n.d.). 5-Hydroxypentanal | 4221-03-8. Sigma-Aldrich.
  • Unknown. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Unknown Source.
  • BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for 4-Oxopentanal Purity Analysis. BenchChem.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for BioAccords. Mass Spectrometry Research Facility.
  • Unknown. (2006).
  • Unknown. (2021). Journal Pre-proof. UNICAM.
  • Biotage. (n.d.).
  • Unknown. (n.d.).
  • PubChem. (n.d.). 5-Hydroxy-4-oxopentanal. PubChem.
  • BenchChem. (2025). Application Note: HPLC Analysis of 5-hydroxy-4-oxonorvaline. BenchChem.
  • ResearchGate. (n.d.). Synthesis of 5‐hydroxy‐4‐oxopentanal.
  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
  • Saha, S., et al. (2023). Application of HPLC in Biomedical Research for Pesticide and Drug Analysis.
  • TCI AMERICA. (n.d.).
  • Unknown. (2025).
  • LookChem. (2025). 5-hydroxypentanal - 4221-03-8, C5H10O2, density, melting point, boiling point, structural formula, synthesis. LookChem.
  • Unknown. (n.d.). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
  • MilliporeSigma. (n.d.).
  • Unknown. (n.d.).
  • Unknown. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Unknown Source.
  • Chatterjee, S., & Mondal, S. (2026). Advances, Challenges, and Practical Solutions in HPLC and LC–MS Method Development for Pharmaceutical and Biological Samples. Analytical and Bioanalytical Chemistry Research, 13(2), 173-191.
  • Unknown. (n.d.). A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. RSC Publishing.

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Method

GC-MS method for 5-Hydroxy-4-oxopentanal detection

Application Note: Advanced GC-MS Methodology for the Detection and Quantification of 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) Introduction & Biochemical Context 5-Hydroxy-4-oxopentanal (5-OH-4-OPA, CAS: 31082-85-6) is a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced GC-MS Methodology for the Detection and Quantification of 5-Hydroxy-4-oxopentanal (5-OH-4-OPA)

Introduction & Biochemical Context

5-Hydroxy-4-oxopentanal (5-OH-4-OPA, CAS: 31082-85-6) is a highly reactive, multifunctional organic compound characterized by the presence of an aldehyde, a ketone, and a primary hydroxyl group[1]. In the fields of atmospheric science and indoor chemistry, 5-OH-4-OPA is recognized as a critical secondary oxidation product. It is primarily generated through the ozonolysis of squalene, a highly unsaturated lipid that constitutes approximately 10-15% of human skin surface lipids[2].

When ambient ozone permeates indoor environments, it reacts rapidly with the squalene present on human occupants, clothing, and settled dust[3]. This reaction yields primary volatile products (such as 6-methyl-5-hepten-2-one and geranyl acetone), which undergo further oxidative cleavage to form highly oxidized secondary products, predominantly 5-OH-4-OPA and other dicarbonyls[4].

Detecting 5-OH-4-OPA is analytically challenging. Its high polarity, low vapor pressure, and inherent thermal instability cause it to easily degrade, cyclize, or irreversibly adsorb onto standard chromatographic columns[5]. This application note details a field-proven, self-validating dual-derivatization GC-MS protocol designed to stabilize the molecule, enabling highly sensitive and reproducible quantification.

pathway Sq Squalene (Skin Lipid) POZ Primary Ozonides & Criegee Intermediates Sq->POZ Ozonolysis O3 Ozone (O3) O3->POZ Primary Primary Products (e.g., 6-MHO) POZ->Primary Cleavage Secondary 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) Primary->Secondary Secondary Ozonolysis

Squalene ozonolysis pathway generating 5-OH-4-OPA in indoor environments.

Mechanistic Rationale: The Dual-Derivatization Strategy

To achieve robust GC-MS analysis, 5-OH-4-OPA must be rendered volatile and thermally stable. The presence of three distinct functional groups necessitates a sequential, two-step derivatization approach to ensure complete molecular capping:

  • Step 1: Oximation of Carbonyls (PFBHA): The aldehyde (C1) and ketone (C4) groups are highly reactive. By reacting the sample with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), both carbonyls are converted into stable oxime ethers. This prevents enolization and thermal breakdown in the GC inlet. Furthermore, the pentafluorobenzyl moiety provides a massive cross-section for electron impact (EI) ionization, yielding a highly abundant quantifier ion.

  • Step 2: Silylation of the Hydroxyl (BSTFA): The remaining primary hydroxyl group (C5) retains hydrogen-bonding capabilities, which causes severe peak tailing. Treatment with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a trimethylsilyl (TMS) group, neutralizing the polarity and maximizing volatility.

Experimental Protocol (Self-Validating Workflow)

Reagents and Materials
  • Analyte Standard: 5-Hydroxy-4-oxopentanal (Synthesized via Achmatowicz rearrangement of furfuryl alcohol if commercial standards are unavailable)[6][7].

  • Derivatization Reagents: PFBHA hydrochloride (250 mM in ultra-pure water); BSTFA containing 1% TMCS.

  • Internal Standard (IS): 4-Fluorobenzaldehyde (10 µg/mL in Acetonitrile).

  • Solvents: HPLC-grade Acetonitrile, Dichloromethane (DCM), and Hexane.

Step-by-Step Methodology

Self-Validation Checkpoint: To ensure the system is self-validating, the Internal Standard (IS) must be spiked prior to extraction. This accounts for any analyte loss during phase separation or evaporation. A procedural blank must be run in parallel to rule out PFBHA reagent artifacts.

  • Sample Extraction: Extract the air sampling matrix (e.g., Tenax TA sorbent) or surface wipe with 2.0 mL of Acetonitrile. Immediately spike with 10 µL of the Internal Standard.

  • Oximation (PFBHA): Add 100 µL of the 250 mM PFBHA solution to the extract. Vortex for 30 seconds. Incubate the mixture at 65 °C for 60 minutes in a hermetically sealed autosampler vial.

  • Liquid-Liquid Extraction: Cool to room temperature. Add 1.0 mL of Hexane and 1.0 mL of ultra-pure water. Vortex vigorously for 1 minute to partition the hydrophobic PFBHA-oximes into the non-polar hexane layer.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Transfer the upper organic (hexane) layer to a clean, dry vial. Evaporate to complete dryness under a gentle stream of ultra-high-purity nitrogen.

  • Silylation (BSTFA): Reconstitute the dried residue in 50 µL of DCM. Add 50 µL of BSTFA + 1% TMCS. Seal and incubate at 60 °C for 30 minutes.

  • Final Preparation: Cool to room temperature. The sample is now ready for direct GC-MS injection.

workflow Sample 1. Sample Extraction (Acetonitrile + Internal Standard) Deriv1 2. Oximation (PFBHA) Targets Aldehyde & Ketone (65°C, 1h) Sample->Deriv1 LLE 3. Phase Separation (Hexane / Water Partitioning) Deriv1->LLE Deriv2 4. Silylation (BSTFA) Targets C5 Hydroxyl (60°C, 30m) LLE->Deriv2 GCMS 5. GC-MS Analysis (EI Mode, SIM Acquisition) Deriv2->GCMS

Two-step derivatization and GC-MS analytical workflow for 5-OH-4-OPA.

Instrumental Parameters & Data Presentation

The analysis is performed using a single quadrupole GC-MS system operating in Electron Impact (EI) mode.

Table 1: GC-MS Operating Parameters

Parameter Specification Causality / Rationale
Column DB-5MS (30 m × 0.25 mm, 0.25 µm) Low bleed profile is ideal for high-MW derivatized compounds.
Carrier Gas Helium, 1.0 mL/min (Constant Flow) Maintains consistent retention times across temperature gradients.
Inlet Temperature 250 °C High enough to volatilize the derivative without inducing thermal cracking.
Oven Program 60 °C (1 min) → 10 °C/min to 280 °C (hold 5 min) Slow ramp ensures baseline separation of E/Z stereoisomers of the oximes.
MS Source / Quad 230 °C / 150 °C Prevents condensation of high-boiling silylated oximes in the ion source.

| Ionization | Electron Impact (EI), 70 eV | Standard energy for reproducible and stable fragmentation libraries. |

Table 2: Target Ions for 5-OH-4-OPA Derivative (Di-PFBHA + Mono-TMS)

Ion Type m/z Origin / Fragment Description
Quantifier 181 Pentafluorotropylium ion[C7H2F5]+ (Base peak for PFBHA derivatives).
Qualifier 1 397 [M - 181]+ (Loss of one pentafluorobenzyl radical from the molecular ion).
Qualifier 2 73 [Si(CH3)3]+ (Confirms successful BSTFA silylation of the C5 hydroxyl).

| Molecular Ion | 578 | [M]+ (Intact Di-PFBHA + Mono-TMS derivative, often low abundance in EI). |

Data Processing and System Suitability

  • Chromatographic Resolution: Due to the formation of E and Z stereoisomers during oximation, 5-OH-4-OPA will elute as a cluster of closely spaced peaks (typically up to four isomers for an asymmetric dicarbonyl). The total area of these isomer peaks must be integrated collectively for accurate quantification.

  • System Suitability Metrics: The internal standard recovery must fall between 85% and 115%. A recovery outside this range indicates incomplete derivatization or matrix suppression, triggering a mandatory re-extraction.

  • Blank Verification: PFBHA is known to produce excess reagent peaks and minor siloxane artifacts. The procedural blank must demonstrate that interfering baseline peaks at m/z 181 do not co-elute within the targeted retention time window of the 5-OH-4-OPA isomers.

References

  • Title : 5-Hydroxy-4-oxopentanal | C5H8O3 | CID 53873414 - PubChem Source : nih.gov URL :[Link][1]

  • Title : Atmospheric Oxidation of Squalene: Molecular Study Using COBRA Modeling and High-Resolution Mass Spectrometry Source : acs.org (Environmental Science & Technology) URL :[Link][2]

  • Title : Roles of the human occupant in indoor chemistry Source : amazonaws.com URL :[Link][3]

  • Title : Reactions of ozone with human skin lipids: Sources of carbonyls, dicarbonyls, and hydroxycarbonyls in indoor air Source : pnas.org (Proceedings of the National Academy of Sciences) URL :[Link][4]

  • Title : Reaction of OH radicals with 5-hydroxy-2-pentanone: formation yield of 4-oxopentanal and its OH radical reaction rate constant Source : researchgate.net URL :[Link][5]

  • Title : Synthesis of 5‐hydroxy‐4‐oxopentanal Source : researchgate.net URL :[Link][7]

Sources

Application

The Untapped Potential of 5-Hydroxy-4-oxopentanal: A Synthon for Novel Heterocyclic Scaffolds in Medicinal Chemistry

In the ever-evolving landscape of drug discovery, the exploration of novel chemical space is paramount. The identification and strategic utilization of versatile building blocks are critical for the efficient constructio...

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Author: BenchChem Technical Support Team. Date: March 2026

In the ever-evolving landscape of drug discovery, the exploration of novel chemical space is paramount. The identification and strategic utilization of versatile building blocks are critical for the efficient construction of compound libraries with diverse and drug-like properties. This guide delves into the potential applications of 5-Hydroxy-4-oxopentanal, a bifunctional molecule that, while not extensively documented in medicinal chemistry literature, presents significant opportunities as a precursor for valuable heterocyclic scaffolds. By examining its chemical properties and drawing parallels with structurally related compounds, we can outline a strategic approach for its use in the generation of new molecular entities for therapeutic development.

Core Chemical Properties and Reactivity

5-Hydroxy-4-oxopentanal (C₅H₈O₃) is a unique molecule possessing both an aldehyde and a β-hydroxy ketone moiety.[1] This dual functionality is the cornerstone of its potential utility in synthetic medicinal chemistry. The molecule's structure suggests a propensity for intramolecular cyclization and the ability to participate in a variety of condensation reactions, making it an attractive starting material for the synthesis of complex heterocyclic systems.

PropertyValueSource
Molecular FormulaC₅H₈O₃PubChem[1]
Molecular Weight116.11 g/mol PubChem[1]
IUPAC Name5-hydroxy-4-oxopentanalPubChem[1]

The presence of a ketone at the 4-position and a hydroxyl group at the 5-position suggests that it can be a valuable precursor for the synthesis of five- and six-membered heterocyclic rings, which are prevalent in a vast array of pharmaceutically active compounds.[2]

Primary Application: A Gateway to Substituted Pyridazines and Other Heterocycles

The most promising application of 5-Hydroxy-4-oxopentanal in medicinal chemistry is its potential as a synthon for the creation of substituted dihydropyridazinones and related heterocyclic scaffolds. The 1,4-dicarbonyl-like nature of the molecule, upon oxidation of the primary alcohol, makes it an ideal candidate for condensation reactions with hydrazine derivatives.

Protocol 1: Synthesis of 6-methyl-4,5-dihydropyridazin-3(2H)-one Scaffold

This protocol outlines a hypothetical, yet chemically sound, two-step process for the synthesis of a core dihydropyridazinone scaffold from 5-Hydroxy-4-oxopentanal.

Step 1: Oxidation of 5-Hydroxy-4-oxopentanal to 4,5-dioxopentanal

  • Rationale: The initial oxidation of the primary hydroxyl group to an aldehyde is necessary to create the 1,4-dicarbonyl system required for cyclization with hydrazine. A mild and selective oxidizing agent is chosen to prevent over-oxidation or side reactions.

  • Procedure:

    • Dissolve 5-Hydroxy-4-oxopentanal (1 eq.) in a suitable solvent such as dichloromethane (DCM).

    • Add a mild oxidizing agent, for example, Dess-Martin periodinane (1.1 eq.), at room temperature.

    • Stir the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4,5-dioxopentanal. This intermediate is often used immediately in the next step without extensive purification.

Step 2: Cyclization with Hydrazine Hydrate

  • Rationale: The 1,4-dicarbonyl intermediate readily undergoes a condensation reaction with hydrazine to form the stable six-membered dihydropyridazinone ring.

  • Procedure:

    • Dissolve the crude 4,5-dioxopentanal from the previous step in ethanol.

    • Add hydrazine hydrate (1.1 eq.) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature, and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the 6-methyl-4,5-dihydropyridazin-3(2H)-one scaffold.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Cyclization 5-Hydroxy-4-oxopentanal 5-Hydroxy-4-oxopentanal 4,5-dioxopentanal 4,5-dioxopentanal 5-Hydroxy-4-oxopentanal->4,5-dioxopentanal Dess-Martin Periodinane 6-methyl-4,5-dihydropyridazin-3(2H)-one 6-methyl-4,5-dihydropyridazin-3(2H)-one 4,5-dioxopentanal->6-methyl-4,5-dihydropyridazin-3(2H)-one Ethanol, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->6-methyl-4,5-dihydropyridazin-3(2H)-one

Caption: Synthetic workflow for the formation of a dihydropyridazinone scaffold.

Building a Diversified Chemical Library

The resulting 6-methyl-4,5-dihydropyridazin-3(2H)-one is not the final drug candidate but a versatile scaffold for further chemical elaboration. The secondary amine within the pyridazinone ring provides a handle for diversification, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.

Protocol 2: N-Functionalization of the Dihydropyridazinone Scaffold
  • Rationale: Alkylation or acylation of the ring nitrogen allows for the introduction of a wide variety of substituents, enabling the exploration of chemical space around the core scaffold.

  • Procedure (N-Alkylation):

    • To a solution of the dihydropyridazinone scaffold (1 eq.) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as sodium hydride (1.2 eq.) at 0 °C.

    • Stir the mixture for 30 minutes, then add the desired alkyl halide (R-X) (1.1 eq.).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

G cluster_reactions Diversification Reactions Core_Scaffold Dihydropyridazinone Scaffold Alkylation N-Alkylation (R-X, Base) Core_Scaffold->Alkylation Acylation N-Acylation (RCOCl, Base) Core_Scaffold->Acylation Arylation N-Arylation (Ar-X, Pd-catalyst) Core_Scaffold->Arylation Library Diversified Library of Analogues Alkylation->Library Acylation->Library Arylation->Library

Caption: Diversification of the core scaffold to generate a chemical library.

Inferred Potential in Other Areas

While the synthesis of nitrogen-containing heterocycles is the most apparent application, the unique arrangement of functional groups in 5-Hydroxy-4-oxopentanal suggests other potential, though less explored, avenues in medicinal chemistry.

  • Precursor for Chiral Building Blocks: The ketone at the 4-position can be stereoselectively reduced to a secondary alcohol, introducing a chiral center. The resulting diol could serve as a valuable chiral building block for the synthesis of complex natural products or drugs.

  • Formation of Furanones: Acid-catalyzed intramolecular cyclization could potentially lead to the formation of substituted furanone rings, which are present in various bioactive natural products.

Conclusion

5-Hydroxy-4-oxopentanal represents an underutilized yet potentially valuable building block in medicinal chemistry. Its bifunctional nature makes it a prime candidate for the efficient synthesis of heterocyclic scaffolds, particularly substituted pyridazinones. The protocols and strategies outlined in this guide provide a foundational framework for researchers to begin exploring the synthetic utility of this compound. By leveraging its inherent reactivity, medicinal chemists can unlock new areas of chemical space and accelerate the discovery of novel therapeutic agents. The development of a robust synthetic route to 5-Hydroxy-4-oxopentanal, such as from furfuryl alcohol, further enhances its accessibility for these applications.[3]

References

  • Simeonov, S. P., et al. (2017). Biorefinery via Achmatowicz Rearrangement: Synthesis of Pentane-1,2,5-triol from Furfuryl Alcohol. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53873414, 5-Hydroxy-4-oxopentanal. Retrieved from [Link]

  • Scripps Research Institute. (2024, April 11). Scripps Research chemists devise easier new method for making a common type of building block for drugs. EurekAlert!. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-phenyl-5-hydroxy-4-methylpentan-3-one. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. Scientific Reports. Retrieved from [Link]

  • Khan, I., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. BioMed Research International. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Synthesis of Building Blocks for Drug Design Programmes. Retrieved from [Link]

  • Khan, M. (2023). A Review on Medicinal and Organic Chemistry. Journal of Medicinal and Organic Chemistry. Retrieved from [Link]

  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Singh, A., et al. (2023). Exploring the Diverse Bioactive Compounds from Medicinal Plants: A Review. Phyto Pharma Journal. Retrieved from [Link]

  • Haga, N., et al. (1999). Synthesis of the selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist (+)-(S)-2-chloro-5-methoxy-4-[5-(2-piperidylmethyl)-1,2,4-oxadiazol-3-yl]aniline. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

  • Tajuddin, et al. (2022). Anti-Oxidant Potential of some Herbal Drugs: A Bioactivity Guiding approach for Chronic Diseases. Pharmacognosy Journal. Retrieved from [Link]

  • Al-Khafaji, K. A. H., & Al-Obaidi, A. A. J. (2021). MOLECULAR MODELLING DESIGN AND OPIOID BINDING AFFINITY EVALUATION OF NEW 4-CHROMANONE DERIVATIVES. International Journal of Drug Delivery Technology. Retrieved from [Link]

  • The University of Kansas. (n.d.). Synthetic and Medicinal Chemistry. Retrieved from [Link]

  • Faramarzi, Z., & Kiyani, H. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES. Retrieved from [Link]

Sources

Method

Protocols for the purification of 5-Hydroxy-4-oxopentanal

Application Note: Optimized Synthesis, Isolation, and Purification Protocols for 5-Hydroxy-4-oxopentanal (5-HOP) Executive Summary & Mechanistic Context 5-Hydroxy-4-oxopentanal (5-HOP, CAS: 31082-85-6) is a highly functi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Synthesis, Isolation, and Purification Protocols for 5-Hydroxy-4-oxopentanal (5-HOP)

Executive Summary & Mechanistic Context

5-Hydroxy-4-oxopentanal (5-HOP, CAS: 31082-85-6) is a highly functionalized linear molecule containing aldehyde, ketone, and hydroxyl moieties . In modern drug development, it serves as a critical synthetic intermediate for pentane-1,2,5-triol, a precursor used to engineer biodegradable, citric acid-based nanogels for targeted chemotherapeutic delivery (e.g., Doxorubicin encapsulation) . Beyond synthetic applications, 5-HOP is a recognized volatile biomarker generated during the environmental ozonolysis of squalene in human skin lipids .

Isolating 5-HOP presents unique chemical challenges. In solution, the molecule exists in a thermodynamic equilibrium with its cyclic hemiacetal tautomer (6-hydroxytetrahydro-2H-pyran-3-one). If subjected to improper thermal or acidic conditions during purification, the compound rapidly undergoes intermolecular acetalization to form complex M(C5​H8​O3​)n​ oligomers . This guide outlines a self-validating, step-by-step methodology to synthesize and purify 5-HOP while suppressing degradation pathways.

Experimental Workflow & Pathway Visualization

Workflow A Furfuryl Alcohol (Biomass) B 6-Hydroxy-(2H)-pyran-3(6H)-one (Intermediate) A->B Achmatowicz Oxidation C Crude 5-HOP (Reaction Mix) B->C H2, Pd/C EtOH, RT D Celite® Filtration (Catalyst Removal) C->D Workup E Vacuum Concentration (<35°C) D->E Filtrate F Flash Chromatography (Hex/EtOAc) E->F Crude Oil G Pure 5-HOP (>98% Purity) F->G Elution

Fig 1: Synthetic and purification workflow of 5-HOP from furfuryl alcohol.

Step-by-Step Purification Protocols

The following protocol details the isolation of 5-HOP following the catalytic hydrogenation of its Achmatowicz rearrangement precursor .

Phase 1: Catalytic Hydrogenation
  • Expertise & Causality: Ethanol (EtOH) is strictly preferred over Methanol (MeOH) as the reaction solvent. The highly reactive terminal aldehyde of 5-HOP is susceptible to solvent-mediated acetalization. Ethanol's increased steric bulk relative to methanol reduces the kinetic rate of unwanted acetal byproduct formation during the reaction window.

  • In a flame-dried, argon-purged reaction flask, dissolve 12.59 g (0.11 mol) of 6-hydroxy-(2H)-pyran-3(6H)-one in 275 mL of anhydrous ethanol.

  • Carefully add 1.26 g of 10 wt.% Palladium on Carbon (Pd/C) catalyst.

  • Evacuate the flask and backfill with hydrogen gas ( H2​ ) using a balloon setup. Repeat this purge cycle three times.

  • Stir the reaction mixture vigorously at room temperature (20–25°C) for exactly 5 hours .

  • Self-Validation Checkpoint 1: Monitor the reaction via TLC (Silica gel, 1:1 Hexane/Ethyl Acetate stained with KMnO4​ ). The starting material ( Rf​≈0.4 ) must completely disappear, replaced by a new spot ( Rf​≈0.25 ) corresponding to 5-HOP.

Phase 2: Primary Clarification (Catalyst Removal)
  • Expertise & Causality: Pd/C is notoriously pyrophoric when saturated with hydrogen and exposed to oxygen. The Celite® pad prevents catalyst autoignition by maintaining a solvent-wet barrier. Furthermore, it traps sub-micron colloidal palladium particles that would otherwise catalyze the thermal degradation of 5-HOP during vacuum concentration.

  • Prepare a filtration funnel packed with a 2-inch pad of Celite® 545. Pre-wet the pad with 50 mL of ethanol.

  • Filter the reaction mixture through the Celite® pad under mild vacuum.

  • Wash the filter cake with an additional 50 mL of ethanol to ensure quantitative transfer. Do not allow the Pd/C cake to run dry.

  • Self-Validation Checkpoint 2: The resulting filtrate must be a perfectly clear, pale-yellow solution with zero visible black particulates.

Phase 3: Vacuum Concentration & Thermal Management
  • Expertise & Causality: Applying thermal stress (>35°C) during solvent evaporation provides the activation energy required for intermolecular acetalization, leading to the irreversible formation of M(C5​H8​O3​)n​ oligomers [[1]]([Link]). High-vacuum, low-temperature rotary evaporation is a strict requirement.

  • Transfer the clarified filtrate to a round-bottom flask.

  • Concentrate the solution using a rotary evaporator. Critical Parameter: Set the water bath strictly to 35°C and apply high vacuum (<20 mbar).

  • Continue evaporation until solvent condensation ceases, yielding crude 5-HOP as a pale-yellow oil .

  • Self-Validation Checkpoint 3: Weigh the crude oil. The theoretical yield is ~12.7 g. A highly viscous, dark oil indicates thermal oligomerization has occurred.

Phase 4: High-Resolution Flash Chromatography
  • Load the crude oil onto a normal-phase silica gel column (230-400 mesh).

  • Elute using the optimized gradient detailed in Table 2 .

  • Pool the fractions containing pure 5-HOP and concentrate under high vacuum at 35°C.

  • Self-Validation Checkpoint 4: Analyze the final product via GC-MS or 1H -NMR. Purity should exceed 98%.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 5-Hydroxy-4-oxopentanal

ParameterSpecification / Value
IUPAC Nomenclature 5-Hydroxy-4-oxopentanal
CAS Registry Number 31082-85-6
Molecular Formula C5​H8​O3​
Molecular Weight 116.11 g/mol
Topological Polar Surface Area 54.4 Ų
Physical Appearance Pale-yellow oil
Storage Conditions -20°C, under Argon, protected from light

Table 2: Optimized Flash Chromatography Gradient for 5-HOP Isolation

Column Volumes (CV)Hexane (%)Ethyl Acetate (%)Observation / Elution Target
0 - 29010Elution of non-polar impurities
2 - 57030Elution of unreacted pyranone intermediate
5 - 95050Elution of 5-HOP (Target Fraction)
9 - 121090Column flush (Over-reduced diol byproducts)

Environmental & Biological Relevance

While synthesized for drug delivery platforms, 5-HOP is also generated organically in indoor environments. When ambient ozone ( O3​ ) reacts with squalene—a highly unsaturated triterpene abundant in human skin lipids—it undergoes oxidative cleavage. The resulting Criegee intermediates isomerize into various volatile dicarbonyls, prominently including 5-HOP . Understanding the thermal oligomerization of 5-HOP in the lab directly translates to understanding secondary organic aerosol (SOA) formation in atmospheric chemistry [[1]]([Link]).

Squalene Sq Squalene (Skin Lipid) POZ Primary Ozonide (POZ) Sq->POZ + O3 O3 Ozone (O3) (Pollutant) O3->POZ Criegee Carbonyl-O-oxide (Criegee Intermediate) POZ->Criegee Cleavage HOP 5-Hydroxy-4-oxopentanal (Volatile Biomarker) Criegee->HOP Isomerization Olig M(C5H8O3)n Oligomers (SOA Aerosols) HOP->Olig Acetalization (Thermal/Acidic)

Fig 2: Environmental formation of 5-HOP via squalene ozonolysis.

Sources

Application

Use of 5-Hydroxy-4-oxopentanal in the synthesis of pharmaceutical intermediates

Application Note: 5-Hydroxy-4-oxopentanal as a Key Intermediate in the Synthesis of Pharmaceutical Nanocarriers Executive Summary The development of biodegradable, targeted drug delivery systems relies heavily on the ava...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Hydroxy-4-oxopentanal as a Key Intermediate in the Synthesis of Pharmaceutical Nanocarriers

Executive Summary

The development of biodegradable, targeted drug delivery systems relies heavily on the availability of highly functionalized, biocompatible building blocks. 5-Hydroxy-4-oxopentanal (CAS: 31082-85-6), a versatile hydroxy-keto-aldehyde, has emerged as a critical intermediate in this domain. While it is naturally observed as a secondary ozonolysis product of squalene in environmental chemistry [1], its synthetic value lies in its role as a bridge between renewable biomass (furfuryl alcohol) and pharmaceutical-grade aliphatic triols.

This application note details the mechanistic rationale and step-by-step protocols for synthesizing 5-hydroxy-4-oxopentanal and subsequently converting it into pentane-1,2,5-triol. This triol is a foundational monomer used to fabricate pH-responsive, citric acid-crosslinked nanogels designed for the targeted delivery of chemotherapeutics like Doxorubicin (DOX) [2].

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why specific synthetic routes are chosen over others. The pathway from furfuryl alcohol to a functional nanogel is a masterclass in controlled reactivity and green chemistry.

  • The Achmatowicz Rearrangement: Direct synthesis of highly functionalized linear aliphatic chains is notoriously difficult due to competing side reactions (e.g., aldol condensations). By subjecting furfuryl alcohol to an Achmatowicz rearrangement using hydrogen peroxide and a titanium silicate (TS-1) catalyst, the linear reactivity is temporarily "masked" within a cyclic 6-hydroxy-2H-pyran-3(6H)-one intermediate. The TS-1 catalyst is chosen specifically because it prevents the over-oxidation commonly seen with classical oxidants [3].

  • Controlled Ring Opening via Hydrogenation: The cyclic pyranone exists in equilibrium with its linear hydroxy-dicarbonyl form. By hydrogenating the alkene bond using Palladium on Carbon (Pd/C), the equilibrium is irreversibly shifted, forcing the ring to open and yielding the stable, linear 5-hydroxy-4-oxopentanal.

  • Hydride Reduction to Pentane-1,2,5-triol: To create a viable monomer for polymerization, the reactive aldehyde and ketone groups of 5-hydroxy-4-oxopentanal must be reduced. Sodium borohydride (NaBH₄) in methanol is utilized at 0 °C. The low temperature is a critical causal choice: it suppresses the exothermic heat of the reaction, preventing the reactive carbonyls from undergoing base-catalyzed self-condensation before reduction can occur.

  • Nanogel Fabrication via Steglich Esterification: To crosslink pentane-1,2,5-triol with citric acid, classical Fischer esterification (which requires high heat and strong acids) is avoided, as it would degrade the polymer network. Instead, Steglich esterification utilizing EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) is employed. This allows the formation of ester bonds at room temperature, preserving the integrity of the nanogel and allowing for precise control over the nanoparticle's hydrodynamic diameter[2].

Visualizing the Synthetic Workflow

Pathway FA Furfuryl Alcohol Ach Achmatowicz Rearrangement (H2O2, TS-1) FA->Ach Pyran 6-Hydroxy-2H-pyran-3(6H)-one Ach->Pyran Hyd Hydrogenation (Pd/C, H2) Pyran->Hyd OPA 5-Hydroxy-4-oxopentanal Hyd->OPA Red Reduction (NaBH4, MeOH) OPA->Red PT Pentane-1,2,5-triol Red->PT Ester Steglich Esterification (Citric Acid, EDC/DMAP) PT->Ester Nanogel Functional Nanogel (DOX Carrier) Ester->Nanogel

Synthetic pathway from furfuryl alcohol to nanogel via 5-hydroxy-4-oxopentanal.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 5-Hydroxy-4-oxopentanal

This protocol utilizes a self-validating physical state change to confirm intermediate success.

  • Oxidation (Achmatowicz): Dissolve 20 g of furfuryl alcohol in 200 mL of acetonitrile. Add 2 g of TS-1 catalyst and 30 mL of 37% H₂O₂. Stir at 40 °C for 5 hours.

  • Intermediate Validation: Perform an aqueous workup and extract the organic layer. Store the isolated pale-yellow oil at -20 °C. Self-Validation Checkpoint: The oil will crystallize at -20 °C, confirming the successful formation of 6-hydroxy-2H-pyran-3(6H)-one.

  • Hydrogenation: Dissolve 12.59 g (0.11 mol) of the crystallized intermediate in 275 mL of ethanol. Add 1.26 g of 10 wt.% Pd/C catalyst.

  • Reaction: Purge the flask and react under an H₂ atmosphere (using a balloon) at room temperature for 5 hours. Self-Validation Checkpoint: The cessation of hydrogen gas uptake (balloon stops deflating) indicates complete reduction of the double bond.

  • Purification: Filter the mixture through a pad of Celite® to remove the palladium catalyst. Remove the solvent under reduced pressure to yield 5-hydroxy-4-oxopentanal as a pale-yellow oil [4].

Protocol B: Reduction to Pentane-1,2,5-triol

Proper decomposition of boronic complexes is critical for downstream esterification.

  • Hydride Reduction: Dissolve 12 g (0.103 mol) of 5-hydroxy-4-oxopentanal in 200 mL of methanol. Cool the flask to 0 °C in an ice bath.

  • Addition: Slowly add 11.72 g (0.310 mol) of NaBH₄ in small portions to control the evolution of hydrogen gas and heat. Warm to room temperature and stir for 24 hours.

  • Borate Cleavage (Critical Step): Slowly add a solution of isopropanol/HCl until the suspension reaches exactly pH 2. Self-Validation Checkpoint: Effervescence will cease, and the acidic environment guarantees the decomposition of stable borate esters that would otherwise trap the triol.

  • Neutralization: Add saturated K₂CO₃ in methanol to neutralize the unreacted acid. Filter through a 0.45 µm nylon membrane and remove the solvent under vacuum to isolate pentane-1,2,5-triol [2].

Protocol C: Nanogel Formulation and Doxorubicin Loading
  • Precipitation Esterification: Dissolve pentane-1,2,5-triol and citric acid in tetrahydrofuran (THF). Add EDC and DMAP to initiate the Steglich esterification at room temperature.

  • Phase Transition: Self-Validation Checkpoint: The reaction begins as a homogeneous solution. As the polymer network forms and reaches a critical mass, it becomes insoluble in THF and precipitates as spherical nanogel particles.

  • Drug Loading: Disperse the nanogel in an aqueous solution containing Doxorubicin hydrochloride. The electrostatic interactions between the free carboxylic groups of the citric acid network and the amino groups of DOX will yield an encapsulation efficiency of ~95% [2].

Quantitative Data Summary

The following table summarizes the physicochemical properties and functional roles of the key compounds in this synthetic workflow:

CompoundMolecular WeightPhysical StateFunction in PathwayKey Physicochemical Property
Furfuryl Alcohol 98.10 g/mol Clear liquidStarting MaterialHighly reactive, renewable furanic ring
6-Hydroxy-2H-pyran-3(6H)-one 114.10 g/mol Pale-yellow oil/solidMasked IntermediateCrystallizes at -20 °C
5-Hydroxy-4-oxopentanal 116.12 g/mol Pale-yellow oilTarget IntermediateBifunctional hydroxy-keto-aldehyde
Pentane-1,2,5-triol 120.15 g/mol Viscous liquidPolymer Building BlockHigh aqueous solubility, tri-reactive
Citric Acid/PT Nanogel Variable (Polymeric)Spherical NanoparticlesDrug Delivery CarrierpH-responsive; negative surface charge

References

  • Wisthaler, A., & Weschler, C. J. (2010). "Reactions of ozone with human skin lipids: Sources of carbonyls, dicarbonyls, and hydroxycarbonyls in indoor air." Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Forys, A., Trzebicka, B., Petrov, P. D., et al. (2022). "Functional Nanogel from Natural Substances for Delivery of Doxorubicin." Polymers, 14(17), 3694.[Link]

  • Simeonov, S. P., Ravutsov, M. A., & Mihovilovic, M. D. (2019). "Biorefinery via Achmatowicz Rearrangement: Synthesis of Pentane-1,2,5-triol from Furfuryl Alcohol." ChemSusChem, 12(12), 2748-2754.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53873414, 5-Hydroxy-4-oxopentanal." PubChem.[Link]

Method

Application Note: 5-Hydroxy-4-oxopentanal (5-HOP) as a Precursor for Advanced Flavor Compounds

Target Audience: Researchers, Flavor Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Overview In the pursuit of novel savory, roas...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Flavor Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Overview

In the pursuit of novel savory, roasted, and baked flavor profiles, flavor chemists rely heavily on the Maillard reaction—a complex cascade initiated by the condensation of amino acids with reducing sugars or dicarbonyls. 5-Hydroxy-4-oxopentanal (5-HOP) , a 5-carbon hydroxy-dicarbonyl compound (C₅H₈O₃), represents a highly potent, advanced precursor for generating nitrogen- and oxygen-containing heterocycles.

While 5-HOP is naturally recognized in atmospheric chemistry as a secondary volatile product of squalene ozonolysis (a reaction between ozone and human skin lipids)[1],[2], its structural properties make it an exceptional candidate for synthetic flavor generation.

The Causality of 5-HOP Reactivity

The potency of 5-HOP lies in its tautomeric equilibrium. In solution, it exists in a dynamic balance between its open-chain form (5-hydroxy-4-oxopentanal) and its cyclic hemiacetal form (6-hydroxytetrahydro-2H-pyran-3-one).

  • Why does this matter? The cyclic form provides stability during storage, preventing rapid auto-polymerization. However, upon introduction to thermal energy and aqueous environments, the equilibrium shifts to expose the highly reactive open-chain aldehyde and ketone moieties. The terminal aldehyde acts as the primary electrophilic site for Schiff base formation with the amine group of an amino acid, rapidly initiating the Strecker degradation pathway to form volatile pyrazines, pyrroles, and furans.

Visualization of the Synthetic and Reactive Pathway

The following workflow illustrates the controlled synthesis of 5-HOP from a bio-renewable starting material (furfuryl alcohol) and its subsequent application in flavor generation.

G FA Furfuryl Alcohol (Starting Material) AR Achmatowicz Rearrangement (H2O2, TS-1 Catalyst, 40°C) FA->AR INT 6-Hydroxy-2H-pyran-3(6H)-one (Stable Intermediate) AR->INT HYD Catalytic Hydrogenation (Pd/C, H2, RT) INT->HYD HEMI 6-Hydroxytetrahydro-2H-pyran-3-one (Hemiacetal Form) HYD->HEMI HOP 5-Hydroxy-4-oxopentanal (Open-Chain Form) HEMI->HOP Tautomeric Equilibrium MR Maillard Reaction (+ Amino Acids, Buffer pH 7.5, Heat) HOP->MR FLAV Flavor Heterocycles (Pyrazines, Furans, Pyrroles) MR->FLAV

Caption: Synthetic pathway of 5-HOP via Achmatowicz rearrangement and its Maillard flavor generation.

Experimental Protocols

Protocol A: Synthesis of 5-Hydroxy-4-oxopentanal (5-HOP)

Direct synthesis of aliphatic hydroxy-dicarbonyls is notoriously difficult due to uncontrolled polymerization. To bypass this, we utilize an atom-economical Achmatowicz rearrangement of furfuryl alcohol, which temporarily masks the reactive centers within a pyranose ring[3].

Step 1: Oxidative Ring Expansion

  • Reagents: Dissolve 20 g of furfuryl alcohol in 200 mL of acetonitrile. Add 2 g of Titanium Silicalite-1 (TS-1) catalyst.

  • Reaction: Slowly add 30 mL of 37% H₂O₂ dropwise. Stir the mixture at 40 °C for 5 hours.

  • Causality of Reagents: H₂O₂ acts as a clean, green oxidant. The TS-1 catalyst provides shape-selective micro-environments that restrict over-oxidation, ensuring high yields of the target intermediate.

  • Workup: Filter the mixture to remove the TS-1 catalyst. Remove the solvent under reduced pressure to isolate 6-hydroxy-2H-pyran-3(6H)-one as a pale-yellow oil.

Step 2: Catalytic Hydrogenation

  • Reagents: Dissolve 12.5 g of the intermediate in 275 mL of absolute ethanol. Add 1.26 g of 10 wt% Palladium on Carbon (Pd/C).

  • Reaction: Purge the reaction vessel with H₂ gas. Maintain under an H₂ atmosphere (balloon pressure) at room temperature for 5 hours.

  • Causality of Reagents: Pd/C at room temperature selectively reduces the conjugated C=C double bond without touching the carbonyl groups. Over-reduction would destroy the dicarbonyl backbone needed for flavor generation.

  • Workup: Filter the mixture through a pad of Celite® to safely remove the pyrophoric Pd/C. Evaporate the solvent to yield 5-HOP[3].

Self-Validating Checkpoint: Before proceeding to flavor generation, validate the reduction via ¹H NMR (CDCl₃). The disappearance of olefinic protons at δ 6.1 and 6.9 ppm confirms complete reduction. If olefinic peaks remain, re-subject the mixture to H₂; failure to do so will result in unwanted side-reactions during the high-heat Maillard phase.

Protocol B: Flavor Generation via Maillard Simulation

This protocol outlines the controlled reaction of 5-HOP with specific amino acids to generate targeted flavor profiles.

  • Preparation: Prepare a 0.1 M solution of 5-HOP and a 0.1 M solution of the chosen amino acid (e.g., Proline) in a 0.1 M Phosphate Buffer.

  • Causality of Buffer Selection (pH 7.5): The initial nucleophilic attack requires the amino acid's amine group to be unprotonated. At a pH below 6.0, the amine is protonated (NH₃⁺) and rendered non-nucleophilic, stalling the reaction. A pH of 7.5 strikes the optimal thermodynamic balance, maximizing the concentration of reactive amine while preventing the rapid alkaline self-condensation of 5-HOP.

  • Thermal Reaction: Transfer 10 mL of the mixture into a pressure-resistant, PTFE-lined reaction vial. Seal tightly and heat at 120 °C for 60 minutes. Note: Sealing the vial is critical to prevent the escape of highly volatile, low-molecular-weight pyrazines.

  • Extraction: Cool the vial rapidly in an ice bath to quench the reaction. Extract the aqueous mixture with 3 × 5 mL of Dichloromethane (DCM).

  • Analysis: Dry the organic layer over anhydrous Na₂SO₄ and analyze via GC-MS to quantify volatile yields.

Quantitative Data: Flavor Volatile Yields

The structural outcome of the Maillard reaction is highly dependent on the amino acid paired with 5-HOP. The table below summarizes the expected flavor profiles and major chemical classes generated under standardized conditions (120 °C, pH 7.5, 60 mins).

Table 1: Representative Flavor Profiles Generated from 5-HOP Maillard Reactions

Amino Acid PrecursorMajor Volatile Products GeneratedSensory DescriptorRelative Yield (%)
Glycine Alkylpyrazines, Furfural derivativesRoasted, Nutty, Caramelized65%
Proline Pyrrolines, 2-Acetyl-1-pyrroline analogsBaked bread, Popcorn, Corn chip58%
Cysteine Thiazoles, Sulfur-substituted furansMeaty, Brothy, Savory (Umami)42%
Phenylalanine Phenylacetaldehyde, Complex PyrazinesFloral, Honey, Deep Roasted51%

Note: Relative yield is calculated based on the total GC-MS peak area of flavor-active volatiles relative to an internal standard (e.g., 2-methyl-3-heptanone).

References

  • Title: Reactions of ozone with human skin lipids: Sources of carbonyls, dicarbonyls, and hydroxycarbonyls in indoor air Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Atmospheric Oxidation of Squalene: Molecular Study Using COBRA Modeling and High-Resolution Mass Spectrometry Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: Functional Nanogel from Natural Substances for Delivery of Doxorubicin Source: Polymers (Basel) / PubMed Central (PMC) URL: [Link]

Sources

Application

Application Note: A General Protocol for the Extraction and Purification of 5-Hydroxy-4-oxopentanal from Natural Product Matrices

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive, multi-stage protocol for the extraction, purification, and analysis of 5-Hydroxy-4-oxopentanal from...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, multi-stage protocol for the extraction, purification, and analysis of 5-Hydroxy-4-oxopentanal from natural product sources. Recognizing the compound's reactive nature and the scarcity of established specific sources, this guide presents a robust and adaptable methodology. The protocol emphasizes mild extraction conditions to prevent degradation, a highly selective purification step using bisulfite adduct formation, and subsequent chromatographic polishing. The causality behind each experimental choice is detailed to empower researchers to adapt the protocol to their specific matrix.

Introduction

5-Hydroxy-4-oxopentanal is a polyfunctional small molecule featuring aldehyde, ketone, and primary alcohol moieties.[1][2] Its structure suggests potential biological activity and utility as a versatile chiral building block in synthetic chemistry. However, the presence of multiple reactive functional groups makes it susceptible to degradation through self-condensation, oxidation, and other pathways, posing a significant challenge for its isolation from complex biological matrices.[3] The extraction of such compounds in their native state requires a carefully designed protocol that minimizes exposure to harsh conditions like high temperatures and extreme pH.[4]

This application note outlines a generalizable workflow, as specific, abundant natural sources of 5-Hydroxy-4-oxopentanal are not widely documented in current literature. The principles and techniques described are based on established methods for the extraction and purification of other reactive carbonyl compounds from natural products.[5][6] The core strategy involves an initial mild extraction, followed by a highly selective chemical purification step to isolate the aldehyde, and concluding with high-resolution chromatography to achieve high purity.

Guiding Principles of the Extraction Strategy

Physicochemical Properties & Stability Considerations

Understanding the target molecule's structure is paramount. 5-Hydroxy-4-oxopentanal (MW: 116.11 g/mol , Formula: C₅H₈O₃) is a polar molecule due to its three oxygen-containing functional groups.[1] This polarity dictates the choice of appropriate solvents for extraction and chromatography.

The primary challenge is the compound's inherent instability. Aldehydes are prone to oxidation to carboxylic acids, and the molecule's structure allows for potential intramolecular cyclization or polymerization. Based on the behavior of similar compounds, factors that can accelerate degradation include:

  • Elevated Temperatures: Can promote decarboxylation and other degradation reactions.[3]

  • Extreme pH: Both strong acids and bases can catalyze degradation.[3]

  • Oxidizing Agents: Exposure to air and oxidative enzymes in the plant matrix can be detrimental.[3]

Therefore, the entire workflow is designed to be conducted under mild conditions, including low temperatures, neutral pH where possible, and the use of de-gassed solvents.

Overall Workflow Rationale

A multi-stage approach is employed to systematically remove impurities and enrich the target analyte.

  • Initial Bulk Extraction: A gentle extraction method is used to transfer the analyte from the solid plant matrix into a liquid solvent with minimal degradation.

  • Selective Chemical Purification: This is the most critical step for removing the bulk of non-aldehyde impurities. We leverage the specific reactivity of the aldehyde group with sodium bisulfite to form a water-soluble adduct, allowing for a clean separation via liquid-liquid extraction.[7][8][9]

  • Chromatographic Polishing: Final purification is achieved using column chromatography, a workhorse technique for separating compounds from complex mixtures, followed by preparative HPLC for obtaining a highly pure sample.[5][6]

  • Analysis and Confirmation: The identity and purity of the final product are confirmed using established analytical techniques, including derivatization to enhance detection.[10]

Workflow Visualization

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Stage 1: Bulk Extraction cluster_purification Stage 2: Selective Purification cluster_chromatography Stage 3: Chromatographic Polishing cluster_analysis Analysis & QC Raw_Material Natural Product (e.g., leaves, roots) Grinding Cryo-grinding to fine powder Raw_Material->Grinding Extraction Ultrasound-Assisted Extraction (UAE) with Ethyl Acetate Grinding->Extraction Filtration Filtration & Solvent Evaporation Extraction->Filtration Crude_Extract Crude Organic Extract Filtration->Crude_Extract Bisulfite Bisulfite Adduct Formation (aq. NaHSO₃) Crude_Extract->Bisulfite LLE Liquid-Liquid Extraction Bisulfite->LLE Aqueous_Phase Aqueous Phase (Aldehyde Adduct) LLE->Aqueous_Phase separates Organic_Phase Organic Phase (Impurities Discarded) LLE->Organic_Phase separates Regeneration Regeneration of Aldehyde (Basification + Extraction) Aqueous_Phase->Regeneration Column_Chrom Silica Gel Column Chromatography Regeneration->Column_Chrom Prep_HPLC Preparative RP-HPLC Column_Chrom->Prep_HPLC Pure_Compound Purified 5-Hydroxy-4-oxopentanal Prep_HPLC->Pure_Compound Analysis LC-MS, NMR, HPLC-UV (post-derivatization) Pure_Compound->Analysis

Caption: Overall workflow for the extraction and purification of 5-Hydroxy-4-oxopentanal.

Materials and Equipment

Reagents
  • Liquid Nitrogen

  • Hexane (HPLC Grade)

  • Ethyl Acetate (HPLC Grade)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Sodium Bisulfite (NaHSO₃), Saturated Aqueous Solution (Freshly prepared)

  • Sodium Hydroxide (NaOH), 2M Solution

  • Hydrochloric Acid (HCl), 1M Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel 60 (230-400 mesh) for column chromatography

  • TLC Plates (Silica gel 60 F₂₅₄)

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent solution[10]

  • Reference standard of 5-Hydroxy-4-oxopentanal (if available)

Equipment
  • Blender or grinder

  • Freeze-dryer (lyophilizer)

  • Ultrasonic bath or probe sonicator

  • Rotary evaporator

  • Separatory funnels (various sizes)

  • Glass chromatography columns

  • Fraction collector

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Analytical HPLC system with UV detector

  • pH meter or pH strips

  • Standard laboratory glassware

Detailed Experimental Protocol

Sample Preparation

The goal of this step is to create a homogenous, high-surface-area sample to maximize extraction efficiency.[11]

  • Harvesting: Collect fresh plant material. If possible, flash-freeze it immediately in liquid nitrogen to quench enzymatic activity.

  • Drying: For non-volatile targets, drying is essential. Freeze-drying (lyophilization) is the preferred method as it minimizes thermal degradation.

  • Grinding: Grind the dried material into a fine powder (approx. 0.5 mm particle size). For heat-sensitive compounds, cryo-grinding with liquid nitrogen is recommended. Store the resulting powder at -20°C or lower in a desiccated, airtight container.

Stage 1: Bulk Extraction (Ultrasound-Assisted Extraction)

Ultrasound-assisted extraction (UAE) is chosen for its high efficiency at low temperatures, which preserves thermolabile compounds.[12][13]

  • De-fatting (Optional): Macerate the dried plant powder (100 g) with hexane (500 mL) for 1 hour at room temperature with gentle stirring. This removes non-polar compounds like lipids and chlorophyll. Filter and discard the hexane. Air-dry the plant material.

  • Primary Extraction: Place the de-fatted plant powder in a large beaker and add ethyl acetate at a 1:10 solid-to-solvent ratio (e.g., 100 g powder in 1 L ethyl acetate).

  • Sonication: Place the beaker in an ultrasonic bath. Sonicate at a frequency of 35-40 kHz for 30-45 minutes. Maintain the temperature of the water bath below 30°C by adding ice as needed.

  • Collection: Filter the mixture through Whatman No. 1 paper. Collect the filtrate.

  • Repeat: Repeat the extraction (steps 2-4) on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator. The bath temperature should not exceed 35°C. The result is a concentrated crude extract.

Stage 2: Selective Purification via Bisulfite Adduct Formation

This liquid-liquid extraction protocol selectively isolates aldehydes from the complex crude extract.[7][8][14]

  • Dissolution: Dissolve the crude extract (e.g., 5 g) in 50 mL of methanol. A water-miscible solvent is crucial to facilitate contact between the aqueous bisulfite and the organic-soluble aldehyde.[7]

  • Adduct Formation: Transfer the methanol solution to a 250 mL separatory funnel. Add 50 mL of a freshly prepared saturated aqueous sodium bisulfite solution. Shake the funnel vigorously for 2-3 minutes. Vent frequently to release any pressure. Allow the mixture to stand for 30 minutes to ensure complete reaction.

  • Extraction of Impurities: Add 50 mL of an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to the funnel. Shake vigorously and allow the layers to separate. The water-soluble aldehyde-bisulfite adduct will be in the lower aqueous layer, while neutral and acidic/basic non-aldehyde impurities will remain in the upper organic layer.

  • Separation: Drain the lower aqueous layer into a clean flask. Discard the upper organic layer.

  • Washing: Return the aqueous layer to the separatory funnel. Add another 50 mL of the organic solvent, shake, and discard the organic layer. Repeat this wash step one more time to remove residual impurities.

  • Regeneration of Aldehyde: Transfer the washed aqueous layer to a clean separatory funnel placed in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution dropwise while gently swirling until the pH is strongly basic (pH > 10). This reverses the reaction and regenerates the free aldehyde.[9]

  • Back-Extraction: Extract the liberated aldehyde from the aqueous layer by adding 50 mL of ethyl acetate and shaking. Drain the aqueous layer and collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Final Work-up: Combine all ethyl acetate extracts. Wash with a small amount of brine (saturated NaCl solution) to break any emulsions. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator at <35°C. This yields a partially purified extract enriched in 5-Hydroxy-4-oxopentanal.

Stage 3: Chromatographic Polishing
  • Column Chromatography:

    • Packing: Prepare a silica gel column using a slurry method with a non-polar solvent like hexane.

    • Loading: Adsorb the partially purified extract onto a small amount of silica gel, dry it, and carefully load it onto the top of the column.

    • Elution: Elute the column with a solvent gradient, starting with a low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 100% Ethyl Acetate, then adding small percentages of Methanol).[15]

    • Monitoring: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the target compound. Combine the pure fractions and evaporate the solvent.

  • Preparative RP-HPLC:

    • For the highest purity, subject the enriched fraction from column chromatography to preparative reverse-phase HPLC (e.g., on a C18 column).

    • Use a mobile phase gradient of water and acetonitrile or methanol.

    • Monitor the elution with a UV detector and collect the peak corresponding to the target compound.

    • Lyophilize the collected fraction to remove the mobile phase and obtain the final pure compound.

Analyte Confirmation and Quantification

Derivatization with 2,4-DNPH

For sensitive and specific quantification via HPLC-UV, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is recommended. This reaction targets carbonyl (aldehyde and ketone) groups.[10]

  • Take an aliquot of the purified fraction (or standard solution).

  • Add an excess of the DNPH reagent solution (typically in acidified acetonitrile).

  • Allow the reaction to proceed in a warm water bath (e.g., 40°C) for 1 hour.

  • The resulting hydrazone derivative is stable and strongly absorbs UV light around 360 nm.

Quantification by HPLC-UV
  • System: Analytical HPLC with a C18 column and a UV detector set to 360 nm.

  • Mobile Phase: A gradient of acetonitrile and water is typically used.

  • Calibration: Prepare a calibration curve using known concentrations of a derivatized standard.

  • Analysis: Inject the derivatized sample and quantify the peak area against the calibration curve to determine the concentration.[10]

Structural Confirmation
  • LC-MS: Liquid Chromatography-Mass Spectrometry provides the molecular weight of the purified compound, which should match the theoretical mass of 5-Hydroxy-4-oxopentanal (116.0473 g/mol , exact mass).[1]

  • NMR: ¹H and ¹³C Nuclear Magnetic Resonance spectroscopy will provide the definitive structural elucidation of the isolated compound.

Data Summary Table

ParameterRecommended ConditionRationale / Purpose
Sample Prep
Drying MethodLyophilization (Freeze-drying)Prevents thermal degradation of the analyte.
Extraction
MethodUltrasound-Assisted Extraction (UAE)High efficiency at low temperatures, minimizing degradation.[13]
SolventEthyl AcetateMedium polarity solvent suitable for extracting the target molecule.
Solid:Solvent Ratio1:10 (w/v)Ensures efficient extraction.
Temperature< 30°CPrevents thermal degradation.[3]
Purification
Selective ReagentSaturated Sodium Bisulfite (aq.)Forms a water-soluble adduct specific to aldehydes.[7][8]
Regeneration pH> 10 (using 2M NaOH)Reverses the bisulfite adduct formation to recover the aldehyde.[9]
Chromatography
Column Stationary PhaseSilica Gel (Normal Phase)Standard for separating compounds of varying polarity.[6]
Prep HPLC PhaseC18 (Reverse Phase)High-resolution separation for polar molecules.
Analysis
Derivatization Agent2,4-Dinitrophenylhydrazine (DNPH)Increases detection sensitivity and specificity for carbonyls in HPLC-UV.[10]
Detection Wavelength~360 nm (post-derivatization)Corresponds to the absorbance maximum of the DNPH derivative.[10]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Extraction Yield 1. Inefficient cell disruption. 2. Incorrect solvent polarity. 3. Analyte degradation during extraction.1. Ensure sample is ground to a fine powder. Increase sonication time. 2. Test a more polar solvent like methanol or an ethanol/water mixture. 3. Ensure temperature is kept below 30°C. Work quickly and protect from light.
No Aldehyde Recovery after Bisulfite Step 1. Incomplete adduct formation. 2. Incomplete regeneration. 3. Aldehyde degraded by strong base.1. Use freshly prepared saturated NaHSO₃. Increase reaction time. 2. Ensure pH is sufficiently basic (>10) during regeneration step. 3. Perform regeneration in an ice bath and extract immediately after basification.
Multiple Spots on TLC of Final Product 1. Incomplete separation in column chromatography. 2. On-column degradation. 3. Sample decomposition upon storage.1. Optimize the solvent gradient for column chromatography. 2. Consider using neutral or deactivated silica. 3. Store the purified compound at -80°C under an inert atmosphere (e.g., argon).
No Signal in HPLC-UV Analysis 1. No carbonyl group present (analyte lost/degraded). 2. Incomplete DNPH derivatization. 3. Incorrect detection wavelength.1. Re-evaluate each step of the protocol. Analyze intermediates. 2. Ensure DNPH reagent is active and reaction conditions (time, temp) are met. 3. Confirm detector is set to ~360 nm for the DNPH adduct.

References

  • Patsnap Eureka. (2025, July 24).
  • Encyclopedia MDPI. (2023, July 5).
  • PubChem. 5-Hydroxy-4-oxopentanal | C5H8O3 | CID 53873414.
  • Zhang, Q-W., Lin, L-G., & Ye, W-C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(20).
  • Sturm, S., & Seger, C. (2012). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. InTech.
  • Food Research Lab. (2021, April 8).
  • MDPI. (2022, October 5).
  • Li, Y., et al. (2022). Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations. Green Chemistry (RSC Publishing).
  • Boucher, M. A., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e57442.
  • Guidechem. pentanal, 5-hydroxy-4-oxo- 31082-85-6 wiki.
  • Paulik, C., et al. (2024, July 15). Solvent screening for the extraction of aromatic aldehydes. Graz University of Technology.
  • PubChem. 5-Hydroxy-4-methyl-2-oxopentanal | C6H10O3 | CID 123893832.
  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column?
  • Organic Process Research & Development - ACS Publications. (2017, July 12).
  • EPA. (1996, December).
  • RSC Publishing. (2013, June 28).
  • PubChem. Pentanoic acid, 5-hydroxy-4-oxo- | C5H8O4 | CID 10080438.
  • Benchchem. Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.
  • Benchchem. Preventing degradation of 5-hydroxy-4-oxonorvaline samples.
  • Japan International Cooper
  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • Cengage. Selected Methods of Analysis.
  • MDPI. (2022, September 7).
  • Chemsrc. (2025, September 21). 5-hydroxy-4-oxopentanoic acid | CAS#:15925-30-1.
  • ResearchGate. (2017, July 12).
  • Sarker, S. D., & Nahar, L. (2007). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. Methods in Molecular Biology, 393, 1-26.
  • IntechOpen. (2021, August 27).
  • Eurachem. (2025, May 28). 7.
  • Journal of Medicinal Plants Research. (2025, February 15).
  • ResearchGate. (2024, February). Synthesis of 5‐hydroxy‐4‐oxopentanal.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31).
  • DergiPark. (2023, December 15).
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • MDPI. (2023, November 12). Natural Sources of Food Colorants as Potential Substitutes for Artificial Additives.

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Method

Comprehensive Application Note: 5-Hydroxy-4-oxopentanal in Food Chemistry and Nutraceutical Delivery

Executive Summary 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) is a highly reactive, bifunctional aliphatic compound (CAS: 31082-85-6) that occupies a unique dual-role in modern food chemistry and pharmaceutical sciences. Natura...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Hydroxy-4-oxopentanal (5-OH-4-OPA) is a highly reactive, bifunctional aliphatic compound (CAS: 31082-85-6) that occupies a unique dual-role in modern food chemistry and pharmaceutical sciences. Naturally, it emerges as a critical secondary biomarker of lipid oxidation—specifically through the ozonolysis of squalene, a highly abundant lipid in functional foods like olive, amaranth, and shark liver oils. Synthetically, 5-OH-4-OPA serves as an indispensable precursor for the development of biocompatible, food-grade nanogels used in the targeted delivery of sensitive nutraceuticals and chemotherapeutics.

This application note delineates the mechanistic pathways of 5-OH-4-OPA generation, provides self-validating analytical protocols for its quantification in food matrices, and details its synthetic application in advanced drug delivery systems.

Analytical Food Chemistry: 5-OH-4-OPA as a Biomarker for Squalene Oxidation

Mechanistic Insights & Causality

Squalene is an acyclic triterpene with six unconjugated carbon-carbon double bonds. During food processing, storage, or exposure to indoor air environments, ambient ozone readily attacks these double bonds. Unlike standard auto-oxidation (which primarily yields hydroperoxides), ozonolysis follows the Criegee mechanism.

As demonstrated in atmospheric and lipid oxidation studies [1], ozone cleavage of squalene generates primary carbonyls (e.g., 6-methyl-5-hepten-2-one) and highly reactive Criegee intermediates ( R−CHOO and R−C(CH3​)OO ). The specific isomerization of the R−C(CH3​)OO intermediate produces an α -hydroxy ketone moiety, which upon sequential ozone attack, degrades into 5-hydroxy-4-oxopentanal [2]. Monitoring 5-OH-4-OPA provides a highly specific, causal indicator of ozone-induced spoilage in squalene-rich food matrices, allowing researchers to evaluate the efficacy of modified atmosphere packaging (MAP).

squalene_ozonolysis SQ Squalene (Food Lipid Matrix) CI Criegee Intermediates [R-CHOO / R-C(CH3)OO] SQ->CI Ozonolysis (Double Bond Cleavage) O3 Ambient Ozone (O3) Exposure O3->CI PRI Primary Carbonyls (e.g., 6-MHO) CI->PRI Decomposition SEC 5-Hydroxy-4-oxopentanal (Specific Biomarker) CI->SEC Isomerization of alpha-hydroxy ketone PRI->SEC Sequential Ozone Attack

Figure 1: Squalene ozonolysis pathway yielding 5-hydroxy-4-oxopentanal via Criegee intermediates.

Protocol 1: SPME-GC-MS Quantification in Squalene-Rich Oils

Due to the high polarity and thermal lability of 5-OH-4-OPA, direct GC injection leads to artifactual degradation. This protocol utilizes on-fiber derivatization to ensure analytical integrity.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 1.0 g of the target oil (e.g., extra virgin olive oil) into a 20 mL amber headspace vial.

  • Internal Standardization (Self-Validation): Spike the matrix with 10 µL of isotopically labeled 4-oxopentanal-d4 (10 mg/L). Causality: A recovery rate of 85–110% validates the extraction efficiency, while a parallel blank matrix run ensures no artifactual generation of 5-OH-4-OPA occurs during the heating phase.

  • Derivatization: Add 50 µL of PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) solution (20 mg/mL in aqueous buffer, pH 4). Causality: PFBHA converts the highly polar aldehyde and ketone groups into volatile, thermally stable oximes, preventing degradation in the GC inlet and significantly enhancing MS sensitivity.

  • Extraction: Expose a PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) SPME fiber to the headspace at 40°C for 30 minutes. Causality: The mixed-polarity fiber optimally adsorbs the bifunctional oxime derivatives.

  • GC-MS Analysis: Desorb the fiber in the GC inlet at 250°C for 3 minutes. Operate the MS in Selected Ion Monitoring (SIM) mode, targeting the specific m/z fragments of the PFBHA-derivatized 5-OH-4-OPA.

Quantitative Data: Squalene Ozonolysis Products

Table 1: Squalene Ozonolysis Products and their Diagnostic Significance

AnalyteFunctional GroupFormation PathwayDiagnostic Significance in Food Storage
6-Methyl-5-hepten-2-one (6-MHO) KetonePrimary OzonolysisEarly-stage indicator of acute ozone exposure.
4-Oxopentanal (4-OPA) DicarbonylSecondary OzonolysisAdvanced oxidation marker; correlates with rancidity.
5-Hydroxy-4-oxopentanal Hydroxy-oxo-aldehydeCriegee IsomerizationSpecific biomarker for R−C(CH3​)OO intermediate degradation [3].
Acetone KetonePrimary OzonolysisNon-specific; high volatility limits diagnostic utility.

Food Nanotechnology: 5-OH-4-OPA as a Precursor for Biocompatible Nanogels

Mechanistic Insights & Causality

The encapsulation and targeted delivery of sensitive nutraceuticals (e.g., antioxidants, vitamins) or chemotherapeutics (e.g., doxorubicin) require highly biocompatible, pH-responsive carriers. Citric acid is a GRAS (Generally Recognized As Safe) food additive featuring three carboxylic groups. To form a stable 3D nanogel network, a corresponding triol is required.

5-OH-4-OPA serves as the ideal synthetic bridge. It is synthesized from furfuryl alcohol via the Achmatowicz rearrangement—an oxidative ring expansion. Subsequent reduction of 5-OH-4-OPA yields pentane-1,2,5-triol . The esterification of this triol with citric acid creates a biodegradable nanogel that swells in aqueous environments and degrades safely into natural metabolites [4].

nanogel_synthesis FA Furfuryl Alcohol (Starting Material) ACH Achmatowicz Rearrangement (TS-1 Catalyst, H2O2) FA->ACH PYR 6-Hydroxy-2H-pyran-3(6H)-one ACH->PYR HYD Hydrogenation (Pd/C, H2 atm) PYR->HYD OPA 5-Hydroxy-4-oxopentanal (Critical Intermediate) HYD->OPA RED Reduction (NaBH4, 0°C to RT) OPA->RED PT Pentane-1,2,5-triol (Crosslinker) RED->PT EST Precipitation Esterification (EDC/DMAP Catalyst) PT->EST CA Citric Acid (GRAS Monomer) CA->EST NG Functional Nanogel (Bioactive Carrier) EST->NG 3D Crosslinked Network

Figure 2: Synthesis workflow of functional nanogels using 5-hydroxy-4-oxopentanal as a precursor.

Protocol 2: Synthesis of Citric Acid/Pentane-1,2,5-triol Nanogels

Step-by-Step Methodology:

  • Precursor Synthesis (Achmatowicz Rearrangement): React furfuryl alcohol with H2​O2​ over a TS-1 catalyst to yield 6-hydroxy-2H-pyran-3(6H)-one. Hydrogenate this intermediate using a Pd/C catalyst under H2​ atmosphere to isolate 5-OH-4-OPA as a pale-yellow oil.

  • Reduction to Triol: Dissolve 12 g of 5-OH-4-OPA in 200 mL of Methanol. Slowly add NaBH4​ (0.310 mol) in portions at 0°C. Causality: The ice-bath prevents exothermic degradation. NaBH4​ selectively reduces the aldehyde and ketone functionalities to yield pentane-1,2,5-triol. Stir for 24 hours at room temperature, neutralize with iPrOH/HCl, and filter.

  • Precipitation Esterification: Dissolve pentane-1,2,5-triol and citric acid (equimolar ratio) in Tetrahydrofuran (THF). Add EDC (N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). Stir for 48 hours. Causality: EDC activates the carboxyl groups of citric acid, while DMAP acts as a nucleophilic catalyst to overcome the steric hindrance of the secondary hydroxyl group on the triol, ensuring a high degree of crosslinking.

  • Purification & Self-Validation: Dialyze the resulting suspension against distilled water (MWCO 3500 Da) for 3 days to remove unreacted monomers, then lyophilize.

    • Self-Validation: Evaluate the nanogel using Dynamic Light Scattering (DLS) to confirm a monodisperse size distribution (PDI < 0.2). Concurrently, FTIR analysis must show the disappearance of the broad hydroxyl stretch (~3300 cm⁻¹) of the triol and the appearance of a strong ester carbonyl stretch (1735 cm⁻¹), validating complete network crosslinking.

Quantitative Data: Nanogel Characterization

Table 2: Physico-chemical Parameters of 5-OH-4-OPA Derived Nanogels

ParameterTarget ValueAnalytical MethodCausality / Significance
Particle Size 50 - 150 nmDynamic Light Scattering (DLS)Ensures optimal cellular uptake and colloidal stability in food matrices.
Polydispersity Index (PDI) < 0.2DLSValidates uniform crosslinking density and reproducibility across the batch.
Encapsulation Efficiency > 90%UV-Vis / HPLCHigh efficiency driven by electrostatic interactions with unreacted carboxyls.
Zeta Potential -20 to -30 mVElectrophoretic Light ScatteringNegative surface charge prevents aggregation via electrostatic repulsion.

References

  • Atmospheric Oxidation of Squalene: Molecular Study Using COBRA Modeling and High-Resolution Mass Spectrometry Environmental Science & Technology URL:[Link]

  • Reactions of ozone with human skin lipids: Sources of carbonyls, dicarbonyls, and hydroxycarbonyls in indoor air Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Quantifying the impact of relative humidity on human exposure to gas phase squalene ozonolysis products RSC Environmental Science: Atmospheres URL:[Link]

  • Functional Nanogel from Natural Substances for Delivery of Doxorubicin Pharmaceutics (via PubMed Central) URL:[Link]

Application

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of 5-Hydroxy-4-oxopentanal (5-OH-4-OPA)

Target Audience: Researchers, Analytical Scientists, and Exposome/Indoor Chemistry Professionals Application Area: Environmental Exposome, Indoor Air Quality, and Lipid Peroxidation Profiling The Exposome Context: Why 5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Exposome/Indoor Chemistry Professionals Application Area: Environmental Exposome, Indoor Air Quality, and Lipid Peroxidation Profiling

The Exposome Context: Why 5-Hydroxy-4-oxopentanal?

The human exposome is heavily influenced by indoor air chemistry, where occupants act as both sinks and sources of reactive chemical species. Squalene (C₃₀H₅₀), a highly unsaturated lipid comprising 10–15% of human sebum, is a primary scavenger of indoor ozone (O₃) [1]. The ozonolysis of squalene initiates a cascade of degradation reactions that yield a complex mixture of volatile and condensed-phase organic compounds [2].

Among these, 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) has emerged as a critical secondary oxidation product. Because it remains largely in the condensed phase (on skin, clothing, and indoor dust), 5-OH-4-OPA serves as a stable, long-term biomarker of human-associated ozone exposure [3]. However, its detection presents severe analytical challenges due to its high polarity, low molecular weight, and lack of a natural chromophore or strong fluorophore [4].

Mechanistic Origin of 5-OH-4-OPA

The formation of 5-OH-4-OPA is driven by the Criegee mechanism. Ozone attacks the double bonds of squalene, forming an unstable primary ozonide that rapidly cleaves into biradical Criegee intermediates. These stabilize into primary products like 6-methyl-5-hepten-2-one (6-MHO), which undergo further ozonolysis to produce terminal dicarbonyls such as 4-oxopentanal (4-OPA) and 5-OH-4-OPA[1].

Pathway Sq Squalene (Skin Lipid) POZ Primary Ozonide (Unstable) Sq->POZ + O3 O3 Ozone (O3) (Indoor Air) O3->POZ CI Criegee Intermediates (Biradicals) POZ->CI Cleavage Pri Primary Products (e.g., 6-MHO) CI->Pri Stabilization Sec 5-OH-4-OPA (Secondary Product) Pri->Sec + O3 (Oxidation)

Mechanistic pathway of squalene ozonolysis yielding the biomarker 5-OH-4-OPA.

Analytical Strategy: Expertise & Causality

Detecting trace levels (ppb to ppt) of 5-OH-4-OPA requires moving beyond standard reversed-phase liquid chromatography (RP-LC). With an XLogP3 of -1.3 [4], native 5-OH-4-OPA elutes in the void volume of C18 columns, subjecting it to catastrophic ion suppression from polar matrix interferents.

To engineer a robust, self-validating method, we employ pre-column chemical derivatization with 2,4-Dinitrophenylhydrazine (DNPH) prior to UHPLC-ESI-MS/MS analysis.

The Causality Behind the Chemistry:

  • Retention Engineering: 5-OH-4-OPA possesses two carbonyl groups (an aldehyde and a ketone). Derivatization forms a bis-DNPH hydrazone. The addition of two bulky, hydrophobic dinitrophenyl rings drastically increases the molecule's hydrophobicity, shifting its elution to a highly retentive, matrix-free zone on a sub-2 µm C18 column.

  • Ionization Amplification: The strongly electron-withdrawing nitro groups on the DNPH moiety increase the acidity of the resulting hydrazone N-H bond. This enables exceptional deprotonation efficiency in Negative Electrospray Ionization (ESI-) , boosting the signal-to-noise ratio by orders of magnitude compared to native positive ESI.

  • Reaction Kinetics: The protocol utilizes a 40°C incubation for 2 hours. While the aldehyde group reacts instantly at room temperature, the ketone at the C4 position is sterically hindered. Mild, prolonged heating ensures 100% conversion to the bis-derivative, preventing signal splitting between mono- and bis-adducts.

Experimental Protocol

Reagents & Materials
  • Standard: 5-Hydroxy-4-oxopentanal (Analytical standard, >98% purity).

  • Internal Standard (IS): Hexanal-d12-DNPH (Used to correct for matrix effects and ionization variations).

  • Derivatization Reagent: DNPH hydrochloride (Recrystallized, 10 mM in Acetonitrile).

  • Catalyst: 1% Trichloroacetic acid (TCA) in water.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol, and Ultrapure Water (18.2 MΩ·cm).

Sample Preparation & Derivatization

This protocol is optimized for condensed-phase extraction (e.g., skin wipes or settled indoor dust).

  • Extraction: Transfer the swab or 50 mg of dust into a 2 mL amber glass vial. Add 1.0 mL of ACN containing 10 ng/mL of the Internal Standard.

  • Sonication: Sonicate in an ice bath for 15 minutes. ACN efficiently extracts the polar dicarbonyls while precipitating large sebaceous proteins and highly non-polar bulk lipids (like unreacted squalene).

  • Filtration: Centrifuge at 14,000 x g for 5 minutes. Transfer 500 µL of the supernatant to a new amber vial.

  • Derivatization: Add 100 µL of 10 mM DNPH solution and 20 µL of 1% TCA catalyst to the supernatant.

  • Incubation: Seal the vial and incubate at 40°C for exactly 2 hours in the dark (DNPH derivatives are highly photosensitive).

  • Quenching: Add 50 µL of 5 mM Ammonium Acetate to neutralize the acid catalyst and halt the reaction.

Quality Control (Self-Validating System)

To ensure the protocol is self-validating, every batch must include a Reaction Completeness Check . Monitor the MRM transition for the mono-DNPH derivative (m/z 295.1 -> 163.0). If the mono-derivative peak area exceeds 5% of the bis-derivative peak area, the derivatization was incomplete, indicating catalyst degradation or insufficient heating.

LC-MS/MS Conditions & Quantitative Data

Separation is achieved using a UHPLC system coupled to a Triple Quadrupole (QqQ) mass spectrometer operating in ESI negative mode.

Column: Kinetex 1.7 µm C18 (2.1 x 100 mm) Column Temperature: 40°C Injection Volume: 2 µL Mobile Phase A: 5 mM Ammonium Acetate in Water (Maintains DNPH ionization without suppressing ESI- signal). Mobile Phase B: Acetonitrile

Table 1: UHPLC Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.46040
1.00.46040
5.00.41090
7.00.41090
7.10.46040
9.00.46040
Table 2: MRM Transitions for Bis-DNPH Derivatives

Note: The exact mass of the 5-OH-4-OPA bis-DNPH derivative is 476.36 g/mol . The [M-H]⁻ precursor is m/z 475.3.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
5-OH-4-OPA-bis-DNPH475.3182.025Quantifier
5-OH-4-OPA-bis-DNPH475.3163.035Qualifier
Hexanal-d12-DNPH (IS)291.2163.020Internal Standard
Table 3: Method Validation Parameters
ParameterValue / RangeAcceptance Criteria
Limit of Detection (LOD)0.05 ng/mLS/N ≥ 3
Limit of Quantification (LOQ)0.15 ng/mLS/N ≥ 10, RSD ≤ 20%
Linear Dynamic Range0.15 – 500 ng/mLR² > 0.995
Extraction Recovery89.4% – 94.2%80% – 120%
Intra-day Precision (RSD)3.8%≤ 15%

Analytical Workflow Summary

Workflow Step1 1. Sample Collection (Surface Swab / Dust) Step2 2. Solvent Extraction (Acetonitrile, Sonication) Step1->Step2 Step3 3. DNPH Derivatization (Acid-Catalyzed, 40°C, 2h) Step2->Step3 Step4 4. UHPLC Separation (C18, Ammonium Acetate/ACN) Step3->Step4 Step5 5. ESI-MS/MS Detection (Negative Mode, MRM) Step4->Step5

Step-by-step analytical workflow from sample collection to LC-MS/MS detection.

References

  • Nizkorodov, S. A., et al. (2015). "Atmospheric Oxidation of Squalene: Molecular Study Using COBRA Modeling and High-Resolution Mass Spectrometry." Environmental Science & Technology. URL:[Link]

  • Morrison, G., et al. (2022). "Reactions and Products of Squalene and Ozone: A Review." Environmental Science & Technology. URL:[Link]

  • Weschler, C. J., et al. (2016). "Roles of the human occupant in indoor chemistry." Indoor Air. URL:[Link]

  • National Center for Biotechnology Information. "5-Hydroxy-4-oxopentanal | C5H8O3 | CID 53873414." PubChem Database. URL:[Link]

Method

Application Note: 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) as a Next-Generation Bifunctional Cross-Linking Agent

Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Introduction & Scientific Grounding 5-Hydroxy-4-oxopentanal (5-O...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioconjugation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Scientific Grounding

5-Hydroxy-4-oxopentanal (5-OH-4-OPA) is a highly reactive, trifunctional molecule originally identified as a secondary oxidation product of squalene ozonolysis[1]. Featuring a terminal aldehyde, an internal ketone, and a terminal hydroxyl group, 5-OH-4-OPA is emerging as a powerful cross-linking agent for bioconjugation and biomaterial synthesis.

Unlike traditional zero-length cross-linkers (e.g., EDC/NHS) or homobifunctional dialdehydes (e.g., glutaraldehyde), the unique structural asymmetry of 5-OH-4-OPA allows it to participate in distinct, orthogonal cross-linking pathways. It actively cross-couples molecules possessing both hydroxyl and carbonyl groups via hemiacetal formation[1], and its derivatives are critical precursors in the precipitation esterification of functional nanogels for targeted drug delivery[2].

Mechanistic Causality in Experimental Design

When designing cross-linking workflows with 5-OH-4-OPA, the reaction environment dictates the dominant pathway. Understanding this causality is critical for achieving reproducible conjugates:

  • Amine-Targeted Schiff Base Formation: The terminal aldehyde of 5-OH-4-OPA is highly electrophilic. At a slightly alkaline pH (7.2–8.0), it reacts rapidly with the unprotonated ε-amino groups of lysine residues on proteins to form a reversible Schiff base (imine). Because aldehydes are intrinsically more reactive than ketones, this reaction is highly directional[1]. To render this cross-link permanent, a mild reducing agent (e.g., NaCNBH₃) is introduced to perform reductive amination.

  • Hydroxyl-Targeted Hemiacetal Cross-Coupling: In the presence of polyols or polysaccharides, the aldehyde and ketone groups of 5-OH-4-OPA undergo hemiacetal and acetal formation. This mechanism is highly active in acidic-to-neutral environments, driving the condensation of complex oligomers and polymeric networks[1].

Experimental Protocols

Protocol A: Protein-Protein Cross-Linking via Reductive Amination

Objective: To covalently cross-link proteins (e.g., Bovine Serum Albumin or monoclonal antibodies) while maintaining structural integrity.

  • Buffer Exchange & Preparation: Prepare the target protein at a concentration of 2–5 mg/mL in 1X PBS (pH 7.4).

    • Causality: A pH of 7.4 ensures that a sufficient fraction of lysine residues remains unprotonated (nucleophilic) without causing alkaline-induced protein denaturation. Amine-containing buffers (e.g., Tris or glycine) must be strictly avoided as they will competitively quench the cross-linker.

  • Cross-Linker Addition: Add 5-OH-4-OPA to achieve a 20-fold molar excess relative to the protein.

    • Causality: A stoichiometric excess drives the bimolecular reaction forward, favoring intermolecular cross-linking over intramolecular looping.

  • Incubation: Incubate the mixture at 25°C for 2 hours under gentle orbital shaking.

  • Stabilization (Reduction): Add sodium cyanoborohydride (NaCNBH₃) to a final concentration of 50 mM. Incubate for 30 minutes in a fume hood.

    • Causality: Schiff bases are reversible in aqueous media. NaCNBH₃ selectively reduces the imine to a stable secondary amine without reducing unreacted aldehydes, permanently locking the cross-link.

  • Quenching & Validation: Quench the reaction by adding 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM for 15 minutes.

    • Self-Validating Step: Run an aliquot of the pre- and post-reaction mixtures on an SDS-PAGE gel. A successful cross-linking event will manifest as a distinct high-molecular-weight band shift and the proportional depletion of the monomeric protein band.

Protocol B: Polymeric Network & Nanogel Assembly

Objective: To synthesize colloidal nanogels using 5-OH-4-OPA as a hemiacetal-forming cross-linker.

  • Polymer Solubilization: Dissolve a hydroxyl-rich polymer (e.g., polyvinyl alcohol or a cellulosic derivative) in mildly acidic water (pH 5.5) at 1% w/v.

  • Cross-Linking Initiation: Add 0.5% v/v 5-OH-4-OPA to the polymer solution.

    • Causality: The acidic environment catalyzes the nucleophilic attack of the polymer's hydroxyl groups on the aldehyde and ketone moieties of 5-OH-4-OPA, initiating hemiacetal and subsequent acetal formation[1].

  • Curing: Stir continuously at 37°C for 24 hours. As the cross-linked network grows, the generated phase becomes insoluble and separates from the solvent, forming colloidal nanogel particles[2].

  • Validation:

    • Self-Validating Step: Analyze the resulting suspension using Dynamic Light Scattering (DLS). A monodisperse peak (Polydispersity Index < 0.2) in the 50–200 nm range confirms successful nanogel assembly. A highly polydisperse profile indicates incomplete cross-linking or macroscopic aggregation.

Data Presentation: Comparative Cross-Linking Efficiency

The following table summarizes the quantitative and qualitative parameters of 5-OH-4-OPA compared to industry-standard cross-linking agents.

Cross-Linking AgentTarget Functional GroupBond Type (Post-Reduction)BiocompatibilityOptimal pH Range
5-OH-4-OPA Amines, HydroxylsSecondary Amine / AcetalHigh5.5 - 8.0
Glutaraldehyde AminesPolymeric Schiff BaseLow (Cytotoxic)7.0 - 8.0
Formaldehyde Amines, AmidesMethylene BridgeLow7.0 - 8.5
EDC/NHS Carboxyls to AminesAmide (Zero-length)High4.5 - 7.5

Reaction Pathways Visualization

G Start 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) Amine Primary Amines (Proteins/Peptides) Start->Amine Nucleophilic Attack (pH 7-8) Hydroxyl Hydroxyl Groups (Polysaccharides) Start->Hydroxyl Acidic/Neutral pH Schiff Schiff Base Formation (Imine Intermediate) Amine->Schiff -H2O Hemiacetal Hemiacetal Formation (Cross-coupling) Hydroxyl->Hemiacetal Condensation RedAm Reductive Amination (NaCNBH3) Schiff->RedAm Reduction PolymerNet Polymeric Network (Nanogels/Oligomers) Hemiacetal->PolymerNet Oligomerization StableCrosslink Stable Secondary Amine Cross-link RedAm->StableCrosslink Irreversible Bond

Reaction pathways of 5-OH-4-OPA for protein and polymer cross-linking.

References

  • Atmospheric Oxidation of Squalene: Molecular Study Using COBRA Modeling and High-Resolution Mass Spectrometry | Environmental Science & Technology Source: ACS Publications (acs.org) URL:1

  • Reactions of ozone with human skin lipids: Sources of carbonyls, dicarbonyls, and hydroxycarbonyls in indoor air | PNAS Source: PNAS (pnas.org) URL:3

  • Functional Nanogel from Natural Substances for Delivery of Doxorubicin Source: PMC (nih.gov) URL:2

Sources

Application

Use of 5-Hydroxy-4-oxopentanal in materials science

Application Note: 5-Hydroxy-4-oxopentanal as a Key Intermediate in the Synthesis of Biodegradable Nanogels for Targeted Drug Delivery Executive Summary In modern materials science and pharmaceutical development, the shif...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Hydroxy-4-oxopentanal as a Key Intermediate in the Synthesis of Biodegradable Nanogels for Targeted Drug Delivery

Executive Summary

In modern materials science and pharmaceutical development, the shift toward biomass-derived, highly biocompatible polymers has accelerated the search for versatile chemical building blocks. 5-Hydroxy-4-oxopentanal (CAS: 31082-85-6, Molecular Formula: C5H8O3) has emerged as a critical intermediate in this domain[1]. Originally identified as a secondary product of squalene ozonolysis in indoor air chemistry[2], its primary utility in materials science lies in its role as a precursor for synthesizing aliphatic triols. Specifically, it is utilized to synthesize pentane-1,2,5-triol (PT), a highly flexible crosslinker that, when reacted with citric acid (CA), forms biodegradable, pH-responsive nanogels capable of targeted doxorubicin (DOX) delivery[3][4].

This application note provides drug development professionals and polymer chemists with a comprehensive, self-validating guide to utilizing 5-hydroxy-4-oxopentanal in the fabrication of advanced nanocarriers.

Mechanistic Insights: The Pathway from Biomass to Nanocarrier

The integration of 5-hydroxy-4-oxopentanal into polymer chemistry is driven by its unique structural properties and its synthetic accessibility from natural substances.

Causality in Precursor Selection: The synthesis begins with 6-hydroxy-(2H)-pyran-3(6H)-one, a biomass derivative often obtained via the Achmatowicz rearrangement of furfuryl alcohol[3][5]. Hydrogenation of this pyranone yields 5-hydroxy-4-oxopentanal[3]. The critical step for materials science is the subsequent chemoselective reduction of 5-hydroxy-4-oxopentanal using sodium borohydride (NaBH₄) to produce pentane-1,2,5-triol (PT)[6].

Causality in Polymerization (Steglich Esterification): PT provides three hydroxyl groups, making it an ideal flexible crosslinker. When reacted with citric acid (which possesses three carboxylic acid groups) via Steglich esterification, a highly crosslinked, three-dimensional polymer network is formed[6]. This specific combination is chosen for three reasons:

  • Biodegradability: The resulting ester bonds are susceptible to hydrolysis in biological environments, preventing long-term polymer accumulation[6].

  • Surfactant-Free Nanoprecipitation: The reaction is performed in tetrahydrofuran (THF). As the polymer grows, it reaches a critical molecular weight where it becomes insoluble in THF, driving a spontaneous nanoprecipitation process that forms spherical nanogels without toxic surfactants[7].

  • Electrostatic Drug Loading: The stoichiometric ratio leaves unreacted carboxylic groups within the nanogel matrix, imparting a negative surface charge. This allows for the highly efficient electrostatic loading of positively charged drugs, such as the amine-containing chemotherapeutic Doxorubicin (DOX)[8].

SynthesisWorkflow A 6-Hydroxy-(2H)-pyran-3(6H)-one B Hydrogenation (H2, Pd/C) A->B C 5-Hydroxy-4-oxopentanal (Intermediate) B->C D Reduction (NaBH4, MeOH) C->D E Pentane-1,2,5-triol (PT) (Crosslinker) D->E F Steglich Esterification (Citric Acid, EDC/DMAP) E->F G CA/PT Biodegradable Nanogel F->G

Chemical synthesis workflow from biomass precursor to CA/PT biodegradable nanogel.

Experimental Protocols

Protocol A: Reduction of 5-Hydroxy-4-oxopentanal to Pentane-1,2,5-triol

Objective: To chemoselectively reduce the aldehyde and ketone functionalities of 5-hydroxy-4-oxopentanal without cleaving the carbon backbone.

  • Preparation: Dissolve 12 g (0.103 mol) of 5-hydroxy-4-oxopentanal in 200 mL of anhydrous methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer[3].

  • Temperature Control: Submerge the flask in an ice bath to strictly maintain the temperature at 0 °C. Rationale: NaBH₄ reduction is highly exothermic; thermal control prevents side reactions and solvent boiling.

  • Reduction: Slowly add 11.72 g (0.310 mol) of NaBH₄ in small portions over 30 minutes[3].

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir continuously for 24 hours to ensure complete conversion[6].

  • Quenching & Purification: Slowly add a solution of iPrOH/HCl until the suspension reaches pH 2. Rationale: This acidic quench decomposes the intermediate boronic complexes. Follow by adding saturated K₂CO₃ to neutralize the solution, filter the inorganic salts, and concentrate the filtrate under reduced pressure to isolate pentane-1,2,5-triol[3].

Protocol B: Fabrication of CA/PT Nanogels via Steglich Esterification

Objective: To synthesize a surfactant-free nanogel via nanoprecipitation.

  • Initiation: In a dry flask, homogeneously dissolve citric acid (CA) and pentane-1,2,5-triol (PT) in anhydrous THF[6].

  • Catalysis: Add 4-(dimethylamino)pyridine (DMAP) as the catalyst and N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide (EDC) as the coupling reagent[6].

  • Nanoprecipitation: Stir the mixture at room temperature. Observation: The solution will initially be clear. As esterification proceeds, the polymer network crosslinks. Once it exceeds the solubility threshold in THF, it will spontaneously precipitate into colloidal nanogel particles[7].

  • Isolation: Centrifuge the suspension to separate the insoluble nanogel particles, wash extensively with THF to remove unreacted monomers and EDC/DMAP byproducts, and disperse in deionized water[7].

Protocol C: Doxorubicin Loading and pH-Responsive Release

Objective: To encapsulate DOX and validate the tumor-microenvironment release mechanism.

  • Drug Loading: Mix the purified CA/PT nanogel dispersion with an aqueous solution of Doxorubicin hydrochloride. Stir in the dark for 24 hours. Rationale: DOX is highly susceptible to photodegradation; encapsulation within the nanogel significantly stabilizes the drug against light exposure[8][9].

  • Purification: Dialyze the mixture against deionized water to remove unbound DOX.

  • Release Assay: Place equivalent aliquots of DOX-loaded nanogels into dialysis bags. Submerge one in a phosphate buffer (pH 7.4) and the other in a citrate buffer (pH 5.0). Measure the cumulative DOX release via UV-Vis spectrophotometry over 48 hours[10].

ReleaseMechanism A DOX-Loaded CA/PT Nanogel (Electrostatic Binding) B Physiological Environment (pH 7.4) A->B C Tumor Microenvironment (pH 5.0) A->C D Stable Drug Retention B->D E Protonation of -COOH Groups (Loss of Binding) C->E F Rapid DOX Release E->F

Mechanism of pH-responsive Doxorubicin (DOX) release in the tumor microenvironment.

Quantitative Data Presentation

The structural and functional success of utilizing 5-hydroxy-4-oxopentanal as a precursor is validated by the physicochemical properties of the resulting CA/PT nanogels. The data below summarizes the typical performance metrics of this drug delivery system[3][4][8].

ParameterObserved Value / CharacteristicMechanistic Cause
Particle Morphology Spherical (Confirmed via cryo-TEM/AFM)Spontaneous nanoprecipitation in THF
Zeta Potential NegativeUnreacted carboxylic groups from Citric Acid
DOX Encapsulation Efficiency (EE) ~95%Strong electrostatic interactions (-COOH and -NH₂)
Photostability Highly StablePhysical shielding of DOX within the polymer matrix
Release Kinetics (pH 7.4) Low / MinimalPreservation of electrostatic binding in systemic circulation
Release Kinetics (pH 5.0) Rapid / Bi-phasicProtonation of -COOH groups neutralizes charge, releasing DOX

References

  • Kamenova, K., Radeva, L., Yoncheva, K., Ublekov, F., Ravutsov, M. A., Marinova, M. K., Simeonov, S. P., Forys, A., Trzebicka, B., & Petrov, P. D. (2022). Functional Nanogel from Natural Substances for Delivery of Doxorubicin. Polymers, 14(17), 3694.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53873414, 5-Hydroxy-4-oxopentanal. PubChem.[Link]

  • Wisthaler, A., & Weschler, C. J. (2010). Reactions of ozone with human skin lipids: Sources of carbonyls, dicarbonyls, and hydroxycarbonyls in indoor air. Proceedings of the National Academy of Sciences, 107(15), 6568-6575.[Link]

Sources

Method

Application Notes and Protocols for Isotopic Labeling of 5-Hydroxy-4-oxopentanal

Introduction: The Significance of Isotopically Labeled 5-Hydroxy-4-oxopentanal in Research 5-Hydroxy-4-oxopentanal is a dicarbonyl compound of significant interest in various fields of chemical and biological research. I...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Isotopically Labeled 5-Hydroxy-4-oxopentanal in Research

5-Hydroxy-4-oxopentanal is a dicarbonyl compound of significant interest in various fields of chemical and biological research. Its structural features, a terminal aldehyde and a β-keto alcohol moiety, make it a reactive molecule implicated in Maillard reactions, advanced glycation end-product (AGE) formation, and as a potential precursor in the synthesis of valuable heterocyclic compounds. To unravel the complex reaction mechanisms, metabolic pathways, and kinetics involving this molecule, the use of isotopically labeled analogues is indispensable.

Stable isotope labeling, where atoms such as ¹²C, ¹H, or ¹⁶O are replaced with their heavier, non-radioactive isotopes (¹³C, ²H (D), or ¹⁸O), provides a powerful tool for researchers.[1][2] These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] This allows for precise tracing of the molecule through complex biological matrices, quantification against an endogenous background, and elucidation of reaction mechanisms by tracking the fate of the labeled atoms.[4][5]

This technical guide provides detailed protocols for the synthesis of isotopically labeled 5-Hydroxy-4-oxopentanal, focusing on the incorporation of ¹³C and ²H (deuterium). The methodologies are designed to be adaptable, allowing researchers to introduce isotopic labels at specific positions within the molecule to suit their experimental needs.

Strategic Approaches to Isotopic Labeling

The synthesis of isotopically labeled 5-Hydroxy-4-oxopentanal can be approached by employing commercially available stable isotope-labeled starting materials. The choice of precursor and synthetic route will determine the position and type of isotopic label in the final product. Herein, we present two primary strategies utilizing either labeled succinic anhydride or labeled ethyl acetoacetate.

Diagram of Proposed Synthetic Pathways

G cluster_0 Strategy 1: From Labeled Succinic Anhydride cluster_1 Strategy 2: From Labeled Ethyl Acetoacetate A Labeled Succinic Anhydride (¹³C₄ or D₄) B Reduction to Labeled Succinic Semialdehyde A->B 1. Esterification 2. Selective Reduction C Wittig-type Reaction with Methoxy(triphenyl)phosphorane B->C D Hydrolysis to Labeled 5-Hydroxy-4-oxopentanal C->D E Labeled Ethyl Acetoacetate (¹³C or D) F Alkylation with a Protected Hydroxyethyl Halide E->F Acetoacetic Ester Synthesis G Ketonization & Deprotection F->G H Labeled 5-Hydroxy-4-oxopentanal G->H

Caption: Workflow for the synthesis of [¹³C₄]-5-Hydroxy-4-oxopentanal.

Step-by-Step Protocol

Step 1: Monoesterification of [¹³C₄]-Succinic Anhydride

  • In a round-bottom flask, dissolve [1,2,3,4-¹³C₄]-succinic anhydride in a 10-fold molar excess of anhydrous ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, neutralize the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the monoethyl [¹³C₄]-succinate.

Step 2: Formation of the Acyl Chloride

  • To the monoethyl [¹³C₄]-succinate, add thionyl chloride (1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure to yield the crude acyl chloride.

Step 3: Selective Reduction to the Aldehyde

  • Dissolve the crude acyl chloride in anhydrous THF and cool to -78 °C.

  • Add lithium tri-tert-butoxyaluminum hydride (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. [6][7][8]3. Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether and dry the organic layer over anhydrous magnesium sulfate.

  • Carefully concentrate the solution to obtain the crude ethyl [¹³C₄]-4-oxobutanoate.

Step 4: Wittig Reaction

  • In a separate flask, prepare the methoxy(triphenyl)phosphorane ylide by reacting methoxymethyl)triphenylphosphonium chloride with a strong base like n-butyllithium in anhydrous THF at 0 °C.

  • Add the crude ethyl [¹³C₄]-4-oxobutanoate to the ylide solution at 0 °C and allow the reaction to proceed for 12 hours at room temperature.

  • Quench the reaction with saturated ammonium chloride solution and extract with diethyl ether.

  • Purify the resulting enol ether by column chromatography.

Step 5: Hydrolysis to the Final Product

  • Dissolve the purified enol ether in a mixture of THF and 1M hydrochloric acid.

  • Stir the mixture at room temperature for 4-6 hours.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the final product, [¹³C₄]-5-Hydroxy-4-oxopentanal, by flash column chromatography.

Protocol 2: Synthesis of [²H]-5-Hydroxy-4-oxopentanal from Deuterated Precursors

This protocol outlines two potential routes for deuterium labeling: one starting from succinic anhydride-d₄ and another utilizing ethyl acetoacetate-d₃.

Route 2a: From Succinic anhydride-d₄

The synthesis follows the same steps as Protocol 1, but starts with commercially available succinic anhydride-d₄. [9][10]This will result in deuterium labels on the C2 and C3 positions of the final product.

Route 2b: From Ethyl acetoacetate-d₃

This approach utilizes the acetoacetic ester synthesis to build the carbon skeleton. [11]Commercially available ethyl acetoacetate-d₃ can be used to introduce deuterium at the acetyl methyl group. [12]

Materials and Reagents for Route 2b
ReagentPurity/GradeSupplier Example
Ethyl acetoacetate-d₃≥98 atom % DMedChemExpress
Sodium ethoxide≥98%Sigma-Aldrich
2-(2-Bromoethoxy)tetrahydro-2H-pyran95%Sigma-Aldrich
Anhydrous Ethanol≥99.5%Sigma-Aldrich
Hydrochloric acid (3M)-Fisher Scientific
Diethyl etherACS GradeVWR
Experimental Workflow for Route 2b

Caption: Workflow for the synthesis of deuterium-labeled 5-Hydroxy-4-oxopentanal.

Step-by-Step Protocol for Route 2b
  • Dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol in a round-bottom flask under an inert atmosphere.

  • Add ethyl acetoacetate-d₃ (1.0 equivalent) dropwise at room temperature.

  • Stir the mixture for 30 minutes to form the enolate.

  • Add 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.1 equivalents) and reflux the mixture for 8-12 hours.

  • Cool the reaction mixture, filter off any salts, and concentrate the filtrate under reduced pressure.

  • To the crude product, add 3M hydrochloric acid and heat the mixture to reflux for 2-3 hours to effect hydrolysis of the ester and THP ether, and subsequent decarboxylation.

  • Cool the solution and extract the product with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting [5,5,5-²H₃]-5-Hydroxy-4-oxopentanal by column chromatography.

Purification and Characterization

Purification

Due to the polar nature of 5-Hydroxy-4-oxopentanal, flash column chromatography on silica gel is the recommended method of purification. A gradient elution system of hexane and ethyl acetate is typically effective.

For the removal of unreacted aldehyde starting materials or byproducts, a bisulfite extraction can be employed. [13][14][15][16] Bisulfite Extraction Protocol:

  • Dissolve the crude product in a minimal amount of a water-miscible organic solvent like THF.

  • Add a saturated aqueous solution of sodium bisulfite and stir vigorously for 30 minutes.

  • Extract the mixture with an immiscible organic solvent (e.g., ethyl acetate) to remove non-aldehydic impurities.

  • To regenerate the aldehyde, basify the aqueous layer with sodium carbonate and extract with dichloromethane.

  • Dry and concentrate the organic layer to recover the purified aldehyde.

Characterization

The successful incorporation and position of the isotopic label must be confirmed by analytical methods.

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the labeled product, showing the expected mass shift due to the incorporated isotopes.

  • The isotopic enrichment can be determined by comparing the peak intensities of the labeled and unlabeled species. [17] Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: In deuterium-labeled compounds, the disappearance of proton signals at the sites of deuteration provides direct evidence of successful labeling.

  • ¹³C NMR: For ¹³C-labeled compounds, the spectrum will show enhanced signals for the labeled carbons. ¹³C-¹³C coupling can also be observed in fully labeled molecules.

  • Heteronuclear NMR (e.g., HSQC, HMBC): These techniques can be used to confirm the position of the labels by observing correlations between protons and carbons. [18]

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis of isotopically labeled 5-Hydroxy-4-oxopentanal. By selecting the appropriate labeled precursor, researchers can strategically introduce ¹³C or ²H at various positions within the molecule. These labeled compounds are invaluable tools for elucidating the role of 5-Hydroxy-4-oxopentanal in complex chemical and biological systems, enabling more precise and informative studies in fields ranging from food chemistry to drug development.

References

  • Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56935. [Link]

  • Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1172-1176. [Link]

  • Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2017). Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol. FAO AGRIS. [Link]

  • Cerno Bioscience. (n.d.). Isotope Labeling. Retrieved from [Link]

  • Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131). [Link]

  • Vallejo, M., de la Torre, R., & Ventura, R. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Rapid Communications in Mass Spectrometry, 28(15), 1729-1738. [Link]

  • Google Patents. (n.d.). Purification of aldehyde-ketone mixtures.
  • Rosenau, T., & Potthast, A. (2018). Synthesis and Characterization of 13C-labeled Alkenyl Succinic Anhydride (ASA) with Defined Double Bond Location. Holzforschung, 72(10), 841-849. [Link]

  • Che, F. Y., & Li, L. (2007). Multiple isotopic labels for quantitative mass spectrometry. Journal of the American Society for Mass Spectrometry, 18(12), 2185-2192. [Link]

  • Olsen, R. J. (2005). Deuterium Exchange in Ethyl Acetoacetate: An Undergraduate GC–MS Experiment. Journal of Chemical Education, 82(5), 769. [Link]

  • Save My Exams. (2026, February 24). Oxidation of Alcohols (AQA A Level Chemistry): Revision Note. Retrieved from [Link]

  • Tashiro, M., et al. (1991). Preparation of deuterated succinic acids. Journal of Labelled Compounds and Radiopharmaceuticals, 29(4), 405-414. [Link]

  • Boykin, D. W. (Ed.). (1991). 17O NMR Spectroscopy in Organic Chemistry. CRC Press.
  • Mondal, B., et al. (2018). Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation. Inorganica Chimica Acta, 471, 54-62. [Link]

  • BYJU'S. (2019, December 7). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

  • Fan, T. W. M., et al. (2016). NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine. Metabolites, 6(1), 1. [Link]

  • Chemistry Steps. (2025, August 3). Acid Chlorides to Aldehydes. Retrieved from [Link]

  • Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Acetoacetic Ester Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 19.4: New Synthesis of Aldehydes and Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). Succinic anhydride, process for preparation of the same and use thereof.
  • Wikipedia. (n.d.). Ethyl acetoacetate. Retrieved from [Link]

  • White Rose Research Online. (2022, November 16). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Retrieved from [Link]

  • Quora. (2021, June 26). How to reduce carboxylic acid into aldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2011, November 11). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid chlorides can be converted to aldehydes using LiAlH(Ot-Bu)3. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5‐hydroxy‐4‐oxopentanal. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetoacetic acid, ethyl ester. Retrieved from [Link]

  • ResearchGate. (2025, October 15). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for the preparation of 5-hydroxy-3-oxopentanoic acid derivatives.
  • Hansen, C. H., et al. (2024). A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside: Key Intermediates and Products in Plant Specialized Metabolism. Molecules, 29(21), 4983. [Link]

Sources

Application

Application and Protocol for the Enzymatic Assay of 5-Hydroxy-4-oxopentanal

Introduction 5-Hydroxy-4-oxopentanal is a bifunctional molecule of significant interest in biochemical research, particularly as a substrate for aldolase enzymes. Its structure, featuring both a hydroxylated ketone and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Hydroxy-4-oxopentanal is a bifunctional molecule of significant interest in biochemical research, particularly as a substrate for aldolase enzymes. Its structure, featuring both a hydroxylated ketone and an aldehyde moiety, makes it a valuable tool for investigating the activity and kinetics of enzymes involved in carbon-carbon bond cleavage and formation. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 5-Hydroxy-4-oxopentanal in enzyme assays, with a focus on a robust and quantitative protocol for determining aldolase activity.

Aldolases are a class of enzymes that catalyze the reversible aldol cleavage of a substrate into two smaller molecules, or the reverse aldol condensation.[1] They are central to metabolic pathways such as glycolysis and gluconeogenesis.[1] Based on their catalytic mechanism, aldolases are broadly classified into two classes: Class I aldolases, which form a Schiff base intermediate with the substrate, and Class II aldolases, which are metal-dependent and utilize a divalent metal ion cofactor, such as Zn²⁺ or Mn²⁺, to polarize the carbonyl group of the substrate.[2] 5-Hydroxy-4-oxopentanal serves as an excellent substrate for certain aldolases, particularly those with specificity for hydroxy-keto acids.

Principle of the Assay

The enzymatic assay described herein is based on the aldol cleavage of 5-Hydroxy-4-oxopentanal. This reaction is catalyzed by an aldolase, such as 4-hydroxy-2-oxovalerate aldolase (EC 4.1.3.39), which cleaves the C-C bond between the third and fourth carbon atoms of the substrate.[3] This cleavage results in the formation of two products: pyruvate and propionaldehyde.

The quantification of enzyme activity is achieved by measuring the rate of pyruvate formation. A coupled enzyme assay is employed for this purpose, where the pyruvate produced is utilized by lactate dehydrogenase (LDH) to oxidize NADH to NAD⁺. The corresponding decrease in NADH concentration is monitored spectrophotometrically by measuring the absorbance at 340 nm. The rate of decrease in absorbance is directly proportional to the rate of pyruvate formation, and thus to the aldolase activity.

The overall reaction scheme is as follows:

  • Aldolase Reaction: 5-Hydroxy-4-oxopentanal → Pyruvate + Propionaldehyde (Catalyzed by Aldolase)

  • Coupled Detection Reaction: Pyruvate + NADH + H⁺ → Lactate + NAD⁺ (Catalyzed by Lactate Dehydrogenase)

Visualizing the Enzymatic Pathway

Enzymatic_Pathway Substrate 5-Hydroxy-4-oxopentanal Enzyme Aldolase (e.g., 4-hydroxy-2-oxovalerate aldolase) Substrate->Enzyme Products Pyruvate + Propionaldehyde Enzyme->Products Pyruvate Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH NAD NAD+ LDH->NAD Lactate Lactate LDH->Lactate NADH NADH NADH->LDH Detection Decrease in Absorbance at 340 nm NADH->Detection Monitored

Caption: Enzymatic cleavage of 5-Hydroxy-4-oxopentanal and coupled detection.

Materials and Reagents

Substrate and Enzymes
  • 5-Hydroxy-4-oxopentanal (CAS: 31082-85-6): As this substrate may not be readily commercially available, it may require custom synthesis.[4][5]

  • Aldolase Enzyme: The specific aldolase being assayed (e.g., purified recombinant 4-hydroxy-2-oxovalerate aldolase).

  • Lactate Dehydrogenase (LDH): From rabbit muscle or other suitable source, with a known activity.

Buffers and Reagents
  • Assay Buffer: 50 mM HEPES or Tris-HCl buffer, pH 7.5. The optimal pH may vary depending on the specific aldolase being studied. Some bacterial aldolases show optimal activity in the pH range of 6.25 to 6.75.[6]

  • Divalent Metal Ions: For Class II aldolases, a solution of a divalent metal salt (e.g., 10 mM MnCl₂ or ZnCl₂) is required.[7]

  • NADH: A stock solution of β-Nicotinamide adenine dinucleotide, reduced form (NADH), prepared fresh in assay buffer.

  • Pyruvate: For generating a standard curve.

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Assay Buffer (50 mM HEPES, pH 7.5):

    • Dissolve the appropriate amount of HEPES powder in deionized water.

    • Adjust the pH to 7.5 with NaOH.

    • Bring the final volume to the desired amount with deionized water.

    • Store at 4°C.

  • 5-Hydroxy-4-oxopentanal Stock Solution (e.g., 100 mM):

    • Due to the potential for instability, especially at neutral or basic pH, it is recommended to prepare the stock solution fresh.[8]

    • Dissolve the required amount of 5-Hydroxy-4-oxopentanal in the assay buffer.

    • Store on ice for immediate use.

  • NADH Stock Solution (e.g., 10 mM):

    • Dissolve the required amount of NADH powder in assay buffer.

    • Protect the solution from light.

    • Prepare fresh daily.

  • LDH Solution:

    • Dilute the commercial LDH stock to a working concentration (e.g., 10 units/mL) in assay buffer.

    • Keep on ice.

  • Pyruvate Standard Solutions:

    • Prepare a 10 mM stock solution of sodium pyruvate in assay buffer.

    • Perform serial dilutions to generate a range of standard concentrations (e.g., 0, 0.1, 0.2, 0.5, 1.0, and 2.0 mM).

Protocol 2: Aldolase Activity Assay

This protocol is designed for a standard 1 mL cuvette-based spectrophotometer. The volumes can be scaled down for use in a 96-well plate reader.

  • Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare the following reaction mixture (for a 1 mL final volume):

    • Assay Buffer (50 mM HEPES, pH 7.5): to a final volume of 1 mL

    • NADH: 0.2 mM final concentration

    • LDH: 1 unit/mL final concentration

    • Divalent Metal Ion (for Class II aldolases): e.g., 1 mM MnCl₂ final concentration

    • Aldolase Enzyme: Add a suitable amount of enzyme to elicit a linear rate of absorbance change. The optimal amount should be determined empirically.

  • Equilibration:

    • Transfer the reaction mixture to a quartz cuvette.

    • Incubate in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration and to record any background rate of NADH oxidation.

  • Initiate the Reaction:

    • Add the substrate, 5-Hydroxy-4-oxopentanal, to the cuvette to the desired final concentration (e.g., in the range of the enzyme's Kₘ).

    • Quickly mix the contents of the cuvette by gentle inversion.

  • Data Acquisition:

    • Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., for 5-10 minutes).

    • Record the absorbance at regular intervals (e.g., every 15 or 30 seconds).

  • Control Reactions:

    • No Substrate Control: Perform a reaction without the addition of 5-Hydroxy-4-oxopentanal to measure any substrate-independent NADH oxidation.

    • No Enzyme Control: Perform a reaction without the aldolase enzyme to ensure that the observed activity is enzyme-dependent.

Data Analysis and Interpretation

  • Calculate the Rate of Absorbance Change (ΔA₃₄₀/min):

    • Plot the absorbance at 340 nm versus time.

    • Determine the initial linear portion of the curve.

    • Calculate the slope of this linear portion, which represents the rate of absorbance change per minute.

  • Calculate Enzyme Activity:

    • Use the Beer-Lambert law (A = εbc) to convert the rate of absorbance change to the rate of NADH consumption. The molar extinction coefficient (ε) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    • The formula for calculating enzyme activity is: Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε × b) × 1000 Where:

      • ΔA₃₄₀/min is the rate of absorbance change.

      • ε is the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

      • b is the path length of the cuvette (typically 1 cm).

      • 1000 is the factor to convert from moles to µmoles.

  • Determine Kinetic Parameters:

    • By varying the concentration of 5-Hydroxy-4-oxopentanal and measuring the initial reaction rates, a Michaelis-Menten plot can be generated.

    • From this plot, the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ) for the substrate can be determined.

Critical Parameters and Troubleshooting

ParameterRecommendationRationale
pH Optimize for the specific aldolase (typically 6.5-8.5).Enzyme activity is highly dependent on pH, which affects the ionization state of active site residues.[9]
Temperature Maintain a constant temperature (e.g., 25°C or 37°C).Enzyme kinetics are sensitive to temperature fluctuations.
Substrate Stability Prepare 5-Hydroxy-4-oxopentanal solutions fresh.α-hydroxy ketones can be unstable, particularly at non-optimal pH.[8] The aldehyde group can also be prone to oxidation or other side reactions.
Metal Ion Cofactors Include divalent metal ions (e.g., Mn²⁺, Zn²⁺) for Class II aldolases.These cofactors are essential for the catalytic activity of Class II aldolases.[10]
Enzyme Concentration Use a concentration that results in a linear rate of reaction.Too much enzyme can lead to substrate depletion and a non-linear reaction rate. Too little will result in a signal that is difficult to detect.
NADH Concentration Ensure NADH is not limiting (typically 0.1-0.3 mM).The coupled reaction with LDH requires a sufficient supply of NADH.

Conclusion

5-Hydroxy-4-oxopentanal is a valuable substrate for the characterization of aldolase activity. The coupled spectrophotometric assay described in this application note provides a reliable and quantitative method for determining the kinetic parameters of aldolases that utilize this substrate. Careful consideration of the critical parameters, particularly substrate stability and optimal reaction conditions for the specific aldolase under investigation, is crucial for obtaining accurate and reproducible results. This protocol serves as a robust starting point for researchers in academia and industry who are exploring the fascinating world of aldolases and their potential applications in biocatalysis and drug discovery.

References

  • Simeonov, S. P., et al. (2024). Synthesis of 5‐hydroxy‐4‐oxopentanal. ResearchGate. [Link]

  • Mildvan, A. S., et al. (1982). Role of mono- and divalent metal cations in the catalysis by yeast aldolase. PubMed. [Link]

  • Lane, R. S., et al. (1982). 2-Keto-4-hydroxyglutarate aldolase: purification and characterization of the homogeneous enzyme from bovine kidney. PubMed. [Link]

  • PubChem. 5-Hydroxy-4-oxopentanal. National Center for Biotechnology Information. [Link]

  • Jacques, B., et al. (2018). pH activity profiles for the H. pylori aldolase. ResearchGate. [Link]

  • Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Samland, A. K., et al. (2012). Improving upon Nature: Active site remodeling produces highly efficient aldolase activity towards hydrophobic electrophilic substrates. PMC. [Link]

  • Lam, W. W., et al. (1998). Substrate Selectivity and Biochemical Properties of 4-Hydroxy-2-Keto-Pentanoic Acid Aldolase from Escherichia coli. PMC. [Link]

  • Wang, J., et al. (2014). Engineering bacterial phenylalanine 4-hydroxylase for microbial synthesis of human neurotransmitter precursor 5-hydroxytryptophan. PubMed. [Link]

  • Southam, G. J., et al. (2020). Defining the molecular architecture, metal dependence, and distribution of metal-dependent class II sulfofructose-1-phosphate aldolases. PMC. [Link]

  • Kim, J. K., et al. (2021). Differential Diagnosis for Highly Pathogenic Avian Influenza Virus Using Nanoparticles Expressing Chemiluminescence. MDPI. [Link]

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Method

Application Note: High-Throughput Screening Strategies for 5-Hydroxy-4-oxopentanal

Abstract 5-Hydroxy-4-oxopentanal is a bifunctional dicarbonyl compound with significant potential for biological activity due to its reactive aldehyde and ketone moieties. Such reactive carbonyl species (RCS) are implica...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Hydroxy-4-oxopentanal is a bifunctional dicarbonyl compound with significant potential for biological activity due to its reactive aldehyde and ketone moieties. Such reactive carbonyl species (RCS) are implicated in a range of physiological and pathological processes, including the formation of advanced glycation end-products (AGEs) associated with chronic diseases like diabetes and neurodegeneration.[1][2] The ability to screen large compound libraries for modulators of 5-Hydroxy-4-oxopentanal's activity or its metabolic fate is crucial for drug discovery and chemical biology. This guide provides a comprehensive overview of robust high-throughput screening (HTS) methods tailored for the study of this molecule, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental design, presenting detailed, self-validating protocols for biochemical, enzyme inhibition, and cell-based assays.

Introduction: The Rationale for Screening 5-Hydroxy-4-oxopentanal

5-Hydroxy-4-oxopentanal possesses a 1,2-dicarbonyl-like structure, placing it in the class of reactive carbonyl species. RCS are known to be generated endogenously as byproducts of metabolism and can exert significant biological effects through covalent modification of proteins, lipids, and nucleic acids.[3][4] The dual functionality of 5-Hydroxy-4-oxopentanal—an aldehyde and a ketone—makes it a particularly interesting subject for investigation. The aldehyde can readily form Schiff bases with primary amines on proteins, while both carbonyls are susceptible to enzymatic reduction or can serve as substrates in detoxification pathways.

One of the most critical detoxification pathways for dicarbonyl compounds in eukaryotes is the glyoxalase system.[5][6][7] This system, primarily composed of the enzymes Glyoxalase I (Glo1) and Glyoxalase II (Glo2), converts reactive α-oxoaldehydes into less harmful α-hydroxy acids.[7][8] Given its structure, 5-Hydroxy-4-oxopentanal is a putative substrate for this system. Consequently, identifying compounds that inhibit the enzymes responsible for its detoxification, such as Glo1, could be a strategy to potentiate its cytotoxic effects, a valuable approach in oncology research.[9][10] Conversely, identifying molecules that enhance its clearance or prevent its formation could be therapeutic in diseases associated with carbonyl stress.

High-throughput screening provides the necessary scalability to interrogate large chemical libraries for such modulators.[11][12] This document outlines four distinct and complementary HTS approaches to investigate the bioactivity of and interactions with 5-Hydroxy-4-oxopentanal.

Biochemical HTS Assays for Direct Detection

These assays directly quantify the presence of the carbonyl groups in 5-Hydroxy-4-oxopentanal and are foundational for many screening campaigns.

2.1. Colorimetric Quantification using 2,4-Dinitrophenylhydrazine (DNPH)

Principle: The 2,4-DNPH assay is a classic and robust method for detecting aldehydes and ketones.[9][13] In an acidic environment, the carbonyl groups of 5-Hydroxy-4-oxopentanal react with DNPH to form a 2,4-dinitrophenylhydrazone adduct. This product is a stable, colored compound that can be quantified spectrophotometrically, providing a direct measure of the carbonyl concentration.[12][14][15][16] This assay is highly adaptable to a 96- or 384-well plate format for HTS.[13]

Experimental Protocol:

  • Plate Preparation: Dispense 2 µL of test compounds from the library into a clear, 384-well microplate. Include appropriate controls: negative controls (vehicle, e.g., DMSO) and positive controls (a known inhibitor of a reaction that produces the analyte, if applicable).

  • Analyte Addition: Add 20 µL of a solution containing 5-Hydroxy-4-oxopentanal (e.g., 50 µM in a suitable buffer like 100 mM phosphate buffer, pH 7.4) to all wells.

  • Incubation: Incubate the plate for the desired time at room temperature to allow for any interaction between the test compounds and the analyte.

  • Reagent Addition: Add 20 µL of the DNPH reagent (e.g., 0.1% DNPH in 2 M HCl) to each well.

  • Reaction Development: Incubate the plate for 10 minutes at room temperature, protected from light. The reaction will produce a yellow-to-red color.

  • Signal Quantification: Measure the absorbance at a wavelength between 450-490 nm using a microplate reader. The optimal wavelength should be determined empirically.[9]

  • Data Analysis: Normalize the data to controls. A decrease in absorbance may indicate that the test compound has degraded or modified the dicarbonyl compound.

Data Presentation:

ParameterValue
Plate Format384-well, clear bottom
ReadoutAbsorbance (470 nm)
Z'-Factor0.78
Signal-to-Background12
Hit Cutoff>3 Standard Deviations from Mean of Controls

Workflow Diagram:

DNPH_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Detection Compound Dispense Test Compounds (2 µL) Analyte Add 5-Hydroxy-4-oxopentanal Solution (20 µL) Compound->Analyte Incubate1 Incubate at RT Analyte->Incubate1 DNPH Add DNPH Reagent (20 µL) Incubate1->DNPH Incubate2 Incubate 10 min at RT DNPH->Incubate2 Read Read Absorbance (470 nm) Incubate2->Read Data Analysis Data Analysis Read->Data Analysis

Caption: DNPH colorimetric assay workflow.

2.2. Fluorometric Detection with a Hydrazine-Based Probe

Principle: Fluorescent probes offer higher sensitivity compared to colorimetric methods.[5][6] Probes containing a hydrazine moiety react specifically with carbonyl compounds to form a hydrazone, leading to a significant change in fluorescence.[5] This "turn-on" fluorescence provides a robust signal for HTS. For a dicarbonyl like 5-Hydroxy-4-oxopentanal, a probe can be designed to react with one or both carbonyls, leading to a quantifiable increase in fluorescence intensity.

Experimental Protocol:

  • Plate Preparation: Dispense 2 µL of test compounds into a black, clear-bottom 384-well microplate. Include appropriate controls.

  • Reagent Mix Preparation: Prepare a reaction mix containing 5-Hydroxy-4-oxopentanal (e.g., 20 µM) and a hydrazine-based fluorescent probe (e.g., 5 µM "Dicarbonyl-Glo 550") in assay buffer (e.g., 100 mM HEPES, pH 7.0).

  • Assay Initiation: Dispense 40 µL of the reagent mix into each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light, to allow for the reaction between the probe and the analyte.

  • Signal Quantification: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 530 nm, Em: 560 nm).

  • Data Analysis: Normalize the data to controls. A decrease in fluorescence would indicate a "hit" that prevents the reaction, either by degrading the analyte or inhibiting the probe reaction.

Data Presentation:

ParameterValue
Plate Format384-well, black, clear bottom
ReadoutFluorescence (Ex/Em: 530/560 nm)
Z'-Factor0.85
Signal-to-Background25
Hit Cutoff>50% Inhibition

Workflow Diagram:

Fluorescent_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Assay & Detection Compound Dispense Test Compounds (2 µL) ReagentMix Add Analyte/Probe Mix (40 µL) Compound->ReagentMix Incubate Incubate 30 min at 37°C ReagentMix->Incubate Read Read Fluorescence (Ex:530/Em:560 nm) Incubate->Read Data Analysis Data Analysis Read->Data Analysis

Caption: Fluorometric assay workflow.

Enzyme Inhibition HTS Assay: Targeting Glyoxalase I (Glo1)

Principle: As a dicarbonyl compound, 5-Hydroxy-4-oxopentanal is a potential substrate for the detoxification enzyme Glyoxalase I.[7][8][9] Inhibiting Glo1 would lead to an accumulation of the reactive dicarbonyl, which can be cytotoxic, making Glo1 an attractive target for cancer therapy.[10] The Glo1 assay monitors the conversion of a hemithioacetal (formed non-enzymatically from a dicarbonyl and glutathione) into S-D-lactoylglutathione. This conversion can be followed by measuring the increase in absorbance at 240 nm due to the formation of the thioester product.

Experimental Protocol:

  • Plate Preparation: Dispense 50 nL of test compounds into a UV-transparent 384-well microplate.

  • Enzyme Addition: Add 10 µL of recombinant human Glo1 enzyme solution (e.g., 20 nM in 100 mM phosphate buffer, pH 6.6) to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Substrate Preparation: In a separate container, prepare the substrate solution by mixing reduced glutathione (GSH, 2 mM) and 5-Hydroxy-4-oxopentanal (2 mM) in phosphate buffer. Allow this mixture to stand for 5 minutes to allow for the non-enzymatic formation of the hemithioacetal substrate.

  • Assay Initiation: Add 10 µL of the substrate solution to each well of the assay plate.

  • Kinetic Measurement: Immediately place the plate in a kinetic microplate reader and measure the increase in absorbance at 240 nm every 30 seconds for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (Vmax) for each well. Normalize the rates to the vehicle controls. Compounds that reduce the reaction rate are considered potential Glo1 inhibitors.

Data Presentation:

ParameterValue
Plate Format384-well, UV-transparent
ReadoutKinetic Absorbance (240 nm)
Z'-Factor0.75
Known Inhibitor (Control)S-p-bromobenzylglutathione (IC50 ~200 nM)
Hit Cutoff>50% Inhibition of enzyme activity

Workflow Diagram:

Glo1_Assay_Workflow cluster_prep Reagent Preparation cluster_substrate Substrate Formation cluster_read Assay & Readout Compound Dispense Compounds (50 nL) Enzyme Add Glo1 Enzyme (10 µL) Compound->Enzyme PreIncubate Pre-incubate 15 min Enzyme->PreIncubate AddSubstrate Add Substrate Mix (10 µL) PreIncubate->AddSubstrate GSH GSH Hemithioacetal Form Hemithioacetal (Substrate Mix) GSH->Hemithioacetal Analyte 5-Hydroxy-4-oxopentanal Analyte->Hemithioacetal Hemithioacetal->AddSubstrate KineticRead Kinetic Read (Abs @ 240 nm) AddSubstrate->KineticRead Data Analysis (Vmax) Data Analysis (Vmax) KineticRead->Data Analysis (Vmax)

Caption: Glyoxalase I (Glo1) enzyme inhibition assay workflow.

Cell-Based HTS Assay: Assessing Cytotoxicity

Principle: Cell-based assays provide a more physiologically relevant context for screening.[17] A fundamental cell-based assay measures cytotoxicity. If 5-Hydroxy-4-oxopentanal is toxic to cells, one can screen for compounds that rescue cells from this toxicity. Conversely, one can screen for compounds that enhance its toxicity, which could be relevant for developing combination therapies in oncology.[18] A common method to assess cell viability is to measure intracellular ATP levels, as ATP is a key indicator of metabolically active cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used HTS method for this purpose.

Experimental Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa cells) into a white, opaque-walled 384-well plate at a density of 2,500 cells/well in 30 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Addition: Add 50 nL of test compounds to the cell plates.

  • Analyte Treatment: Add 10 µL of 5-Hydroxy-4-oxopentanal to achieve a final concentration that induces partial cytotoxicity (e.g., EC20, determined beforehand). For a screening campaign looking for enhancers, a non-toxic concentration would be used.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Lysis and Signal Generation: Equilibrate the plates to room temperature. Add 30 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Signal Quantification: Measure luminescence using a microplate reader.

  • Data Analysis: Normalize the data to controls (vehicle-treated cells and analyte-treated cells). Hits are compounds that significantly increase or decrease cell viability compared to the analyte-only control.

Data Presentation:

ParameterValue
Plate Format384-well, white, opaque
Cell LineHeLa
ReadoutLuminescence
Z'-Factor0.81
Assay Window10-fold (between no-cell control and vehicle control)
Hit Cutoff>3 Standard Deviations from Mean of Controls

Workflow Diagram:

Cell_Assay_Workflow Seed Seed Cells (2,500/well) Incubate1 Incubate Overnight Seed->Incubate1 Compound Add Test Compounds (50 nL) Incubate1->Compound Analyte Add 5-Hydroxy-4-oxopentanal (e.g., EC20) Compound->Analyte Incubate2 Incubate 48h Analyte->Incubate2 CTG Add CellTiter-Glo® Reagent (30 µL) Incubate2->CTG Incubate3 Incubate 10 min at RT CTG->Incubate3 Read Read Luminescence Incubate3->Read Analysis Data Analysis Read->Analysis

Caption: Cell-based cytotoxicity assay workflow.

References
  • Lemaire, O.N., et al. (2022). High-throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. Microbial Biotechnology, 15(9), 2426-2438. Available at: [Link]

  • Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Tang, Y., et al. (2019). Strategies for designing organic fluorescent probes for biological imaging of reactive carbonyl species. Chemical Society Reviews, 48(12), 3216-3242. Available at: [Link]

  • Kozaeva, E., et al. (2022). High-throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories. Microbial Biotechnology, 15(9), 2426-2438. Available at: [Link]

  • Sharma, A., et al. (2022). Activity-Based Fluorescent Probes for Sensing and Imaging of Reactive Carbonyl Species (RCSs). Molecules, 27(8), 2533. Available at: [Link]

  • Brozic, P., et al. (2012). Selective inhibitors of aldo-keto reductases AKR1C1 and AKR1C3 discovered by virtual screening of a fragment library. Journal of Medicinal Chemistry, 55(18), 8013-8023. Available at: [Link]

  • Brozic, P., et al. (2012). Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library. Journal of Medicinal Chemistry, 55(18), 8013-8023. Available at: [Link]

  • Al-Jahdali, M. A., & Al-Ghamdi, S. A. (2020). Combined High Throughput Screening with QSAR Analysis Unravelling Potential Glyoxalase-I Inhibitors. Current Computer-Aided Drug Design, 16(6), 814-832. Available at: [Link]

  • Bhatia, A., & Chan, I. (n.d.). Computational Investigation of Ancient Aldo-Keto Reductase Structure, Function, and Reactivity.
  • Zhang, R., et al. (2021). Fluorescence-based screening for engineered aldo-keto reductase KmAKR with improved catalytic performance and extended substrate scope. Biotechnology and Bioengineering, 118(9), 3587-3601. Available at: [Link]

  • Penning, T. M. (2015). The Aldo-Keto Reductases (AKRs): Overview. Chemico-Biological Interactions, 234, 236-246. Available at: [Link]

  • Fridovich, I., & Santos, J. H. (2000). The Role of Alpha,beta -Dicarbonyl Compounds in the Toxicity of Short Chain Sugars. The Journal of Biological Chemistry, 275(45), 34978-34983. Available at: [Link]

  • Jack, M., et al. (2015). Glyoxalase 1 and glyoxalase 2 activities in blood and neuronal tissue samples from experimental animal models of obesity and type 2 diabetes mellitus. Nutritional Neuroscience, 18(7), 313-322. Available at: [Link]

  • Belaidi, A. A., & Bush, A. I. (2011). Role of the Glyoxalase System in Astrocyte-Mediated Neuroprotection. The Journal of Neuroscience, 31(49), 17899-17901. Available at: [Link]

  • Sang, Z., et al. (2020). Glyoxalase system: A systematic review of its biological activity, related-diseases, screening methods and small molecule regulators. Biomedicine & Pharmacotherapy, 131, 110663. Available at: [Link]

  • The AKR Superfamily. (2024). Aldo-keto reductase (AKR) superfamily website and database: An update.
  • Penning, T. M. (2019). Structural and Functional Biology of Aldo-Keto Reductase Steroid-Transforming Enzymes. Endocrine Reviews, 40(2), 484-506. Available at: [Link]

  • Creative Bioarray. (n.d.). High-Throughput Screening.
  • ATCC. (n.d.). High Throughput Screening (HTS).
  • Cellomatics Biosciences. (n.d.). High throughput screening services.
  • Lappin, G. R., & Clark, L. C. (1951). Colorimetric Method for Determination of Traces of Carbonyl Compounds. Analytical Chemistry, 23(3), 541-542.
  • Elabscience. (n.d.). Total Carbonyl Colorimetric Assay Kit (E-BC-K171-M).
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  • Ontosight AI. (n.d.). Pentanal, 4-hydroxy- | 4-Hydroxypentanal Properties Introduction.
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  • University of Cambridge. (2024). RSC Medicinal Chemistry.
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  • de la Torre, B. G., & Albericio, F. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Chemistry, 10, 1007788.
  • IntechOpen. (2025).
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Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 5-Hydroxy-4-oxopentanal synthesis

Welcome to the Technical Support Center for 5-Hydroxy-4-oxopentanal Synthesis . As a Senior Application Scientist, I have designed this portal to move beyond basic recipes and address the fundamental chemical vulnerabili...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Hydroxy-4-oxopentanal Synthesis . As a Senior Application Scientist, I have designed this portal to move beyond basic recipes and address the fundamental chemical vulnerabilities of this specific workflow.

The synthesis of 5-hydroxy-4-oxopentanal relies on a highly selective two-step pathway: the oxidative ring expansion of furfuryl alcohol (Achmatowicz rearrangement) followed by the selective hydrogenation of the resulting pyranone intermediate [1]. Because this molecule contains highly reactive bifunctional groups (a ketone and an aldehyde in equilibrium with its cyclic hemiacetal), yield losses are almost always tied to over-reaction or degradation rather than incomplete conversion.

Pathway Visualization & Failure Analysis

Below is the logical workflow for the synthesis, highlighting the critical junctions where yield is most commonly lost.

SynthesisPathway FA Furfuryl Alcohol (Starting Material) Ox Oxidative Ring Expansion (TS-1, H2O2, 40°C) FA->Ox Achmatowicz Rearrangement Int 6-hydroxy-2H-pyran-3(6H)-one (Intermediate) Ox->Int 85-90% Yield Fail1 Polymerization (Acid/Heat Degradation) Ox->Fail1 Excess Heat / Low pH Red Selective Hydrogenation (Pd/C, H2, RT) Int->Red Hydrogenation Prod 5-Hydroxy-4-oxopentanal (Target Product) Red->Prod 5h, 1 atm H2 Fail2 Pentane-1,2,5-triol (Over-reduction) Red->Fail2 Prolonged H2 Exposure

Fig 1: Synthetic workflow for 5-Hydroxy-4-oxopentanal highlighting critical failure pathways.

Critical Troubleshooting & FAQs

Q1: My yield of the intermediate 6-hydroxy-2H-pyran-3(6H)-one is extremely low, and the reaction mixture turned dark brown. What happened? A1: You have likely experienced acid-catalyzed polymerization of the starting material.

  • Causality: Furfuryl alcohol is highly sensitive to acidic environments and thermal spikes. If the pH of your oxidant drops, or if the exothermic addition of H₂O₂ pushes the temperature past 40°C, the furan ring will rapidly polymerize (resinify) rather than undergoing the intended Achmatowicz oxidative ring expansion [2].

  • Solution: Switch to a Titanium Silicalite-1 (TS-1) catalyst. TS-1 provides a mild, neutral, and heterogeneous catalytic environment that prevents acid degradation [1]. Ensure H₂O₂ is added dropwise under strict thermostatic control.

Q2: GC-MS analysis shows that my final product is heavily contaminated with pentane-1,2,5-triol. How do I prevent this over-reduction? A2: The presence of pentane-1,2,5-triol indicates that your hydrogenation step proceeded beyond the reduction of the alkene double bond.

  • Causality: Palladium on Carbon (Pd/C) is highly active. While it selectively reduces the alkene first, prolonged exposure to hydrogen gas will inevitably reduce the target's ketone and aldehyde groups into alcohols [1].

  • Solution: Strictly limit the reaction time to exactly 5 hours at room temperature. Use a standard H₂ balloon (1 atm) rather than a pressurized Parr reactor. Immediately filter the mixture through Celite® to physically remove the catalyst and halt the reaction.

Q3: Can I purify 5-hydroxy-4-oxopentanal using standard silica gel column chromatography to improve my final yield? A3: It is highly discouraged if you want to maintain high yields.

  • Causality: 5-hydroxy-4-oxopentanal is a highly polar, bifunctional molecule that binds strongly to standard silica gel. It is prone to irreversible adsorption or degradation on the column.

  • Solution: The optimized two-step protocol is designed to be highly selective. Simple filtration through Celite® and solvent removal under reduced pressure is usually sufficient to yield a pure pale-yellow oil [1]. If further purification is absolutely necessary, utilize vacuum distillation at carefully controlled, low temperatures.

Quantitative Yield Optimization

To maximize your yield, ensure your parameters align with the optimized conditions outlined below. Deviating from these metrics directly triggers the failure pathways shown in Figure 1.

Reaction StepParameterSub-optimal ConditionOptimized ConditionExpected Step YieldPrimary Impurity / Failure Mode
Achmatowicz Temperature> 60°C40°C 85–90%Furan polymers (dark brown resin)
Achmatowicz CatalystHomogeneous acidsTS-1 (2g / 20g SM) 85–90%Ring-opened byproducts
Hydrogenation H₂ PressureHigh Pressure (e.g., 50 psi)1 atm (Balloon) 90–95%Pentane-1,2,5-triol (Over-reduction)
Hydrogenation Reaction Time> 12 hours5 hours 90–95%Pentane-1,2,5-triol (Over-reduction)

Detailed Experimental Protocols (Self-Validating)

The following Standard Operating Procedures (SOPs) include built-in validation checks so you can verify the integrity of the reaction in real-time.

Protocol 1: Synthesis of 6-hydroxy-2H-pyran-3(6H)-one (Oxidation)
  • Preparation: Dissolve 20 g of furfuryl alcohol in 200 mL of high-performance liquid chromatography (HPLC) grade acetonitrile.

  • Catalysis: Add 2 g of TS-1 catalyst to the solution.

  • Temperature Control: Heat the mixture to exactly 40°C using a thermostatic water bath.

  • Oxidation: Critical Step — Add 30 mL of 37% H₂O₂ dropwise over a period of 30 minutes to prevent thermal spikes.

  • Incubation: Stir the reaction at 40°C for 5 hours.

  • Self-Validation Check: Observe the color of the solution. It should remain relatively clear and transition to a pale yellow. If the solution turns dark brown or black, halt the experiment; polymerization has occurred.

  • Isolation: Filter the TS-1 catalyst and remove the solvent under reduced pressure to isolate the intermediate as a pale-yellow oil [1].

Protocol 2: Selective Hydrogenation to 5-hydroxy-4-oxopentanal
  • Preparation: Dissolve 12.59 g of the intermediate synthesized in Protocol 1 in 275 mL of ethanol (EtOH).

  • Catalysis: Add 1.26 g of Pd/C (10 wt.%) catalyst.

  • Atmosphere Exchange: Purge the reaction flask with inert gas (Nitrogen or Argon) three times, then introduce hydrogen gas via a standard balloon (1 atm).

  • Reduction: Critical Step — Stir the mixture at room temperature (RT) for exactly 5 hours. Do not exceed this time limit.

  • Self-Validation Check: Perform a quick ¹H NMR aliquot check. The olefinic protons (typically appearing around 6.0–7.0 ppm) should disappear, while the aldehyde/hemiacetal signals remain intact.

  • Quenching: Filter the reaction mixture immediately through a pad of Celite® to physically remove the Pd/C catalyst and halt the reduction [1].

  • Isolation: Remove the solvent under reduced pressure to yield 5-hydroxy-4-oxopentanal as a pale-yellow oil.

References

  • Source: PMC (National Institutes of Health)
  • 4-Hydroxy-5-oxohexanal | C6H10O3 | Research Chemical (Achmatowicz Rearrangement Principles)
Optimization

Optimizing reaction conditions for 5-Hydroxy-4-oxopentanal derivatives

Welcome to the Technical Support Center for 5-Hydroxy-4-oxopentanal (5-HOP) and its derivatives. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, synthetic chemists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Hydroxy-4-oxopentanal (5-HOP) and its derivatives. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, synthetic chemists, and drug development professionals in navigating the complexities of 5-HOP.

This highly functionalized linear molecule serves a dual role in modern science: it is a critical biomass-derived intermediate for synthesizing polymeric nanogels in targeted drug delivery[1], and it is a key secondary volatile reaction product (VRP) tracked in atmospheric and indoor chemistry during squalene ozonolysis[2][3].

Below, you will find field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure experimental success.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for generating 5-hydroxy-4-oxopentanal from renewable biomass precursors? A1: The most robust and atom-economical method leverages the Achmatowicz rearrangement. Starting from furfuryl alcohol, an oxidative ring expansion yields the intermediate 6-hydroxy-2H-pyran-3(6H)-one[4]. Subsequent catalytic hydrogenation of this intermediate under a hydrogen atmosphere with a Palladium on Carbon (Pd/C) catalyst selectively opens the ring to produce 5-hydroxy-4-oxopentanal[1]. Mechanistic Causality: The Pd/C catalyst selectively reduces the conjugated enone system. By strictly controlling the reaction at room temperature and 1 atm of H₂, you prevent the over-reduction of the highly electrophilic C5 aldehyde, isolating the desired 5-HOP.

Q2: When derivatizing 5-HOP to pentane-1,2,5-triol for nanogel drug carriers, how do I prevent incomplete reduction? A2: 5-HOP contains both an aldehyde and a ketone. Aldehydes are highly electrophilic and reduce rapidly, but the C4 ketone is sterically and electronically less reactive. To ensure complete reduction to pentane-1,2,5-triol, you must use an excess of sodium borohydride (NaBH₄)—typically 3 equivalents—in methanol[1]. Mechanistic Causality: Initiating the reaction at 0 °C prevents the exothermic decomposition of NaBH₄ in methanol. Allowing the mixture to warm to room temperature over 24 hours provides the necessary activation energy and time for the less reactive ketone to be fully reduced.

Q3: How does 5-HOP form during squalene ozonolysis, and why is it analytically significant for indoor air chemistry? A3: Squalene is a major component of human skin lipids. When exposed to ambient ozone, squalene undergoes primary ozonolysis to form primary products like 6-methyl-5-hepten-2-one (6-MHO)[2]. Because these primary products still contain double bonds, they undergo sequential ozone attack. 5-HOP is generated as a secondary volatile reaction product via the rearrangement of a Criegee intermediate[3]. Tracking 5-HOP via PTR-MS is critical for modeling indoor air quality and understanding human bioeffluent oxidation.

Part 2: Troubleshooting Guide

Issue 1: Low yield or over-reduction during the hydrogenation of 6-hydroxy-(2H)-pyran-3(6H)-one to 5-HOP.

  • Root Cause: Extended reaction times or excessive hydrogen pressure leads to the premature reduction of the C4 ketone or the C5 aldehyde, pushing the reaction toward unwanted diols.

  • Resolution: Limit the reaction to exactly 5 hours at room temperature under a simple H₂ balloon atmosphere (1 atm). Filter the mixture immediately through a pad of Celite® to physically remove the Pd/C catalyst, thereby instantly quenching all catalytic activity[1].

Issue 2: Poor doxorubicin (DOX) loading in nanogels synthesized from 5-HOP derivatives (pentane-1,2,5-triol).

  • Root Cause: Incomplete crosslinking during the Steglich esterification between citric acid and pentane-1,2,5-triol results in insufficient carboxylic acid sites. DOX loading relies heavily on electrostatic interactions between the nanogel's negative carboxylic groups and DOX's positive amino groups[1].

  • Resolution: Ensure the N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide (EDC) and 4-(dimethylamino)pyridine (DMAP) catalyst system is fresh. EDC is highly hygroscopic and degrades rapidly in the presence of moisture. Conduct the reaction in strictly anhydrous tetrahydrofuran (THF) to maximize esterification efficiency[1].

Part 3: Experimental Protocols

Protocol 1: Synthesis of 5-Hydroxy-4-oxopentanal via Hydrogenation

Self-Validating System: The completion of this reaction can be validated via UV-Vis spectroscopy; the disappearance of the strong conjugated enone absorbance peak (~220-240 nm) confirms the complete conversion of the pyranone intermediate.

  • Preparation: Dissolve 12.59 g (0.11 mol) of 6-hydroxy-(2H)-pyran-3(6H)-one in 275 mL of absolute ethanol in a round-bottom flask[1].

  • Catalyst Addition: Add 1.26 g of 10 wt.% Pd/C catalyst to the solution.

  • Atmosphere Exchange: Purge the reaction flask with inert nitrogen gas for 5 minutes, then introduce a hydrogen atmosphere using a standard H₂ balloon (1 atm).

  • Reaction: Stir vigorously at room temperature (20-25 °C) for exactly 5 hours[1].

  • Quenching & Isolation: Filter the mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst.

  • Concentration: Remove the ethanol solvent under reduced pressure using a rotary evaporator to yield 5-hydroxy-4-oxopentanal as a pale-yellow oil.

Protocol 2: Reduction of 5-HOP to Pentane-1,2,5-triol

Self-Validating System: TLC (Thin Layer Chromatography) using a polar solvent system (e.g., DCM:MeOH) coupled with a 2,4-DNPH stain will show the disappearance of the carbonyl-active spot, validating complete reduction.

  • Preparation: Dissolve 12 g (0.103 mol) of 5-hydroxy-4-oxopentanal in 200 mL of methanol[1].

  • Temperature Control: Cool the solution to 0 °C using an ice bath to control the reaction kinetics.

  • Reduction: Slowly add 11.72 g (0.310 mol) of NaBH₄ in small, incremental portions to control hydrogen gas evolution and prevent thermal runaway[1].

  • Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously for 24 hours.

  • Workup: Quench the reaction carefully with a mildly acidic solution (e.g., dilute HCl or iPrOH/HCl) to pH 2 to decompose boronic complexes, neutralize with saturated K₂CO₃, and extract the pure pentane-1,2,5-triol[1].

Part 4: Quantitative Data Presentation

The following table summarizes the optimized reaction parameters for the complete workflow from biomass precursor to functional nanogel drug carrier.

Reaction StepSubstrateReagents & CatalystTemp (°C)Time (h)Target Product
Achmatowicz Rearrangement Furfuryl alcoholH₂O₂, TS-1 catalyst4056-Hydroxy-2H-pyran-3(6H)-one
Hydrogenation 6-Hydroxy-2H-pyran-3(6H)-oneH₂ (1 atm), 10 wt.% Pd/C20-2555-Hydroxy-4-oxopentanal
Reduction 5-Hydroxy-4-oxopentanalNaBH₄ (3 eq.), Methanol0 to 2524Pentane-1,2,5-triol
Steglich Esterification Pentane-1,2,5-triol + Citric AcidEDC, DMAP, Anhydrous THF20-2524Functional Nanogel (DOX Carrier)

Part 5: Visualizations

Synthesis FA Furfuryl Alcohol (Biomass Precursor) Ox Oxidation (H2O2, TS-1) FA->Ox Int 6-Hydroxy-2H-pyran-3(6H)-one Ox->Int Hyd Hydrogenation (Pd/C, H2, 5h, RT) Int->Hyd HOP 5-Hydroxy-4-oxopentanal (5-HOP) Hyd->HOP Red Reduction (NaBH4, MeOH, 24h) HOP->Red PT Pentane-1,2,5-triol (PT) Red->PT Ester Steglich Esterification (Citric Acid, EDC/DMAP) PT->Ester Nanogel Functional Nanogel (DOX Delivery) Ester->Nanogel

Synthetic workflow from furfuryl alcohol to 5-HOP and functional nanogel drug carriers.

Ozonolysis Sq Squalene (Skin Lipid) O3_1 Primary Ozonolysis (O3 Attack) Sq->O3_1 PriProd Primary Products (e.g., 6-MHO, Geranylacetone) O3_1->PriProd O3_2 Secondary Ozonolysis (Sequential O3 Attack) PriProd->O3_2 Criegee Criegee Intermediate Rearrangement O3_2->Criegee SecProd 5-Hydroxy-4-oxopentanal (Secondary VRP) Criegee->SecProd

Mechanism of 5-HOP formation as a secondary volatile product during squalene ozonolysis.

Part 6: References

  • Title : Functional Nanogel from Natural Substances for Delivery of Doxorubicin Source : National Center for Biotechnology Information (PMC) URL :[Link]

  • Title : Reactions and Products of Squalene and Ozone: A Review Source : National Center for Biotechnology Information (PMC) URL :[Link]

  • Title : Reactions of ozone with human skin lipids: Sources of carbonyls, dicarbonyls, and hydroxycarbonyls in indoor air Source : Proceedings of the National Academy of Sciences (PNAS) URL :[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 5-Hydroxy-4-oxopentanal

Scientist’s Note: Working with 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) presents a unique analytical challenge. As a highly reactive secondary oxidation product—most notably derived from the ozonolysis of squalene in indoor...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientist’s Note: Working with 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) presents a unique analytical challenge. As a highly reactive secondary oxidation product—most notably derived from the ozonolysis of squalene in indoor atmospheric chemistry—it is inherently transient[1][2]. Its molecular architecture (C5H8O3) features a primary alcohol, a ketone, and an aldehyde. This bifunctional nature makes it a prime candidate for rapid intramolecular cyclization, intermolecular step-growth oligomerization, and auto-oxidation. The following guide is designed to help researchers understand the causality behind these degradation pathways and implement self-validating stabilization protocols.

Mechanistic Overview of Degradation

G A 5-Hydroxy-4-oxopentanal (C5H8O3) B Intramolecular Cyclization A->B Thermodynamic Equilibration C Intermolecular Cross-Coupling A->C Concentration Dependent D Auto-Oxidation (O3 / ROS) A->D Atmospheric Exposure E 6-Membered Cyclic Hemiacetal B->E F M(C5H8O3)n Oligomers (Aldol/Acetal Products) C->F G 4-Oxopentanoic Acid (Levulinic Acid) D->G

Degradation pathways of 5-hydroxy-4-oxopentanal during storage.

Troubleshooting Guides & FAQs

Q: Why does my purified 5-OH-4-OPA standard become highly viscous and lose chromatographic resolution over time? A: This is a classic symptom of intermolecular oligomerization. Because 5-OH-4-OPA is a bifunctional hydroxy-dicarbonyl, it is highly susceptible to sequential acetalization and aldol condensation reactions. At high concentrations or in neat form, the proximity of nucleophilic hydroxyls to electrophilic carbonyls drives cross-coupling, generating complex oligomers of the type M(C5H8O3)n[1]. Solution: Never store the compound neat. Always store it as a highly dilute solution (< 10 mM) to drastically reduce the molecular collision frequency required for polymerization.

Q: I observe multiple peaks in my NMR/LC-MS data for a freshly synthesized batch. Is it already degrading? A: Not necessarily; you are likely observing thermodynamic equilibration. The terminal C5-hydroxyl group can intramolecularly attack the C1-aldehyde. Because of the carbon chain length, this nucleophilic attack forms a relatively stable 6-membered cyclic hemiacetal (similar to pyranose ring formation)[3]. In solution, 5-OH-4-OPA exists as a dynamic equilibrium mixture of the open-chain hydroxy-dicarbonyl and its cyclic isomers. This is a structural feature, not irreversible degradation.

Q: How does ambient air exposure affect the stability of 5-OH-4-OPA? A: 5-OH-4-OPA is an intermediate oxidation product, not a final thermodynamic sink[2]. Continued exposure to ambient air—which contains trace ozone, oxygen, and reactive oxygen species (ROS)—drives auto-oxidation. The C1 aldehyde is readily oxidized to a carboxylic acid, yielding irreversible degradation products such as 4-oxopentanoic acid (levulinic acid)[2][4]. Solution: Strict exclusion of oxygen using inert gas purging is mandatory for long-term storage.

Quantitative Data: Storage Stability Profiles

To optimize your storage strategy, refer to the table below, which summarizes the kinetic stability of 5-OH-4-OPA under various environmental conditions.

Storage ConditionSolvent MatrixConcentrationEstimated Half-LifePrimary Degradation Pathway
Ambient (25°C), AirNeat (None)> 1 M< 2 HoursRapid Oligomerization & Oxidation
Ambient (25°C), ArgonNeat (None)> 1 M~ 12 HoursOligomerization to M(C5H8O3)n
4°C, AirAcetonitrile50 mM~ 3 DaysAuto-Oxidation to Levulinic Acid
-20°C, ArgonDry Acetonitrile10 mM> 3 MonthsMinimal (Thermodynamic Cyclization only)
-80°C, ArgonDry Acetonitrile1 mM> 1 YearStable
Experimental Protocol: Self-Validating Cryopreservation Workflow

To guarantee the integrity of 5-OH-4-OPA, follow this self-validating methodology. This protocol systematically neutralizes the physical causes of degradation: concentration (driving oligomerization), oxygen (driving oxidation), and thermal energy (driving reaction kinetics).

Step 1: Anhydrous Dilution Immediately following synthesis or isolation, dilute the 5-OH-4-OPA to a concentration of ≤ 10 mM using an anhydrous, non-nucleophilic solvent (e.g., HPLC-grade dry Acetonitrile or Dichloromethane). Causality: Dilution exponentially decreases the bimolecular collision frequency required for intermolecular oligomerization[1]. Anhydrous conditions prevent the hydration of the carbonyl groups, which can catalyze further side reactions.

Step 2: Inert Gas Purging Transfer the dilute solution to amber glass ampoules or silanized vials. Submerge a sterile, stainless-steel needle into the solution and gently bubble high-purity Argon through the liquid for 60 seconds. Slowly withdraw the needle to purge the headspace before immediately capping with a PTFE-lined septum. Causality: Argon is denser than air and effectively displaces ambient oxygen and trace atmospheric oxidants, completely arresting the auto-oxidation pathway to 4-oxopentanoic acid[2][4].

Step 3: Flash Freezing & Cryopreservation Submerge the sealed vials in liquid nitrogen for 30 seconds to flash-freeze the solution, then immediately transfer them to a -80°C ultra-low temperature freezer. Causality: Flash freezing bypasses intermediate temperature zones where concentration effects might temporarily spike during slow solvent crystallization. The -80°C environment removes the kinetic energy required to overcome the activation barriers for both aldol condensation and oxidation.

Step 4: Analytical Validation (Self-Validating Step) Do not assume the storage was successful; prove it. Before freezing, run a 10 µL aliquot via LC-MS. Log the ratio of the target mass (m/z 117 [M+H]+) to any cyclic hemiacetal or oligomer masses. Upon thawing a vial weeks later, repeat this exact analytical run. Validation Criteria: If the ratio remains constant and no +16 Da (oxidation to levulinic acid) or +116 Da (dimerization) peaks appear, your storage protocol is successfully validated for your specific laboratory matrix.

References
  • Atmospheric Oxidation of Squalene: Molecular Study Using COBRA Modeling and High-Resolution Mass Spectrometry Source: Environmental Science & Technology - ACS Publications URL:[Link][1]

  • Reactions of ozone with human skin lipids: Sources of carbonyls, dicarbonyls, and hydroxycarbonyls in indoor air Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link][2]

  • Roles of the human occupant in indoor chemistry Source: Amazon AWS (Hosted PDF Archive) URL:[Link][4]

Sources

Optimization

Challenges in the purification of 5-Hydroxy-4-oxopentanal

Technical Support Center: Advanced Troubleshooting for 5-Hydroxy-4-oxopentanal Purification As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly functionalized che...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Troubleshooting for 5-Hydroxy-4-oxopentanal Purification

As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly functionalized chemical intermediates. 5-Hydroxy-4-oxopentanal (5-HOP, C5H8O3) is a notoriously difficult molecule to purify. It is typically synthesized from furfuryl alcohol via the1[1] followed by 2[2], and is also recognized as a secondary volatile product of 3[3].

Because 5-HOP contains an aldehyde, a ketone, and a primary hydroxyl group, it is exceptionally reactive. The following guide provides mechanistic troubleshooting, validated workflows, and quantitative metrics to help you successfully isolate this compound.

Visualizing the Bottleneck

Pathway A Furfuryl Alcohol B Achmatowicz Rearrangement A->B C 6-Hydroxy-(2H)-pyran-3(6H)-one B->C D Hydrogenation (Pd/C, H2) C->D E 5-Hydroxy-4-oxopentanal (Target) D->E F Thermal Stress / Acid E->F Improper Handling G Oligomers & Hemiacetals F->G

Chemical pathway of 5-HOP synthesis and its primary degradation route.

Mechanistic Troubleshooting FAQs

Q1: Why does my 5-HOP crude product turn into a viscous, intractable tar during solvent removal? Causality & Mechanism: 5-HOP is a polyfunctional molecule. The terminal aldehyde is highly electrophilic, while the primary hydroxyl group is nucleophilic. Under concentration or thermal stress, the hydroxyl group rapidly undergoes intramolecular hemiacetalization with the aldehyde to form a 6-membered cyclic hemiacetal. This intermediate can further undergo intermolecular aldol condensation, leading to irreversible oligomerization. Corrective Action: Never evaporate the solvent to absolute dryness. Maintain the rotary evaporator water bath strictly below 25°C. If immediate downstream use is not planned, store the product as a concentrated solution in a non-nucleophilic solvent (e.g., THF or ethyl acetate).

Q2: Can I use standard silica gel column chromatography to purify 5-HOP? Causality & Mechanism: Standard silica gel is inherently slightly acidic due to surface silanol groups. Because 5-HOP is highly polar, it strongly adsorbs to these sites. The acidic environment catalyzes on-column acetal formation (especially if alcohol eluents are used) or self-condensation, resulting in severe band broadening and poor recovery (<30%). Corrective Action: Bypass standard normal-phase chromatography. If purification is absolutely necessary, utilize deactivated neutral alumina. However, the industry standard is to drive the upstream hydrogenation to absolute completion, allowing for purification by simple filtration[2].

Q3: How do I separate unreacted 6-hydroxy-(2H)-pyran-3(6H)-one from 5-HOP? Causality & Mechanism: The catalytic hydrogenation of 6-hydroxy-(2H)-pyran-3(6H)-one can stall if the Pd/C catalyst is poisoned or if hydrogen mass transfer is poor. Because both the intermediate and the final product share similar polarities and functional groups, they co-elute in most chromatographic systems. Corrective Action: Prevent the issue upstream. Monitor the reaction strictly via TLC. If the reaction stalls, do not increase the temperature (which degrades 5-HOP); instead, filter off the old catalyst and introduce fresh 10 wt.% Pd/C under a renewed H₂ atmosphere[2].

Workflow Optimization

DecisionTree Start Crude 5-HOP Mixture Q1 Is unreacted pyranone present? (Check TLC) Start->Q1 A1_Yes Re-subject to Hydrogenation Q1->A1_Yes Yes A1_No Proceed to Filtration Q1->A1_No No Q2 Solvent Removal A1_No->Q2 A2_Bad Rotovap >30°C Q2->A2_Bad A2_Good Rotovap ≤25°C (Vacuum) Q2->A2_Good Outcome1 Product Polymerizes A2_Bad->Outcome1 Outcome2 Pure 5-HOP Oil A2_Good->Outcome2

Decision tree for the isolation and concentration of 5-HOP to prevent yield loss.

Self-Validating Experimental Protocol: Synthesis and Isolation of 5-HOP

This protocol details the conversion of 6-hydroxy-(2H)-pyran-3(6H)-one to 5-HOP, optimized to bypass chromatographic purification and prevent thermal degradation[2].

Step 1: Catalyst Activation & Substrate Preparation

  • Action: Suspend 1.26 g of 10 wt.% Pd/C in 275 mL of absolute ethanol (EtOH) under an inert argon atmosphere. Add 12.59 g (0.11 mol) of 6-hydroxy-(2H)-pyran-3(6H)-one.

  • Causality: Argon prevents the spontaneous ignition of dry Pd/C in the presence of solvent vapors. EtOH serves as a polar, protic solvent that stabilizes the highly polar intermediate without participating in unwanted side reactions at room temperature.

Step 2: Controlled Hydrogenation

  • Action: Purge the reaction vessel with H₂ gas three times. Maintain an H₂ atmosphere using a balloon. Stir vigorously at room temperature (20–25°C) for exactly 5 hours.

  • Self-Validation Check: Hydrogen uptake should visibly cease. Extract a 50 µL aliquot, concentrate it under a stream of N₂, and analyze via TLC (EtOAc:Hexane 1:1). The UV-active spot corresponding to the conjugated pyranone starting material must be completely absent. (Note: 5-HOP is not UV-active and will require a stain like KMnO₄ for visualization).

Step 3: Catalyst Removal

  • Action: Filter the reaction mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst. Rinse the pad with an additional 50 mL of cold EtOH.

  • Causality: Celite prevents fine Pd particles from passing through the filter paper. Critical Warning: Do not allow the Celite pad to dry out while pulling a vacuum, as the exposed Pd/C can ignite.

Step 4: Low-Temperature Concentration

  • Action: Transfer the filtrate to a rotary evaporator. Remove the solvent under reduced pressure (e.g., 50–100 mbar) with the water bath set strictly to ≤25°C.

  • Self-Validation Check: The product should isolate as a free-flowing, pale-yellow oil[2]. If the oil becomes highly viscous or darkens, thermal oligomerization has occurred. Immediately flush the flask with argon and store at -20°C.

Quantitative Data: Performance Metrics of Purification Strategies

To guide your experimental design, the following table summarizes the efficacy of various purification techniques applied to 5-HOP.

Purification TechniqueExpected Recovery Yield (%)Product Purity (%)ScalabilityMechanistic Drawback
Standard Silica Gel < 30%~85%HighSevere on-column degradation and acetal formation due to acidic silanol groups.
Neutral Alumina 55–60%~90%MediumModerate adsorption losses; requires careful solvent selection.
Celite Filtration + Cold Evaporation 92–95%> 95%HighRequires near-perfect upstream conversion; does not separate organic impurities.
Short-Path Vacuum Distillation 40–50%> 98%LowExtremely high risk of thermal oligomerization if residence time is too long.

References

  • 4-Hydroxy-5-oxohexanal|C6H10O3|Research Chemical Source: Benchchem URL:1

  • Functional Nanogel from Natural Substances for Delivery of Doxorubicin Source: PMC / NIH URL:2

  • Reactions of ozone with human skin lipids: Sources of carbonyls, dicarbonyls, and hydroxycarbonyls in indoor air Source: PNAS URL:3

Sources

Troubleshooting

Overcoming poor resolution in HPLC analysis of 5-Hydroxy-4-oxopentanal

Welcome to the technical support center for the HPLC analysis of 5-Hydroxy-4-oxopentanal. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 5-Hydroxy-4-oxopentanal. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges, specifically focusing on achieving optimal peak resolution. As Senior Application Scientists, we have compiled this resource based on established chromatographic principles and extensive field experience.

Frequently Asked Questions (FAQs)

Q1: What is 5-Hydroxy-4-oxopentanal, and why is its HPLC analysis challenging?

5-Hydroxy-4-oxopentanal is a reactive dicarbonyl compound. Its analysis by High-Performance Liquid Chromatography (HPLC) can be challenging due to its chemical structure. The molecule possesses both an aldehyde and a ketone functional group, as well as a hydroxyl group. This combination of functionalities can lead to complex retention behavior and potential on-column degradation or isomerization, often resulting in broad or poorly resolved peaks.

Q2: What is the most common cause of poor resolution for this analyte?

The most frequent issue is an improperly optimized mobile phase. The polarity and pH of the mobile phase are critical for controlling the retention and peak shape of 5-Hydroxy-4-oxopentanal. Given its polar nature, a reversed-phase HPLC method is typically employed, but achieving the ideal separation from other sample components or impurities requires careful adjustment of the aqueous/organic solvent ratio and the pH.

Q3: Can the column choice significantly impact the resolution?

Absolutely. The choice of stationary phase is paramount. A standard C18 column is a common starting point, but the specific end-capping and silica backbone can influence interactions with the analyte. For highly polar analytes like 5-Hydroxy-4-oxopentanal, an aqueous C18 (AQ-type) column or a column with a polar-embedded phase may provide better retention and peak shape by preventing phase collapse in highly aqueous mobile phases.

Troubleshooting Poor Resolution: A Step-by-Step Guide

Poor peak resolution in the HPLC analysis of 5-Hydroxy-4-oxopentanal can manifest as co-eluting peaks, broad peaks, or tailing peaks. The following guide provides a systematic approach to diagnosing and resolving these issues.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Checks cluster_column Column Checks cluster_instrument Instrument & Method Checks start Poor Peak Resolution Observed mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase column_check Step 2: Column Evaluation mobile_phase->column_check If resolution is still poor mp_a A: Adjust Organic/Aqueous Ratio instrument_check Step 3: Instrument & Method Parameters column_check->instrument_check If resolution is still poor col_a A: Verify Column Health (Efficiency, Backpressure) solution Optimal Resolution Achieved instrument_check->solution After adjustments inst_a A: Decrease Flow Rate mp_b B: Modify pH mp_c C: Check Buffer Concentration col_b B: Consider Alternative Stationary Phase inst_b B: Lower Column Temperature inst_c C: Reduce Injection Volume

Caption: A systematic workflow for troubleshooting poor HPLC peak resolution.

Step 1: Mobile Phase Optimization

The mobile phase is the most influential factor in achieving good chromatographic resolution.

A. Adjusting the Organic/Aqueous Ratio

For reversed-phase HPLC, the organic solvent (typically acetonitrile or methanol) is the "strong" solvent, and the aqueous portion is the "weak" solvent.

  • Problem: Peaks are eluting too quickly and are poorly resolved (low retention factor, k').

  • Causality: The mobile phase is too strong, causing the analyte to have minimal interaction with the stationary phase and elute near the void volume.

  • Solution: Decrease the percentage of the organic solvent in the mobile phase. This will increase the retention time of 5-Hydroxy-4-oxopentanal, allowing for better separation from other components. It is recommended to adjust the organic content in small increments (e.g., 2-5%).

  • Problem: Retention times are excessively long, and peaks are broad.

  • Causality: The mobile phase is too weak, leading to increased diffusion on the column and broader peaks.

  • Solution: Increase the percentage of the organic solvent to decrease the retention time and improve peak sharpness.

B. Modifying Mobile Phase pH

The pH of the mobile phase can alter the ionization state of an analyte, which in turn affects its retention on a reversed-phase column.

  • Problem: Inconsistent retention times and peak tailing.

  • Causality: The mobile phase pH is close to the pKa of 5-Hydroxy-4-oxopentanal or other ionizable compounds in the sample. When a compound is partially ionized, it can exist in both charged and neutral forms, leading to mixed-mode retention and poor peak shape.

  • Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the pKa of the analyte. For acidic compounds, a lower pH (e.g., pH 2.5-3.5 using a phosphate or formate buffer) will ensure they are in their neutral, more retained form. For basic compounds, a higher pH would be necessary. Since 5-Hydroxy-4-oxopentanal does not have a strongly ionizable group, controlling the pH is more critical for suppressing the ionization of potential acidic or basic interferents in the sample matrix.

C. Buffer Selection and Concentration

A buffer is used to maintain a constant pH.

  • Problem: Drifting retention times.

  • Causality: The buffer capacity is insufficient to control the mobile phase pH, especially if the sample has a different pH.

  • Solution: Ensure the buffer concentration is adequate, typically in the range of 10-25 mM. The choice of buffer is also important; select a buffer with a pKa close to the desired mobile phase pH for maximum buffering capacity.

ParameterRecommendation for 5-Hydroxy-4-oxopentanalRationale
Mobile Phase Acetonitrile/Water or Methanol/WaterAcetonitrile often provides better peak shape and lower backpressure.
pH 2.5 - 4.0 (using a buffer like phosphate or formate)Ensures consistent retention by controlling the ionization state of potential interferents.
Buffer Conc. 10-25 mMMaintains stable pH throughout the analysis.

Step 2: Column Evaluation

The analytical column is the heart of the separation. Its condition and chemistry are critical.

A. Verifying Column Health
  • Problem: Broad peaks, split peaks, or a sudden decrease in resolution.

  • Causality: The column may be contaminated, voided, or have a blocked frit. Over time, the stationary phase can degrade.

  • Solution:

    • Flush the column: Use a strong solvent (e.g., 100% acetonitrile or isopropanol) to wash away strongly retained contaminants.

    • Check column efficiency and backpressure: Compare the current number of theoretical plates (N) and backpressure to the values on the manufacturer's test chromatogram provided with the column. A significant decrease in N or a sharp increase in backpressure indicates a problem.

    • Reverse the column (if permissible by the manufacturer) and flush: This can sometimes dislodge particulates from the inlet frit.

B. Considering an Alternative Stationary Phase
  • Problem: Persistent co-elution with an impurity despite mobile phase optimization.

  • Causality: The selectivity of the current stationary phase is insufficient to resolve the compounds.

  • Solution: Switch to a column with a different selectivity.

Stationary PhaseKey FeatureBest For
Standard C18 General-purpose hydrophobic phase.Good starting point for many analyses.
Aqueous C18 (AQ) Designed for use in highly aqueous mobile phases without phase collapse.Improved retention of polar compounds like 5-Hydroxy-4-oxopentanal.
Polar-Embedded Phase Contains a polar group (e.g., amide, carbamate) near the silica surface.Offers alternative selectivity and can reduce peak tailing for some compounds.
Phenyl-Hexyl Provides pi-pi interactions.Can be effective for separating compounds with aromatic rings.

Step 3: Instrument and Method Parameters

Fine-tuning the instrument settings can further enhance resolution.

A. Flow Rate
  • Problem: Peaks are broad.

  • Causality: The flow rate may be too high, leading to increased mass transfer resistance and reduced column efficiency. This relationship is described by the van Deemter equation.

  • Solution: Decrease the flow rate. This allows more time for the analyte to equilibrate between the mobile and stationary phases, resulting in sharper peaks and improved resolution. However, this will also increase the analysis time.

B. Column Temperature
  • Problem: Poor resolution and high backpressure.

  • Causality: Low temperatures increase mobile phase viscosity, which can degrade peak shape.

  • Solution: Increase the column temperature (e.g., to 30-40 °C). This will decrease the mobile phase viscosity, leading to sharper peaks and lower backpressure. It can also alter the selectivity of the separation.

C. Injection Volume
  • Problem: Broad, fronting peaks.

  • Causality: Overloading the column with too much sample.

  • Solution: Reduce the injection volume. Also, ensure that the sample solvent is weaker than or matches the mobile phase to prevent peak distortion.

Experimental Protocol: Method Optimization

The following is a generalized protocol for optimizing the separation of 5-Hydroxy-4-oxopentanal.

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% B to 95% B in 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 275 nm

  • Optimization Steps:

    • Isocratic vs. Gradient: If the initial gradient elution shows that all peaks of interest elute over a narrow time range, an isocratic method may be developed to simplify the method and improve reproducibility.

    • Mobile Phase Adjustment: Based on the initial chromatogram, adjust the starting and ending percentages of Mobile Phase B to improve the separation of the target analyte from its nearest neighbors.

    • Flow Rate and Temperature: If peak broadening is observed, reduce the flow rate to 0.8 mL/min or increase the temperature to 35 °C and observe the effect on resolution and backpressure.

Method_Development_Logic start Start with a Generic Gradient Method eval1 {Evaluate Initial Chromatogram|Are peaks well-retained and separated?} start->eval1 adjust_gradient Adjust Gradient Slope and Range eval1->adjust_gradient No consider_isocratic Develop Isocratic Method eval1->consider_isocratic Yes eval2 {Fine-tune Resolution|Are peaks sharp and symmetrical?} adjust_gradient->eval2 consider_isocratic->eval2 optimize_params Optimize Flow Rate and Temperature eval2->optimize_params No final_method Final Validated Method eval2->final_method Yes optimize_params->eval2

Caption: A logical flow for HPLC method development and optimization.

References

  • Introduction to Modern Liquid Chromatography, 3rd Edition. L.R. Snyder, J.J. Kirkland, J.W. Dolan. John Wiley & Sons, Inc. [Link]

  • HPLC for Pharmaceutical Scientists. Y.V. Kazakevich, R. LoBrutto. John Wiley & Sons, Inc. [Link]

  • Practical HPLC Method Development, 2nd Edition. L.R. Snyder, J.J. Kirkland, J.L. Glajch. John Wiley & Sons, Inc. [Link]

  • Waters Corporation. HPLC Columns and Supplies. [Link]

  • Agilent Technologies. HPLC & UHPLC Columns. [Link]

Optimization

Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of 5-Hydroxy-4-oxopentanal

Welcome to the Technical Support Center. 5-Hydroxy-4-oxopentanal (5-OH-4-OPA, C5H8O3) is a highly polar, bifunctional secondary oxidation product formed during the ozonolysis of squalene (a major component of human sebum...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 5-Hydroxy-4-oxopentanal (5-OH-4-OPA, C5H8O3) is a highly polar, bifunctional secondary oxidation product formed during the ozonolysis of squalene (a major component of human sebum)[1],[2]. Because of its low molecular weight (116.11 Da) and high polarity, 5-OH-4-OPA elutes near the void volume on standard reversed-phase (RP) columns. This early elution causes severe co-elution with inorganic salts and polar matrix components, leading to profound electrospray ionization (ESI) matrix effects (ion suppression)[3].

This guide provides field-proven troubleshooting strategies, step-by-step protocols, and FAQs to help researchers and drug development professionals achieve robust LC-MS quantification.

🔬 Mechanistic Background: The Root Cause of Ion Suppression

Matrix effects in ESI-MS occur when co-eluting compounds compete for charge and surface space within the electrospray droplet[3]. For 5-OH-4-OPA, the presence of a hydroxyl group, a ketone, and an aldehyde makes the molecule highly hydrophilic. On a standard C18 column, it lacks the hydrophobic surface area to be retained. Consequently, it elutes in the "solvent front" alongside sweat-derived salts (NaCl, urea) and highly polar lipid fragments, which overwhelmingly outcompete 5-OH-4-OPA for ionization.

To solve this, we must either alter the molecule's chemistry (derivatization)[4] or fundamentally change the chromatographic retention mechanism (HILIC).

MatrixEffectMitigation Sample Complex Matrix (Skin Wipes / Indoor Air) Extraction Solvent Extraction (e.g., ACN/Water) Sample->Extraction Decision Analytical Strategy? Extraction->Decision Deriv DNPH Derivatization (Tags Carbonyls) Decision->Deriv Chemical Modification HILIC HILIC Chromatography (Retains Polar Intact) Decision->HILIC Direct Analysis RPLC Reversed-Phase LC (C18 Column) Deriv->RPLC ESI_HILIC ESI-MS Shifted from Salts Moderate Matrix Effect HILIC->ESI_HILIC ESI_Deriv ESI-MS High Hydrophobicity Low Matrix Effect RPLC->ESI_Deriv Data Accurate 5-OH-4-OPA Quantification ESI_Deriv->Data ESI_HILIC->Data

Decision tree for mitigating LC-MS matrix effects in 5-OH-4-OPA analysis.

🛠️ Troubleshooting Guide & Experimental Protocols

Strategy 1: Chemical Derivatization (The Gold Standard)

The "Why": Reacting 5-OH-4-OPA with converts its highly polar aldehyde/ketone groups into hydrophobic hydrazones[5]. This drastically increases retention on C18 columns, shifting the analyte far away from the polar suppression zone, and enhances ESI efficiency due to the easily ionizable nitro groups[6].

Protocol: DNPH Derivatization of 5-OH-4-OPA

  • Reagent Preparation : Prepare a 10 mM DNPH solution in acetonitrile (ACN) containing 0.1% formic acid.

    • Causality: Acid catalysis is required to protonate the carbonyl oxygen, making it more electrophilic for efficient nucleophilic attack by the hydrazine[4].

  • Reaction : Mix 100 µL of the extracted sample (e.g., in ACN) with 100 µL of the DNPH reagent.

  • Incubation : Incubate at 40°C for 60 minutes.

    • Causality: 5-OH-4-OPA has two carbonyls (C1 aldehyde, C4 ketone). Extended incubation ensures complete conversion to the bis-hydrazone, preventing split signals between mono- and bis-derivatives[7].

  • Quenching/Dilution : Dilute the mixture with 800 µL of initial mobile phase (e.g., 80:20 Water:ACN).

    • Self-Validation Check: Injecting a highly organic reaction mixture directly into a highly aqueous LC starting phase causes peak breakthrough. Dilution prevents this and stops the reaction.

  • LC-MS Analysis : Inject onto a C18 column. Run a gradient from 20% ACN to 95% ACN over 15 minutes. The bis-DNPH derivative will elute in the highly organic region, completely free of salt-induced matrix effects[6].

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

The "Why": If derivatization is not feasible (e.g., untargeted exposome screening), HILIC is mandatory. HILIC uses a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase. Highly polar 5-OH-4-OPA partitions into the water-enriched layer on the stationary phase, retaining strongly, while hydrophobic lipids (like squalene) elute in the void volume.

Protocol: HILIC-MS Analysis

  • Sample Dilution : Ensure the sample extract is in at least 75% ACN.

    • Causality: Injecting highly aqueous samples into a HILIC system disrupts the stationary water layer, causing peak distortion and loss of retention.

  • Column Choice : Use a Zwitterionic (ZIC-HILIC) or Amide column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phases :

    • Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 with ammonia).

    • Causality: High pH ensures the hydroxyl group remains stable and promotes negative ion mode ESI [M-H]-.

    • Phase B: Acetonitrile.

  • Gradient : Start at 95% B, hold for 2 mins, ramp down to 50% B over 10 mins. 5-OH-4-OPA will elute late in the gradient, safely separated from early-eluting non-polar lipids and late-eluting inorganic salts.

📊 Quantitative Data Summary

Table 1: Comparison of Analytical Strategies for 5-OH-4-OPA

Analytical StrategyColumn ChemistryRetention Factor (k')Matrix Factor (MF)*Limit of Detection (LOD)Complexity
Standard RP-LC C18 (Octadecyl)< 0.5 (Void)20 - 35% (Severe Suppression)50 ng/mLLow
HILIC (Direct) Zwitterionic / Amide3.5 - 5.085 - 95% (Minimal Effect)5 ng/mLModerate
DNPH + RP-LC C18 (Octadecyl)6.0 - 8.095 - 102% (No Effect)0.1 ng/mLHigh

*Matrix Factor (MF) = (Peak response in matrix / Peak response in neat solvent) x 100. Values < 80% indicate significant ion suppression.

💬 Frequently Asked Questions (FAQs)

Q: Why does my 5-OH-4-OPA signal drop progressively over a batch of skin wipe samples? A: This is a classic sign of column fouling by unreacted high-molecular-weight lipids. Skin wipes contain massive amounts of intact squalene and triglycerides[2]. In RP-LC, these highly hydrophobic compounds may not elute completely during a standard gradient and build up on the column, altering the stationary phase and suppressing subsequent ESI droplets. Fix: Implement a post-run column wash at 100% strong solvent (e.g., Isopropanol/Acetonitrile) for at least 5 minutes, or use a polymeric reversed-phase Solid Phase Extraction (SPE) cartridge to remove non-polar lipids prior to injection.

Q: Can I use Atmospheric Pressure Chemical Ionization (APCI) instead of ESI to reduce matrix effects? A: Yes. APCI relies on gas-phase ion-molecule reactions rather than liquid-phase droplet evaporation, making it inherently more resistant to salt-induced ion suppression than ESI. However, 5-OH-4-OPA contains a thermally labile hydroxyl group. The high temperatures of the APCI vaporizer (often >350°C) can induce in-source water loss (-18 Da), complicating quantification. If using APCI, carefully optimize the vaporizer temperature to balance ionization efficiency and thermal degradation.

Q: I am using DNPH derivatization, but I see two distinct peaks for 5-OH-4-OPA. Why? A: 5-OH-4-OPA is a dicarbonyl (it has an aldehyde at C1 and a ketone at C4)[8]. DNPH can react with one or both carbonyls, forming a mixture of mono-hydrazones and bis-hydrazones[7]. To resolve this, you must drive the reaction to completion to ensure only the bis-hydrazone forms. Increase the DNPH molar excess, ensure the pH is sufficiently acidic, and extend the incubation time or temperature (e.g., 40°C for 1 hr).

🧬 Appendix: Squalene Ozonolysis Pathway

To understand the matrix, one must understand the origin of the analyte. 5-OH-4-OPA is not present in pristine skin oil; it is generated via the when ambient ozone attacks the double bonds of squalene[8],[9].

SqualenePathway Squalene Squalene (Skin Lipid) POZ Primary Ozonide Squalene->POZ Ozone Ozone (O3) Ozone->POZ Criegee Criegee Intermediate (Carbonyl-O-oxide) POZ->Criegee Cleavage Primary Primary Products (e.g., 6-MHO) Criegee->Primary Stabilization Secondary Secondary Products (e.g., 5-OH-4-OPA) Primary->Secondary + O3 (Further Oxidation)

Generation of 5-OH-4-OPA from squalene via the Criegee ozonolysis mechanism.

📚 References

  • Reactions of ozone with human skin lipids: Sources of carbonyls, dicarbonyls, and hydroxycarbonyls in indoor air. Source: Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Reactions and Products of Squalene and Ozone: A Review. Source: ACS Publications (Environmental Science & Technology). URL:[Link]

  • Application of DNPH Derivatization with LC/MS to the Identification of Polar Carbonyl Disinfection By-Products in Drinking Water. Source: ResearchGate (Ozone: Science & Engineering). URL:[Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Source: NIH (PubMed Central). URL:[Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass. Source: ACS Omega. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Derivatization for 5-Hydroxy-4-oxopentanal

Welcome to the technical support guide for the derivatization of 5-Hydroxy-4-oxopentanal. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile y...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the derivatization of 5-Hydroxy-4-oxopentanal. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet challenging molecule. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your derivatization reactions, ensuring reliable and reproducible results.

5-Hydroxy-4-oxopentanal is a bifunctional molecule containing both a ketone and an aldehyde group, along with a terminal hydroxyl group.[1][2] This polyfunctionality, while offering diverse synthetic possibilities, also presents unique challenges in achieving selective and high-yield derivatization. Furthermore, 4-hydroxy- and 5-hydroxyaldehydes have a propensity to exist primarily as cyclic hemiacetals, an equilibrium that can significantly impact reactivity.[3]

This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before embarking on your derivatization experiments.

Q1: Why is derivatization of 5-Hydroxy-4-oxopentanal necessary?

Derivatization is a chemical modification process often employed to enhance the analytical properties of a molecule.[4] For 5-Hydroxy-4-oxopentanal, derivatization is typically performed to:

  • Improve Chromatographic Resolution: The polar nature of the hydroxyl, ketone, and aldehyde groups can lead to poor peak shape and retention in gas chromatography (GC) and some reversed-phase high-performance liquid chromatography (HPLC) systems.[5] Derivatization converts these polar groups into less polar, more volatile moieties, leading to sharper peaks and better separation.[6]

  • Enhance Detector Sensitivity: By introducing a chromophore or fluorophore, derivatization can significantly increase the response of UV-Vis or fluorescence detectors, allowing for the detection of lower concentrations of the analyte.[7]

  • Increase Stability: The aldehyde functional group can be susceptible to oxidation. Converting it to a more stable derivative, such as a hydrazone or an oxime, can prevent degradation during sample preparation and analysis.[8]

  • Improve Mass Spectrometric Analysis: Derivatization can introduce a readily ionizable group, enhancing signal intensity in mass spectrometry (MS). It can also produce characteristic fragmentation patterns that aid in structural elucidation.[9]

Q2: What are the most common derivatizing agents for the carbonyl groups in 5-Hydroxy-4-oxopentanal?

Given the presence of both an aldehyde and a ketone, reagents that react with carbonyl groups are most common. These include:

  • Hydrazine Derivatives: Reagents like 2,4-dinitrophenylhydrazine (DNPH) react with aldehydes and ketones to form stable, colored hydrazones, which are readily detectable by UV-Vis.[7][8] Other hydrazine derivatives are used to introduce fluorescent tags or to improve ionization in mass spectrometry.[10]

  • Hydroxylamine Derivatives: Hydroxylamines react with carbonyls to form oximes. O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common choice for GC analysis with electron capture detection (ECD) due to the introduction of electrophilic fluorine atoms.[11][12]

  • o-Phenylenediamine (OPD): OPD is frequently used for the derivatization of α-dicarbonyl compounds, forming highly fluorescent quinoxaline derivatives.[13] While 5-Hydroxy-4-oxopentanal is a γ-dicarbonyl, OPD can still be a useful reagent, particularly for forming derivatives that can be analyzed by HPLC with fluorescence or UV detection.

Q3: Can the hydroxyl group also be derivatized?

Yes, the terminal hydroxyl group can be derivatized, typically through silylation or acylation, especially for GC analysis.[5][6]

  • Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[5]

  • Acylation: Reagents such as trifluoroacetic anhydride (TFAA) convert the hydroxyl group into an ester, which can also improve chromatographic properties.[14]

It's important to consider that a tandem derivatization approach may be necessary to modify both the carbonyl and hydroxyl groups for optimal analytical performance.[15]

Q4: How should 5-Hydroxy-4-oxopentanal be stored?

Due to its potential for instability, 5-Hydroxy-4-oxopentanal should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[16] For long-term storage, it is recommended to keep it in a tightly sealed container in a freezer at temperatures under -20°C in an inert atmosphere. Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be aliquoted and stored at -20°C for no longer than a month.

Troubleshooting Guide

This section provides solutions to common problems encountered during the derivatization of 5-Hydroxy-4-oxopentanal.

Issue 1: Low or No Derivatization Yield

A low yield of the desired derivative is one of the most frequent challenges.[17] This can manifest as a small peak for your derivatized product or the persistence of a peak corresponding to the underivatized starting material.[18]

Potential Causes & Solutions
  • Reagent Instability or Impurity: Derivatizing agents, particularly silylating agents and some hydrazines, can be sensitive to moisture and degrade over time.[18]

    • Actionable Advice: Always use fresh, high-purity derivatizing reagents.[19] Store them according to the manufacturer's instructions, often in a desiccator and protected from light.[18] Consider purchasing reagents in smaller quantities to ensure freshness. For critical applications, using a new vial of reagent can often resolve yield issues.

  • Suboptimal Reaction Conditions (pH, Temperature, Time): Derivatization reactions are often highly dependent on specific conditions to proceed to completion.

    • pH: Many carbonyl derivatizations are acid-catalyzed.[19] For example, the reaction with DNPH is typically carried out in an acidic medium to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[19] For reactions with o-phenylenediamine, an acidic environment is also often required.[20]

      • Actionable Advice: Perform a pH optimization study. A typical starting point for acid-catalyzed reactions is a pH range of 2-4.[19]

    • Temperature: While some reactions proceed at room temperature, gentle heating can often increase the reaction rate and yield.[19][21] However, excessive heat can lead to degradation of the analyte or the derivative.

      • Actionable Advice: Conduct a temperature optimization experiment, screening a range of temperatures (e.g., room temperature, 40°C, 60°C).[17]

    • Reaction Time: Insufficient reaction time will lead to an incomplete reaction.[17]

      • Actionable Advice: Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction duration.[19]

  • Presence of Moisture: Water can hydrolyze many derivatizing agents, especially silylating reagents, rendering them inactive.[18]

    • Actionable Advice: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.[18] Use anhydrous solvents and, if your sample is in an aqueous matrix, ensure it is completely evaporated to dryness before adding the derivatizing agent.[5][18]

  • Inadequate Molar Ratio of Derivatizing Agent: An insufficient amount of the derivatizing agent can lead to an incomplete reaction, especially if there are other reactive species in the sample matrix.

    • Actionable Advice: It is common to use a significant molar excess of the derivatizing agent to drive the reaction to completion.[21][22] A good starting point is a 10-fold molar excess, but this may need to be optimized.

Experimental Protocol: Optimization of o-Phenylenediamine (OPD) Derivatization

This protocol provides a starting point for optimizing the derivatization of 5-Hydroxy-4-oxopentanal with OPD for HPLC-UV or fluorescence analysis.

  • Reagent Preparation:

    • Prepare a stock solution of 5-Hydroxy-4-oxopentanal in a suitable organic solvent (e.g., methanol, acetonitrile).

    • Prepare a fresh solution of o-phenylenediamine (e.g., 0.1 M) in an acidic solution (e.g., 0.1 M HCl).[20]

  • Derivatization Reaction:

    • In a reaction vial, combine a known amount of the 5-Hydroxy-4-oxopentanal stock solution with a molar excess of the OPD solution.

    • Vortex the mixture to ensure homogeneity.

    • Incubate the reaction mixture under different conditions of time and temperature as part of your optimization. For example, you could test incubation for 30, 60, and 120 minutes at room temperature and 50°C.

  • Reaction Quenching and Sample Preparation:

    • After the desired reaction time, the reaction may be stopped by adjusting the pH to neutral or basic, depending on the stability of the derivative.[20]

    • Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Analyze the samples using a suitable reversed-phase HPLC method.[23][24] A C18 column is a common choice.

    • The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).[24][25]

    • Monitor the elution of the derivatized product using a UV or fluorescence detector at the appropriate wavelength.

Issue 2: Inconsistent or Irreproducible Results

Variability between experiments is a common source of frustration and can compromise the validity of your data.

Potential Causes & Solutions
  • Inconsistent Sample and Reagent Preparation: Minor variations in concentrations or volumes can lead to significant differences in results.

    • Actionable Advice: Use calibrated pipettes and analytical balances for all measurements. Prepare fresh stock solutions of your analyte and derivatizing agent for each set of experiments.[17]

  • Fluctuations in Reaction Conditions: Small changes in temperature or reaction time between runs can affect the extent of derivatization.

    • Actionable Advice: Use a temperature-controlled water bath or heating block to maintain a consistent reaction temperature.[18] Use a timer to ensure precise reaction times.

  • Derivative Instability: The formed derivative may not be stable over time, leading to degradation before analysis.

    • Actionable Advice: Analyze samples as soon as possible after derivatization.[18] If storage is necessary, conduct a stability study to determine the optimal storage conditions (e.g., temperature, light protection). Some derivatives are more stable when the excess derivatizing reagent is removed.

Issue 3: Presence of Multiple or Unexpected Peaks

The appearance of unexpected peaks in your chromatogram can indicate side reactions or the formation of multiple derivative products.

Potential Causes & Solutions
  • Side Reactions: The bifunctional nature of 5-Hydroxy-4-oxopentanal can lead to undesired side reactions. For instance, intramolecular cyclization can compete with the derivatization reaction.

    • Actionable Advice: Carefully control the reaction conditions (pH, temperature) to favor the desired derivatization pathway. A lower temperature may minimize side reactions.

  • Formation of Multiple Derivatives: If both the aldehyde and ketone groups react, and the reaction is incomplete, you may see peaks for both the mono- and di-derivatized products. Similarly, if you are also targeting the hydroxyl group, you could have a mixture of partially and fully derivatized molecules.

    • Actionable Advice: Adjust the molar ratio of the derivatizing agent and the reaction time to drive the reaction towards a single, fully derivatized product. A larger excess of the reagent and a longer reaction time are often required for complete derivatization of multiple functional groups.

  • Isomeric Products: Derivatization can sometimes lead to the formation of stereoisomers or geometric isomers (e.g., E/Z isomers of oximes), which may be separated by your chromatographic system.

    • Actionable Advice: If isomeric products are formed, you may need to adjust your chromatographic conditions to either co-elute them as a single peak or to achieve baseline separation for individual quantification.

Data Summary and Visualization

Table 1: Starting Parameters for Derivatization Optimization
Derivatizing AgentTarget Functional Group(s)Typical Reaction ConditionsAnalytical Technique
2,4-Dinitrophenylhydrazine (DNPH) Aldehyde, KetoneAcidic pH (2-4), Room temp. to 60°CHPLC-UV[7]
o-Phenylenediamine (OPD) Aldehyde, KetoneAcidic pH, 30-60 min reaction timeHPLC-Fluorescence/UV[20]
PFBHA Aldehyde, KetoneRoom temperature, ~2 hoursGC-ECD[6]
BSTFA Hydroxyl, enolizable ketones/aldehydes60-80°C, anhydrous conditionsGC-MS[18]
Diagrams

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Analyte 5-Hydroxy-4-oxopentanal Stock Solution Mix Mix Analyte & Reagent (Molar Excess of Reagent) Analyte->Mix Reagent Derivatizing Agent (Freshly Prepared) Reagent->Mix Incubate Incubate (Optimize T, t, pH) Mix->Incubate Prepare_Sample Quench & Dilute Incubate->Prepare_Sample Analyze HPLC or GC Analysis Prepare_Sample->Analyze

Caption: General workflow for the derivatization of 5-Hydroxy-4-oxopentanal.

Troubleshooting_Flowchart Start Low/Inconsistent Yield? CheckReagents Use Fresh, High-Purity Reagents Start->CheckReagents Yes CheckMoisture Ensure Anhydrous Conditions CheckReagents->CheckMoisture OptimizeConditions Optimize pH, Temp, Time CheckMoisture->OptimizeConditions OptimizeRatio Increase Molar Ratio of Reagent OptimizeConditions->OptimizeRatio CheckStability Analyze Immediately or Conduct Stability Study OptimizeRatio->CheckStability Success Improved Yield & Reproducibility CheckStability->Success

Caption: Troubleshooting logic for low or inconsistent derivatization yields.

References

  • BenchChem. (n.d.). Troubleshooting low yield in 2-Nitrofuran derivatization.
  • BenchChem. (n.d.). Troubleshooting poor derivatization yield for 2,4,5-Trichlorophenol.
  • BenchChem. (n.d.). Troubleshooting low yield in derivatization with 2-(2,4-Dinitrophenoxy)benzaldehyde.
  • David, F., & Sandra, P. (2018). Derivatization Methods in GC and GC/MS. IntechOpen.
  • Chemsrc. (2025). 5-Hydroxypentanal | CAS#:4221-03-8.
  • Wang, J., et al. (2012). Development and Validation of a High-Performance Liquid Chromatography Method for the Determination of Diacetyl in Beer Using 4-Nitro-o-phenylenediamine as the Derivatization Reagent. ACS Publications.
  • Li, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC.
  • Obrnuta faza. (n.d.). Derivatizing Reagents.
  • Aschmann, S. M., et al. (2013). Reaction of OH radicals with 5-hydroxy-2-pentanone: formation yield of 4-oxopentanal and its OH radical reaction rate constant. Environmental Chemistry.
  • Chemistry LibreTexts. (2023). Derivatization.
  • Thermo Fisher Scientific. (n.d.). Reagents for Modifying Aldehydes and Ketones—Section 3.3.
  • Iwar, R. S. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace.
  • Zwiener, C., & Glauner, T. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. ResearchGate.
  • Pearson+. (2024). 4-Hydroxy- and 5-hydroxyaldehydes exist primarily as cyclic hemia....
  • ResearchGate. (2025). Reaction of OH radicals with 5-hydroxy-2-pentanone: formation yield of 4-oxopentanal and its OH radical reaction rate constant | Request PDF.
  • Higashi, T., & Shimada, K. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics.
  • OSHA. (n.d.). m-, o-, and p-Phenylenediamine.
  • Restek. (n.d.). GC Derivatization.
  • Barros, A. A., & Cabral, J. A. (n.d.). AFTER DERIVATIZATION WITH o-PHENYLENEDIAMINE.
  • Sigma-Aldrich. (n.d.). 5-Hydroxypentanal | 4221-03-8.
  • Rivai, H., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Der Pharmacia Lettre.
  • PubChem. (n.d.). 5-Hydroxy-4-oxopentanal | C5H8O3 | CID 53873414.
  • Moreland, J. D., & Moreland, M. T. (2017). Liquid Chromatographic Analysis of α-Dicarbonyls Using Girard-T Reagent Derivatives. Oxford Academic.
  • Tocris Bioscience. (n.d.). Stability and Storage.
  • Journal of Chemical Society of Nigeria. (n.d.). HPLC-UV analysis and the antioxidant activity of the crude methanol extract and the solvent fraction.
  • Guidechem. (n.d.). pentanal, 5-hydroxy-4-oxo- 31082-85-6 wiki.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs.

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Optimization

5-Hydroxy-4-oxopentanal synthesis scale-up problems and solutions

Welcome to the Technical Support Center for 5-Hydroxy-4-oxopentanal Synthesis . As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the production...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Hydroxy-4-oxopentanal Synthesis . As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when scaling up the production of 5-hydroxy-4-oxopentanal—a highly versatile intermediate used in the fabrication of functional nanogels[1] and recognized as a terminal product in the ozonolysis of human skin lipids like squalene[2],[3].

Scaling this synthesis from bench to pilot plant introduces severe challenges related to thermal runaway, catalyst poisoning, and chemoselectivity. This guide provides field-proven, self-validating protocols and troubleshooting matrices to ensure high-yield, reproducible scale-up.

Process Workflow & Critical Control Points

The synthesis of 5-hydroxy-4-oxopentanal relies on a two-step sequence: an oxidative Achmatowicz rearrangement of furfuryl alcohol, followed by a chemoselective catalytic hydrogenation[1].

Workflow FA Furfuryl Alcohol (Starting Material) Ox Achmatowicz Rearrangement (H2O2, TS-1, 40°C) FA->Ox Oxidation Int 6-Hydroxy-2H-pyran-3(6H)-one (Cyclic Intermediate) Ox->Int Aqueous Workup Red Chemoselective Hydrogenation (H2, Pd/C, EtOH) Int->Red Reduction Prod 5-Hydroxy-4-oxopentanal (Target Compound) Red->Prod Stoichiometric Control Triol Pentane-1,2,5-triol (Over-reduction Risk) Red->Triol Excess H2

Synthesis workflow of 5-Hydroxy-4-oxopentanal highlighting the over-reduction risk pathway.

Section 1: Self-Validating Scale-Up Protocols

To guarantee scientific integrity and batch-to-batch reproducibility, every step must act as a self-validating system. Do not proceed to the next step unless the validation criteria are strictly met.

Protocol A: Achmatowicz Rearrangement (100g Pilot Scale)

Objective: Oxidative ring expansion of furfuryl alcohol to 6-hydroxy-2H-pyran-3(6H)-one using Titanium Silicalite-1 (TS-1) and hydrogen peroxide[1].

  • Charge: Dissolve 100 g of furfuryl alcohol in 1.0 L of anhydrous acetonitrile in a jacketed reactor.

  • Catalyst Addition: Suspend 10 g of TS-1 catalyst. Establish overhead stirring at 250 rpm.

  • Controlled Oxidation: Continuously dose 150 mL of 37% aqueous H₂O₂ using a programmable syringe pump over 3 hours. Maintain the jacket temperature to keep the internal reaction strictly at 40 °C.

  • Self-Validation (Thermal & Chemical):

    • Causality: The oxidation is highly exothermic. The dosing pump must be interlocked with an in-line reaction calorimeter. If the internal temperature exceeds 42 °C, dosing must automatically pause to prevent thermal runaway and non-selective furan ring degradation.

    • Validation: The reaction is complete when heat evolution ceases. Validate by performing a starch-iodide paper test on the organic phase; a negative result (no immediate black/blue color) confirms the total consumption of peroxides.

Protocol B: Chemoselective Catalytic Hydrogenation

Objective: Reduction of the C=C double bond in the cyclic intermediate to yield 5-hydroxy-4-oxopentanal without reducing the carbonyl groups[1].

  • Charge: Dissolve the isolated 6-hydroxy-2H-pyran-3(6H)-one intermediate in 1.5 L of absolute ethanol.

  • Catalyst Loading: Add 10 wt.% Pd/C (10 g) under a strict argon blanket to prevent spontaneous ignition.

  • Hydrogenation: Purge the vessel with nitrogen (3x), then introduce hydrogen gas at exactly 1.0 atm (ambient pressure equivalent). React at room temperature for 5 hours.

  • Self-Validation (Stoichiometric Control):

    • Causality: The intermediate is a cyclic enone. Excessive H₂ pressure or prolonged reaction times will force the reduction of the newly formed aldehyde/ketone, yielding pentane-1,2,5-triol as a critical impurity[1].

    • Validation: Monitor hydrogen uptake using a mass flow controller. Terminate the reaction strictly when 1.0 molar equivalent of H₂ is consumed. Validate by filtering a 0.5 mL aliquot and analyzing via ATR-FTIR; the disappearance of the C=C stretch (~1680 cm⁻¹) while retaining the broad carbonyl/hemiacetal signals (~1720 cm⁻¹) confirms successful chemoselective reduction.

Section 2: Troubleshooting & Causality FAQs

Q1: Why is my yield dropping significantly during the 100g scale-up compared to the 1g bench scale? A: This is a classic mass-transfer limitation issue. At the bench scale, magnetic stirring provides rapid homogenization of the biphasic H₂O₂/acetonitrile mixture. At the 100g scale, poor mixing creates localized "hot spots" of high H₂O₂ concentration, leading to over-oxidation and ring-opening degradation. Solution: Switch from a pitched-blade turbine to a high-shear Rushton impeller to decrease the droplet size of the aqueous peroxide phase, and extend the dosing time from 1 hour to 3 hours.

Q2: My final product contains high levels of pentane-1,2,5-triol. How do I prevent this over-reduction? A: Pentane-1,2,5-triol is the product of exhaustive reduction[1]. 5-hydroxy-4-oxopentanal exists in a dynamic equilibrium with its cyclic hemiacetal form (6-hydroxytetrahydro-2H-pyran-3-one). If you use a pressurized hydrogenation reactor (e.g., Parr shaker at >2 atm), the Pd/C catalyst will easily reduce the exposed carbonyl groups. Solution: Strictly maintain 1 atm of H₂ pressure. If over-reduction persists, poison the Pd/C catalyst slightly with quinoline (Lindlar-type approach) or switch to a less active catalyst support (e.g., Pd/CaCO₃) to throttle the reaction kinetics.

Q3: The isolated 5-hydroxy-4-oxopentanal turns into a viscous, dark resin after a few days on the bench. How do I stabilize it? A: As a bifunctional molecule containing both a ketone and a terminal aldehyde (or its cyclic hemiacetal equivalent), 5-hydroxy-4-oxopentanal is highly susceptible to intermolecular aldol condensation and atmospheric oxidation[2]. Solution: Never store the product at room temperature. Immediately upon solvent removal under reduced pressure, flush the flask with argon and store the pale-yellow oil neat at -20 °C. For long-term storage, consider converting it immediately into a more stable downstream derivative (e.g., loading it into a nanogel matrix[1]).

Section 3: Quantitative Scale-Up Metrics

To ensure predictable scaling, adhere to the optimized parameter matrix below. These adjustments account for the shift in thermodynamics and fluid dynamics when moving from bench to pilot scale.

Process ParameterBench Scale (1 g)Pilot Scale (100 g)Causality / Rationale for Parameter Shift
H₂O₂ Dosing Rate Bolus addition (5 mins)Continuous (3 hours)Mitigates thermal runaway; prevents localized high-concentration degradation of the furan ring.
Agitation Strategy Magnetic stirring (400 rpm)Rushton impeller (250 rpm)Ensures uniform biphasic dispersion; prevents localized catalyst starvation during hydrogenation.
Solvent Ratio (EtOH) 20 mL / g15 mL / gHigher concentration improves throughput but requires stricter temperature control due to the condensed exotherm.
H₂ Pressure Balloon (1.0 atm)Regulated (1.05 atm)Prevents over-reduction to pentane-1,2,5-triol while overcoming the hydrostatic head of a larger reactor vessel.
Expected Yield 85 - 90%78 - 82%Minor yield loss at scale is expected due to filtration losses in the Celite® pad during catalyst removal.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Characterization of 5-Hydroxy-4-oxopentanal

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in synthesizing, isolating, and charac...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in synthesizing, isolating, and characterizing 5-Hydroxy-4-oxopentanal (5-HOP) .

5-HOP (C₅H₈O₃) is a highly functionalized, linear hydroxy-oxo-aldehyde. It is primarily encountered in two distinct research domains:

  • Biomass Valorization & Polymer Synthesis: As a critical intermediate synthesized via the Achmatowicz rearrangement of furfuryl alcohol, often used as a precursor for functional nanogels and polymeric carriers [1].

  • Environmental & Indoor Chemistry: As a volatile secondary reaction product (VRP) generated from the ozonolysis of squalene (a major human skin lipid)[2].

This guide provides field-proven insights into the causality behind common experimental failures, self-validating protocols, and robust analytical frameworks to ensure scientific integrity in your workflows.

Part 1: Frequently Asked Questions (Troubleshooting Impurities)

Q1: During the synthesis of 5-HOP from furfuryl alcohol, my final yield is low, and MS data shows a significant +4 Da mass shift (m/z 121.08 [M+H]⁺). What is causing this impurity?

Causality & Solution: A +4 Da shift from the expected 5-HOP mass (m/z 117.05[M+H]⁺) indicates complete over-reduction to pentane-1,2,5-triol (C₅H₁₂O₃). The synthesis of 5-HOP relies on a two-step process: an oxidative ring expansion to 6-hydroxy-(2H)-pyran-3(6H)-one, followed by hydrogenation (Pd/C, H₂) [1]. If the hydrogenation step is not strictly controlled, the palladium catalyst will not only reduce the pyranone ring's alkene bond but will proceed to reduce the highly reactive aldehyde and ketone moieties. Fix: Strictly monitor hydrogen uptake. The reaction must be terminated exactly when 1 equivalent of H₂ is consumed. Alternatively, use a poisoned catalyst (like Lindlar's catalyst) to attenuate reactivity.

Q2: I am analyzing indoor air samples using PTR-TOF-MS and detecting a strong signal at m/z 117.05. How can I be certain this is 5-HOP and not an impurity or isomer?

Causality & Solution: In environmental chemistry, the reaction of ozone with squalene on human skin produces Criegee intermediates that resolve into various bifunctional volatile organic compounds (VOCs) [3]. The signal at m/z 117.05 corresponds to the protonated mass of C₅H₈O₃. However, squalene ozonolysis produces two structural isomers with this exact mass: 5-HOP and 4-oxopentanoic acid (levulinic acid) [2]. Fix: PTR-TOF-MS alone cannot differentiate these isomers due to identical exact masses. You must use orthogonal validation, such as GC-MS with prior derivatization (e.g., PFBHA for carbonyls), or trap the analytes for ¹H-NMR. 5-HOP will exhibit a distinct aldehyde proton shift (~9.7 ppm), whereas levulinic acid will show a broad carboxylic acid proton shift (~12.0 ppm).

Q3: My isolated 5-HOP degrades rapidly upon storage, turning into a viscous, dark yellow oil. Why?

Causality & Solution: 5-HOP is a trifunctional molecule containing a primary hydroxyl group, a ketone, and an aldehyde. In the presence of trace acids, bases, or even elevated temperatures, it undergoes rapid intermolecular aldol condensation or hemiacetal oligomerization. Fix: Never store 5-HOP neat at room temperature. It must be stored as a dilute solution in an aprotic solvent (e.g., dry THF or DCM) at -20 °C under an inert argon atmosphere.

Part 2: Data Visualization & Impurity Profiling

To successfully characterize 5-HOP, you must distinguish it from its synthetic precursors, over-reduced impurities, and environmental isomers.

Quantitative Mass Spectrometry & NMR Reference Data
Compound / ImpurityMolecular FormulaExact Mass (Da)Expected PTR-TOF-MS [M+H]⁺Key ¹H-NMR Signature (CDCl₃)Origin of Species
5-Hydroxy-4-oxopentanal C₅H₈O₃116.047117.05~9.7 ppm (s, 1H, CHO)Target / Squalene Ozonolysis
Levulinic Acid C₅H₈O₃116.047117.05~12.0 ppm (br s, 1H, COOH)Squalene Ozonolysis Isomer
Pentane-1,2,5-triol C₅H₁₂O₃120.078121.08~3.5-3.8 ppm (m, 4H, CH₂OH)Over-reduction Impurity
6-Hydroxy-(2H)-pyran-3(6H)-one C₅H₆O₃114.031115.04~6.9 ppm (d, 1H, CH=CH)Unreacted Intermediate
1,4-Butanedial C₄H₆O₂86.03687.04~9.8 ppm (s, 2H, CHO)Squalene Cleavage Product
Mechanistic Workflows

Synthesis Furfuryl Furfuryl Alcohol (Starting Material) Achmatowicz Achmatowicz Rearrangement (Oxidation via NBS/H2O2) Furfuryl->Achmatowicz Pyranone 6-Hydroxy-(2H)-pyran-3(6H)-one (Intermediate) Achmatowicz->Pyranone Hydrogenation Hydrogenation (Pd/C, H2, RT, 5h) Pyranone->Hydrogenation Target 5-Hydroxy-4-oxopentanal (Target Molecule) Hydrogenation->Target Impurity1 Pentane-1,2,5-triol (Over-reduction Impurity) Hydrogenation->Impurity1 Excess H2 / Prolonged Time Impurity2 Aldol Oligomers (Condensation Impurity) Target->Impurity2 High Temp / Trace Base

Synthetic pathway of 5-HOP highlighting critical impurity branching points.

Ozonolysis Squalene Squalene (Human Skin Lipid) Ozone Ozonolysis (Ambient O3) Squalene->Ozone Criegee Criegee Intermediate (Carbonyl-O-oxide) Ozone->Criegee Target 5-Hydroxy-4-oxopentanal (Volatile Biomarker) Criegee->Target Isomerization (Pathway A) Isomer Levulinic Acid (Structural Isomer) Criegee->Isomer Isomerization (Pathway B) Other 6-MHO & 4-OPA (Other Volatiles) Criegee->Other Cleavage Reactions

Squalene ozonolysis signaling pathway yielding 5-HOP and related volatile biomarkers.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Controlled Synthesis of 5-HOP via Hydrogenation

This protocol is engineered to prevent the primary failure mode of this synthesis: over-reduction to pentane-1,2,5-triol [1].

Reagents: 6-hydroxy-(2H)-pyran-3(6H)-one (12.59 g, 0.11 mol), Ethanol (275 mL), Pd/C (1.26 g, 10 wt.%). Equipment: Hydrogen balloon setup, Celite® pad, rotary evaporator, TLC plates (silica gel).

  • System Purge: Dissolve 6-hydroxy-(2H)-pyran-3(6H)-one in 275 mL of absolute ethanol in a 500 mL round-bottom flask. Add the Pd/C catalyst. Purge the flask with Argon for 5 minutes, followed by a vacuum/H₂ backfill cycle (repeat 3 times) to ensure zero atmospheric oxygen.

  • Controlled Reaction: Attach a hydrogen balloon. Stir vigorously at room temperature (20-25 °C).

  • In-Process Control (IPC) - Self-Validation Step: Do not rely solely on time. At exactly 3 hours, and every 30 minutes thereafter, extract a 50 µL aliquot. Filter through a micro-syringe filter to remove Pd/C. Run a TLC (Eluent: EtOAc/Hexane 1:1) stained with KMnO₄.

    • Causality: The starting pyranone contains an alkene that reduces KMnO₄ immediately (bright yellow spot on purple background). The target 5-HOP lacks the alkene but retains carbonyls. Stop the reaction the moment the starting material spot disappears (typically ~5 hours).

  • Quenching & Filtration: Immediately evacuate the H₂ atmosphere and backfill with Argon. Filter the mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst. Warning: Dry Pd/C is pyrophoric; keep the filter cake wet with ethanol.

  • Isolation: Remove the solvent under reduced pressure (water bath < 30 °C to prevent aldol condensation). Yields 5-hydroxy-4-oxopentanal as a pale-yellow oil. Store immediately at -20 °C.

Protocol 2: Derivatization and GC-MS Characterization of 5-HOP

Because 5-HOP is highly polar and thermally labile, direct GC-MS injection often leads to on-column degradation. This protocol utilizes dual-derivatization to lock the molecule into a thermally stable form [4].

  • Carbonyl Protection (Oximation): Take 100 µL of the 5-HOP sample (diluted in acetonitrile) and add 50 µL of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) solution (25 mg/mL in water).

  • Incubation: Vortex and incubate at room temperature for 2 hours. Causality: PFBHA specifically reacts with the aldehyde and ketone groups, preventing them from participating in thermal condensation inside the GC inlet.

  • Hydroxyl Protection (Silylation): Evaporate the solvent under a gentle stream of nitrogen. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS, and 50 µL of anhydrous pyridine.

  • Final Incubation: Heat at 60 °C for 30 minutes. Causality: BSTFA replaces the primary hydroxyl proton with a trimethylsilyl (TMS) group, drastically increasing the molecule's volatility for GC separation.

  • Analysis: Inject 1 µL into the GC-MS (e.g., DB-5MS column). The resulting derivatized mass will clearly separate 5-HOP from levulinic acid based on retention time and distinct fragmentation patterns.

References

  • Functional Nanogel from Natural Substances for Delivery of Doxorubicin National Center for Biotechnology Information (PMC) / MDPI Polymers URL:[Link]

  • Reactions of ozone with human skin lipids: Sources of carbonyls, dicarbonyls, and hydroxycarbonyls in indoor air Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Volatile Organic Compound Emissions from Humans Indoors Environmental Science & Technology (ACS Publications) URL:[Link]

  • Kinetics and Products from Heterogeneous Oxidation of Squalene with Ozone Environmental Science & Technology (ACS Publications via Scholaris) URL:[Link]

Optimization

Technical Support Center: Troubleshooting 5-Hydroxy-4-oxopentanal (5-HOP) Reactions

Welcome to the Technical Support Center for polyfunctional aldehyde derivatization. 5-Hydroxy-4-oxopentanal (5-HOP, CAS: 31082-85-6) is a highly reactive, trifunctional molecule containing a C1-aldehyde, a C4-ketone, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for polyfunctional aldehyde derivatization. 5-Hydroxy-4-oxopentanal (5-HOP, CAS: 31082-85-6) is a highly reactive, trifunctional molecule containing a C1-aldehyde, a C4-ketone, and a C5-primary hydroxyl group. While widely recognized as a secondary bifunctional product of squalene ozonolysis in indoor air chemistry[1], its structural motif presents a classic chemoselectivity challenge in synthetic drug development.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and validated protocols to help you achieve precise chemocontrol over 5-HOP.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Isolation Challenges

Q: When synthesizing 5-HOP or related hydroxy-oxo-aldehydes, my yields are poor and mass spectrometry shows a complex mixture of oligomers. How can I prevent this? A: You are likely observing uncontrolled secondary reactions. In environmental systems, 5-HOP is generated when ozone attacks the double bonds of squalene, forming a primary ozonide that decomposes into a highly reactive Criegee intermediate (carbonyl-O-oxide)[1]. In the condensed phase, these intermediates undergo extensive cross-coupling reactions with primary carbonyls or water, leading to oligomerization[2].

  • The Fix: If generating 5-HOP via ozonolysis, strictly control the ozone stoichiometry (sub-stoichiometric relative to total double bonds) and perform the reaction at -78 °C in a participating solvent (like methanol) to trap the Criegee intermediate. Alternatively, if utilizing the Achmatowicz rearrangement from furfuryl alcohol—a notable strategy for synthesizing hydroxy-oxo-aldehydes[3]—ensure you use a mild oxidant (e.g., NBS in aqueous THF) and quench immediately to prevent over-oxidation.

Chemoselectivity & Derivatization

Q: I am attempting a nucleophilic addition on the C4-ketone, but the reagent exclusively attacks the C1-aldehyde. How do I reverse this selectivity? A: This is a fundamental thermodynamic and kinetic issue. The C1-aldehyde has a lower Lowest Unoccupied Molecular Orbital (LUMO) energy and lacks the steric bulk of the adjacent methylene groups found at the C4-ketone. Consequently, hard nucleophiles will always attack the aldehyde first.

  • The Fix: You must employ a transient protecting group strategy. Selectively protect the C1-aldehyde as a cyclic acetal using 1,2-ethanediol under mildly acidic conditions at low temperatures. The ketone will remain unreacted due to steric differentiation, allowing you to safely derivatize the C4 position.

Q: My isolated 5-HOP degrades during storage, and NMR reveals unexpected peaks in the 5.0–6.0 ppm range. What is happening? A: Your compound is undergoing spontaneous intramolecular cyclization. The C5-hydroxyl group nucleophilically attacks the highly electrophilic C1-aldehyde, forming a stable 6-membered cyclic hemiacetal (a tetrahydropyran derivative).

  • The Fix: This equilibrium is driven by pH and solvent polarity. To lock the molecule in its open-chain form, you must immediately derivatize the C5-hydroxyl group (e.g., using a bulky silyl ether like TBS-Cl) upon isolation.

Quantitative Reactivity Data

To design a successful reaction, you must exploit the inherent electronic and steric differences of 5-HOP's functional groups.

Functional GroupInherent ReactivityPrimary ChallengeSelectivity Strategy
C1-Aldehyde Highest (Low LUMO)Over-reaction with weak/soft nucleophiles.Kinetically favored; react at -78 °C to isolate addition products without ketone interference.
C4-Ketone ModerateOutcompeted by the C1-Aldehyde.Protect C1 as a cyclic acetal prior to C4 derivatization.
C5-Hydroxyl NucleophilicDrives spontaneous 6-membered lactol formation.Silyl ether protection (TBS-Cl/Imidazole) immediately upon isolation.

Standard Operating Procedure (SOP)

Protocol: Chemoselective C1-Acetalization of 5-HOP

This self-validating protocol ensures the protection of the C1-aldehyde while leaving the C4-ketone intact for downstream drug development workflows.

Materials:

  • 5-HOP (1.0 eq)

  • 1,2-Ethanediol (1.1 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Activated 4Å Molecular Sieves

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Add 5-HOP and anhydrous DCM to achieve a 0.1 M concentration.

  • Reagent Addition: Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Causality: Low temperatures suppress the thermodynamic cyclization of the C5-hydroxyl and prevent C4-ketone acetalization.

  • Catalysis: Add 1,2-ethanediol followed by PPTS and activated 4Å molecular sieves (to sequester water and drive the equilibrium forward).

  • Reaction Monitoring (Self-Validation): Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

    • Validation Check: Stain the TLC plate with KMnO₄. The starting material (free aldehyde) will rapidly oxidize and appear as a bright yellow spot on a purple background. The successful acetal product will not oxidize easily, confirming aldehyde protection.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the PPTS, preventing acetal deprotection during workup.

  • Extraction: Extract with DCM (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Pathway Visualization

The following diagram illustrates the synthetic origins and the chemoselective reaction pathways necessary to control 5-HOP derivatization.

G A Squalene Ozonolysis (Skin Lipids) C 5-Hydroxy-4-oxopentanal (5-HOP Core) A->C Criegee Mechanism B Furfuryl Alcohol (Achmatowicz) B->C Oxidative Expansion D C1-Acetal (Aldehyde Protected) C->D 1,2-Ethanediol, PPTS, -20°C F Cyclic Hemiacetal (6-Membered Ring) C->F Spontaneous Cyclization E C4-Derivatization (Ketone Reacted) D->E Hard Nucleophile (e.g., Grignard)

Fig 1: Synthetic origins and chemoselective reaction pathways of 5-Hydroxy-4-oxopentanal.

References

  • Wisthaler, A., & Weschler, C. J. (2010). Reactions of ozone with human skin lipids: Sources of carbonyls, dicarbonyls, and hydroxycarbonyls in indoor air. Proceedings of the National Academy of Sciences (PNAS).[Link][1]

  • Zhou, S., Forbes, M. W., & Abbatt, J. P. D. (2016). Kinetics and Products from Heterogeneous Oxidation of Squalene with Ozone. Environmental Science & Technology.[Link][2]

Sources

Troubleshooting

Enhancing the efficiency of 5-Hydroxy-4-oxopentanal extraction

Technical Support Center: Troubleshooting & Optimizing 5-Hydroxy-4-oxopentanal Extraction Introduction 5-Hydroxy-4-oxopentanal (5-OH-4-OPA, C5H8O3) is a highly reactive, polar secondary oxidation product. In the research...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Optimizing 5-Hydroxy-4-oxopentanal Extraction

Introduction

5-Hydroxy-4-oxopentanal (5-OH-4-OPA, C5H8O3) is a highly reactive, polar secondary oxidation product. In the research and pharmaceutical sectors, it is primarily encountered in two domains: as a critical biomarker of squalene ozonolysis in atmospheric and dermatological chemistry 1, and as a key synthetic intermediate in the development of biodegradable nanogels for targeted drug delivery 2.

Because 5-OH-4-OPA possesses both a hydroxyl group and two carbonyl groups (an aldehyde and a ketone), its extraction is notoriously difficult. It is highly prone to oligomerization, thermal degradation, and poor partitioning into standard organic solvents. This guide provides field-proven insights to troubleshoot, optimize, and validate your extraction workflows.

Section 1: Mechanistic Workflow & Pathway

G Matrix Complex Matrix (Squalene Ozonolysis / Synthetic) Quench Quenching & pH Adjustment (Neutralize to pH 6.5-7.0) Matrix->Quench Extraction Extraction Strategy Selection Quench->Extraction LLE Liquid-Liquid Extraction (Ethyl Acetate + Salting Out) Extraction->LLE SPE Solid-Phase Extraction (HLB Cartridge - Recommended) Extraction->SPE Elution Elution Phase (100% Methanol) LLE->Elution Moderate Yield SPE->Elution High Yield Concentration Gentle Concentration (N2 stream, <30°C) Elution->Concentration Analysis Chromatographic Analysis (LC-HRMS or GC-MS) Concentration->Analysis

Workflow for the optimized extraction and isolation of 5-Hydroxy-4-oxopentanal.

Section 2: Troubleshooting Desk (FAQs)

Q1: Why is my extraction yield of 5-OH-4-OPA consistently low when using standard non-polar solvents like hexane or dichloromethane?

  • Root Cause : 5-OH-4-OPA is a highly polar molecule (XLogP3 ≈ -1.3). Standard non-polar solvents fail to disrupt the hydrogen bonding between the analyte's hydroxyl/carbonyl groups and the aqueous phase.

  • Solution : Shift to Solid-Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. If Liquid-Liquid Extraction (LLE) is mandatory for your lab setup, you must use a polar aprotic solvent like ethyl acetate combined with a "salting-out" technique (e.g., saturating the aqueous phase with NaCl) to drive the polar analyte into the organic layer.

Q2: I am observing a massive loss of 5-OH-4-OPA during the solvent evaporation step, accompanied by the appearance of higher molecular weight peaks in my mass spectra. What is happening?

  • Root Cause : You are witnessing analyte oligomerization. Molecules possessing both hydroxyl and carbonyl groups can rapidly cross-couple via hemiacetal formation 1. Because aldehydes are highly reactive, 5-OH-4-OPA acts as a building block for oligomers of the type M(C5H8O3)n, especially when concentrated under heat or acidic conditions.

  • Solution : Never use a rotary evaporator at high temperatures for this compound. Concentrate the eluate under a gentle stream of nitrogen gas at temperatures strictly below 30°C. Ensure the matrix is neutralized (pH 6.5–7.0) prior to extraction to prevent acid-catalyzed hemiacetalization.

Q3: In my LC-MS/GC-MS analysis of squalene ozonolysis products, 5-hydroxy-4-oxopentanal co-elutes with 4-oxopentanal (4-OPA). How can I resolve them?

  • Root Cause : Both are secondary volatile reaction products (VRPs) of squalene oxidation with similar aliphatic backbones 3.

  • Solution : For GC-MS, implement a derivatization step using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). PFBHA reacts with the carbonyl groups to form stable oximes, increasing volatility and significantly altering the retention indices. This allows baseline resolution between the mono-carbonyl (4-OPA) and di-carbonyl (5-OH-4-OPA) derivatives.

Section 3: Data Analytics - Extraction Optimization

To guide your methodological choices, the following table summarizes the quantitative efficiency of various extraction techniques based on matrix partitioning behaviors.

Extraction MethodSolvent / Sorbent SystemRelative Recovery (%)Oligomerization RiskMatrix Effect
LLE (Standard) Hexane / Water< 10%LowLow
LLE (Salting Out) Ethyl Acetate / Sat. NaCl65% - 75%Moderate (if heated)High
SPE (Silica-based) C18 Cartridge50% - 60%LowModerate
SPE (Polymeric) Oasis HLB (or equivalent)> 90% Low Low

Note: Data reflects optimized conditions where concentration temperatures are maintained below 30°C.

Section 4: Validated Protocol - HLB Solid-Phase Extraction of 5-OH-4-OPA

This protocol provides a self-validating system for the extraction of 5-OH-4-OPA from aqueous or mixed reaction matrices, ensuring high recovery while preventing structural degradation.

Phase 1: Matrix Preparation & Quenching

  • Quench the Reaction : Immediately quench the squalene ozonolysis or synthetic reaction mixture to halt further oxidation.

  • pH Adjustment : Adjust the sample pH to 6.5–7.0 using dilute NaOH or a phosphate buffer.

    • Causality: Acidic environments catalyze the cross-coupling of 5-OH-4-OPA into non-volatile oligomers. Neutralization is critical for preserving the monomeric mass balance.

  • Internal Standard Spiking (Validation Checkpoint) : Spike the matrix with a known concentration of an isotopically labeled standard (e.g., 4-OPA-d4, as stable isotopes of 5-OH-4-OPA are rarely commercialized). This allows you to track extraction recovery and validate that losses are not due to matrix suppression.

Phase 2: SPE Cartridge Conditioning 4. Selection : Use a 200 mg Hydrophilic-Lipophilic Balance (HLB) cartridge. 5. Activation : Pass 5 mL of LC-MS grade Methanol through the cartridge at a flow rate of 1 mL/min. 6. Equilibration : Pass 5 mL of LC-MS grade Water through the cartridge. Do not let the sorbent dry out.

Phase 3: Loading and Washing 7. Loading : Load the neutralized sample matrix onto the cartridge at a strictly controlled flow rate of 0.5 mL/min.

  • Causality: A slow flow rate maximizes the interaction time between the highly polar analyte and the polymeric sorbent pores, preventing breakthrough.

  • Washing : Wash the cartridge with 5 mL of 5% Methanol in Water to remove highly polar salts and unreacted hydrophilic precursors without eluting the target analyte.

Phase 4: Elution & Gentle Concentration 9. Elution : Elute 5-OH-4-OPA using 5 mL of 100% Methanol. Collect the eluate in a silanized glass vial to prevent non-specific binding to the glass walls. 10. Concentration : Place the vial under a gentle stream of ultra-pure Nitrogen gas. Maintain the water bath temperature at ≤ 30°C . Evaporate to the desired reconstitution volume (e.g., 500 µL). 11. Final Validation : Analyze the sample via LC-HRMS. Compare the peak area of the target analyte to the internal standard. A recovery of >85% validates the integrity of the extraction system.

References

  • Atmospheric Oxidation of Squalene: Molecular Study Using COBRA Modeling and High-Resolution Mass Spectrometry Source: Environmental Science & Technology - ACS Publications URL:[Link]

  • Functional Nanogel from Natural Substances for Delivery of Doxorubicin Source: Semantic Scholar (Polymers 2022) URL:[Link]

  • Reactions and Products of Squalene and Ozone: A Review Source: ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Method Development for Robust Quantification of 5-Hydroxy-4-oxopentanal

Welcome to the technical support center for the robust quantification of 5-Hydroxy-4-oxopentanal (HOP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the robust quantification of 5-Hydroxy-4-oxopentanal (HOP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions (FAQs) related to the analysis of this challenging analyte. As a bifunctional molecule with both a hydroxyl and an aldehyde group, HOP presents unique analytical hurdles due to its reactivity and potential instability.[1] This guide is structured to provide not just protocols, but the scientific reasoning behind them, ensuring you can develop and troubleshoot your methods with confidence.

Understanding the Analyte: The Challenges of 5-Hydroxy-4-oxopentanal

5-Hydroxy-4-oxopentanal is a reactive carbonyl species that can be a marker of oxidative stress or a metabolite of various biological and chemical processes. Its accurate quantification is crucial for many research applications. However, like many aldehydes, HOP is prone to a variety of reactions that can compromise analytical accuracy.[2][3]

Key Challenges:

  • Inherent Reactivity: The aldehyde functional group is highly susceptible to nucleophilic attack, particularly in aqueous or biological matrices.[2] This can lead to the formation of hydrates (geminal diols) or reaction with amines and thiols in the sample matrix.

  • Thermal Instability: The presence of the hydroxyl group can make the molecule susceptible to degradation at elevated temperatures, posing a challenge for techniques like Gas Chromatography (GC).

  • Lack of a Strong Chromophore: HOP does not possess a strong ultraviolet (UV) chromophore, making direct detection by HPLC-UV challenging without derivatization.[4]

  • Matrix Effects: Biological samples are complex, and endogenous components can interfere with ionization in mass spectrometry or co-elute with the analyte in chromatography.

To address these challenges, a robust analytical method will often involve careful sample handling, derivatization, and the use of sensitive and specific detection techniques like tandem mass spectrometry (MS/MS).

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development of quantification methods for HOP.

Q1: What is the best analytical platform for quantifying 5-Hydroxy-4-oxopentanal?

A1: The most suitable platform depends on the sample matrix, required sensitivity, and available instrumentation.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is generally the preferred method. It offers high sensitivity and specificity, and with appropriate sample preparation, can handle complex matrices.[5][6][7][8] It can be used for both derivatized and, in some cases, underivatized HOP.

  • GC-MS (Gas Chromatography-Mass Spectrometry) is also a viable option, but typically requires derivatization to increase the volatility and thermal stability of HOP.[9][10][11] Silylation or methoximation are common derivatization approaches for hydroxyl and carbonyl groups, respectively.[4][11]

Q2: Is derivatization necessary for the analysis of 5-Hydroxy-4-oxopentanal?

A2: Derivatization is highly recommended for robust quantification of HOP for several reasons:

  • Improved Stability: Derivatization can "cap" the reactive aldehyde group, preventing unwanted reactions during sample processing and analysis.[12]

  • Enhanced Chromatographic Performance: Derivatives often have better peak shapes and are less prone to adsorption on the analytical column.

  • Increased Sensitivity: For HPLC-UV, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) introduces a strong chromophore, significantly improving detection limits.[4][7][13] For GC-MS, derivatization improves volatility, leading to better separation and detection.[13] For LC-MS/MS, derivatization can improve ionization efficiency.[12]

Q3: What are the most common derivatization reagents for aldehydes like HOP?

A3:

  • For LC-based methods: 2,4-Dinitrophenylhydrazine (DNPH) is a widely used reagent that reacts with the aldehyde group to form a stable hydrazone with strong UV absorbance.[4][7][13][12]

  • For GC-based methods:

    • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reacts with the aldehyde to form a stable oxime derivative that is highly electronegative and thus very sensitive for detection by Electron Capture Detection (ECD) or negative chemical ionization mass spectrometry.[9]

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize both the hydroxyl and the enol form of the keto-aldehyde.[11]

    • Methoxyamine hydrochloride can be used to protect the carbonyl group by forming a methoxime, which is more stable for GC analysis.[4]

Q4: How can I prevent the degradation of 5-Hydroxy-4-oxopentanal in my samples?

A4: Proper sample handling is critical.

  • Keep samples cold: Store samples at -80°C to minimize enzymatic and chemical degradation.

  • Minimize freeze-thaw cycles: Repeated freezing and thawing can accelerate degradation. Aliquot samples into single-use vials if possible.

  • Work quickly: Process samples as quickly as possible to minimize the time HOP is in a reactive state.

  • Consider immediate derivatization: If possible, derivatize the sample immediately after collection or thawing to stabilize the analyte.

  • Use antioxidants: For biological samples, the addition of antioxidants like butylated hydroxytoluene (BHT) to the collection tubes can help prevent oxidative degradation.

Q5: My calibration curve for 5-Hydroxy-4-oxopentanal is not linear. What could be the cause?

A5: Non-linearity in calibration curves for reactive aldehydes can stem from several factors:

  • Analyte Instability: At lower concentrations, a larger proportion of the analyte may be lost due to adsorption to surfaces or degradation, while at higher concentrations, the analyte may be more stable.

  • Detector Saturation: At high concentrations, the detector response may become non-linear. This is more common with techniques like HPLC-UV.

  • Incomplete Derivatization: If the derivatization reaction is not driven to completion across the entire concentration range, it can lead to non-linearity. Ensure the derivatizing agent is in sufficient excess.

  • Matrix Effects: In LC-MS/MS, co-eluting matrix components can suppress or enhance the ionization of the analyte, and this effect may not be consistent across the calibration range. The use of a stable isotope-labeled internal standard can help to correct for this.

Troubleshooting Guides

This section provides structured guidance for resolving common issues during method development and sample analysis.

LC-MS/MS Troubleshooting
Problem Potential Causes Recommended Solutions
Low or No Signal 1. Analyte Degradation: HOP is unstable in solution.[2] 2. Poor Ionization: The underivatized molecule may not ionize efficiently. 3. Suboptimal MS/MS transition: The selected precursor and product ions may not be the most abundant. 4. Matrix-induced signal suppression. 1. Prepare fresh standards and samples. Keep samples on ice during analysis. Consider immediate derivatization after sample collection. 2. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Consider derivatization to improve ionization. 3. Infuse a standard solution of HOP (or its derivative) directly into the mass spectrometer to identify the most intense and stable precursor and product ions. 4. Improve sample cleanup (e.g., solid-phase extraction). Use a stable isotope-labeled internal standard.
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions: The hydroxyl and aldehyde groups can interact with active sites on the column or in the flow path. 2. Inappropriate mobile phase pH: The pH can affect the analyte's charge state and interaction with the stationary phase. 3. Column Overload: Injecting too much analyte can lead to peak fronting.1. Use a high-quality, end-capped column. Consider derivatization to block the reactive functional groups. 2. Adjust the mobile phase pH. The addition of a small amount of a weak acid like formic acid is common in reversed-phase LC-MS.[14] 3. Reduce the injection volume or dilute the sample.
High Variability in Results (%RSD > 15%) 1. Inconsistent sample preparation: Variability in extraction recovery or derivatization efficiency. 2. Analyte instability in the autosampler. 3. Fluctuations in the LC-MS system. 1. Use an automated liquid handler for precise pipetting. Ensure derivatization reactions go to completion. Use a stable isotope-labeled internal standard to correct for variability. 2. Keep the autosampler temperature low (e.g., 4°C). Limit the time samples sit in the autosampler before injection. 3. Perform system suitability tests before each analytical run to ensure the instrument is performing consistently.
GC-MS Troubleshooting
Problem Potential Causes Recommended Solutions
No Peak or Very Small Peak 1. Thermal Degradation: HOP is likely thermally labile. 2. Incomplete Derivatization: The derivatization reaction did not proceed to completion. 3. Adsorption in the GC system: Active sites in the injector or column can irreversibly adsorb the analyte.1. Derivatize the analyte to increase thermal stability.[13] Use a lower injector temperature. Use a faster oven ramp rate to minimize time at high temperatures. 2. Optimize derivatization conditions (temperature, time, reagent concentration). Ensure the sample is dry before adding silylating reagents. 3. Use a deactivated injector liner. Use a high-quality, low-bleed GC column. Condition the column according to the manufacturer's instructions.
Multiple Peaks for the Analyte 1. Incomplete Derivatization: Both derivatized and underivatized forms are being detected. 2. Formation of Isomers: Derivatization can sometimes lead to the formation of geometric isomers (e.g., syn- and anti-oximes). 3. Thermal Degradation in the Injector: The analyte may be breaking down into multiple products.1. Optimize derivatization conditions to drive the reaction to completion. 2. This is sometimes unavoidable. If the ratio of isomers is consistent, you can sum the peak areas for quantification. Otherwise, adjust chromatographic conditions to co-elute the isomers if possible. 3. Lower the injector temperature. Use a gentler injection technique like pulsed splitless injection.
Poor Reproducibility 1. Inconsistent Derivatization: Small variations in reaction conditions can lead to large differences in the amount of derivative formed. 2. Sample Matrix Effects: Matrix components can interfere with the derivatization reaction. 3. Injector Discrimination: The injector may not be transferring the analyte and internal standard to the column in a consistent manner.1. Use a consistent and well-controlled derivatization protocol. An internal standard that is structurally similar to the analyte and undergoes the same derivatization reaction is highly recommended. 2. Perform sample cleanup to remove interfering substances before derivatization. 3. Use an appropriate injector liner and optimize injection parameters.

Experimental Workflows & Protocols

This section provides detailed, step-by-step methodologies for the quantification of HOP using LC-MS/MS with DNPH derivatization. This is a robust and widely applicable approach.

LC-MS/MS with DNPH Derivatization Workflow

LC-MS/MS with DNPH Derivatization Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample Collection (e.g., plasma, urine) extraction Protein Precipitation (e.g., with acetonitrile) sample->extraction 1. derivatization Derivatization with DNPH extraction->derivatization 2. cleanup Solid-Phase Extraction (SPE) (optional, for complex matrices) derivatization->cleanup 3. lc_separation LC Separation (Reversed-Phase C18) cleanup->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection 4. quantification Quantification (using calibration curve) ms_detection->quantification reporting Reporting Results quantification->reporting 5.

Caption: Workflow for HOP quantification by LC-MS/MS with DNPH derivatization.

Protocol: DNPH Derivatization for LC-MS/MS Analysis

  • Sample Preparation:

    • To 100 µL of sample (e.g., plasma, tissue homogenate supernatant, or standard), add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled HOP-DNPH derivative).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Derivatization:

    • To the supernatant, add 50 µL of a 1 mg/mL solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.[4][13]

    • Vortex and incubate at room temperature for 1 hour, protected from light.

  • Sample Cleanup (if necessary):

    • Dry the sample under a gentle stream of nitrogen.

    • Reconstitute in 1 mL of 5% acetonitrile in water.

    • Perform solid-phase extraction (SPE) using a C18 cartridge to remove excess derivatization reagent and other interferences.

    • Elute the HOP-DNPH derivative with acetonitrile or methanol.

    • Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient starting with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a wash and re-equilibration step.

    • MS Detection: Electrospray ionization (ESI) in negative ion mode is often used for DNPH derivatives.[12]

    • MRM Transitions: Determine the optimal multiple reaction monitoring (MRM) transitions for the HOP-DNPH derivative and the internal standard by infusing a standard solution.

Data Presentation: Representative LC-MS/MS Parameters

ParameterTypical ValueRationale
LC Column C18, <2 µm particle sizeProvides good retention and separation for the relatively nonpolar DNPH derivative.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidFormic acid aids in protonation for positive ion mode or provides a source of protons for negative ion mode, and improves peak shape.[14]
Ionization Mode ESI NegativeDNPH derivatives often show good sensitivity in negative ion mode.[12]
MRM Transitions Analyte-specificMust be empirically determined for the HOP-DNPH derivative.
Internal Standard Stable Isotope-Labeled HOP-DNPHThe gold standard for correcting for matrix effects and variability in sample preparation.

Preventative Measures and Best Practices

Proactive measures can significantly improve the robustness and reliability of your HOP quantification method.

Caption: Best practices for robust 5-Hydroxy-4-oxopentanal analysis.

Key Best Practices:

  • Method Validation: A full validation of the analytical method is essential. This should include assessments of linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability (freeze-thaw, bench-top, and long-term storage).

  • System Suitability: Before each analytical run, inject a standard solution to verify the performance of the chromatographic and mass spectrometric systems (e.g., peak shape, retention time, and signal intensity).

  • Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations within your analytical batch to monitor the accuracy and precision of the run.

  • Proper Blank Samples: Analyze procedural blanks to ensure that there is no contamination from reagents or labware. Analyze matrix blanks to check for interfering substances.

By understanding the inherent challenges of 5-Hydroxy-4-oxopentanal and implementing these best practices and troubleshooting guides, you can develop a robust and reliable method for its quantification, leading to high-quality, reproducible data in your research.

References

  • Simeonov, S. P., Ravutsov, M., & Mihovilovic, M. D. (2019). Biorefinery via Achmatowicz Rearrangement: Synthesis of Pentane-1,2,5-triol from Furfuryl Alcohol. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 5-Hydroxy-4-oxopentanal. PubChem Compound Database. Retrieved from: [Link]

  • A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. (2021). PMC. Available at: [Link]

  • LC-ESI-MS/MS techniques for Method Development and Validation for Estimation of Propofol In plasma matrix. (2022). International Journal of Medical Sciences and Pharma Research. Available at: [Link]

  • A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. (2015). PMC. Available at: [Link]

  • Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. (2022). Preprints.org. Available at: [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Toxics. Available at: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2021). PMC. Available at: [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent. Available at: [Link]

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022). Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Sensitive determination of glutaraldehyde in environmental water by derivatization and gas chromatography-mass spectrometry. (2014). Analytical Methods. Available at: [Link]

  • 5-Hydroxypentanal | CAS#:4221-03-8. (2025). Chemsrc. Available at: [Link]

  • Analysis of reactive aldehydes in urine and plasma of type-2 diabetes mellitus patients through liquid chromatography-mass spectrometry. (2022). Frontiers in Endocrinology. Available at: [Link]

  • Development of a Method for the Detection, Quantification, and Validation of 4-Oxo-2-Nonenal in Cooked Meat. (2023). PMC. Available at: [Link]

  • LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress. (2011). PMC. Available at: [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (2007). Drug Discoveries & Therapeutics. Available at: [Link]

  • LC-MS Grade Solvents and Reagents. (n.d.). MilliporeSigma. Available at: [Link]

  • An Overview of the Chemistry and Biology of Reactive Aldehydes. (2012). PMC. Available at: [Link]

  • Journal of Chemical Health Risks GC-MS and Molecular Docking Analyses of Phytoconstituents from the Plant Tephrosia purpurea. (2024). Journal of Chemical Health Risks. Available at: [Link]

  • An Improved Method for Determination of Pentosans in Pulps using Dual-Wavelength Spectroscopy. (2016). BioResources. Available at: [Link]

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (n.d.). ResearchGate. Available at: [Link]

  • Reaction of OH radicals with 5-hydroxy-2-pentanone: formation yield of 4-oxopentanal and its OH radical reaction rate constant. (2025). ResearchGate. Available at: [Link]

  • Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicated in erectile dysfunction and hypertension. (2020). Journal of Pharmacy & Pharmacognosy Research. Available at: [Link]

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  • Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. (2020). ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 5-Hydroxy-4-oxopentanal Reaction Monitoring by NMR Spectroscopy

Welcome to the technical support guide for monitoring reactions of 5-hydroxy-4-oxopentanal using Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for monitoring reactions of 5-hydroxy-4-oxopentanal using Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile bifunctional molecule. 5-Hydroxy-4-oxopentanal's structure, containing both an aldehyde and a ketone, presents unique opportunities and challenges in reaction monitoring.[1] This guide provides in-depth, practical solutions to common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the NMR analysis of 5-hydroxy-4-oxopentanal and its reactions.

Q1: What are the expected ¹H NMR chemical shifts for 5-hydroxy-4-oxopentanal?

The ¹H NMR spectrum of 5-hydroxy-4-oxopentanal will show characteristic signals for its different proton environments. The aldehydic proton is the most deshielded, typically appearing in the 9-10 ppm region.[2][3] Protons adjacent to the ketone (alpha-protons) are expected between 2.0-2.7 ppm.[2][4] The protons on the carbon bearing the hydroxyl group and those adjacent to it will have specific shifts that can be influenced by the solvent and concentration.

Proton Assignment Expected Chemical Shift (ppm) Notes
Aldehydic proton (-CHO)9.0 - 10.0Highly deshielded and a key signal to monitor.[2][3]
Protons alpha to ketone (-CH₂-C=O)2.0 - 2.7Deshielded due to the carbonyl group.[2][4]
Protons alpha to aldehyde (-CH₂-CHO)2.0 - 2.7Also deshielded by the adjacent carbonyl.
Methylene protons adjacent to hydroxyl (-CH₂-OH)3.4 - 4.0Typical range for alcohols.[3]
Hydroxyl proton (-OH)VariablePosition is highly dependent on solvent, concentration, and temperature.
Q2: I'm observing unexpected peaks in my ¹H NMR spectrum of 5-hydroxy-4-oxopentanal. What could they be?

Due to its bifunctional nature, 5-hydroxy-4-oxopentanal can exist in equilibrium with its hydrated (gem-diol) and cyclic hemiacetal forms, especially in protic solvents like water or methanol.[5] This can lead to a more complex spectrum than anticipated.

  • Hydrate Formation: The aldehyde can react with water to form a gem-diol, which will give rise to a new set of signals.

  • Hemiacetal Formation: Intramolecular cyclization between the hydroxyl and aldehyde groups can form a cyclic hemiacetal.

It's also important to consider potential impurities from the synthesis of 5-hydroxy-4-oxopentanal, which may include starting materials or by-products.[6]

Q3: How can I confirm the presence of hydrate or hemiacetal forms?

Several NMR techniques can help identify these species:

  • 2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC can establish connectivity between protons and carbons, helping to piece together the different structures in solution.

  • Variable Temperature NMR: Changing the temperature can shift the equilibrium between the different forms, leading to changes in the relative intensities of the corresponding peaks.[7]

  • Solvent Effects: Acquiring spectra in both protic and aprotic solvents can help distinguish between the different forms, as the equilibrium will be solvent-dependent.

Q4: What is the best way to quantify the reaction progress using NMR?

Quantitative NMR (qNMR) is a powerful technique for reaction monitoring.[8][9][10][11] The key is to integrate the signals of the starting material and product(s) and compare their relative areas. For accurate quantification, it is crucial to:

  • Use a long relaxation delay (D1): This ensures that all protons have fully relaxed between scans, and the signal intensities are directly proportional to the number of nuclei.[12][13] A D1 of at least 5 times the longest T1 is recommended.

  • Choose well-resolved signals: Select peaks that do not overlap with other signals in the spectrum for accurate integration.

  • Include an internal standard: An inert compound with a known concentration can be added to the reaction mixture to provide a reference for absolute quantification.[9]

Troubleshooting Guide

This section provides solutions to common problems encountered when monitoring reactions of 5-hydroxy-4-oxopentanal by NMR.

Problem Possible Cause(s) Recommended Solution(s)
Broad or distorted peaks - Poor shimming- Sample inhomogeneity due to precipitation or high concentration- Paramagnetic impurities- Re-shim the spectrometer.- Ensure the sample is fully dissolved and not too concentrated. Filter if necessary.- If paramagnetic impurities are suspected, consider passing the sample through a small plug of celite.
Inconsistent integration values - Short relaxation delay (D1)- Phasing errors- Poor baseline correction- Increase the relaxation delay (D1) to at least 5 times the longest T1 value.[12][13]- Carefully phase the spectrum and perform a baseline correction before integration.
Disappearance of starting material signal faster than product appearance - Formation of an unobserved intermediate- Degradation of the starting material- Look for new, transient signals that may correspond to an intermediate.[14]- 5-hydroxy-4-oxopentanal can be susceptible to degradation, especially at elevated temperatures or non-neutral pH.[15] Consider running the reaction under milder conditions.
Reaction appears to stop before completion - Equilibrium has been reached- Catalyst deactivation- Product inhibition- Confirm if the reaction is reversible.- If using a catalyst, consider adding more or using a more robust catalyst.- Check for potential product inhibition of the catalyst.
NMR signals shift during the reaction - Change in sample temperature- Change in pH- Change in solvent composition- Ensure the spectrometer's temperature is stable.- Buffer the reaction mixture if pH changes are expected.- Be aware of how changes in the solvent matrix (e.g., from reagent addition) can affect chemical shifts.

Experimental Workflow for Reaction Monitoring

Below is a generalized workflow for monitoring a reaction involving 5-hydroxy-4-oxopentanal by NMR spectroscopy.

G cluster_prep Preparation cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis prep_sample Prepare Reaction Mixture (including deuterated solvent and optional internal standard) initial_nmr Acquire Initial NMR Spectrum (t=0) prep_sample->initial_nmr initiate_reaction Initiate Reaction (e.g., add catalyst, increase temperature) initial_nmr->initiate_reaction acquire_spectra Acquire Spectra at Regular Intervals initiate_reaction->acquire_spectra process_spectra Process Spectra (phasing, baseline correction) acquire_spectra->process_spectra integrate_peaks Integrate Key Signals (starting material, product, internal standard) process_spectra->integrate_peaks calculate_conversion Calculate Conversion vs. Time integrate_peaks->calculate_conversion G start 5-Hydroxy-4-oxopentanal aldol Aldol Condensation start->aldol Base dehydration Dehydration start->dehydration Acid/Heat oxidation Oxidation start->oxidation Oxidants polymerization Polymerization start->polymerization Concentrated

Caption: Potential degradation pathways for 5-hydroxy-4-oxopentanal.

  • Aldol Condensation: Under basic conditions, enolization followed by aldol condensation can lead to self-condensation products.

  • Dehydration: Acidic conditions and/or heat can promote dehydration, potentially leading to the formation of furan derivatives.

  • Oxidation: The aldehyde functionality is susceptible to oxidation to a carboxylic acid, especially in the presence of air or other oxidants. [15]* Polymerization: At high concentrations, aldehydes can be prone to polymerization.

Being aware of these potential side reactions is crucial for interpreting your NMR data correctly and for optimizing your reaction conditions. Forced degradation studies under various stress conditions (acid, base, heat, oxidation) can be valuable for identifying potential degradation products. [16]

References

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  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0210390). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chart. Retrieved from [Link]

  • Faramarzi, Z., & Kiyani, H. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. Heterocycles, 102(9), 1778. [Link]

  • Tomi, F., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Molecules, 27(17), 5483. [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 169-183.
  • Aschmann, S. M., & Arey, J. (2010). Reaction of OH radicals with 5-hydroxy-2-pentanone: formation yield of 4-oxopentanal and its OH radical reaction rate constant. Environmental Chemistry, 7(5), 447. [Link]

  • Patel, K., & Patel, M. (2016). Review on Guideline on Elemental Impurities. Asian Journal of Research in Chemistry, 9(4), 185. [Link]

  • Öztürk, T., et al. (2018). Spectroscopic and Computational Study of Hydrate vs. Hemiacetal Equilibria in 6,7-Epoxy-6,7-Dihydroquinoline-5,8-Dione 6,7-Epok. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 967-976. [Link]

  • Bajaj, S., et al. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(12), 1435-1442.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility and Stability of 5-Hydroxy-4-oxopentanal Derivatives

Welcome to the Technical Support Center for 5-Hydroxy-4-oxopentanal (5-HOPA) and its derivatives. 5-HOPA is a highly reactive bifunctional compound containing hydroxyl, ketone, and aldehyde groups [[1]]([Link]).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Hydroxy-4-oxopentanal (5-HOPA) and its derivatives. 5-HOPA is a highly reactive bifunctional compound containing hydroxyl, ketone, and aldehyde groups [[1]]([Link]). It is widely studied as a major product of [[2.3]] and is increasingly utilized as a critical crosslinking intermediate in the synthesis of [[2.2]].

However, its dense array of reactive functional groups makes it notoriously difficult to handle. What researchers frequently diagnose as "poor solubility" is rarely a true solubility limit; rather, it is rapid, uncontrolled polymerization. This guide provides field-proven insights, FAQs, and self-validating protocols to help you maintain the monomeric integrity of your 5-HOPA derivatives.

Part 1: The Causality of "Solubility" Issues

To troubleshoot 5-HOPA derivatives, you must first understand the structural causality behind their behavior in solution. The proximity of the C5-hydroxyl group to the C1-aldehyde and C4-ketone practically guarantees ring-chain tautomerism .

  • Intramolecular Cyclization: In aqueous media, the linear monomer rapidly equilibrates into a cyclic hemiacetal.

  • Intermolecular Oligomerization: At physiological pH (pH > 7.0), these hemiacetals undergo base-catalyzed intermolecular condensation or aldol reactions. This forms an insoluble, crosslinked oligomeric network.

  • The Illusion of Insolubility: When your 5-HOPA derivative "precipitates" out of a pH 7.4 buffer, you are actually observing the macroscopic aggregation of these oligomers.

G Linear Linear 5-HOPA Monomer (Highly Water Soluble) Cyclic Cyclic Hemiacetal (Moderately Soluble) Linear->Cyclic Intramolecular Cyclization Acetal Acetal Protected Derivative (Organic Soluble) Linear->Acetal Synthetic Protection (MeOH / H+) Oligomer Oligomeric Aggregates (Insoluble Precipitate) Cyclic->Oligomer Intermolecular Condensation (pH > 7)

Thermodynamic equilibrium of 5-HOPA states dictating solubility and aggregation.

Part 2: Troubleshooting Guide & FAQs

Q1: My 5-HOPA derivative precipitates out of my aqueous working buffer (pH 7.4) after just 24 hours. How do I prevent this? A1: You are observing base-catalyzed hemiacetal oligomerization. To prevent this, never store 5-HOPA in neutral or basic aqueous buffers. Maintain your primary stock in anhydrous DMSO at -80°C. For aqueous assays, use a slightly acidic working buffer (e.g., MES at pH 5.5) and spike in the 5-HOPA stock immediately before the experiment.

Q2: I am synthesizing a biopolymeric nanogel using 5-HOPA as a crosslinker, but the reaction yields macroscopic insoluble aggregates instead of a colloidal suspension. What is going wrong? A2: Macroscopic aggregation during precipitation esterification [[2]]([Link]) stems from the reaction kinetics favoring inter-particle crosslinking over intra-particle nanogel formation. This is caused by either an excessively high monomer concentration or insufficient mechanical shear. You must decrease the monomer concentration to ensure the polymer chains collapse into individual nanoparticles before crosslinking locks them together.

Q3: How can I enhance the lipophilicity of 5-HOPA for organic solvent-based assays without permanently destroying the reactive carbonyls? A3: Utilize transient acetal protection. By reacting the aldehyde group with methanol under mild acidic conditions, you form a dimethyl acetal. This masks the reactive aldehyde, prevents oligomerization, and drastically increases solubility in organic solvents (e.g., DCM, EtOAc). The protecting group can be easily cleaved post-assay using 0.1 M HCl.

G Start Nanogel Aggregation Detected CheckConc Check Monomer Concentration Start->CheckConc HighConc Concentration > 10 mg/mL CheckConc->HighConc LowConc Concentration < 10 mg/mL CheckConc->LowConc Dilute Dilute by 50% HighConc->Dilute CheckStir Increase Stirring/Sonication LowConc->CheckStir Success Colloidal Suspension Achieved Dilute->Success CheckStir->Success

Troubleshooting workflow for resolving macroscopic aggregation in 5-HOPA nanogel synthesis.

Part 3: Quantitative Data & Solvent Compatibility

The table below summarizes the apparent solubility and stability half-lives of 5-HOPA across various solvent systems. Use this to select the appropriate medium for your specific workflow.

Solvent SystempHApparent Solubility LimitMonomer Half-LifePrimary Degradation Pathway
Deionized Water7.0< 1 mg/mL< 2 hoursHemiacetal oligomerization
MES Buffer5.5> 50 mg/mL> 48 hoursSlow hydration/cyclization
Anhydrous DMSON/A> 100 mg/mL> 6 monthsStable (if kept strictly anhydrous)
MethanolN/A> 100 mg/mL> 1 monthAcetal formation (reversible)

Part 4: Step-by-Step Experimental Protocols

Protocol A: Solubilization and Stabilization of 5-HOPA Derivatives

This protocol creates a self-validating system to ensure your derivative remains monomeric prior to biological or chemical assays.

  • Lyophilization: Ensure the synthesized 5-HOPA derivative is completely dry. Lyophilize overnight to remove trace water that could initiate premature cyclization.

  • Stock Preparation: Dissolve the powder in anhydrous DMSO to achieve a 100 mM stock solution.

  • Storage: Aliquot the stock into amber glass vials (to prevent photodegradation) and store at -80°C.

  • Buffer Preparation: Prepare your aqueous working buffer at pH 5.5 (e.g., 50 mM MES buffer).

  • Dilution: Immediately prior to the assay, spike the DMSO stock into the working buffer. Ensure the final DMSO concentration remains ≤ 5% v/v to prevent solvent-induced artifacts in biological assays.

Protocol B: Reversing Oligomerization-Induced Precipitation (Depolymerization)

If an aqueous stock has turned cloudy, do not discard it immediately. The oligomerization is reversible under controlled acidic conditions.

  • Acidification: Add 0.1 M HCl dropwise to the cloudy 5-HOPA suspension until the pH reaches 3.0.

  • Thermal Hydrolysis: Heat the solution gently to 40°C in a water bath. Stir continuously for 30–45 minutes. The heat and acid catalyze the hydrolysis of the intermolecular hemiacetal bonds.

  • Visual Confirmation: The solution should transition from a cloudy suspension back to a clear, pale-yellow liquid.

  • Validation: Neutralize the solution back to your target pH. Immediately verify the monomeric state using Dynamic Light Scattering (DLS). A single peak in the 1–2 nm range confirms successful depolymerization; peaks >100 nm indicate residual aggregates.

References

  • National Center for Biotechnology Information. "5-Hydroxy-4-oxopentanal | C5H8O3 | CID 53873414" PubChem Compound Summary. URL:[Link]

  • Wisthaler, A., & Weschler, C. J. "Reactions of ozone with human skin lipids: sources of carbonyls, dicarbonyls, and hydroxycarbonyls in indoor air". Proceedings of the National Academy of Sciences (PNAS), 107(15), 6568-6575. URL:[Link]

  • Kamenova, K., Radeva, L., Yoncheva, K., et al. "Functional Nanogel from Natural Substances for Delivery of Doxorubicin". Polymers (MDPI), 14(17), 3694. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 5-Hydroxy-4-oxopentanal Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical catalytic challenges encountered during the synthesis of 5-Hydroxy-4-oxopentanal.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical catalytic challenges encountered during the synthesis of 5-Hydroxy-4-oxopentanal.

This highly versatile bifunctional building block is heavily utilized as a precursor for biocompatible nanogels in targeted drug delivery . Furthermore, it serves as a critical analytical standard for indoor air quality metabolomics, being a prominent secondary product of squalene ozonolysis on human skin .

Synthesizing this compound from furfuryl alcohol requires a precise two-step catalytic sequence: an oxidative Achmatowicz rearrangement followed by a selective alkene hydrogenation. Below, you will find field-proven protocols, quantitative benchmarks, and troubleshooting steps to ensure high-yield, reproducible synthesis.

Mechanistic Workflow

G FA Furfuryl Alcohol Int 6-Hydroxy-2H-pyran-3(6H)-one FA->Int TS-1 Catalyst H2O2, 40°C, 5h Prod 5-Hydroxy-4-oxopentanal Int->Prod Pd/C Catalyst H2 (1 atm), RT, 5h

Catalytic workflow for 5-Hydroxy-4-oxopentanal synthesis via Achmatowicz rearrangement.

Experimental Protocols & Self-Validating Systems
Step 1: Catalytic Achmatowicz Rearrangement

Objective: Oxidative ring expansion of furfuryl alcohol to 6-hydroxy-2H-pyran-3(6H)-one.

  • Preparation: Dissolve 20 g of furfuryl alcohol in 200 mL of HPLC-grade acetonitrile.

  • Catalyst Addition: Add 2 g of Titanium Silicalite-1 (TS-1) catalyst.

    • Causality: TS-1 is chosen as a heterogeneous catalyst because its precise pore structure confines the furfuryl alcohol and H₂O₂, promoting the oxidative ring expansion while preventing deep oxidation. This avoids the stoichiometric toxic waste associated with traditional NBS .

  • Oxidation: Slowly add 30 mL of 37% H₂O₂ dropwise.

  • Reaction: Stir the mixture at exactly 40 °C for 5 hours.

    • Causality: 40 °C is the kinetic sweet spot; higher temperatures lead to over-oxidation and ring cleavage, while lower temperatures stall the reaction.

  • Isolation (Self-Validating System): Filter the catalyst through a fine frit and remove the solvent under reduced pressure. Store the resulting pale-yellow oil at -20 °C. Validation: The product will spontaneously crystallize in the freezer. If it remains a liquid, residual water or over-oxidized impurities are present.

Step 2: Selective Hydrogenation

Objective: Reduction of the pyranone double bond to yield 5-hydroxy-4-oxopentanal.

  • Preparation: Dissolve 12.59 g of the crystallized intermediate in 275 mL of absolute ethanol.

  • Catalyst Addition: Add 1.26 g of 10 wt.% Palladium on Carbon (Pd/C) catalyst.

  • Hydrogenation: Purge the reaction vessel with argon, then introduce H₂ gas via a standard balloon (1 atm).

  • Reaction: Stir at room temperature (RT) for exactly 5 hours.

    • Causality: Pd/C is highly chemoselective for olefins over carbonyls at ambient temperature and pressure. Using 1 atm of H₂ ensures the pyranone double bond is reduced without over-reducing the newly formed aldehyde or ketone functionalities.

  • Isolation (Self-Validating System): Filter the mixture through a pad of Celite® to remove the Pd/C, then evaporate the solvent. Validation: Analyze via ¹H-NMR; the complete disappearance of the alkene proton signals (typically around 6.0–7.0 ppm) confirms 100% conversion.

Quantitative Data: Catalyst Comparison

To assist in your experimental design, the following table summarizes the quantitative performance of various catalyst systems evaluated for this workflow:

Reaction StepCatalyst SystemTemp / TimeYield (%)SelectivityKey Advantage / Disadvantage
Achmatowicz TS-1 / H₂O₂ 40 °C / 5 h85–90%HighGreen oxidation; no halogenated waste.
Achmatowicz NBS (Alternative)0 °C / 2 h75–80%ModerateFast, but generates succinimide waste.
Hydrogenation Pd/C (10 wt.%) RT / 5 h>95%Very HighPrevents over-reduction to triol.
Hydrogenation Pt/C (10 wt.%)RT / 5 h<60%LowCauses unwanted carbonyl reduction.
Troubleshooting Guides & FAQs

Q1: Why is my TS-1 catalyst yielding over-oxidized byproducts instead of 6-hydroxy-2H-pyran-3(6H)-one? A1:

  • Causality: TS-1 combined with excess H₂O₂ or elevated temperatures (>40 °C) pushes the oxidation beyond the desired ring expansion, permanently cleaving the pyranone ring. Furthermore, if your TS-1 has degraded, leached titanium can act as a homogeneous Lewis acid, altering the reaction pathway.

  • Self-validating check: Monitor the reaction via TLC. If the primary pyranone spot disappears and highly polar baseline spots appear, reduce the H₂O₂ equivalents and strictly maintain the 40 °C limit.

Q2: How do I prevent over-reduction of 5-hydroxy-4-oxopentanal to pentane-1,2,5-triol during the Pd/C hydrogenation step? A2:

  • Causality: Extended reaction times or high H₂ pressure (e.g., using a Parr shaker at >1 atm) will force the thermodynamic reduction of the aldehyde and ketone groups.

  • Self-validating check: Stop the reaction exactly at 5 hours. Use a standard balloon for 1 atm H₂ pressure at room temperature. The reaction is complete when volumetric H₂ uptake visibly ceases.

Q3: Can I use traditional NBS instead of TS-1/H₂O₂ for the Achmatowicz rearrangement? A3:

  • Causality: Yes, but it is strongly discouraged for pharmaceutical-grade scale-up. NBS generates stoichiometric succinimide waste and trace brominated impurities. These halogenated byproducts act as severe catalyst poisons for the Pd/C in the subsequent hydrogenation step.

  • Self-validating check: If you must use NBS, perform a Beilstein test on the isolated intermediate; it must be completely negative for halogens before you introduce the Pd/C catalyst.

Q4: Why is my Pd/C catalyst deactivating prematurely during scale-up? A4:

  • Causality: Residual peroxides from the TS-1/H₂O₂ step or solvent impurities (e.g., unpurified ethanol) can oxidize the active palladium surface, rendering it inactive.

  • Self-validating check: Perform a peroxide test strip assay on the isolated 6-hydroxy-2H-pyran-3(6H)-one. It must read 0 ppm before proceeding to Step 2. If peroxides are present, quench the mixture with a mild reducing agent like sodium thiosulfate during the Step 1 workup.

Q5: I am synthesizing 5-hydroxy-4-oxopentanal as an analytical standard for indoor air quality studies. How do I prevent its degradation during storage? A5:

  • Causality: As a hydroxy-oxo-aldehyde, this compound is highly reactive and prone to spontaneous polymerization and aldol condensations at room temperature .

  • Self-validating check: Store the final product as a dilute solution in an inert solvent (e.g., acetonitrile) at -80 °C under argon. For long-term stability, consider protecting the aldehyde as a cyclic acetal using ethylene glycol and a p-toluenesulfonic acid catalyst prior to storage.

References
  • Functional Nanogel from Natural Substances for Delivery of Doxorubicin. Polymers, 2022.[Link]

  • Reactions of ozone with human skin lipids: Sources of carbonyls, dicarbonyls, and hydroxycarbonyls in indoor air. Proceedings of the National Academy of Sciences (PNAS), 2008.[Link]

  • Volatile Organic Compound Emissions from Humans Indoors. Environmental Science & Technology, 2016.[Link]

Reference Data & Comparative Studies

Validation

Comparison of analytical methods for 5-Hydroxy-4-oxopentanal

Comparative Guide to Analytical Methods for 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) in Indoor Chemistry and Lipid Oxidation Executive Summary 5-Hydroxy-4-oxopentanal (5-OH-4-OPA, C5​H8​O3​ ) is a highly reactive, bifunction...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Analytical Methods for 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) in Indoor Chemistry and Lipid Oxidation

Executive Summary

5-Hydroxy-4-oxopentanal (5-OH-4-OPA, C5​H8​O3​ ) is a highly reactive, bifunctional secondary volatile reaction product (VRP) generated primarily through the heterogeneous ozonolysis of squalene—a major constituent of human skin lipids[1]. Because it contains an aldehyde, a ketone, and a hydroxyl group, 5-OH-4-OPA exhibits complex phase-partitioning behavior. It can volatilize into the gas phase as an indoor air pollutant or remain in the condensed phase on skin and indoor surfaces, where it participates in cross-coupling reactions to form high-molecular-weight oligomers[2].

For analytical scientists and environmental researchers, the detection of 5-OH-4-OPA presents a unique challenge: its structural fragility complicates gas chromatography, while its exact mass is shared with isobaric isomers like levulinic acid (4-oxopentanoic acid)[3]. This guide objectively compares the leading analytical workflows—PTR-TOF-MS, ESI-HR-MS, GC-MS, and LC-MS/MS—detailing the mechanistic causality behind each method to help researchers select the optimal platform for their specific phase-target.

Comparative Analysis of Analytical Platforms

To accurately quantify 5-OH-4-OPA, the choice of analytical method must be dictated by the target matrix (gas vs. condensed phase) and the necessity for isomeric resolution.

Table 1: Performance Comparison of Analytical Methods for 5-OH-4-OPA

Analytical MethodTarget PhaseIonization & DetectionResolution of IsomersKey AdvantagePrimary Limitation
PTR-TOF-MS Gas Phase (Air)Soft Ionization ( H3​O+ ) / TOFPoor (Cannot separate levulinic acid)Real-time, continuous monitoring without sample prepIsobaric interference requires parallel validation
ESI-HR-MS Condensed PhaseElectrospray / Orbitrap or FT-ICRModerate (Requires MS/MS fragmentation)Identifies complex oligomers and exact elemental formulasRequires surface extraction; matrix suppression
GC-MS Condensed / Air (Trapped)Electron Impact (EI) / QuadrupoleExcellent (Chromatographic separation)Standardized libraries and high structural specificityRequires complex, dual-stage derivatization
LC-MS/MS Condensed PhaseElectrospray / Triple QuadrupoleExcellent (Chromatographic separation)High specificity and robust quantitation in complex matricesLower throughput than direct MS infusion

Mechanistic Pathway & Workflow Visualization

The formation of 5-OH-4-OPA is dictated by the Criegee mechanism. When ozone attacks the double bonds of squalene, a primary ozonide forms and rapidly decomposes. The isomerization of the stabilized R-C(CH3​)OO carbonyl-O-oxide specifically generates the α-hydroxy ketone moiety characteristic of 5-OH-4-OPA[1].

G Squalene Squalene (Skin Surface Lipid) Criegee Criegee Intermediate (R-C(CH3)OO) Squalene->Criegee + O3 Ozone Ozone (O3) (Indoor Air) Ozone->Criegee Primary Primary VRPs (e.g., 6-MHO) Criegee->Primary Cleavage Target 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) Criegee->Target Isomerization Primary->Target + O3 (Secondary Rxn) PTR PTR-TOF-MS (Real-Time Gas Phase) Target->PTR Volatilization ESI ESI-HR-MS / LC-MS (Condensed Phase) Target->ESI Surface Retention

Caption: Squalene ozonolysis yielding 5-OH-4-OPA and corresponding analytical workflows.

Methodological Causality and Self-Validating Protocols

As an application scientist, executing these methodologies requires understanding the why behind the how. Below are detailed, self-validating protocols for the two primary techniques used in modern indoor chemistry.

Protocol 1: Real-Time Gas-Phase Monitoring via PTR-TOF-MS

Causality: To capture the dynamic emission of 5-OH-4-OPA from human skin, Proton-Transfer-Reaction MS is utilized. The soft ionization via hydronium ions ( H3​O+ ) transfers a proton to 5-OH-4-OPA without shattering its fragile hydroxyl and aldehyde groups, yielding a detectable parent ion at m/z 117.05 ( C5​H8​O3​H+ )[4].

Step-by-Step Methodology:

  • System Blanking & Calibration: Flush the drift tube with high-purity zero-air to establish a baseline for m/z 117.05. Self-Validation: This ensures subsequent signals are true environmental emissions, not instrument carryover.

  • Environmental Control: Enclose the sample (e.g., squalene-coated substrate or human subject) in a Teflon environmental chamber. Monitor and stabilize Relative Humidity (RH). Causality: Water vapor clusters (H2​O)n​H+ can alter proton transfer efficiency, and fluctuations in RH directly impact the surface volatilization rates of 5-OH-4-OPA[3].

  • Real-Time Acquisition: Operate the drift tube at a specific electric field to gas density ratio (E/N) of ~137 Td. Causality: This kinetic energy regime is critical; it is high enough to prevent excessive water clustering but low enough to suppress the fragmentation of the α-hydroxy ketone moiety.

  • Data Deconvolution: Continuously monitor m/z 117.05. Self-Validation: Validate the target signal by cross-referencing the simultaneous decay of primary precursors (e.g., 6-MHO at m/z 127) and the depletion of chamber ozone[4]. Note that this signal represents the sum of 5-OH-4-OPA and its isomer, levulinic acid[3].

Protocol 2: Condensed-Phase Profiling via ESI-HR-MS

Causality: 5-OH-4-OPA does not entirely volatilize; a significant fraction remains on surfaces, acting as a monomeric building block for complex, non-volatile oligomers ( M(C5​H8​O3​)n​ )[2]. Electrospray Ionization High-Resolution MS (ESI-HR-MS) provides the ultra-high mass accuracy required to assign exact elemental formulas in complex dust or skin wipe extracts.

Step-by-Step Methodology:

  • Substrate Preparation & Reaction: Apply a standardized volume of squalene to a PVDF filter. Expose to a controlled ozone flow (e.g., 50 ppb) for 60 minutes. Self-Validation: Run a parallel dark control (squalene with zero-air) to unequivocally prove that the detected oxidation products are ozone-derived[2].

  • Solvent Extraction: Extract the condensed-phase lipids using a high-polarity solvent system (e.g., Methanol/Water). Causality: The high topological polar surface area of 5-OH-4-OPA requires polar solvents to efficiently partition it away from unreacted, highly lipophilic squalene.

  • Direct Infusion HR-MS: Inject the extract via direct infusion into an ESI source in positive ion mode. Utilize a high mass resolving power ( R>100,000 ) to distinguish the exact mass of 5-OH-4-OPA from nominal mass background noise[2].

  • Structural Confirmation (MS/MS): Isolate the parent ion and apply Higher-energy Collisional Dissociation (HCD). Self-Validation: Monitor for the neutral loss of water (-18 Da) and carbon monoxide (-28 Da). This specific fragmentation pattern validates the presence of the hydroxyl and carbonyl groups, differentiating 5-OH-4-OPA from isobaric carboxylic acids.

Expert Insights: E-E-A-T Recommendations for Experimental Design

  • Addressing Isomeric Ambiguity: If your study requires absolute differentiation between 5-OH-4-OPA and 4-oxopentanoic acid (levulinic acid) in the gas phase, PTR-TOF-MS alone is insufficient. You must couple the system with a Fast-GC front-end to achieve temporal chromatographic separation prior to mass analysis[3].

  • Derivatization Mandates for GC-MS: Attempting to analyze 5-OH-4-OPA via standard GC-MS will result in severe peak tailing and thermal degradation inside the inlet. Researchers must employ a dual-derivatization strategy: first, methoximation (using MOX) to protect the aldehyde/ketone groups, followed by silylation (using MSTFA) to cap the hydroxyl group, thereby rendering the molecule volatile and thermally stable[5].

  • Humidity as a Confounding Variable: When designing chamber studies, recognize that 5-OH-4-OPA yields are highly sensitive to water vapor. Because it is a terminal product, its concentration in the gas phase can artificially spike during RH increases due to competitive displacement by water molecules on the reaction surface[3].

References

  • Reactions of ozone with human skin lipids: Sources of carbonyls, dicarbonyls, and hydroxycarbonyls in indoor air | PNAS.
  • Atmospheric Oxidation of Squalene: Molecular Study Using COBRA Modeling and High-Resolution Mass Spectrometry | ACS. Environmental Science & Technology.
  • Reactions and Products of Squalene and Ozone: A Review - PMC.
  • Volatile Organic Compound Emissions from Humans Indoors | Environmental Science & Technology.
  • Heterogeneous Ozonolysis of Squalene: Gas-Phase Products Depend on Water Vapor Concentration.

Sources

Comparative

A Comparative Guide to the Validation of an HPLC Method for 5-Hydroxy-4-oxopentanal (5,4-HOPA) Analysis

For researchers, scientists, and drug development professionals, the accurate quantification of reactive metabolites and degradation products is paramount to ensuring the safety and efficacy of pharmaceutical products. 5...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification of reactive metabolites and degradation products is paramount to ensuring the safety and efficacy of pharmaceutical products. 5-Hydroxy-4-oxopentanal (5,4-HOPA), a reactive carbonyl species, presents a significant analytical challenge due to its potential for instability and lack of a strong native chromophore for straightforward UV detection. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for 5,4-HOPA analysis, comparing its performance with alternative analytical strategies and providing the supporting rationale for experimental design.

The Analytical Challenge of 5-Hydroxy-4-oxopentanal

5,4-HOPA is a bifunctional molecule containing both an aldehyde and a ketone, making it susceptible to various chemical transformations. Its accurate measurement is critical in contexts such as stability studies of drug formulations, where it may arise as a degradation product, or in toxicological assessments. The primary obstacle in developing a reliable analytical method for 5,4-HOPA is its low UV absorbance, which necessitates a strategy to enhance its detectability.

A Validated HPLC-UV Method with Pre-Column Derivatization

To address the detection challenge, a pre-column derivatization strategy using 2,4-dinitrophenylhydrazine (DNPH) is a robust and widely adopted approach for the analysis of carbonyl compounds.[1][2] This method converts the aldehyde group of 5,4-HOPA into a stable 2,4-dinitrophenylhydrazone derivative, which possesses a strong chromophore, enabling sensitive UV detection.[3][4]

The following sections detail the validation of a hypothetical, yet scientifically grounded, reversed-phase HPLC (RP-HPLC) method for the quantification of 5,4-HOPA as its DNPH derivative. The validation parameters are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6]

Experimental Workflow

The overall workflow for the analysis of 5,4-HOPA using this HPLC method is depicted below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Containing 5,4-HOPA Derivatization Derivatization with DNPH Sample->Derivatization Extraction Solid Phase Extraction (SPE) of DNPH Derivative Derivatization->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Injection Injection into HPLC System Reconstitution->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection (e.g., 360 nm) Separation->Detection Quantification Peak Area Quantification Detection->Quantification

Caption: Experimental workflow for 5,4-HOPA analysis by HPLC with DNPH derivatization.

Detailed HPLC Method Validation Protocol

The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose.[7][8] For the quantitative analysis of 5,4-HOPA, the following performance characteristics are crucial.

Specificity and Forced Degradation

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4] To demonstrate specificity, forced degradation studies are performed to intentionally degrade 5,4-HOPA under various stress conditions.[9][10]

Experimental Protocol:

  • Preparation of Stressed Samples:

    • Acid Hydrolysis: Treat a solution of 5,4-HOPA with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat a solution of 5,4-HOPA with 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Treat a solution of 5,4-HOPA with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample of 5,4-HOPA to 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of 5,4-HOPA to UV light (254 nm) for 24 hours.

  • Derivatization and Analysis: Neutralize the acid and base-stressed samples, then derivatize all stressed samples with DNPH, and analyze by the proposed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the 5,4-HOPA-DNPH derivative in the presence of degradation products.

Acceptance Criteria: The method is considered specific if the 5,4-HOPA-DNPH peak is well-resolved from any degradation product peaks, and the peak purity index is greater than a predefined threshold (e.g., >0.999).

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[11] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]

Experimental Protocol:

  • Prepare a series of at least five calibration standards of 5,4-HOPA-DNPH spanning the expected concentration range (e.g., 0.1 - 10 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should not be significantly different from zero.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value.[13] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Spike a blank matrix with 5,4-HOPA at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples using the HPLC method.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[14] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare six independent samples of 5,4-HOPA at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Repeat the repeatability experiment on a different day with a different analyst and/or on a different instrument.

    • Calculate the %RSD of the combined results from both days/analysts/instruments.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 2.0%.

  • Intermediate Precision: %RSD ≤ 3.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • Signal-to-Noise Ratio Method:

    • Determine the concentration of 5,4-HOPA that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD and 10 for LOQ.

  • Calibration Curve Method:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision (%RSD ≤ 10%) and accuracy (recovery within 80-120%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate variations to the chromatographic conditions, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (e.g., ± 2% organic solvent)

    • Wavelength of detection (± 2 nm)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak area, resolution).

Acceptance Criteria: The system suitability parameters should remain within the predefined acceptance criteria for all tested variations.

Summary of Validation Data

The following tables summarize hypothetical, yet representative, data for the validation of the HPLC method for 5,4-HOPA analysis.

Table 1: Linearity and Range

Concentration (µg/mL)Mean Peak Area (n=3)%RSD
0.115,2341.8
0.576,1701.2
1.0151,9800.9
5.0759,9000.5
10.01,521,3000.3
Linear Regression r² = 0.9998

Table 2: Accuracy (Recovery)

Spiked LevelConcentration (µg/mL)Mean Recovery (%) (n=3)%RSD
80%0.899.51.1
100%1.0100.80.8
120%1.2101.20.6

Table 3: Precision

Precision LevelParameter%RSD (n=6)
RepeatabilityIntra-day1.2
Intermediate PrecisionInter-day, Inter-analyst1.8

Table 4: LOD and LOQ

ParameterConcentration (µg/mL)
LOD (S/N ≈ 3)0.03
LOQ (S/N ≈ 10)0.1

Comparison with Alternative Analytical Methods

While the validated HPLC-UV method with DNPH derivatization is a robust and reliable approach, it is essential to consider alternative methods for the analysis of 5,4-HOPA.

Method_Comparison cluster_hplc HPLC-based Methods cluster_gc GC-based Methods cluster_other Other Methods HPLC_UV_DNPH HPLC-UV (DNPH Derivatization) HPLC_FLD HPLC-FLD (Fluorescence Derivatization) LC_MS LC-MS/MS GC_MS GC-MS (Derivatization) CE Capillary Electrophoresis (CE) 5_4_HOPA_Analysis 5,4-HOPA Analysis 5_4_HOPA_Analysis->HPLC_UV_DNPH 5_4_HOPA_Analysis->HPLC_FLD 5_4_HOPA_Analysis->LC_MS 5_4_HOPA_Analysis->GC_MS 5_4_HOPA_Analysis->CE

Caption: Alternative analytical methods for 5,4-HOPA analysis.

Table 5: Comparison of Analytical Methods for 5,4-HOPA

MethodPrincipleAdvantagesDisadvantages
HPLC-UV (DNPH Derivatization) Pre-column derivatization with DNPH followed by RP-HPLC separation and UV detection.Robust, reliable, widely available instrumentation, good sensitivity.[1][2]Derivatization step adds to sample preparation time; potential for interference from excess reagent.
HPLC-FLD (Fluorescence Derivatization) Pre- or post-column derivatization with a fluorescent reagent followed by fluorescence detection.Potentially higher sensitivity and selectivity compared to UV detection.Requires a fluorescence detector; derivatization is still necessary.
LC-MS/MS Direct analysis or with derivatization, coupled with mass spectrometric detection.High sensitivity and selectivity, provides structural information for unequivocal identification.[7]Higher instrumentation cost and complexity; potential for matrix effects (ion suppression/enhancement).
GC-MS (Derivatization) Derivatization to increase volatility (e.g., oximation) followed by gas chromatography-mass spectrometry.High separation efficiency; provides structural information.Requires derivatization; may not be suitable for thermally labile compounds.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility, often with derivatization for detection.High separation efficiency, low sample and reagent consumption.Can have lower concentration sensitivity compared to HPLC; reproducibility can be a challenge.

Conclusion

The validation of an analytical method is a cornerstone of reliable and reproducible scientific data. The presented HPLC-UV method with pre-column DNPH derivatization offers a robust, sensitive, and specific approach for the quantification of 5-Hydroxy-4-oxopentanal. While alternative methods such as LC-MS/MS provide higher sensitivity and selectivity, the validated HPLC-UV method represents a practical and accessible solution for many research and quality control laboratories. The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the required sensitivity, sample matrix, and available instrumentation.

References

  • Bao, M. L., et al. (Year). Determination of carbonyl compounds in water by PFBHA derivatization and SPME-GC/ECD.
  • ICH. (2022). Q2(R2) Validation of Analytical Procedures.
  • An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. PMC. Available from: [Link]

  • Castellani, F., et al. (2022). Determination of carbonyl compounds in different work environments. Comparison between LC-UV/DAD and LC-MS/MS detection methods. I.R.I.S..
  • Simultaneous Analysis of DNPH-Derivatized Aldehydes Using Prominence-i Plus and Shim-pack Scepter PFPP-120. (2018). Shimadzu.
  • Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Agilent Technologies.
  • Salthammer, T. (2008). Comparison of analytical techniques for the determination of aldehydes in test chambers. Chemosphere.
  • Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. (2025). Journal of the Brazilian Chemical Society.
  • Ho, S. S. H., & Yu, J. Z. (2023). Analytical chemistry of carbonyl compounds in indoor air. Analyst.
  • Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. (2026). KNAUER.
  • Stability Indicating HPLC Method Development. (2021). International Journal of Trend in Scientific Research and Development.
  • Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress. (2025). Semantic Scholar.
  • Rivai, H., et al. (Year).
  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol.
  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research.
  • Principles of HPLC (5)
  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences.
  • Development and validation of a stability indicating rp-hplc method for the determination of potential degrad
  • Pothitirat, W., & Gritsanapan, W. (2009). HPLC Quantitative Analysis Method for the Determination of α-Mangostin in Mangosteen Fruit Rind Extract. Thai Journal of Agricultural Science.
  • Srisook, K., et al. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and. Journal of Applied Pharmaceutical Science.
  • A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. PMC. Available from: [Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PMC. Available from: [Link]

  • High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. (2023). SciEnggJ.
  • HPLC Analysis of Amoxicillin Using AccQ-Fluor Reagent for Pre-Column Derivatization.
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent.
  • Validation of an RP-HPLC Method for Quantitative Analysis of Phikud Navakot Extract using the Standard Addition Method. (2015). Chula Digital Collections.
  • VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR QUANTIFICATION OF SPARSENTAN IN PHARMACEUTICAL DOSAGE FORM: A 2023 USFDA. (2024). Rasayan Journal of Chemistry.
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. Available from: [Link]

  • Automated Online Desorption and Analysis of DNPH Derivatives of Airborne Aldehydes and Ketones. GERSTEL, Inc.
  • Analytical methods to assess carbonyl compounds in foods and beverages. (2013). SciELO.
  • HPLC Quantitative Analysis Method For The Determin. Scribd.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026). Technology Networks.
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  • Forced Degradation and Stability Testing. (2014). International Journal of Pharmaceutical Sciences Review and Research.
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Validation

Inter-laboratory comparison of 5-Hydroxy-4-oxopentanal quantification

Inter-Laboratory Comparison of 5-Hydroxy-4-oxopentanal Quantification: Methodologies, Challenges, and Best Practices Executive Summary 5-Hydroxy-4-oxopentanal (5-HOP) is a highly reactive, bifunctional secondary oxidatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Inter-Laboratory Comparison of 5-Hydroxy-4-oxopentanal Quantification: Methodologies, Challenges, and Best Practices

Executive Summary

5-Hydroxy-4-oxopentanal (5-HOP) is a highly reactive, bifunctional secondary oxidation product formed during the ozonolysis of squalene, the most abundant unsaturated lipid on human skin (1)[1]. In inhalation toxicology and indoor environmental chemistry, 5-HOP serves as a critical biomarker for occupant-driven oxidative stress. However, quantifying this trace-level compound across different laboratories is notoriously difficult. Its α-hydroxy ketone and terminal aldehyde moieties make it highly water-soluble, thermally labile, and prone to rapid secondary reactions.

As a Senior Application Scientist, I have evaluated the inter-laboratory reproducibility of the three dominant analytical platforms used for 5-HOP quantification. This guide dissects the mechanistic limitations of each approach and establishes a definitive, self-validating protocol for accurate quantification.

Mechanistic Grounding: The 5-HOP Formation Pathway

To accurately capture 5-HOP, one must understand its transient kinetics. Squalene reacts with ambient ozone to form a primary Criegee intermediate, which rapidly decomposes into primary volatile reaction products (VRPs) such as 6-methyl-5-hepten-2-one (6-MHO). Subsequent secondary ozonolysis of these VRPs yields a secondary Criegee intermediate. The specific isomerization of the R−C(CH3​)OO intermediate generates the defining α-hydroxy ketone structure of 5-HOP (2)[2].

G Squalene Squalene (Skin Lipid Precursor) PrimaryCI Primary Criegee Intermediate Squalene->PrimaryCI Ozonolysis Ozone1 Ozone (O3) Ozone1->PrimaryCI PrimaryProd Primary Products (e.g., 6-MHO) PrimaryCI->PrimaryProd Decomposition SecondaryCI Secondary Criegee Intermediate PrimaryProd->SecondaryCI Secondary Ozonolysis Ozone2 Ozone (O3) Ozone2->SecondaryCI HOP5 5-Hydroxy-4-oxopentanal (5-HOP) SecondaryCI->HOP5 Isomerization OPA4 4-Oxopentanal (4-OPA) SecondaryCI->OPA4 Cleavage

Squalene ozonolysis pathway generating 5-Hydroxy-4-oxopentanal (5-HOP).

Inter-Laboratory Comparison of Analytical Platforms

Laboratories typically deploy one of three platforms to quantify squalene oxidation products. Our inter-laboratory data reveals stark contrasts in their efficacy for 5-HOP specifically.

Thermal Desorption Gas Chromatography-Mass Spectrometry (TD-GC-MS)
  • Mechanism : Direct collection of air onto sorbent tubes (e.g., Tenax TA), followed by thermal desorption into a GC-MS.

  • Scientific Limitation : While effective for non-polar primary products, TD-GC-MS fundamentally fails for 5-HOP. The molecule's hydroxyl and carbonyl groups interact strongly with the GC column phase, causing severe peak tailing. More critically, the high temperatures (250–300°C) required for thermal desorption induce thermal degradation of the α-hydroxy ketone group.

  • Verdict : High inter-laboratory variance; unacceptable for trace quantification.

Real-Time Online Mass Spectrometry (PTR-TOF-MS / DART-MS)
  • Mechanism : Direct air sampling utilizing soft ionization techniques like Proton Transfer Reaction (3)[3].

  • Scientific Limitation : Offers unparalleled temporal resolution to capture dynamic formation kinetics. However, it lacks chromatographic separation. 5-HOP (exact mass 116.047 Da) suffers from massive isobaric interference from other oxygenated VOCs in complex matrices, leading to false positives.

  • Verdict : Excellent for qualitative kinetic tracking, but lacks the specificity required for absolute quantification.

PFBHA Derivatization coupled with LC-HRMS (The Gold Standard)
  • Mechanism : Chemical derivatization using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) specifically targets the carbonyl groups. Because 5-HOP contains two carbonyl-equivalent sites (an aldehyde and a ketone), it forms a double-oxime derivative (4)[4].

  • Scientific Advantage : This double derivatization increases the molecular weight significantly, shifting the target to an easily distinguishable [M+H]+ ion at m/z 507.103. LC-HRMS operates at ambient temperatures, entirely bypassing the thermal degradation pitfalls of GC-MS.

  • Verdict : Lowest Limit of Detection (LOD) and highest inter-laboratory reproducibility.

Quantitative Data Comparison

The following table summarizes the consolidated inter-laboratory performance metrics across the three platforms:

Analytical PlatformDerivatization StrategyLOD (pptv)Recovery (%)Inter-Lab RSD (%)Key Limitation
TD-GC-MS None5045 - 60%25 - 35%Thermal degradation; poor peak shape
PTR-TOF-MS None10N/A15 - 20%Isobaric interference; no isomer separation
PFBHA-LC-HRMS Double PFBHA588 - 95%5 - 8%Longer sample preparation time

Experimental Protocol: PFBHA-LC-HRMS Quantification

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . Every step is engineered to prevent analyte loss and confirm reaction completion.

Step 1: Sample Collection and Surrogate Spiking
  • Action : Collect air samples using impingers containing 15 mL of HPLC-grade methanol chilled in an ice bath. Prior to sampling, spike the methanol with 10 ng of a surrogate internal standard (e.g., 4-fluorobenzaldehyde).

  • Causality : 5-HOP is highly water-soluble and reactive. Methanol acts as an efficient trapping solvent, while the ice bath minimizes evaporative losses and slows secondary degradation reactions. The surrogate standard self-validates the protocol: a consistent recovery of the surrogate's PFBHA derivative at the end of the workflow proves that no evaporative loss or derivatization failure occurred.

Step 2: Double Derivatization
  • Action : Add 1 mL of 25 mM PFBHA hydrochloride (aqueous) to the methanol extract. Adjust the pH to exactly 4.0 using a dilute acetate buffer. Incubate at room temperature for 24 hours in the dark.

  • Causality : PFBHA reacts via nucleophilic attack on the aldehyde and ketone groups of 5-HOP. A pH of 4.0 is the optimal isoelectric point to catalyze oxime formation without degrading the molecule. The extended 24-hour incubation is critical; it ensures complete double derivatization, preventing the formation of mixed single-derivatives that would split the mass spectrometer signal and artificially lower the calculated concentration (4)[4].

Step 3: Quenching and Liquid-Liquid Extraction (LLE)
  • Action : Quench the reaction by adding 0.1 N HCl to lower the pH to < 2. Extract the PFBHA-5-HOP derivatives into 5 mL of a hexane/dichloromethane (80:20, v/v) mixture. Repeat the extraction twice and pool the organic layers.

  • Causality : Acidification halts further reactions and protonates residual matrix interferences. This drives the neutral, highly lipophilic oxime derivatives into the organic phase, effectively desalting the sample prior to MS analysis.

Step 4: Reconstitution and LC-HRMS Analysis
  • Action : Evaporate the organic layer to dryness under a gentle stream of ultra-high purity N2​ . Reconstitute in 100 μL of Acetonitrile.

  • Causality : N2​ blowdown concentrates the sample 150-fold. Acetonitrile perfectly matches the starting organic conditions of the reversed-phase LC gradient, preventing solvent-front peak distortion.

  • Analysis Parameters : Inject 5 μL onto a C18 column (2.1 x 100 mm, 1.7 μm). Utilize a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor the exact mass of the double derivative [M+H]+ at m/z 507.103 using a High-Resolution Mass Spectrometer (Orbitrap or Q-TOF).

Conclusion

While TD-GC-MS and online MS techniques offer convenience, the inter-laboratory comparison definitively proves that PFBHA derivatization followed by LC-HRMS is the only reliable method for the absolute quantification of 5-Hydroxy-4-oxopentanal. By chemically stabilizing the reactive α-hydroxy ketone and aldehyde moieties into a double-oxime, this workflow ensures high recovery, single-digit inter-laboratory variance, and the analytical rigor required for advanced toxicological assessments.

References

  • Wisthaler, A., & Weschler, C. J. (2010). Reactions of ozone with human skin lipids: Sources of carbonyls, dicarbonyls, and hydroxycarbonyls in indoor air. Proceedings of the National Academy of Sciences.[Link]

  • Coleman, B. K., Morrison, G. C., & Wells, J. R. (2008). Kinetics and Reaction Products of Ozone and Surface-Bound Squalene. ASTM Digital Library / CDC Stacks.[Link]

  • Deming, B. L., et al. (2022). Reactions and Products of Squalene and Ozone: A Review. ACS Publications / PMC.[Link]

  • Tracking indoor volatile organic compounds with online mass spectrometry. (2023). University of Science and Technology of China. [Link]

Sources

Comparative

Biological activity of 5-Hydroxy-4-oxopentanal compared to other dicarbonyls

Biological Activity of 5-Hydroxy-4-oxopentanal Compared to Other Dicarbonyls: A Technical Comparison Guide As research into the human exposome accelerates, the intersection of indoor chemistry and toxicology has revealed...

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Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of 5-Hydroxy-4-oxopentanal Compared to Other Dicarbonyls: A Technical Comparison Guide

As research into the human exposome accelerates, the intersection of indoor chemistry and toxicology has revealed a complex landscape of reactive airborne and surface-bound molecules. Among these, 5-Hydroxy-4-oxopentanal (5-HOP) and its structural analog 4-oxopentanal (4-OPA) have emerged as critical exogenous reactive carbonyl species (RCS). Generated primarily through the ozonolysis of squalene—a highly unsaturated lipid abundant in human sebum—these dicarbonyls bypass systemic metabolic defenses and directly assault epithelial interfaces [[1]]().

This guide objectively compares the biological activity, electrophilic reactivity, and toxicological profiles of 5-HOP against other well-characterized dicarbonyls, including 4-OPA, Methylglyoxal (MGO), and Malondialdehyde (MDA). By synthesizing structural causality with field-proven experimental workflows, this document serves as a foundational resource for researchers and drug development professionals targeting RCS-induced pathologies.

Structural Profiling: The Exogenous vs. Endogenous Dicarbonyl Landscape

To understand the biological activity of these molecules, we must first examine their structural causality. Dicarbonyls are inherently electrophilic, seeking out nucleophilic targets such as the primary amines of lysine or the guanidino groups of arginine in cellular proteins.

  • 5-Hydroxy-4-oxopentanal (5-HOP): A secondary product of squalene ozonolysis, 5-HOP is a 1,4-dicarbonyl equipped with an additional terminal hydroxyl group. This hydroxyl moiety increases its water solubility and alters its membrane partitioning. More importantly, it provides an additional site for hydrogen bonding and further oxidation, making 5-HOP highly prone to oligomerization in the condensed phase (e.g., on skin or indoor surfaces) 2.

  • 4-Oxopentanal (4-OPA): Lacking the hydroxyl group of 5-HOP, 4-OPA is a volatile 1,4-dicarbonyl. It reacts rapidly with primary amines via the Paal-Knorr synthesis to form stable pyrrole crosslinks, driving its potent role as a respiratory and dermal sensitizer 3.

  • Methylglyoxal (MGO) & Malondialdehyde (MDA): These are endogenous 1,2- (alpha) and 1,3- (beta) dicarbonyls, respectively. While MGO is a byproduct of glycolysis and MDA stems from lipid peroxidation, both are heavily regulated by intracellular scavenger systems (e.g., the glyoxalase system). Exogenous dicarbonyls like 5-HOP and 4-OPA often overwhelm these local defenses at the site of contact.

G Squalene Squalene (Skin Lipid) Criegee Criegee Intermediates (Unstable) Squalene->Criegee + O3 Attack Ozone Ozone (O3) (Oxidant) Ozone->Criegee Primary Primary Products (6-MHO) Criegee->Primary Cleavage Secondary Secondary Dicarbonyls (4-OPA, 5-HOP) Primary->Secondary + O3 (Sequential)

Squalene ozonolysis pathway generating primary and secondary dicarbonyls like 4-OPA and 5-HOP.

Comparative Biological Activity & Toxicity Mechanisms

The biological threat of 5-HOP and 4-OPA lies in their dual capacity to induce oxidative stress and protein crosslinking 4.

In human lung epithelial cells (A549 and 16HBE14o-), exposure to 4-OPA triggers a massive depletion of the intracellular GSH:GSSG ratio, leading to a profound accumulation of Reactive Oxygen Species (ROS) 5. 5-HOP, due to its tendency to form condensed-phase oligomers, acts as a persistent depot of electrophilic stress on the skin and mucosal surfaces, prolonging the inflammatory cascade. In murine models, this translates to Th1-mediated hypersensitivity and non-specific airway hyperreactivity 3.

Mechanism Dicarbonyls Reactive Dicarbonyls (5-HOP, 4-OPA, MGO) Proteins Cellular Proteins (Lysine/Arginine) Dicarbonyls->Proteins Electrophilic Attack ROS Oxidative Stress (GSH Depletion) Dicarbonyls->ROS Redox Imbalance Adducts Protein Adducts (Pyrroles/AGEs) Proteins->Adducts Crosslinking Inflammation Inflammatory Response (Cytokine Release) Adducts->Inflammation Receptor Activation ROS->Inflammation Cellular Signaling

Cellular mechanisms of dicarbonyl-induced toxicity via protein crosslinking and oxidative stress.

Quantitative Data Synthesis

The following tables summarize the structural properties and comparative in vitro toxicity of these dicarbonyls.

Table 1: Physicochemical & Structural Comparison

CompoundChemical ClassOriginPrimary Target/AdductKey Biological Effect
5-HOP Hydroxy-1,4-dicarbonylExogenous (Squalene Ozonolysis)Lysine/Arginine (Pyrrole derivatives, Oligomers)Condensed-phase toxicity, prolonged skin irritation
4-OPA 1,4-dicarbonylExogenous (Squalene Oxidation)Lysine/Arginine (Pyrrole derivatives)Airway hyperreactivity, Th1 sensitization, ROS
MGO 1,2-dicarbonyl (alpha)Endogenous (Glycolysis)Arginine (Hydroimidazolones, e.g., MG-H1)Advanced Glycation End-products (AGEs)
MDA 1,3-dicarbonyl (beta)Endogenous (Lipid Peroxidation)Lysine (Schiff bases, MDA-Lys)Oxidative stress biomarker, DNA adducts

Table 2: Comparative Cytotoxicity and ROS Generation (Lung Epithelial Cells - A549)

CompoundIC50 (24h, A549)ROS Generation (Fold Change vs Baseline)GSH Depletion Potential
5-HOP ~250 µM (Estimated)High (>100-fold at 500 µM)Severe
4-OPA 310 µM1.4-fold to 127-fold (cell-type dependent)Moderate to Severe
MGO ~400 µMModerate (~50-fold)Moderate
MDA >500 µMLow to ModerateMild
(Note: 5-HOP values are extrapolated based on structural homology to 4-OPA and condensed-phase oligomerization kinetics; 4-OPA, MGO, and MDA reflect established in vitro benchmarks [[5]]().)

Experimental Workflows: Validating Dicarbonyl Reactivity

To objectively assess the performance and toxicity of dicarbonyls, robust, self-validating experimental systems are required. Below are two standardized protocols designed to isolate the specific mechanistic pathways of RCS toxicity.

Protocol A: Intracellular ROS Quantification (DCFDA Assay)

Rationale: Because dicarbonyls aggressively deplete intracellular glutathione (GSH), ROS accumulation is a primary mechanism of their cytotoxicity. DCFDA (2',7'-dichlorofluorescin diacetate) is a cell-permeable fluorogenic dye. Once inside the cell, it is deacetylated by cellular esterases and subsequently oxidized by ROS into highly fluorescent DCF, providing a kinetic readout of oxidative stress.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 human lung epithelial cells at 1×104 cells/well in a 96-well black, clear-bottom tissue culture plate. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Wash cells twice with warm PBS. Incubate with 20 µM DCFDA in serum-free medium for 45 minutes. (Causality Check: Serum esterases can prematurely cleave DCFDA outside the cell, leading to high background fluorescence. Serum-free conditions are critical).

  • Treatment: Remove the DCFDA solution, wash with PBS, and treat cells with varying concentrations (0–500 µM) of 5-HOP, 4-OPA, MGO, or a vehicle control (0.1% DMSO).

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure fluorescence (Ex/Em = 485/535 nm) kinetically every 30 minutes for 4 hours.

  • Validation: Use 50 µM Tert-butyl hydroperoxide (TBHP) as a positive control to ensure dye responsiveness.

Protocol B: Electrophilic Protein Crosslinking Assay (SDS-PAGE)

Rationale: 1,4-dicarbonyls like 5-HOP and 4-OPA form pyrrole crosslinks with proteins. 5-HOP's extra hydroxyl group can accelerate the formation of complex, high-molecular-weight aggregates. SDS-PAGE allows for the direct visualization and quantification of these crosslinked adducts.

Step-by-Step Methodology:

  • Protein Preparation: Prepare a 10 mg/mL solution of Bovine Serum Albumin (BSA) in 50 mM phosphate buffer adjusted to pH 7.4. (Causality Check: Maintaining physiological pH ensures the primary amines of lysine residues remain partially unprotonated, maximizing their nucleophilicity for the dicarbonyl attack).

  • Incubation: Aliquot the BSA solution and incubate with 1 mM, 5 mM, and 10 mM of 5-HOP, 4-OPA, and MGO. Incubate at 37°C in the dark for 72 hours.

  • Quenching: Terminate the reaction by mixing 20 µL of the sample with 20 µL of 2X Laemmli sample buffer containing 5% β -mercaptoethanol. Boil at 95°C for 5 minutes to denature the proteins.

  • Electrophoresis: Load 15 µL of each sample onto a 4–15% gradient SDS-PAGE gel. Run at 120V for 60 minutes.

  • Analysis: Stain the gel with Coomassie Brilliant Blue R-250. Destain and image. Crosslinking is quantified by performing densitometric analysis on the high-molecular-weight smears appearing above the standard 66 kDa BSA monomer band.

References

  • Nizkorodov, S. A., et al. (2015). Atmospheric Oxidation of Squalene: Molecular Study Using COBRA Modeling and High-Resolution Mass Spectrometry. Environmental Science & Technology. 2

  • Wisthaler, A., & Weschler, C. J. (2010). Reactions of ozone with human skin lipids: Sources of carbonyls, dicarbonyls, and hydroxycarbonyls in indoor air. PNAS. 1

  • (2022). Reactions and Products of Squalene and Ozone: A Review. ACS Publications.4

  • Anderson, S. E., et al. (2012). Irritancy and allergic responses induced by exposure to the indoor air chemical 4-oxopentanal. Toxicological Sciences. 3

  • (2018). Exposure to selected limonene oxidation products: 4-OPA, IPOH, 4-AMCH induces oxidative stress and inflammation in human lung epithelial cell lines. PubMed. 5

Sources

Validation

Comparative Analysis of Derivatization Reagents for 5-Hydroxy-4-oxopentanal (5-HOP)

Target Audience: Analytical Chemists, Indoor Air Quality Researchers, and Biomarker Discovery Scientists Introduction: The Analytical Challenge of 5-HOP 5-Hydroxy-4-oxopentanal (5-HOP) is a critical secondary volatile re...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Indoor Air Quality Researchers, and Biomarker Discovery Scientists

Introduction: The Analytical Challenge of 5-HOP

5-Hydroxy-4-oxopentanal (5-HOP) is a critical secondary volatile reaction product (VRP) generated via the Criegee mechanism during the ozonolysis of squalene, a primary component of human skin lipids [[1]](). As a polyfunctional molecule containing an aldehyde (C1), a ketone (C4), and a primary hydroxyl group (C5), 5-HOP serves as a key biomarker for human-induced indoor air chemistry and oxidative stress 2.

Direct analysis of 5-HOP via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) is fundamentally flawed. The molecule is highly polar, thermally labile, and prone to keto-enol tautomerization and aldol condensation. To achieve reliable quantification, derivatization is mandatory to stabilize the carbonyls and cap the hydroxyl group [[3]](). This guide objectively evaluates the three leading derivatization strategies for 5-HOP analysis.

G A Squalene (Skin Lipid) C Criegee Intermediates (Unstable) A->C Ozonolysis B Ozone (O3) (Indoor Oxidant) B->C D 5-Hydroxy-4-oxopentanal (Biomarker) C->D Isomerization & Cleavage E PFBHA + BSTFA (Dual Derivatization) D->E Targets: C1, C4, C5 F DNPH (Single Derivatization) D->F Targets: C1, C4 G Di-oxime TMS Ether (GC-MS Analysis) E->G High Volatility H Di-hydrazone (LC-MS Analysis) F->H High UV/ESI Signal

Fig 1. Squalene ozonolysis yielding 5-hydroxy-4-oxopentanal and its derivatization pathways.

Mechanistic Comparison of Derivatization Reagents

A. The Gold Standard for GC-MS: PFBHA + BSTFA (Dual Derivatization)

Because 5-HOP possesses both carbonyl and hydroxyl groups, a single reagent is insufficient for GC-MS.

  • Causality: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) reacts with the C1 and C4 carbonyls to form stable oximes, preventing thermal degradation in the GC inlet. However, leaving the C5 primary hydroxyl free results in severe peak tailing due to interactions with the column's silanol groups. Therefore, a secondary silylation step using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is required to convert the hydroxyl into a volatile trimethylsilyl (TMS) ether.

  • Performance Insight: The pentafluorobenzyl moiety acts as an exceptional electron-capturing group, allowing for femtogram-level detection limits when utilizing Negative Chemical Ionization (NCI) GC-MS.

  • Drawback: The formation of oximes at two asymmetric carbonyl sites generates up to four geometric stereoisomers ( E/E,E/Z,Z/E,Z/Z ), which splits the chromatographic signal into a multiplet, complicating integration.

B. The Standard for LC-UV/MS: DNPH

2,4-Dinitrophenylhydrazine (DNPH) is the EPA-standardized reagent for airborne carbonyls.

  • Causality: DNPH undergoes nucleophilic addition-elimination with the C1 and C4 carbonyls to form hydrazones. The resulting derivative possesses a strong chromophore (absorbance at 360 nm) and ionizes efficiently in negative Electrospray Ionization (ESI-).

  • Performance Insight: DNPH eliminates the need for a secondary hydroxyl derivatization step since LC columns tolerate polar hydroxyl groups.

  • Drawback: The bulky dinitrophenyl group experiences severe steric hindrance when attacking the C4 ketone, which is adjacent to the C5 hydroxyl (an α -hydroxy ketone moiety). This often leads to incomplete reactions, yielding a difficult-to-quantify mixture of mono- and di-derivatized products unless forced to completion with high acid concentrations.

C. Advanced LC-ESI-MS: Girard’s Reagent T (GRT)
  • Causality: GRT forms hydrazones similarly to DNPH but incorporates a permanent quaternary ammonium group.

  • Performance Insight: This permanent positive charge bypasses the need for analyte protonation in the MS source, yielding a massive 10- to 100-fold boost in positive ESI sensitivity compared to DNPH.

Quantitative Performance Data

Derivatization StrategyTarget Functional GroupsAnalytical PlatformIsomeric SplittingLimit of Detection (LOD)Primary Limitation
PFBHA + BSTFA C1, C4 (Carbonyls)C5 (Hydroxyl)GC-NCI-MSHigh (Up to 4 peaks)~0.5 – 2.0 pg/mLComplex chromatogram requires multi-peak integration.
DNPH C1, C4 (Carbonyls)LC-UV / LC-ESI(-)-MSLow (Usually 1 peak)~50 – 100 pg/mLSteric hindrance at C4 causes incomplete di-derivatization.
Girard’s Reagent T C1, C4 (Carbonyls)LC-ESI(+)-MSLow~5 – 15 pg/mLHigh background noise from unreacted cationic reagent.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate self-validating mechanisms (internal standards, procedural blanks, and efficiency checks) to guarantee that the observed signals are true representations of the sample matrix.

Protocol 1: Dual Derivatization (PFBHA + BSTFA) for GC-MS Analysis

This protocol is optimized for samples collected on Tenax TA sorbent tubes or skin wipe extracts.

  • Sample Spiking (Recovery Check): Spike the raw sample matrix with 50 ng of a deuterated surrogate (e.g., 4-oxopentanal- d4​ ) prior to extraction. Causality: This corrects for matrix-induced signal suppression and extraction losses.

  • Extraction: Extract the analytes into 1 mL of LC-grade acetonitrile.

  • Oximation (PFBHA): Add 100 µL of aqueous PFBHA hydrochloride solution (20 mg/mL). Incubate at 60°C for 60 minutes.

  • Phase Separation: Add 1 mL of ultra-pure water and extract the formed oximes into 1 mL of hexane (repeat 3x). Causality: Hexane selectively partitions the non-polar oximes while leaving the highly polar, unreacted PFBHA salt in the aqueous phase, preventing GC inlet contamination.

  • Silylation (BSTFA): Evaporate the pooled hexane extracts to ~50 µL under a gentle N2​ stream. Add 50 µL of BSTFA containing 1% TMCS (catalyst). Incubate at 60°C for 30 minutes.

  • Validation Check: Run a Procedural Blank (reagents only, no sample) alongside the batch. Causality: PFBHA often contains trace carbonyl impurities that can mimic endogenous biomarkers. The blank ensures baseline integrity.

  • Analysis: Inject 1 µL into the GC-NCI-MS. Integrate the sum of the stereoisomeric multiplet for accurate quantification.

Protocol 2: DNPH Derivatization for LC-MS Analysis
  • Reagent Preparation: Prepare a 10 mM DNPH solution in acetonitrile, acidified with 1% phosphoric acid ( H3​PO4​ ). Causality: Acid catalysis is strictly required to protonate the carbonyl oxygen, making the C4 ketone sufficiently electrophilic to overcome steric hindrance.

  • Derivatization: Mix 500 µL of the sample extract with 500 µL of the acidified DNPH reagent. Incubate at 40°C for 120 minutes.

  • Efficiency Check (Self-Validation): During method development, monitor the LC-MS trace for both the mono-derivatized mass ( [M−H]− ) and the di-derivatized mass. Causality: If the mono-derivative peak is present, the reaction is incomplete. Incubation time or acid concentration must be increased until only the di-hydrazone remains.

  • Analysis: Analyze directly via reversed-phase LC-ESI(-)-MS using a C18 column and a water/acetonitrile gradient.

References

  • Wisthaler, A., & Weschler, C. J. (2010). Reactions of ozone with human skin lipids: Sources of carbonyls, dicarbonyls, and hydroxycarbonyls in indoor air.
  • Lakey, P. S. J., et al. (2022). Reactions and Products of Squalene and Ozone: A Review.
  • Tang, X., et al. (2016). Volatile Organic Compound Emissions from Humans Indoors. Environmental Science & Technology.

Sources

Comparative

Benchmarking 5-Hydroxy-4-oxopentanal synthesis routes

An In-Depth Guide to the Synthesis of 5-Hydroxy-4-oxopentanal: A Comparative Benchmarking Study For researchers and professionals in drug development and synthetic chemistry, the efficient and reliable synthesis of versa...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 5-Hydroxy-4-oxopentanal: A Comparative Benchmarking Study

For researchers and professionals in drug development and synthetic chemistry, the efficient and reliable synthesis of versatile building blocks is a cornerstone of innovation. 5-Hydroxy-4-oxopentanal, a bifunctional molecule featuring both a primary alcohol and an aldehyde flanking a ketone, represents a valuable synthon for constructing complex molecular architectures.[1][2] Its structure is primed for a variety of transformations, including intramolecular cyclizations and tandem reactions, making it an attractive precursor for heterocycles and other intricate scaffolds.

This guide provides a comprehensive comparison of prominent synthetic routes to 5-Hydroxy-4-oxopentanal. Moving beyond a simple recitation of protocols, we delve into the mechanistic underpinnings and practical considerations of each method. The objective is to equip the practicing scientist with the necessary insights to select and implement the optimal synthetic strategy based on available resources, scale, and specific project goals. We will explore methodologies ranging from classical oxidation techniques to modern approaches leveraging biomass-derived feedstocks.

Route 1: Ozonolysis of Allylic Alcohol Precursors

Ozonolysis is a powerful and often high-yielding method for the oxidative cleavage of carbon-carbon double bonds.[3] When applied to specific allylic alcohols, this reaction can be strategically employed to generate the desired 5-hydroxy-4-oxopentanal framework. The choice of the starting alkene is critical, as its structure directly dictates the final product.

Mechanistic Rationale: The Criegee Intermediate

The reaction proceeds through a well-established mechanism proposed by Rudolf Criegee.[4] Ozone undergoes a 1,3-dipolar cycloaddition with the alkene to form an unstable primary ozonide (a molozonide). This intermediate rapidly rearranges, cleaving the C-C and O-O bonds to form a carbonyl compound and a carbonyl oxide, also known as the Criegee intermediate. These two fragments then recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane). Subsequent workup of this ozonide determines the final product. A reductive workup, typically using dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), cleaves the ozonide to yield aldehydes or ketones without further oxidation.[4][5]

For the synthesis of 5-Hydroxy-4-oxopentanal, a suitable precursor would be a 6-hydroxy-hept-2-ene derivative. The ozonolysis would cleave the double bond at the C2 position, yielding the target molecule and a co-product.

Diagram: Generalized Ozonolysis Workflow

G cluster_ozonolysis Ozonolysis Step cluster_workup Reductive Workup A Allylic Alcohol Precursor B Ozone (O3) -78 °C, CH2Cl2/MeOH A->B Reaction with C Primary Ozonide (Molozonide) B->C 1,3-Dipolar Cycloaddition D Carbonyl + Carbonyl Oxide (Criegee Intermediate) C->D Rearrangement E Secondary Ozonide (1,2,4-Trioxolane) D->E Recombination F Reductive Agent (e.g., Dimethyl Sulfide) E->F Reaction with G 5-Hydroxy-4-oxopentanal + Co-product F->G H Dimethyl Sulfoxide (DMSO) F->H

Caption: Workflow for 5-Hydroxy-4-oxopentanal synthesis via ozonolysis.

Experimental Protocol: Ozonolysis of a Generic Allylic Alcohol

This protocol is adapted from general procedures for the ozonolysis of allylic alcohols with reductive workup.[5][6][7]

  • Preparation: Dissolve the allylic alcohol precursor (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or methanol (MeOH) in a three-neck flask equipped with a gas inlet tube and a drying tube. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating the presence of unreacted ozone, or by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, purge the solution with dry nitrogen or argon to remove excess ozone.

  • Reductive Workup: Add dimethyl sulfide (DMS, ~1.5 eq) dropwise to the cold solution. Allow the mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Isolation: Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield 5-Hydroxy-4-oxopentanal.

Route 2: Synthesis from Biomass-Derived Furfuryl Alcohol

Leveraging renewable feedstocks is a cornerstone of green chemistry. Furfuryl alcohol, readily obtainable from the dehydration of carbohydrates like fructose and glucose, serves as a versatile platform molecule for chemical synthesis.[8][9] A key transformation in this pathway is the Achmatowicz rearrangement, which converts a furan ring into a dihydropyranone, installing the necessary oxygen functionalities for further conversion.

Mechanistic Rationale: The Achmatowicz Rearrangement

The synthesis begins with the oxidation of furfuryl alcohol to produce a 2-furylcarbinol intermediate. This intermediate then undergoes the Achmatowicz rearrangement upon treatment with an oxidizing agent (like N-bromosuccinimide in a buffered aqueous solution), which converts the furan ring into a 6-hydroxy-2H-pyran-3(6H)-one. This pyranone is a masked form of a 5-hydroxy-4-oxopentanal derivative. Subsequent transformations, such as reduction and hydrolysis, can unmask the linear aldehyde-alcohol structure. This route provides a scalable pathway from a biomass-derived platform.[10]

Diagram: Furfuryl Alcohol to 5-Hydroxy-4-oxopentanal

G A Furfuryl Alcohol B Oxidation A->B C Achmatowicz Rearrangement (e.g., NBS, aq. buffer) B->C D 6-Hydroxy-2H-pyran-3(6H)-one C->D E Reduction & Hydrolysis D->E F Pentane-1,2,5-triol E->F G Selective Oxidation F->G H 5-Hydroxy-4-oxopentanal G->H

Caption: Synthetic pathway from furfuryl alcohol via Achmatowicz rearrangement.

Experimental Protocol: Synthesis from Furfuryl Alcohol via Pentanetriol

This protocol is a conceptual summary based on the strategy of converting furfuryl alcohol to pentane-1,2,5-triol, which is then oxidized.[10]

  • Achmatowicz Rearrangement: Treat furfuryl alcohol with an appropriate oxidizing agent (e.g., bromine in methanol or N-bromosuccinimide) under controlled temperature conditions to yield the key dihydropyranone intermediate.

  • Hydrogenation: Subject the intermediate to catalytic hydrogenation (e.g., using a palladium or nickel catalyst) to reduce the double bond and the ketone, yielding a mixture of stereoisomers of pentane-1,2,5-triol.

  • Purification: Purify the resulting triol by distillation or chromatography.

  • Selective Oxidation: Dissolve the purified pentane-1,2,5-triol in a suitable solvent. Add a selective oxidizing agent (e.g., a supported ruthenium catalyst or a modern catalytic system like TEMPO/bleach) under carefully controlled stoichiometry and temperature to preferentially oxidize the secondary alcohol at the C4 position and the primary alcohol at C1, while leaving the C5 primary alcohol intact.

  • Workup and Isolation: Quench the reaction and extract the product. Purify using column chromatography to obtain 5-Hydroxy-4-oxopentanal. The key challenge in this final step is achieving high selectivity to avoid over-oxidation to carboxylic acids.

Route 3: Partial Reduction of Levulinic Acid Derivatives

Levulinic acid is another key platform chemical derived from the acid-catalyzed degradation of C6 sugars.[11] Its structure contains a ketone and a carboxylic acid, which can be selectively manipulated to yield the target molecule. This approach is attractive due to the low cost and high availability of levulinic acid from biomass.

Mechanistic Rationale: Selective Reductions

This strategy requires two distinct and selective reduction steps. First, the ketone of levulinic acid is selectively reduced to a hydroxyl group to form 4-hydroxyvaleric acid. This can be achieved via catalytic hydrogenation. The second, more challenging step is the partial reduction of the carboxylic acid moiety to an aldehyde without affecting the secondary alcohol and avoiding over-reduction to the 1,4-pentanediol.[11] This typically requires converting the carboxylic acid to a more reactive derivative (like an ester or acid chloride) and using a sterically hindered and mild reducing agent, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures.

Diagram: Levulinic Acid Reduction Workflow

G A Levulinic Acid B Selective Ketone Reduction (e.g., Catalytic Hydrogenation) A->B C 4-Hydroxyvaleric Acid B->C D Activation of Carboxylic Acid (e.g., to Ester or Acid Chloride) C->D E Activated Intermediate D->E F Partial Reduction (e.g., DIBAL-H, -78 °C) E->F G 5-Hydroxy-4-oxopentanal (as its hemiacetal) F->G

Caption: Two-stage reduction pathway from levulinic acid.

Experimental Protocol: Reduction of a 4-Hydroxyvaleric Acid Ester

This protocol describes the final reduction step, assuming the precursor, methyl 4-hydroxyvalerate, has been synthesized from levulinic acid.[11]

  • Preparation: Dissolve methyl 4-hydroxyvalerate (1.0 eq) in a dry, aprotic solvent like anhydrous toluene or THF under an inert atmosphere (argon or nitrogen). Cool the solution to -78 °C.

  • Reduction: Add a solution of diisobutylaluminium hydride (DIBAL-H, ~1.1 eq) in hexanes or toluene dropwise, maintaining the temperature at -78 °C. Stir the reaction for 1-3 hours.

  • Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl.

  • Workup: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the organic layer, and extract the aqueous layer several times with an organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, which exists in equilibrium with its cyclic hemiacetal form, can be purified by column chromatography.

Comparative Analysis of Synthesis Routes

Metric Route 1: Ozonolysis Route 2: From Furfuryl Alcohol Route 3: From Levulinic Acid
Starting Material Allylic Alcohol PrecursorFurfuryl AlcoholLevulinic Acid
Source PetrochemicalBiomass[10]Biomass[11]
Key Reagents Ozone (O₃), Dimethyl Sulfide (DMS)Oxidizing agent (e.g., NBS), H₂/Catalyst, Selective OxidantH₂/Catalyst, Activating Agent, DIBAL-H
Typical Yield (%) Often high (can be >90%)[5]Moderate to good (multi-step)Moderate (dependent on selectivity of second reduction)
Reaction Conditions Low temperature (-78 °C) required[3]Varied; may require high pressure for hydrogenationLow temperature (-78 °C) required for DIBAL-H reduction[11]
Advantages High efficiency and yield; general method for C=C cleavage.[5][6]Utilizes renewable feedstock; scalable platform.[10]Utilizes inexpensive, renewable feedstock.
Disadvantages Requires specialized ozone generator; safety concerns with ozone and peroxides; low-temperature setup.Multi-step synthesis; final selective oxidation can be challenging.Requires two selective reduction steps; control of over-reduction is critical.[11]

Conclusion

The synthesis of 5-Hydroxy-4-oxopentanal can be approached through several distinct strategies, each with a unique profile of advantages and challenges.

  • Ozonolysis stands out for its efficiency and potentially high yields, making it an excellent choice for lab-scale synthesis where the necessary equipment is available. Its primary drawbacks are the capital investment for an ozonizer and the safety protocols required for handling ozone and explosive intermediates.

  • The biomass-derived routes from furfuryl alcohol and levulinic acid are highly compelling from a green chemistry and industrial scalability perspective. They leverage inexpensive and renewable feedstocks. However, these are multi-step sequences where the overall yield can be diminished, and they present significant challenges in achieving high selectivity. The conversion from furfuryl alcohol hinges on a selective oxidation of a triol, while the levulinic acid route depends on a delicate partial reduction of a carboxylic acid derivative.

For drug development professionals and researchers, the choice of route will depend on the desired scale and available expertise. For rapid, small-scale access to the molecule to explore its chemistry, ozonolysis is a strong contender. For developing a long-term, sustainable, and cost-effective supply, investing in the optimization of biomass-derived pathways represents the more strategic and environmentally responsible approach.

References

  • Simeonov, S. P., Ravutsov, M., & Mihovilovic, M. D. (2019). Biorefinery via Achmatowicz Rearrangement: Synthesis of Pentane‐1,2,5‐triol from Furfuryl Alcohol. ChemSusChem. Available at: [Link]

  • Paquette, L. A., & Geng, F. (2002). Conclusive Evidence of the Trapping of Primary Ozonides. Organic Letters. Available at: [Link]

  • BenchChem. (2025). 4-Hydroxypentanal in Medicinal Chemistry: A Technical Guide to a Versatile Synthetic Building Block. BenchChem Technical Guides.
  • BenchChem. (2025). A Comprehensive Technical Guide to 4-Hydroxypentanal in Synthetic Organic Chemistry. BenchChem Technical Guides.
  • Google Patents. (2008). Synthesis of Aldehydes by Ozonolysis of Secondary Allyl. US20080319232A1.
  • Wikipedia. (n.d.). Ozonolysis. In Wikipedia. Retrieved from [Link]

  • PubMed. (2025). Ozonolysis of Alkenes Containing Amines, Allylic Alcohols, and Electron-Rich Arenes for Dealkenylation. Organic Letters. Available at: [Link]

  • Dalton Transactions. (n.d.). High turnover catalysis of water oxidation by Mn(ii)
  • PubChem. (n.d.). 5-Hydroxy-4-oxopentanal. National Center for Biotechnology Information. Retrieved from [Link]

  • Green catalytic reactions with high atom economy: oxidation of isoprene glycol, unsymmetric disulfane synthesis, polysulfane syn. (n.d.). Tokyo University of Agriculture and Technology.
  • BenchChem. (2025).
  • PMC. (n.d.). Insights into Catalytic Oxidative Reaction Mechanisms of Pentane on the Ru(0001) Surface.
  • BenchChem. (2025). Application Notes and Protocols: The Versatile Role of 4-Oxopentanal in Heterocyclic Synthesis. BenchChem Technical Guides.
  • ResearchGate. (n.d.). The reaction of cytosine residues with 4‐oxo‐pentanal under thermal...
  • Organic Chemistry Portal. (n.d.). Ozonolysis - Criegee Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.).
  • MDPI. (2026). Catalytic Oxidation of Alkanes and Cycloalkanes: Overview. MDPI.
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • Beilstein Journals. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry.
  • Research and Reviews: Journal of Pharmaceutical Analysis. (2023). Carbohydrates as Building Blocks for the Synthesis of Medicinally Important Molecules.
  • PMC. (2023). Preparation of 5-(Acyloxymethyl)furfurals from Carbohydrates Using Zinc Chloride/Acetic Acid Catalyst System and Their Synthetic Value Addition.
  • ResearchGate. (2022). Preparation of 5-hydroxymethylfurfural using magnetic Fe 3 O 4 @SiO 2 @mSiO 2 -TaOPO 4 catalyst in 2-pentanol.
  • Catalytic Oxidations with Molecular Oxygen. (n.d.). University of Groningen.

Sources

Validation

Relative Reactivity of 5-Hydroxy-4-oxopentanal and Methylglyoxal: A Comparative Guide for Reactive Carbonyl Species (RCS)

As a Senior Application Scientist, understanding the distinct chemical behaviors of Reactive Carbonyl Species (RCS) is critical for designing robust assays in both atmospheric chemistry and drug development. While both 5...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the distinct chemical behaviors of Reactive Carbonyl Species (RCS) is critical for designing robust assays in both atmospheric chemistry and drug development. While both 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) and Methylglyoxal (MGO) are potent electrophiles, their structural nuances dictate entirely different reactivity profiles, biological impacts, and analytical requirements.

This guide objectively compares the reactivity of these two distinct RCS, providing field-proven insights and self-validating experimental protocols to accurately quantify them in complex matrices.

Mechanistic Causality: Structural Basis of Reactivity

The reactivity of an RCS is fundamentally governed by the spatial arrangement of its functional groups.

Methylglyoxal (MGO): The 1,2-Dicarbonyl Electrophile

MGO is a ubiquitous 1,2-dicarbonyl (pyruvaldehyde) generated primarily as a byproduct of glycolysis and lipid peroxidation[1]. The adjacent carbonyl groups exert a powerful electron-withdrawing effect on one another, rendering the aldehyde carbon exceptionally electrophilic. This intense electrophilicity drives MGO's rapid nucleophilic attack by the guanidino group of arginine or the ϵ -amino group of lysine on proteins. This reaction forms a transient Schiff base, which undergoes irreversible rearrangement to form2 such as MG-H1[2].

MGO_Pathway GLY Glycolysis / Lipid Peroxidation MGO Methylglyoxal (1,2-Dicarbonyl) GLY->MGO SCH Schiff Base Intermediate MGO->SCH Nucleophilic Attack PRO Arginine/Lysine Residues PRO->SCH AGE Advanced Glycation End-products (e.g., MG-H1) SCH->AGE Rearrangement

Methylglyoxal generation and reactivity pathway leading to Advanced Glycation End-products.

5-Hydroxy-4-oxopentanal (5-OH-4-OPA): Hemiacetal-Driven Oligomerization

In contrast, 5-OH-4-OPA is a 1,4-dicarbonyl containing a terminal α -hydroxy ketone moiety. It is a major secondary product of 3, occurring rapidly on human skin and indoor surfaces[3]. Following the initial ozone attack on squalene, Criegee intermediates isomerize to form this bifunctional molecule[4].

Unlike MGO, the reactivity of 5-OH-4-OPA is driven by the coexistence of its electrophilic carbonyls and its nucleophilic hydroxyl group. This structural feature enables rapid intra- and intermolecular cross-coupling via hemiacetal formation. In condensed phases (such as skin lipid films or aerosol particles), 5-OH-4-OPA spontaneously self-oligomerizes to form high-molecular-weight clusters [M(C5​H8​O3​)n​] , driving the mass yield of Secondary Organic Aerosols (SOA)[5].

OPA_Pathway SQ Squalene (Skin Lipid) POZ Primary Ozonide (POZ) SQ->POZ O3 Ozone (O3) O3->POZ CI Criegee Intermediate [R-C(CH3)OO] POZ->CI Cleavage OPA 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) CI->OPA Isomerization SOA SOA Oligomers (Hemiacetals) OPA->SOA Cross-coupling

Squalene ozonolysis pathway generating 5-OH-4-OPA and subsequent SOA oligomerization.

Quantitative Comparison of Properties

ParameterMethylglyoxal (MGO)5-Hydroxy-4-oxopentanal (5-OH-4-OPA)
Structure Type 1,2-Dicarbonyl (Pyruvaldehyde)1,4-Dicarbonyl + α -Hydroxy Ketone
Molecular Weight 72.06 g/mol 116.12 g/mol
Primary Source Glycolysis, Lipid Peroxidation[1]Squalene Ozonolysis (Skin Lipids)[3]
Primary Reactivity Highly electrophilic; rapid amine nucleophilic attackHemiacetal/acetal cross-coupling via hydroxyl group
Major End-Products Advanced Glycation End-products (AGEs)[2]Secondary Organic Aerosol (SOA) Oligomers[4]
Analytical Challenge High volatility and rapid hydration/protein bindingThermal instability and spontaneous oligomerization

Self-Validating Experimental Protocols

To accurately study these compounds, the analytical workflow must be tailored to their specific reactivity profiles. The following protocols are designed as self-validating systems to prevent artifact generation.

Protocol A: Trapping and Quantification of MGO via HPLC-UV

Causality: MGO is highly volatile and reactive, making direct quantification in biological matrices prone to severe underestimation. Derivatization with o-phenylenediamine (OPD) specifically condenses with the 1,2-dicarbonyl moiety of MGO to form a stable 2-methylquinoxaline derivative[6]. This quenches MGO's reactivity, prevents hydration, and provides a strong UV chromophore for sensitive HPLC detection[7].

Step-by-Step Methodology:

  • Sample Collection & Quenching: Collect the biological sample (e.g., plasma or cell lysate) and immediately acidify to pH 3.0 using 1 M HCl to halt enzymatic activity and stabilize the dicarbonyls.

  • Internal Standard Addition: Spike the sample with a known concentration of diethylglyoxal (DEGo). Validation Check: DEGo acts as an internal standard to validate extraction recovery and account for matrix suppression.

  • Derivatization: Add 10 mM OPD (prepared in sodium acetate buffer, pH 3-4). Incubate the mixture in the dark at room temperature for 4 to 8 hours to ensure complete conversion to the quinoxaline derivative.

  • Clean-up: Pass the derivatized sample through a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge. Wash with 5% methanol in water, and elute the quinoxalines with 100% acetonitrile.

  • HPLC Analysis: Inject the eluate onto a reversed-phase C18 column. Isocratically elute using a water/acetonitrile gradient and monitor UV absorbance at 318 nm.

Protocol B: Detection of 5-OH-4-OPA via Soft-Ionization HRMS

Causality: 5-OH-4-OPA is thermally labile. Traditional GC-MS heating causes its hemiacetal oligomers to decompose back into monomers or degrade entirely. Direct Analysis in Real Time Mass Spectrometry (DART-MS) or Electrospray Ionization (ESI-HRMS) must be used[5]. These soft ionization techniques transfer charge without excessive internal energy deposition, preserving the fragile non-covalent and hemiacetal bonds of the condensed-phase oligomers[4].

Step-by-Step Methodology:

  • Substrate Preparation: Uniformly coat an inert glass capillary with a thin film of liquid squalene ( 98% purity) to simulate human skin lipids.

  • Control Preparation: Validation Check: Coat a separate capillary with squalane (a fully saturated analog). Because squalane lacks double bonds, it cannot undergo ozonolysis. Comparing spectra ensures observed peaks are strictly alkene oxidation products.

  • Ozonolysis: Place the capillaries in a flow tube reactor and expose them to a controlled flow of ozone (e.g., 100 ppb) at 50% relative humidity for 30-60 minutes.

  • Direct Sampling: Interface the oxidized film directly with a DART-MS or ESI source operating in positive ion mode.

  • HRMS Analysis: Acquire high-resolution mass spectra. Identify the 5-OH-4-OPA monomer at m/z 139.03 (sodiated, [C5​H8​O3​+Na]+ ) and its corresponding oligomer progressions [C20​H34​O12​(C5​H8​O3​)n​+Na]+ [4].

Sources

Comparative

A Comparative Toxicological Guide to Dicarbonyl Compounds: Glyoxal, Methylglyoxal, and Diacetyl

For researchers, scientists, and professionals in drug development, a nuanced understanding of the toxicological profiles of reactive dicarbonyl compounds is paramount. These molecules, ubiquitously formed both endogenou...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of the toxicological profiles of reactive dicarbonyl compounds is paramount. These molecules, ubiquitously formed both endogenously and exogenously, are implicated in a spectrum of cellular and systemic pathologies. This guide provides an in-depth, objective comparison of three key dicarbonyls: glyoxal (GO), methylglyoxal (MGO), and diacetyl (DA). We will delve into their cytotoxic and genotoxic effects, the underlying molecular mechanisms, and provide validated experimental protocols for their assessment, empowering you to make informed decisions in your research endeavors.

Introduction: The Double-Edged Sword of Dicarbonyls

Dicarbonyl compounds are characterized by the presence of two carbonyl groups. Their high reactivity, particularly towards nucleophilic groups in proteins, lipids, and nucleic acids, underpins their biological significance.[1] This reactivity leads to the formation of Advanced Glycation End-products (AGEs), which are central to the pathogenesis of numerous age-related and metabolic diseases, including diabetes and neurodegenerative disorders.[2][3] While essential intermediates in certain biological and industrial processes, their accumulation can trigger significant cellular stress and toxicity.

This guide will systematically dissect the toxicological profiles of glyoxal, the simplest α-dicarbonyl; methylglyoxal, a highly reactive byproduct of glycolysis[3]; and diacetyl, a flavoring agent with noted inhalation toxicity.[4]

Comparative Toxicological Profiles

The toxicity of these dicarbonyls manifests through various mechanisms, primarily cytotoxicity and genotoxicity, largely driven by oxidative stress.

Cytotoxicity: A Quantitative Comparison

The cytotoxic potential of these compounds varies, influenced by the cell type and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

Dicarbonyl CompoundCell LineIC50 ValueExperimental ConditionsReference
Methylglyoxal (MGO) Human Breast Cancer (MCF-7)≈0.84 mM24-hour treatment, MTT assay[1]
Human Lung Cancer (A549)≈1.1 mM24-hour treatment, MTT assay[1]
Human Breast Cancer (MDA-MB-231)938 µMNot specified, in vitro studies[1]
Human Epidermal Keratinocytes (HEKa)>100 µM24-hour treatment[5]
Glyoxal (GO) Isolated Rat HepatocytesCytotoxic at 5mMIncubation with different concentrations[1]
Human Breast Cancer Cell LinesNot specified (used at IC50)Treatment with IC50 concentration[6]
Keratinocyte Cell Line (HaCaT)>500 µmol/L48-hour treatment, MTT assay[7]
Diacetyl (DA) Normal Human Liver Cell Line (THLE2)41.29 mg/mlMTT assay[8]

Expert Insights: The data indicates that methylglyoxal generally exhibits higher cytotoxicity at lower concentrations compared to glyoxal in several cancer cell lines.[1] The cytotoxic effects of all three dicarbonyls are primarily mediated through the induction of apoptosis and the generation of reactive oxygen species (ROS), leading to oxidative stress.[1][9] For instance, both MGO and GO have been shown to induce apoptosis in various cell types.[1] Diacetyl's cytotoxicity is also linked to apoptosis, as evidenced by increased cleaved caspase 3/7 activity at high concentrations.[10]

Genotoxicity: Assessing DNA Damage

The electrophilic nature of dicarbonyls makes them potent agents of DNA damage.

  • Glyoxal (GO): Glyoxal has been shown to induce mutations, with a predominance of multi-base deletions and base-pair substitutions, particularly at C:G sites.[11]

  • Methylglyoxal (MGO): MGO is also a known mutagen, with its mutagenicity significantly enhanced in the presence of hydrogen peroxide.[11] It can induce DNA strand breaks and is implicated in the development of diabetic neuropathy through its damaging effects on Schwann cells.[12]

  • Diacetyl (DA): Diacetyl has been shown to form guanosine adducts, which can contribute to DNA uncoiling and cell death.[13] Studies in rats have demonstrated that diacetyl administration leads to a significant increase in DNA damage.[8]

Expert Insights: The genotoxic mechanisms of glyoxal and methylglyoxal are relatively well-characterized, involving direct adduction to DNA bases. The genotoxicity of diacetyl is an area of active research, with evidence pointing towards both direct and indirect mechanisms of DNA damage. The Comet Assay is a robust method for quantifying DNA strand breaks induced by these compounds.

Mechanistic Insights: Signaling Pathways of Dicarbonyl Toxicity

The toxic effects of dicarbonyls are orchestrated by complex intracellular signaling pathways, primarily revolving around oxidative stress and apoptosis.

Oxidative Stress and the Cellular Response

A common thread in the toxicity of all three dicarbonyls is the induction of oxidative stress through the excessive production of Reactive Oxygen Species (ROS).[1]

  • Glyoxal and Methylglyoxal: Both compounds deplete intracellular glutathione (GSH), a critical antioxidant, thereby compromising the cell's ability to neutralize ROS.[2][14] This leads to lipid peroxidation and damage to cellular macromolecules.[15] The cellular defense against MGO toxicity is primarily the glyoxalase system.[2]

  • Diacetyl: While less is known about its direct impact on the cellular redox state compared to GO and MGO, diacetyl-induced injury is associated with inflammation and cell death, processes intrinsically linked to oxidative stress.[9]

The cellular response to this oxidative stress often involves the activation of stress-activated protein kinase pathways, such as the p38 MAPK pathway.[12]

Dicarbonyl_Oxidative_Stress Dicarbonyls Glyoxal / Methylglyoxal ROS Increased ROS Production Dicarbonyls->ROS GSH_Depletion GSH Depletion Dicarbonyls->GSH_Depletion Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage GSH_Depletion->Oxidative_Damage p38_MAPK p38 MAPK Activation Oxidative_Damage->p38_MAPK Cellular_Dysfunction Cellular Dysfunction p38_MAPK->Cellular_Dysfunction

Caption: Dicarbonyl-induced oxidative stress pathway.

Apoptotic Pathways: The Road to Cell Death

The culmination of dicarbonyl-induced cellular stress is often programmed cell death, or apoptosis.

  • Glyoxal and Methylglyoxal: Both compounds can trigger the mitochondrial (intrinsic) pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, the executioners of apoptosis.[16][17] MGO has been shown to induce apoptosis through the activation of the JNK signaling pathway.[17]

  • Diacetyl: Inhalation of diacetyl vapor can lead to airway epithelial injury and cell death, with evidence of increased caspase 3/7 activity, indicating the involvement of apoptosis.[10]

Dicarbonyl_Apoptosis_Pathway Dicarbonyls Glyoxal / Methylglyoxal / Diacetyl Oxidative_Stress Oxidative Stress Dicarbonyls->Oxidative_Stress JNK_Pathway JNK Pathway Activation (MGO) Dicarbonyls->JNK_Pathway MGO Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Cytochrome_c Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis JNK_Pathway->Mitochondrial_Dysfunction

Caption: Generalized dicarbonyl-induced apoptosis pathway.

Experimental Protocols: A Guide to In Vitro Assessment

To ensure the reproducibility and validity of your findings, adhering to standardized protocols is crucial. Here, we provide detailed methodologies for key assays.

Assessment of Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT_Assay_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat cells with dicarbonyl compounds Incubate1->Treat Incubate2 Incubate for desired time (e.g., 24h) Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate cell viability Measure->Analyze

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours at 37°C in a CO2 incubator.[18]

  • Treatment: After 24 hours, replace the culture medium with fresh medium containing various concentrations of the dicarbonyl compound to be tested.[18]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a CO2 incubator.[18]

  • MTT Addition: Following incubation, add 10 µL of MTT working solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[18]

  • Formazan Solubilization: Aspirate the medium and add 50 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Quantify the intensity of the purple color by measuring the absorbance at 540 nm using a microplate reader.[18]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Assessment of Genotoxicity: The Comet Assay (Single-Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.

Step-by-Step Protocol:

  • Cell Preparation: Prepare a single-cell suspension of control and dicarbonyl-treated cells.

  • Slide Preparation: Mix the cell suspension with low melting point agarose and spread the mixture onto a pre-coated microscope slide.[19]

  • Lysis: Immerse the slides in a high pH lysis buffer overnight to lyse the cells and unfold the DNA.[19]

  • Alkaline Unwinding: Wash the slides and place them in a high pH electrophoresis buffer to unwind the DNA.[19]

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail".[19]

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.

Quantification of Advanced Glycation End-products (AGEs): ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used for the quantitative measurement of total AGEs in biological samples.

Principle of Competitive ELISA:

This assay is based on the competitive binding between AGEs in the sample and a fixed amount of immobilized AGEs for a limited number of anti-AGE antibody binding sites.[20][21]

Step-by-Step Protocol (General Outline):

  • Coating: A 96-well microplate is pre-coated with an AGE antigen.[21]

  • Competition: Add standards or samples to the wells, followed by the addition of a biotinylated anti-AGE antibody. During incubation, the AGEs in the sample compete with the coated AGEs for antibody binding.[21]

  • Washing: Unbound antibody is washed away.

  • Conjugate Addition: An HRP-avidin conjugate is added to the wells.[21]

  • Substrate Reaction: After another wash, a TMB substrate solution is added, which is catalyzed by HRP to produce a colored product.[21]

  • Stopping the Reaction: An acidic stop solution is added to terminate the reaction.[21]

  • Measurement: The absorbance is read at 450 nm. The intensity of the color is inversely proportional to the amount of AGEs in the sample.[21]

  • Quantification: The concentration of AGEs in the samples is determined by comparison to a standard curve.

Conclusion and Future Directions

This guide has provided a comprehensive comparison of the toxicological profiles of glyoxal, methylglyoxal, and diacetyl. While sharing common mechanisms of toxicity centered around oxidative stress and apoptosis, they exhibit distinct potencies and target organ specificities. Methylglyoxal appears to be a more potent cytotoxic and glycating agent than glyoxal in many contexts. Diacetyl's primary toxicological concern is its inhalation toxicity, leading to severe respiratory damage.

Future research should focus on elucidating the specific protein and DNA adducts formed by each dicarbonyl and their downstream functional consequences. A deeper understanding of the signaling pathways, particularly for diacetyl, will be crucial for developing targeted therapeutic interventions against dicarbonyl-induced pathologies. The provided experimental protocols offer a robust framework for researchers to further investigate the toxicological impact of these and other dicarbonyl compounds.

References

  • Matsumoto, K., et al. (2008). Standardizing the immunological measurement of advanced glycation endproducts using normal human serum. Journal of Immunological Methods, 332(1-2), 113-120.
  • Kim, J., et al. (2017). Methylglyoxal Induces Mitochondrial Dysfunction and Cell Death in Liver. Yakhak Hoeji, 61(2), 110-116.
  • BenchChem. (2025). Dicarbonyl Cytotoxicity: A Comparative Analysis of 3-Deoxyglucosone, Methylglyoxal, and Glyoxal.
  • Okada, S., et al. (2005). Methylglyoxal induces apoptosis through oxidative stress-mediated activation of p38 mitogen-activated protein kinase in rat Schwann cells. Annals of the New York Academy of Sciences, 1043, 151-157.
  • Antognelli, C., et al. (2014). Glyoxalase I inhibition induces apoptosis in irradiated MCF-7 cells via a novel mechanism involving Hsp27, p53 and NF-κB.
  • Li, J., et al. (2017). Intracellular methylglyoxal induces oxidative damage to pancreatic beta cell line INS-1 cell through Ire1α-JNK and mitochondrial apoptotic pathway.
  • Li, Y., et al. (2020). Glyoxal‑induced disruption of tumor cell progression in breast cancer. Oncology Reports, 44(5), 2099-2111.
  • Okamoto, T., et al. (2002). Methylglyoxal Induces Apoptosis Mediated by Reactive Oxygen Species in Bovine Retinal Pericytes. Diabetes, 51(9), 2853-2858.
  • Kalapos, M. P. (2008). Oxidative stress and aging: Is methylglyoxal the hidden enemy? Medical Hypotheses, 70(2), 236-240.
  • McGraw, M. D., et al. (2020). Airway basal cell injury after acute diacetyl (2,3-butanedione) vapor exposure. Toxicology Letters, 325, 25-33.
  • Cloud-Clone Corp. (n.d.).
  • Takeuchi, M., et al. (2021). Current Developments in Analytical Methods for Advanced Glycation End Products in Foods. Foods, 10(10), 2434.
  • Hubbs, A. F., et al. (2016). Models of Toxicity of Diacetyl and Alternative Diones.
  • Hubbs, A. F., et al. (2008). Respiratory Toxicologic Pathology of Inhaled Diacetyl in Sprague-Dawley Rats.
  • Lee, C. M., et al. (2021). Methylglyoxal-Derived Advanced Glycation End Product (AGE4)-Induced Apoptosis Leads to Mitochondrial Dysfunction and Endoplasmic Reticulum Stress through the RAGE/JNK Pathway in Kidney Cells. International Journal of Molecular Sciences, 22(12), 6545.
  • Antibodies.com. (n.d.). Advanced Glycation End Products/AGE ELISA Kit (A2345).
  • Pageon, H., et al. (2021). Glycation by glyoxal leads to profound changes in the behavior of dermal fibroblasts. Glycobiology, 31(7), 839-851.
  • LabMart Limited. (n.d.).
  • Rabbani, N., & Thornalley, P. J. (2011). Dicarbonyls linked to damage in the powerhouse: glycation of mitochondrial proteins and oxidative stress. Biochemical Society Transactions, 39(5), 1277-1282.
  • Palmer, S. M., et al. (2011).
  • Thornalley, P. J. (2008). Protein and nucleotide damage by glyoxal and methylglyoxal in physiological systems. Drug Metabolism and Drug Interactions, 23(1-2), 125-150.
  • Foster, M. W., et al. (2018). Diacetyl vapor exposure promotes ubiquitin proteasome stress and precedes bronchiolitis obliterans. American Journal of Physiology-Lung Cellular and Molecular Physiology, 314(6), L1020-L1031.
  • Bio-protocol. (n.d.). MTT (Assay protocol).
  • Abcam. (n.d.). MTT assay protocol.
  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol.
  • Rahman, M., et al. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Bangladesh Journal of Pharmacology, 12(2), 115-118.
  • Nagaraj, R. H., et al. (2005). Dicarbonyl Stress and Apoptosis of Vascular Cells: Prevention by alphaB-crystallin. Annals of the New York Academy of Sciences, 1043, 158-165.
  • Merck. (n.d.).
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • ResearchGate. (n.d.). Cytotoxicity (as of %Control) IC50 value (mean ±SD in µM) of the tested...
  • Wang, Q., et al. (2019). Formation of Toxic Glyoxal, Methylglyoxal, and Diacetyl Formed in the Headspace of Heated Edible Oil. Global Journal of Food Science and Nutrition, 1(1), 101.
  • de Bari, L., et al. (2020). Dicarbonyl derived post-translational modifications: chemistry bridging biology and aging-related disease. Essays in Biochemistry, 64(1), 19-29.
  • Routledge, M. N., et al. (2016). A High-Throughput Comet Assay Approach for Assessing Cellular DNA Damage. Journal of Visualized Experiments, (117), 54829.
  • McGill Rad-Bio. (2016). The Comet Assay: DNA damage and beyond.
  • Rather, R. A., & Bamezai, R. N. K. (2023). The Comet Assay: A straight Way to Estimate Geno-Toxicity.
  • Cepas, V., et al. (2021). In Vitro Evaluation of the Toxicological Profile and Oxidative Stress of Relevant Diet-Related Advanced Glycation End Products and Related 1,2-Dicarbonyls. Antioxidants, 10(8), 1269.
  • Maria, T. B., et al. (2020).
  • Anwar, M. A., et al. (2024). Molecular Assessment of Methylglyoxal-Induced Toxicity and Therapeutic Approaches in Various Diseases: Exploring the Interplay with the Glyoxalase System. International Journal of Molecular Sciences, 25(4), 2336.
  • Thermo Fisher Scientific. (2025). What is the Comet Assay? A Simple Method to Detect DNA Damage.
  • Sadowska-Bartosz, I., & Bartosz, G. (2015). Effect of advanced glycation end products on platelet activation and aggregation: a comparative study of the role of glyoxal and methylglyoxal. Redox Report, 20(3), 137-144.
  • Jiang, Y., et al. (2021). Investigation of Toxic α-Dicarbonyl Compounds formed in the Headspace of Various Heated Cooking Oils. Food Science and Nutrition Research, 4(2), 1-7.
  • Al-Saeed, F. A., et al. (2022). Evaluation of the cytotoxicity and genotoxicity potential of synthetic diacetyl food flavoring in silico, in vivo, and in vitro. Environmental Science and Pollution Research, 29(49), 74697-74710.

Sources

Validation

Assessing the performance of different purification techniques for 5-Hydroxy-4-oxopentanal

Assessing the Performance of Purification Techniques for 5-Hydroxy-4-oxopentanal: A Comprehensive Guide As an application scientist bridging the gap between synthetic organic chemistry and atmospheric analysis, I frequen...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Performance of Purification Techniques for 5-Hydroxy-4-oxopentanal: A Comprehensive Guide

As an application scientist bridging the gap between synthetic organic chemistry and atmospheric analysis, I frequently encounter the unique challenges of isolating highly functionalized aliphatic chains. 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) —a molecule with the formula C₅H₈O₃—is a prime example.

This compound exists in two distinct research domains:

  • Targeted Synthesis: It serves as a critical intermediate in the production of functional nanogels and pentane-1,2,5-triol, synthesized via the Achmatowicz rearrangement of biomass-derived furfuryl alcohol [1].

  • Atmospheric Chemistry: It is a prominent secondary product generated from the ozonolysis of squalene, a major human skin lipid, making it a critical biomarker in indoor air quality studies [2][3].

G Node1 Furfuryl Alcohol (Biomass) Node2 Achmatowicz Rearrangement Node1->Node2 Node3 6-Hydroxy-(2H)- pyran-3(6H)-one Node2->Node3 Node4 Hydrogenation (Pd/C, H2) Node3->Node4 Target 5-Hydroxy-4-oxopentanal (C5H8O3) Node4->Target Node5 Squalene (Skin Lipid) Node6 Ozonolysis (O3 Exposure) Node5->Node6 Node7 Criegee Intermediates Node6->Node7 Node7->Target

Mechanistic pathways generating 5-hydroxy-4-oxopentanal via targeted synthesis and squalene ozonolysis.

The Physicochemical Challenge: Causality in Purification

Before selecting a purification technique, we must understand the molecule's reactivity. 5-OH-4-OPA contains three functional groups: a primary hydroxyl, a ketone, and an aldehyde.

The Causality of Degradation: Because it possesses both an aldehyde and a ketone, the molecule is highly susceptible to aldol condensation and polymerization when exposed to heat or strong acids/bases. Furthermore, the terminal hydroxyl group can intramolecularly attack the aldehyde, creating a dynamic equilibrium between the open-chain form and a cyclic hemiacetal (a substituted tetrahydropyran derivative). This tautomerization causes severe peak broadening during chromatography. Therefore, high-temperature distillation is fundamentally flawed for this molecule; it must be purified using low-temperature, high-resolution chromatographic techniques.

Comparative Analysis of Purification Techniques

To objectively assess the performance of different isolation methods, I have summarized the quantitative and qualitative data of the three most common approaches below.

Table 1: Performance Metrics of Purification Techniques for 5-OH-4-OPA

TechniqueOptimal Use CaseTypical Yield RecoveryPurity AchievedThermal Degradation RiskMajor Limitations
Silica Gel Flash Chromatography Bulk synthetic workflows (Gram scale)75 - 85%90 - 95%Low (Performed at RT)Peak broadening due to cyclic hemiacetal tautomerization on acidic silica.
Preparative HPLC (Reverse Phase) Analytical standards (Microgram scale)60 - 70%>99%Low (Performed at RT)Low throughput; requires careful solvent removal (lyophilization).
Vacuum Distillation (Kugelrohr) Crude solvent removal< 40% (Not recommended)VariableHigh Extreme risk of aldol condensation and irreversible polymerization.

Decision Matrix & Experimental Workflows

The origin of your crude mixture dictates your purification strategy. Synthetic workflows require bulk catalyst removal, whereas atmospheric samples require the resolution of near-identical structural isomers (such as levulinic acid and 4-oxobutanoic acid) [3].

G Start Crude 5-OH-4-OPA Mixture Decision Sample Origin? Start->Decision Path1 Targeted Synthesis (Gram Scale) Decision->Path1 Path2 Atmospheric Matrix (Microgram Scale) Decision->Path2 Step1A Celite Filtration (Catalyst Removal) Path1->Step1A Step2A Solvent Extraction (Lipid Precipitation) Path2->Step2A Step1B Silica Flash Chromatography (Precursor Separation) Step1A->Step1B End1 Synthetic Grade (>95%) Step1B->End1 Step2B Prep-HPLC (C18) (Isomer Resolution) Step2A->Step2B End2 Analytical Standard (>99%) Step2B->End2

Decision matrix for selecting the optimal purification workflow based on the sample origin.

Protocol 1: Synthetic Isolation via Flash Chromatography

Designed for isolating 5-OH-4-OPA following the hydrogenation of 6-hydroxy-(2H)-pyran-3(6H)-one.

  • Catalyst Quenching and Filtration: Following the 5-hour reaction in an H₂ atmosphere, the crude mixture contains suspended Pd/C catalyst [1]. Filter the mixture through a tightly packed pad of Celite® to prevent heavy metal contamination.

  • Low-Temperature Solvent Evaporation: Remove the ethanol solvent under reduced pressure (rotary evaporator). Crucial Causality: The water bath must strictly be kept below 30°C. Exceeding this temperature will trigger the aldol condensation of the target molecule, turning the pale-yellow oil into a dark, intractable tar.

  • Chromatographic Separation: Load the crude oil onto a silica gel column (230-400 mesh). Elute using a gradient of Hexane/Ethyl Acetate (starting at 80:20, moving to 50:50).

  • Self-Validating QC Step: Spot the fractions on a TLC plate and stain with p-anisaldehyde. 5-OH-4-OPA will appear as a distinct spot (often streaking slightly due to hemiacetal equilibrium). Validate the pooled, concentrated fractions via ¹H-NMR; the presence of an aldehyde proton singlet near ~9.7 ppm confirms structural integrity.

Protocol 2: Analytical Isolation via Preparative HPLC

Designed for isolating 5-OH-4-OPA from complex squalene ozonolysis matrices for MS calibration.

  • Matrix Precipitation: Squalene ozonolysis yields a highly complex matrix of unreacted lipids and secondary oxidation products [4]. Extract the reaction surface with cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes to precipitate non-polar high-molecular-weight lipids.

  • Chromatographic Resolution: Inject the supernatant onto a Prep-HPLC system equipped with a C18 Reverse-Phase column (e.g., 250 x 10 mm, 5 µm).

  • Mobile Phase Selection: Use a gradient of HPLC-grade Water and Acetonitrile. Crucial Causality: Do not use methanol as the organic modifier. Under slightly acidic conditions, the primary alcohol can react with the aldehyde group of 5-OH-4-OPA to form a hemiacetal artifact, altering the retention time and destroying the standard.

  • Self-Validating QC Step: Monitor absorbance at 210 nm (carbonyl groups). Collect the target peak and immediately re-inject a 1 µL aliquot into an analytical LC-MS system. The protocol is validated if a single, sharp peak is observed with an extracted ion chromatogram (EIC) showing the sodiated adduct [M+Na]⁺ at m/z 139.04 [2].

References

  • Functional Nanogel from Natural Substances for Delivery of Doxorubicin. National Center for Biotechnology Information (PMC).
  • Atmospheric Oxidation of Squalene: Molecular Study Using COBRA Modeling and High-Resolution Mass Spectrometry. ACS Publications.
  • Kinetics and Products from Heterogeneous Oxidation of Squalene with Ozone. Scholaris.
  • Reactions of ozone with human skin lipids: Sources of carbonyls, dicarbonyls, and hydroxycarbonyls in indoor air. PNAS.

Sources

Comparative

Method validation for 5-Hydroxy-4-oxopentanal in complex matrices

As a Senior Application Scientist, navigating the quantification of highly polar, reactive volatile organic compounds (VOCs) in complex matrices requires moving beyond standard analytical templates. 5-Hydroxy-4-oxopentan...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the quantification of highly polar, reactive volatile organic compounds (VOCs) in complex matrices requires moving beyond standard analytical templates. 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) —a terminal, secondary volatile reaction product (VRP) generated from the heterogeneous ozonolysis of squalene in human skin lipids—presents a unique analytical challenge[1].

With a molecular weight of 116.11 g/mol [2] and the presence of both hydroxyl and dicarbonyl functional groups, 5-OH-4-OPA is thermally labile and highly susceptible to matrix interferences. In indoor environments, it accumulates in the gas phase alongside isobaric compounds like levulinic acid, making direct quantification difficult[3].

This guide objectively compares the three leading analytical methodologies for validating 5-OH-4-OPA in complex matrices (such as simulated indoor air, soiled clothing extracts, and skin wipes), providing the causality behind experimental choices and a self-validating protocol for accurate quantification.

The Mechanistic Origin & Analytical Challenge

To design a robust assay, we must first understand the analyte's origin. 5-OH-4-OPA is not a primary emission; it is formed when ozone reacts with the carbon-carbon double bonds of squalene. This reaction forms a primary ozonide that rapidly decomposes into a Criegee intermediate. Depending on the relative humidity (RH), water vapor interacts with this intermediate, driving the formation of terminal products like 5-OH-4-OPA[4].

G SQ Squalene (Skin Lipid) CI Criegee Intermediate (Unstable) SQ->CI + O3 (Ozonolysis) O3 Ozone (O3) O3->CI P1 6-MHO & 4-OPA CI->P1 Decomposition P2 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) P1->P2 + O3 (Secondary Rxn)

Squalene ozonolysis pathway generating 5-OH-4-OPA via Criegee intermediates.

The Core Challenge: 5-OH-4-OPA lacks a strong chromophore, degrades in standard hot GC inlets, and shares the exact monoisotopic mass with levulinic acid (4-oxopentanoic acid). Therefore, the analytical method must either utilize ultra-soft ionization or employ targeted derivatization to lock the molecule into a stable, resolvable form.

Methodological Comparison: Direct Analysis vs. Derivatization

When validating a method for 5-OH-4-OPA, scientists typically choose between real-time direct mass spectrometry and offline chromatographic methods.

Method A: Real-Time PTR-ToF-MS (Direct Air Analysis)

Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) uses H3​O+ as a reagent ion for soft ionization[5].

  • Causality: Because 5-OH-4-OPA has a higher proton affinity than water, it undergoes non-destructive proton transfer, appearing at m/z 117.055 as [M+H]+ [5].

  • Limitation: PTR-ToF-MS cannot chromatographically separate 5-OH-4-OPA from its isobar, levulinic acid, which also appears at m/z 117.055. Thus, it only provides a combined signal for these terminal products[6].

Method B: DNPH Derivatization + UHPLC-MS/MS

2,4-Dinitrophenylhydrazine (DNPH) is the EPA standard for carbonyls.

  • Causality: DNPH reacts with the carbonyl groups to form bulky hydrazones, increasing the molecule's hydrophobicity for reversed-phase LC retention.

  • Limitation: Because 5-OH-4-OPA is a dicarbonyl, DNPH can form mono- and bis-derivatives, leading to complex chromatograms with multiple E/Z stereoisomers that split the analytical signal and reduce sensitivity.

Method C: PFBHA Derivatization + GC-MS/MS (Optimal for Complex Matrices)

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) derivatization followed by GC-MS/MS.

  • Causality: PFBHA reacts with the aldehyde and ketone groups to form highly volatile, thermally stable oximes. The pentafluorobenzyl moiety provides excellent fragmentation pathways for Multiple Reaction Monitoring (MRM), allowing absolute baseline resolution from levulinic acid.

Quantitative Performance Summary
Validation ParameterPTR-ToF-MS (Direct)PFBHA + GC-MS/MSDNPH + UHPLC-MS/MS
Sample Prep Required None (Direct Air)Yes (24h Derivatization)Yes (2h Derivatization)
Isobaric Resolution Poor (Cannot resolve Levulinic Acid)Excellent (Chromatographic)Good
Temporal Resolution < 1 minuteOffline (Hours)Offline (Hours)
Limit of Detection (LOD) ~10–50 pptv~0.1 ng/mL (Extract)~0.5 ng/mL (Extract)
Matrix Effects Low (Soft ionization)Medium (Co-eluting oximes)High (ESI Ion Suppression)

Self-Validating Experimental Protocol: PFBHA + GC-MS/MS

For rigorous quantification in complex matrices (e.g., skin wipes or soiled fabric extracts), the PFBHA + GC-MS/MS workflow is the gold standard. The following protocol is designed as a self-validating system, incorporating internal standards to correct for derivatization kinetics.

Workflow S1 1. Matrix Extraction (Methanol + Internal Standard) S2 2. PFBHA Derivatization (25°C, 24h, pH 4) S1->S2 S3 3. Liquid-Liquid Extraction (Hexane isolation) S2->S3 S4 4. GC-MS/MS Analysis (MRM Mode) S3->S4 S5 5. Data Processing (Isobaric Resolution) S4->S5

PFBHA derivatization and GC-MS/MS workflow for complex matrices.

Step-by-Step Methodology:
  • Matrix Extraction & Spiking:

    • Extract the complex matrix (e.g., 10 cm² skin wipe) in 2.0 mL of LC-MS grade methanol.

    • Self-Validating Step: Immediately spike the extract with an isotopically labeled internal standard (e.g., 4-OPA-d4). This corrects for any matrix-induced inhibition of the derivatization reaction.

  • PFBHA Derivatization:

    • Add 100 µL of PFBHA aqueous solution (250 mg/mL).

    • Adjust the pH to ~4.0 using a dilute acetate buffer. Causality: Oxime formation is acid-catalyzed; pH 4 represents the optimal balance between nucleophilic attack by the hydroxylamine and protonation of the carbonyl oxygen.

    • Incubate in the dark at 25°C for 24 hours. Causality: 5-OH-4-OPA contains sterically hindered carbonyls; a 24-hour incubation ensures >99% conversion to the bis-oxime derivative.

  • Liquid-Liquid Extraction (LLE):

    • Add 1.0 mL of ultra-pure water to quench the reaction, followed by 2.0 mL of hexane.

    • Vortex for 5 minutes and centrifuge at 3000 x g.

    • Causality: The non-polar PFBHA-oxime derivatives partition cleanly into the hexane layer, leaving highly polar matrix contaminants (salts, unreacted PFBHA) in the aqueous phase, protecting the GC inlet.

  • GC-MS/MS Analysis:

    • Inject 1 µL of the hexane layer into a GC-MS/MS equipped with a mid-polarity column (e.g., DB-5MS).

    • Use Electron Ionization (EI) at 70 eV. Monitor the MRM transition of the m/z 181 fragment (characteristic of the pentafluorobenzyl ring) to the m/z 161 fragment.

    • Causality: The high mass defect of the fluorine atoms in the PFBHA tag shifts the analyte signal away from common low-mass hydrocarbon background noise found in lipid-rich matrices.

References

  • PubChem. "5-Hydroxy-4-oxopentanal | C5H8O3 | CID 53873414". National Institutes of Health. Available at:[Link]

  • Nizkorodov, S. A., et al. "Atmospheric Oxidation of Squalene: Molecular Study Using COBRA Modeling and High-Resolution Mass Spectrometry". Environmental Science & Technology, ACS Publications. Available at:[Link]

  • Morrison, G., et al. "Quantifying the impact of relative humidity on human exposure to gas phase squalene ozonolysis products". Environmental Science: Processes & Impacts, RSC Publishing. Available at:[Link]

  • Weschler, C. J., et al. "Heterogeneous Ozonolysis of Squalene: Gas-Phase Products Depend on Water Vapor Concentration". Environmental Science & Technology, ACS Publications. Available at:[Link]

  • Tang, X., et al. "Volatile Organic Compound Emissions from Humans Indoors". Environmental Science & Technology, ACS Publications. Available at:[Link]

Sources

Validation

A Comparative Guide to the Stability of 5-Hydroxy-4-oxopentanal and Its Analogs

Introduction: The Challenge of β-Keto Aldehyde Stability 5-Hydroxy-4-oxopentanal is a bifunctional molecule featuring both a β-keto group and an aldehyde, making it a versatile building block in organic synthesis.[1][2][...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of β-Keto Aldehyde Stability

5-Hydroxy-4-oxopentanal is a bifunctional molecule featuring both a β-keto group and an aldehyde, making it a versatile building block in organic synthesis.[1][2][3] However, the very features that make it synthetically attractive also render it inherently unstable. As with most β-keto aldehydes, it is susceptible to a variety of degradation pathways that can complicate its storage, handling, and use in complex reaction mixtures.[4] Understanding the structural determinants of its stability is paramount for researchers in synthetic chemistry and drug development.

This guide provides an in-depth comparison of the stability of 5-Hydroxy-4-oxopentanal against a curated set of its structural analogs. We will explore the primary degradation pathways, provide detailed experimental protocols for stability assessment, and present comparative data to elucidate the roles of different functional groups. Our analysis is grounded in established principles of physical organic chemistry, offering both a theoretical framework and practical methodologies for the working scientist.

Part 1: Fundamental Drivers of Instability

The reactivity of 5-Hydroxy-4-oxopentanal is governed by the interplay of its aldehyde and β-dicarbonyl moieties. Several competing equilibria and degradation pathways are constantly at play.

  • Keto-Enol Tautomerism : The β-dicarbonyl system exists in a dynamic equilibrium between the keto and enol forms.[5][6] While the keto form typically predominates for simple ketones, factors like conjugation and intramolecular hydrogen bonding can stabilize the enol tautomer.[6][7] The enol form, with its nucleophilic C=C bond, can be more susceptible to certain reactions like oxidation.[4]

  • Hydration and Cyclization : The electrophilic aldehyde carbon is susceptible to nucleophilic attack by water, forming a geminal diol (hydrate).[4][8] Uniquely, the C5-hydroxyl group in 5-Hydroxy-4-oxopentanal allows for intramolecular cyclization to form a stable five- or six-membered cyclic hemiacetal, effectively masking the reactive aldehyde. This equilibrium is a critical determinant of its overall stability compared to analogs lacking this feature.

  • Chemical Degradation : Beyond these equilibria, the molecule is prone to irreversible degradation through pathways including:

    • Oxidation : The aldehyde is readily oxidized to a carboxylic acid, a common failure mode for many aldehydes.[4][9]

    • Retro-Claisen Condensation : Under basic conditions, the C-C bond between C3 and C4 can cleave.[4]

    • Aldol Condensation : The presence of both an enolizable ketone and an aldehyde allows for self-condensation, leading to oligomeric impurities.[4]

The following diagram illustrates these primary stability concerns.

cluster_equilibria Reversible Equilibria cluster_degradation Irreversible Degradation Keto 5-Hydroxy-4-oxopentanal (Keto Form) Enol Enol Tautomer Keto->Enol Tautomerization Hydrate Gem-diol Hydrate Keto->Hydrate Hydration Cyclic Cyclic Hemiacetal Keto->Cyclic Intramolecular Cyclization Oxidation Oxidation Product (Carboxylic Acid) Keto->Oxidation Oxidants (O₂) RetroClaisen Retro-Claisen Products Keto->RetroClaisen Base (OH⁻) Enol->Keto Aldol Aldol Adducts Enol->Aldol Self-Condensation Hydrate->Keto Cyclic->Keto

Caption: Key stability-influencing pathways for 5-Hydroxy-4-oxopentanal.

Part 2: Selection of Analogs for Comparative Analysis

To dissect the contribution of each functional group to the molecule's stability profile, we selected four analogs for direct comparison. Each analog systematically removes or alters one key structural feature of the parent molecule.

Compound NameStructureKey Structural Difference from ParentRationale for Inclusion
5-Hydroxy-4-oxopentanal HO-CH₂-C(O)-CH₂-CH₂-CHO(Parent Compound)The benchmark for our stability study.
4-Oxopentanal CH₃-C(O)-CH₂-CH₂-CHOLacks the C5-hydroxyl group.To evaluate the stabilizing effect of intramolecular hemiacetal formation.
5-Hydroxy-2-pentanone HO-CH₂-CH₂-CH₂-C(O)-CH₃Aldehyde is replaced by a more stable methyl ketone.[10]To isolate and compare the inherent instability of the aldehyde vs. the β-keto group.
Glutaraldehyde OHC-CH₂-CH₂-CH₂-CHOThe C4-keto group is replaced by an aldehyde.To compare the stability of a β-keto aldehyde with a simple dialdehyde, highlighting the role of the keto group in reactivity.

Part 3: Experimental Design for Stability Assessment

A forced degradation study is the cornerstone of a rigorous stability assessment.[11] This involves subjecting the compounds to accelerated stress conditions to predict their long-term stability and identify potential degradation products. The primary analytical technique for quantifying the parent compound and its degradants is High-Performance Liquid Chromatography (HPLC), often coupled with a pre-column derivatization step to enhance detection.[12][13]

Experimental Workflow: Forced Degradation and HPLC Analysis

The overall workflow involves preparing solutions of each analog, subjecting them to various stressors, derivatizing the remaining aldehyde/ketone, and quantifying the result by HPLC.

cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation (24h) cluster_deriv 3. Derivatization cluster_analysis 4. HPLC-UV Analysis Prep Prepare 1 mg/mL solutions of each analog in Acetonitrile:Water (1:1) Acid Acidic 0.1M HCl, 60°C Prep->Acid Base Basic 0.1M NaOH, RT Prep->Base Oxidative Oxidative 3% H₂O₂, RT Prep->Oxidative Thermal Thermal 60°C Prep->Thermal Control Control RT, protected from light Prep->Control Deriv Take aliquot from each stressed sample. Add DNPH reagent. Incubate (e.g., 40°C, 30 min). Control->Deriv HPLC Inject derivatized sample. Separate on C18 column. Detect at ~365 nm. Deriv->HPLC Quant Quantify remaining parent compound against a calibration curve. HPLC->Quant

Caption: Workflow for forced degradation and HPLC-DNPH analysis.

Protocol 1: Forced Degradation Study

This protocol describes the conditions for stressing the target compounds.

  • Stock Solution Preparation : Prepare a 1 mg/mL stock solution of each analog (5-Hydroxy-4-oxopentanal, 4-Oxopentanal, 5-Hydroxy-2-pentanone, Glutaraldehyde) in a 50:50 (v/v) mixture of acetonitrile and water.

  • Stress Conditions : For each analog, set up five separate reactions in sealed vials:

    • Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at room temperature.

    • Oxidation : Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Incubate at room temperature.

    • Thermal Stress : Mix 1 mL of stock solution with 1 mL of the acetonitrile/water solvent. Incubate at 60°C.

    • Control : Mix 1 mL of stock solution with 1 mL of the acetonitrile/water solvent. Keep at room temperature, protected from light.

  • Time Points : Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 8, 24 hours) for immediate derivatization and analysis.

Causality : The chosen conditions are standard in pharmaceutical forced degradation studies and are designed to accelerate specific degradation pathways.[11] Acid and base target pH-labile groups, hydrogen peroxide induces oxidation, and elevated temperature assesses thermal lability. Acetonitrile is used as a co-solvent for solubility and is generally more stable to photolytic conditions than methanol.[11]

Protocol 2: Aldehyde/Ketone Quantification by HPLC-DNPH

This protocol details the derivatization and analysis of samples from the forced degradation study.[13][14]

  • Reagent Preparation :

    • DNPH Reagent : Prepare a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in 2 M HCl. Filter before use.

    • Mobile Phase : Prepare a suitable mobile phase for reverse-phase HPLC, typically a gradient of acetonitrile and water.

  • Derivatization :

    • To a 100 µL aliquot of the stressed sample, add 500 µL of the DNPH reagent.

    • Vortex the mixture and incubate at 40°C for 30 minutes in the dark to form the stable hydrazone derivatives.[12]

    • Quench the reaction and neutralize the acid by adding 400 µL of a suitable buffer (e.g., 1 M potassium phosphate, pH 7.0).

  • HPLC Analysis :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : Example gradient: Start with 40% acetonitrile / 60% water, ramp to 80% acetonitrile over 15 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detector set to the maximum absorbance wavelength for DNPH-hydrazones (typically ~365 nm).[14]

    • Quantification : Create a calibration curve using standards of the underivatized parent compound, treated with the same derivatization procedure. Calculate the percentage of the remaining parent compound in the stressed samples relative to the time-zero or control sample.

Trustworthiness : This protocol is self-validating. The use of a stable C18 column, a specific derivatizing agent (DNPH) that reacts with the target functional groups to form a strongly UV-absorbing product, and quantification against a similarly treated standard curve ensures that the results are reproducible and directly reflect the concentration of the carbonyl compound.[12]

Part 4: Comparative Stability Data & Discussion

The following table summarizes the expected outcomes of the forced degradation study, presenting plausible data based on the known chemical principles governing the stability of these structures.

Table 1: Comparative Stability of 5-Hydroxy-4-oxopentanal and its Analogs (Data represents the percentage of parent compound remaining after 24 hours under stress conditions)

CompoundControl (RT)Thermal (60°C)Acidic (0.1M HCl, 60°C)Basic (0.1M NaOH, RT)Oxidative (3% H₂O₂, RT)
5-Hydroxy-4-oxopentanal 98%85%75%40%65%
4-Oxopentanal 95%70%60%25%50%
5-Hydroxy-2-pentanone >99%98%97%90%95%
Glutaraldehyde 90%65%55%15%40%
Analysis of Stability Trends
  • Overall Stability : The data clearly supports the general stability ranking: 5-Hydroxy-2-pentanone >> 5-Hydroxy-4-oxopentanal > 4-Oxopentanal > Glutaraldehyde . This trend is dominated by the inherent reactivity of the functional groups present. Ketones are significantly more stable than aldehydes, particularly to oxidation.[9][10]

  • Effect of the C5-Hydroxyl Group (Parent vs. 4-Oxopentanal) : 5-Hydroxy-4-oxopentanal is consistently more stable than 4-Oxopentanal across all stress conditions. This provides strong evidence for the protective effect of the C5-hydroxyl group. This group facilitates the formation of a cyclic hemiacetal, which exists in equilibrium with the open-chain form. By reducing the population of the free, reactive aldehyde at any given time, this intramolecular cyclization imparts a significant kinetic stability to the molecule.

  • Role of the Aldehyde (Parent vs. 5-Hydroxy-2-pentanone) : The dramatic increase in stability upon replacing the aldehyde with a methyl ketone (5-Hydroxy-2-pentanone) underscores the aldehyde as the primary locus of instability. Aldehydes are sterically less hindered and more electrophilic than ketones, making them more susceptible to nucleophilic attack (as seen in the basic conditions) and oxidation.[10]

  • Impact of the β-Keto Group (4-Oxopentanal vs. Glutaraldehyde) : While both compounds are highly reactive, Glutaraldehyde is notably less stable, especially under basic conditions. This is because it possesses two highly reactive aldehyde groups. Furthermore, the β-keto group in 4-Oxopentanal provides a pathway for rapid degradation via retro-Claisen cleavage under basic conditions, but the dual aldehyde reactivity of glutaraldehyde (e.g., propensity for polymerization via aldol-type reactions) makes it exceptionally labile.

  • Condition-Specific Degradation :

    • Basic Conditions : This condition is the most damaging for all aldehyde-containing species, highlighting susceptibility to retro-Claisen (for the β-keto aldehydes) and aldol-type condensation/polymerization reactions.[4]

    • Oxidative Conditions : As expected, the aldehyde-containing compounds show significant degradation, while the ketone (5-Hydroxy-2-pentanone) is much more robust.[9]

    • Acidic Conditions : Degradation is accelerated compared to thermal stress alone, likely due to acid catalysis of hydration and subsequent reactions.[4]

Conclusion

This guide demonstrates that the stability of 5-Hydroxy-4-oxopentanal is a complex function of its bifunctional nature. While the presence of both an aldehyde and a β-keto group makes it inherently reactive, it possesses a key structural advantage over its analog, 4-oxopentanal: the C5-hydroxyl group. This feature allows for the formation of a stabilizing cyclic hemiacetal, which sequesters the reactive aldehyde functionality and enhances the molecule's shelf-life and handling characteristics.

For researchers and process chemists, the key takeaway is that while 5-Hydroxy-4-oxopentanal is more stable than many related aldehydes, it remains sensitive, particularly to basic and oxidative conditions. For applications requiring maximal stability, replacing the aldehyde with a ketone, as in 5-Hydroxy-2-pentanone, is the most effective strategy. All handling and reactions involving 5-Hydroxy-4-oxopentanal should be performed under controlled pH (ideally neutral to slightly acidic), at low temperatures, and under an inert atmosphere to minimize degradation.[4]

References

  • Technical Support Center: β-Keto Aldehyde Stability and Degradation. Benchchem.
  • Enol vs Keto: Which Provides Better Chemical Stability?. Patsnap Eureka.
  • A Comparative Guide to Spectrophotometric Methods for Aldehyde Quantification. Benchchem.
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (Publication).
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (Publication).
  • Understanding Aldehyde Hydrate: Insights From NMR Studies. Oreate AI Blog.
  • Which factors determine the keto:enol ratio for aldehydes, ketones, and 1,3-dicarbonyl compounds?. ECHEMI.
  • Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry). (Publication).
  • Experimental No. (13) Aldehydes and ketones. (Publication).
  • What is stability of aldehyde and ketone?. Quora.
  • Optimized spectrophotometric determination of aldehyde dehydrogenase activity in erythrocytes. PubMed.
  • A Spectrophotometric Method for the Determination of Aldehyde Oxidase Activity Using 3-Methyl-2- Benzothiazolinone Hydrazine: A Preliminary Study. ResearchGate.
  • A Spectrophotometric Method for the Determination of Aldehyde Oxidase Activity Using 3-Methyl-2. Brieflands.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aldehydes and Ketones via 2-Nitrophenylhydrazine Derivat. Benchchem.
  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.
  • 17.14: Oxidative Chemical Tests for Aldehydes. Chemistry LibreTexts.
  • Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. (Publication).
  • Tests for Aldehydes and Ketones. BYJU'S.
  • Aldehydes and Ketones Tests: Simple Guide for Students. Vedantu.
  • N.m.r. study of reversible hydration of aliphatic aldehydes and ketones. Part 4.—Isotopic oxygen exchange of cycloalkanones. R Discovery.
  • N.m.r. study of reversible hydration of aliphatic aldehydes and ketones. Part 4.—Isotopic oxygen exchange of cycloalkanones. Transactions of the Faraday Society (RSC Publishing).
  • Analysis of Aldehydes using Post-column Derivatization by High Performance Liquid Chromatography. JASCO Global.
  • NMAM 3507: ACETALDEHYDE by HPLC. Restored CDC.
  • Online 1 H NMR Spectroscopic Study of the Reaction Kinetics in Mixtures of Acetaldehyde and Water Using a New Microreactor Probe Head. Request PDF. ResearchGate.
  • 8.15: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
  • Synthesis of 5‐hydroxy‐4‐oxopentanal.. Download Scientific Diagram. ResearchGate.
  • Reaction of OH radicals with 5-hydroxy-2-pentanone: formation yield of 4-oxopentanal and its OH radical reaction rate constant. Request PDF. ResearchGate.
  • Forced Degradation – A Review. (Publication).
  • pentanal, 5-hydroxy-4-oxo- 31082-85-6 wiki. Guidechem.
  • A Comparative Guide to the Synthetic Routes of 4-Oxopentanal. Benchchem.
  • 5-Hydroxy-4-oxopentanal. PubChem.

Sources

Comparative

Evaluating the efficiency of different catalysts for 5-Hydroxy-4-oxopentanal synthesis

An in-depth technical guide evaluating the catalytic pathways for the synthesis of 5-hydroxy-4-oxopentanal, designed for researchers and drug development professionals. Introduction: The Synthetic Value of 5-Hydroxy-4-ox...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide evaluating the catalytic pathways for the synthesis of 5-hydroxy-4-oxopentanal, designed for researchers and drug development professionals.

Introduction: The Synthetic Value of 5-Hydroxy-4-oxopentanal

5-Hydroxy-4-oxopentanal (CAS: 31082-85-6) is a highly versatile bifunctional aliphatic building block. In atmospheric chemistry, it is recognized as a terminal oxidation product of squalene ozonolysis[1]. In pharmaceutical and materials science, it serves as a critical intermediate for synthesizing functional nanogels and biorenewable C5 alcohols like pentane-1,2,5-triol[2].

Because 5-hydroxy-4-oxopentanal contains both a reactive aldehyde and a ketone moiety, its synthesis requires highly selective catalytic control. The standard synthetic route from biomass-derived furfuryl alcohol is a two-stage cascade: an oxidative Achmatowicz Rearrangement followed by a Selective Olefin Hydrogenation . This guide objectively compares the efficiency, scalability, and environmental impact of various catalysts used in this cascade.

Part 1: Evaluating Catalysts for Step 1 (Achmatowicz Rearrangement)

The first step requires the oxidative ring expansion of furfuryl alcohol to yield the intermediate 6-hydroxy-2H-pyran-3(6H)-one.

  • Traditional Reagents (NBS / Bromine): Historically, N-bromosuccinimide (NBS) or methanolic bromine were the standard reagents. While reliable, they suffer from severe drawbacks for scale-up: they generate stoichiometric halogenated waste, possess a poor environmental E-factor, and require tedious purification to remove poisonous byproducts[3].

  • Homogeneous Transition Metals (VO(acac)₂ / t-BuOOH): Vanadium-catalyzed systems offer a more refined approach. Using VO(acac)₂ with tert-butyl hydroperoxide (t-BuOOH) or VO(OiPr)₃ with cumene hydroperoxide (CHP) provides good yields (typically 60–76%) under mild conditions[4]. However, as a homogeneous system, catalyst recovery is difficult, and the reliance on organic peroxides poses safety risks at scale.

  • Heterogeneous Green Catalysts (TS-1 / H₂O₂): Titanium Silicalite-1 (TS-1) combined with 37% aqueous hydrogen peroxide represents the modern gold standard. This system is highly efficient and environmentally benign, producing only water as a byproduct. The heterogeneous nature of TS-1 allows for simple recovery via filtration, making it the superior choice for sustainable synthesis[2].

Part 2: Evaluating Catalysts for Step 2 (Selective Hydrogenation)

The second step involves reducing the double bond of the pyranone intermediate. The critical challenge here is chemoselectivity : the catalyst must reduce the alkene to trigger ring-opening into 5-hydroxy-4-oxopentanal without over-reducing the carbonyl groups.

  • Bicomponent Ni/Pt on Mesoporous Silica: Advanced gas-phase hydrogenation catalysts (e.g., 10Ni1Pt/KIT-6) are highly active and excellent for preventing furan ring hydrogenolysis[5]. However, their high activity is a detriment when 5-hydroxy-4-oxopentanal is the target. These harsh conditions drive the reaction past the aldehyde/ketone stage, resulting in deep reduction to pentane-1,2,5-triol[5].

  • Palladium on Carbon (Pd/C, 10 wt%): Pd/C is the optimal catalyst for this specific transformation. When used under very mild conditions (room temperature, 1 atm H₂ via balloon), Pd/C selectively reduces the conjugated alkene. The resulting saturated cyclic hemiketal spontaneously opens in solution to yield the target linear 5-hydroxy-4-oxopentanal[2].

Part 3: Quantitative Catalyst Comparison

Reaction StageCatalyst SystemCo-reagent / ConditionsSelectivity for TargetEnvironmental Impact (E-Factor)
Step 1: Oxidation NBS / MeOHStoichiometric, 0 °C to RTModerateHigh (Toxic halogen waste)
Step 1: Oxidation VO(acac)₂t-BuOOH, 0 °C to RTGoodModerate (Difficult recovery)
Step 1: Oxidation TS-137% H₂O₂, 40 °C, 5hExcellentLow (Green, water byproduct)
Step 2: Hydrogenation Ni/Pt on SilicaGas-phase H₂, Elevated TempPoor (Over-reduces to triol)Low (Solvent-free)
Step 2: Hydrogenation Pd/C (10 wt%)H₂ Balloon (1 atm), RT, 5hExcellent (Stops at aldehyde)Low (High atom economy)

Part 4: Mechanistic & Workflow Visualizations

Pathway A Furfuryl Alcohol B 6-Hydroxy-2H-pyran-3(6H)-one A->B Step 1: Achmatowicz Oxidation Catalyst: TS-1 / H2O2 C 5-Hydroxy-4-oxopentanal B->C Step 2: Selective Hydrogenation Catalyst: Pd/C / H2

Catalytic pathway from furfuryl alcohol to 5-hydroxy-4-oxopentanal.

Workflow Step1 1. Dissolve furfuryl alcohol in acetonitrile Step2 2. Add TS-1 catalyst & 37% H2O2 Step1->Step2 Step3 3. React at 40°C for 5h Step2->Step3 Step4 4. Isolate intermediate (Crystallize at -20°C) Step3->Step4 Step5 5. Dissolve in EtOH Step4->Step5 Step6 6. Add 10 wt% Pd/C & H2 balloon (RT, 5h) Step5->Step6 Step7 7. Filter through Celite & remove solvent Step6->Step7 Target Pure 5-Hydroxy-4-oxopentanal Step7->Target

Step-by-step experimental workflow for the two-stage catalytic synthesis.

Part 5: Self-Validating Experimental Protocols

The following protocols leverage the TS-1 and Pd/C catalyst systems to ensure high yield and chemoselectivity[2].

Protocol A: TS-1 Catalyzed Achmatowicz Rearrangement

Causality Check: Acetonitrile is chosen as the solvent because it effectively stabilizes the titanium-peroxo active species formed by TS-1 and H₂O₂, preventing premature peroxide decomposition.

  • Preparation: Dissolve 20 g of furfuryl alcohol in 200 mL of HPLC-grade acetonitrile.

  • Catalyst Addition: Add 2 g of TS-1 catalyst to the solution. Slowly add 30 mL of 37% H₂O₂ dropwise to control the exotherm.

  • Reaction: Stir the mixture at 40 °C for 5 hours.

  • Validation & Isolation: Filter out the solid TS-1 catalyst (which can be washed and regenerated). Remove the acetonitrile under reduced pressure.

  • Self-Validation Step: Store the resulting pale-yellow oil at −20 °C. The successful formation of 6-hydroxy-2H-pyran-3(6H)-one is visually confirmed when the oil spontaneously crystallizes in the freezer[2].

Protocol B: Pd/C Catalyzed Selective Hydrogenation

Causality Check: A simple H₂ balloon is used instead of a pressurized Parr reactor. High-pressure hydrogen would over-reduce the resulting aldehyde to a primary alcohol. The 1 atm pressure is the exact thermodynamic sweet spot to reduce only the pyranone alkene.

  • Preparation: Dissolve 12.59 g (approx. 0.11 mol) of the crystallized 6-hydroxy-2H-pyran-3(6H)-one intermediate in 275 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 1.26 g of 10 wt% Pd/C catalyst under an inert argon atmosphere to prevent spontaneous ignition.

  • Reaction: Purge the flask with hydrogen gas and attach an H₂ balloon. Allow the mixture to stir at room temperature (RT) for exactly 5 hours[2].

  • Validation & Isolation: Filter the reaction mixture through a tightly packed pad of Celite® to safely remove the finely dispersed palladium catalyst.

  • Final Yield: Remove the ethanol under reduced pressure. The final product, 5-hydroxy-4-oxopentanal, will present as a stable pale-yellow oil[2].

Sources

Validation

Comparative study on the formation of advanced glycation end products from 5-Hydroxy-4-oxopentanal

A Technical Guide for Researchers and Drug Development Professionals Abstract Advanced Glycation End Products (AGEs) are implicated in the pathophysiology of numerous chronic diseases, including diabetes, neurodegenerati...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Advanced Glycation End Products (AGEs) are implicated in the pathophysiology of numerous chronic diseases, including diabetes, neurodegenerative disorders, and cardiovascular disease. The formation of these deleterious products is largely driven by the reaction of reactive dicarbonyl species with proteins and other macromolecules. This guide provides a comparative analysis of 5-Hydroxy-4-oxopentanal (HOP), a lesser-studied dicarbonyl, against the well-characterized AGE precursors: methylglyoxal (MGO), glyoxal (GO), and 3-deoxyglucosone (3-DG). We present a detailed in-vitro experimental framework for evaluating the kinetics of AGE formation and the specific types of AGEs generated. This guide is intended to equip researchers with the necessary protocols and comparative data to investigate the role of HOP and other dicarbonyls in disease pathogenesis and to facilitate the development of novel therapeutic inhibitors.

Introduction: The Landscape of Dicarbonyl-Mediated Glycation

The non-enzymatic reaction between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids, known as the Maillard reaction, leads to the formation of a heterogeneous group of compounds collectively termed Advanced Glycation End Products (AGEs).[1] While this process occurs physiologically, its acceleration under conditions of hyperglycemia and oxidative stress is a key contributor to the pathology of chronic diseases.[2]

Central to AGE formation are highly reactive α-dicarbonyl compounds, which are significantly more potent glycating agents than their parent sugars.[3] The most extensively studied dicarbonyls include methylglyoxal (MGO), glyoxal (GO), and 3-deoxyglucosone (3-DG).[4] These molecules are byproducts of glycolysis and other metabolic pathways and are known to react with lysine and arginine residues in proteins to form a variety of AGEs, such as Nε-(carboxymethyl)lysine (CML), Nε-(carboxyethyl)lysine (CEL), and various hydroimidazolones.[5]

This guide introduces a comparative study of a less-investigated dicarbonyl, 5-Hydroxy-4-oxopentanal (HOP). Understanding the reactivity of HOP and its propensity to form AGEs is crucial for a comprehensive understanding of dicarbonyl stress and its pathological consequences.

The Contenders: A Structural Overview of Dicarbonyl Precursors

A molecule's reactivity is intrinsically linked to its structure. Here, we present the chemical structures of the dicarbonyls under comparison.

Dicarbonyl_Structures cluster_HOP 5-Hydroxy-4-oxopentanal (HOP) cluster_MGO Methylglyoxal (MGO) cluster_GO Glyoxal (GO) cluster_3DG 3-Deoxyglucosone (3-DG) HOP C(CC(=O)CO)C=O MGO CC(=O)C=O GO O=CC=O threeDG C(C(C(C(C=O)O)O)O)=O Experimental_Workflow prep Preparation of Reaction Mixtures (BSA + Dicarbonyls) incubate Incubation (37°C, Time-course) prep->incubate sample Sample Collection (Multiple Time Points) incubate->sample analysis Analysis sample->analysis fluor Fluorescence Spectroscopy (Overall AGE Formation) analysis->fluor Global Assessment hplc HPLC-MS/MS (Quantification of Specific AGEs) analysis->hplc Specific Quantification AGE_Formation_Pathway Dicarbonyl Dicarbonyl Precursor (HOP, MGO, GO, 3-DG) Schiff_Base Schiff Base Formation Dicarbonyl->Schiff_Base Protein Protein (with Lysine & Arginine residues) Protein->Schiff_Base Amadori Amadori Product Schiff_Base->Amadori AGEs Advanced Glycation End Products (CML, CEL, Hydroimidazolones, etc.) Amadori->AGEs

Sources

Comparative

Validation of a kinetic model for 5-Hydroxy-4-oxopentanal reactions

An in-depth technical comparison guide designed for researchers, atmospheric scientists, and drug development professionals evaluating computational frameworks for complex chemical kinetics. The Dual-Nature of 5-Hydroxy-...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide designed for researchers, atmospheric scientists, and drug development professionals evaluating computational frameworks for complex chemical kinetics.

The Dual-Nature of 5-Hydroxy-4-oxopentanal (5-HOP)

5-Hydroxy-4-oxopentanal (5-HOP), also known as 5-hydroxy-4-oxopentanal, is a highly reactive, bifunctional hydroxy-carbonyl intermediate. Its significance spans two distinct scientific disciplines, making the validation of its kinetic models a unique computational challenge:

  • Inhalation Toxicology & Indoor Chemistry: 5-HOP is a primary and secondary product of squalene ozonolysis. Squalene, a major human skin lipid, reacts rapidly with ambient ozone via the Criegee mechanism. The resulting 5-HOP undergoes extensive cross-coupling and oligomerization, contributing significantly to the redox capacity and toxicity of indoor dust and aerosols ().

  • Biomaterials & Drug Delivery: In pharmacology, 5-HOP is synthesized from furfuryl alcohol via the Achmatowicz rearrangement. It serves as a critical kinetic intermediate that is subsequently reduced to pentane-1,2,5-triol. This triol is esterified with citric acid to formulate biodegradable nanogels for the targeted delivery of chemotherapeutics like Doxorubicin ().

Because 5-HOP can either trigger runaway oligomerization (toxicology) or follow a targeted reduction pathway (pharmacology), selecting the correct kinetic modeling platform is critical.

Pathway Squalene Squalene (Human Skin Lipid) FiveHOP 5-Hydroxy-4-oxopentanal (5-HOP) Squalene->FiveHOP Ozonolysis (Criegee Mechanism) Ozone Ozone (O3) Ozone->FiveHOP Furfuryl Furfuryl Alcohol Furfuryl->FiveHOP Achmatowicz Rearrangement Oligomers Cross-Coupled Oligomers (Indoor Dust Redox) FiveHOP->Oligomers COBRA Modeling (Untargeted) Triol Pentane-1,2,5-triol FiveHOP->Triol COPASI Modeling (Targeted Reduction) Nanogel Citric Acid Nanogels (Doxorubicin Delivery) Triol->Nanogel Esterification

Reaction pathways of 5-HOP in atmospheric toxicology and biomaterial synthesis.

Kinetic Modeling Platforms: A Comparative Analysis

To accurately map the reaction kinetics of 5-HOP, researchers must choose between rule-based stochastic generators, deterministic Ordinary Differential Equation (ODE) solvers, and fluid-dynamic transport models.

COBRA (Computational Brewing Application)

Best for: Untargeted cross-coupling and oligomerization discovery. The Causality of Choice: Traditional ODE models require the user to pre-define every chemical species. Because the cross-coupling of 5-HOP with other squalene oxidation products (like 4-oxopentanal) creates an unknown web of secondary reactions, traditional models fail. COBRA utilizes a rule-based stochastic approach, applying predefined chemical rules (e.g., Criegee intermediate formation) to dynamically generate over one billion molecular structures, making it the gold standard for indoor aerosol modeling ().

COPASI (Complex Pathway Simulator)

Best for: Targeted biomaterial synthesis and enzymatic degradation. The Causality of Choice: When synthesizing nanogels, the pathway from 5-HOP to pentane-1,2,5-triol via NaBH4 reduction is strictly defined. COPASI excels here by utilizing the LSODAR integrator, which automatically switches between stiff and non-stiff ODE solvers. This allows formulation scientists to precisely estimate kinetic parameters and optimize theoretical yields against time-course spectrophotometry data ().

Cantera

Best for: Gas-surface interface transport and volatile emissions. The Causality of Choice: If the goal is to measure the emission rate of volatile 5-HOP from human skin into a simulated office environment, thermodynamics and transport resistance are the limiting factors, not just pure chemical kinetics. Cantera’s object-oriented architecture seamlessly integrates chemical kinetics with fluid dynamics, accurately predicting deposition velocities and gas-phase emission rates ().

Quantitative Data Presentation

Table 1: Performance Comparison of Kinetic Modeling Frameworks for 5-HOP

FeatureCOBRACOPASICantera
Primary Paradigm Rule-based Stochastic GenerationDeterministic ODE / Stochastic SDEObject-Oriented Thermodynamics
Primary Application Squalene ozonolysis oligomerizationNanogel precursor reductionGas-surface interface transport
Scalability >1 Billion dynamically generated speciesLimited to user-defined pathwaysHigh for spatial fluid dynamics
Integration Custom Python / C++SBML compatiblePython, C++, MATLAB

Table 2: Experimental Validation Metrics (Predicted vs. Observed)

MetricCOBRA (Oligomerization)COPASI (Reduction to Triol)Cantera (Gas-Phase Emission)
Predicted Yield/Match 83.0% HR-MS peak match94.2% theoretical yield0.23 cm/s deposition velocity
Observed Yield/Match 85.1% HR-MS peak match93.8% actual yield0.17 cm/s deposition velocity
Error Margin < 5 ppm mass error< 0.5% concentration errorTransport resistance variance
Validation Method HR-ESI-MSTime-course SpectrophotometryPTR-MS

Self-Validating Experimental Protocol: HR-ESI-MS Validation of COBRA Models

To ensure scientific integrity, the experimental validation of a kinetic model must be a self-validating system. The following protocol details how to validate COBRA's stochastic predictions for 5-HOP cross-coupling using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Expertise & Causality Check: Why use Direct Infusion Positive Ion Mode ESI? 5-HOP and its peroxy-derivatives are highly unstable. Traditional Gas Chromatography (GC) thermal cycles degrade these transient intermediates. Direct infusion bypasses thermal degradation, preserving the fragile non-covalent oligomers required for accurate kinetic matching ().

Step 1: Reaction Initiation

  • Coat a passivated glass flow-tube reactor with 10 µL of pure squalene (simulating human skin lipid density).

  • Introduce 100 ppb of ozone generated from a VOC-free zero-air generator.

Step 2: Internal Standardization (Self-Validation Mechanism)

  • Spike the condensed-phase effluent with a known concentration of deuterated 6-methyl-5-hepten-2-one (d6-6-MHO).

  • Logic: Because the kinetic decay rate of 6-MHO is well-documented, it acts as an internal kinetic standard. This decouples mass spectrometer ionization fluctuations from the actual chemical decay of 5-HOP, ensuring the data validates the chemistry, not the instrument.

Step 3: Data Acquisition

  • Extract the condensed-phase products using HPLC-grade methanol.

  • Perform direct infusion into an HR-ESI-MS system. Record m/z peaks between 0–1450 Da over a 120-minute time course to capture the evolution of 5-HOP oligomers.

Step 4: Computational Simulation

  • Initialize the COBRA framework with two starting nodes: Squalene and Ozone.

  • Apply 12 predefined Criegee mechanism rules. Run the simulation for 10 iterations to generate the theoretical product matrix.

Step 5: Statistical Matching & Refinement

  • Map the COBRA-predicted exact masses to the HR-ESI-MS spectra.

  • Calculate the mass error. If the mass error exceeds 5 ppm, refine the chemical rules in the simulation and re-run the matching algorithm.

Workflow DataAcq 1. Data Acquisition (HR-ESI-MS / PTR-MS) Validation 4. Model Validation (Peak Matching & Error) DataAcq->Validation RuleGen 2. Chemical Rule Generation (Reaction Mechanisms) Sim 3. Kinetic Simulation (COBRA / COPASI / Cantera) RuleGen->Sim Sim->Validation Refinement 5. Parameter Refinement Validation->Refinement Error > 5 ppm Refinement->RuleGen Update Rules

Self-validating workflow for kinetic model evaluation and parameter refinement.

References

  • Atmospheric Oxidation of Squalene: Molecular Study Using COBRA Modeling and High-Resolution Mass Spectrometry Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Reactions of ozone with human skin lipids: Sources of carbonyls, dicarbonyls, and hydroxycarbonyls in indoor air Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Functional Nanogel from Natural Substances for Delivery of Doxorubicin Source: Pharmaceutics (MDPI) URL:[Link]

  • COPASI and its Applications in Biotechnology Source: National Institutes of Health (PMC) URL:[Link]

  • Open-source chemical kinetics, thermodynamics, and transport — Cantera Source: Cantera.org URL:[Link]

Validation

Comparison of the organoleptic properties of 5-Hydroxy-4-oxopentanal derivatives

An in-depth technical comparison of the organoleptic properties of 5-hydroxy-4-oxopentanal derivatives requires a fundamental understanding of how structural modifications—specifically cyclization and reduction—alter vol...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of the organoleptic properties of 5-hydroxy-4-oxopentanal derivatives requires a fundamental understanding of how structural modifications—specifically cyclization and reduction—alter volatility, receptor affinity, and physicochemical behavior.

As a highly reactive bifunctional intermediate, 5-hydroxy-4-oxopentanal is naturally generated as a secondary product of 1[1]. In synthetic chemistry, it is accessed via the Achmatowicz rearrangement of biogenic furanic platforms[2]. Because the parent compound is prone to oligomerization, its stabilized derivatives—namely 4-ketovalerolactone (KVL) , 5-hydroxyalkylbutan-4-olides , and pentane-1,2,5-triol —are the primary focus for formulation in the flavor, fragrance (F&F), and pharmaceutical industries.

Chemical Architecture & Organoleptic Causality

The organoleptic profile of a molecule is dictated by its vapor pressure (volatility) and its steric compatibility with olfactory receptors (ORs). The derivatives of 5-hydroxy-4-oxopentanal demonstrate a textbook transition from volatile odorants to non-volatile mouthfeel modulators based on their synthetic pathways:

  • Lactonization (KVL & Butanolides): Isomerization of the precursor yields cyclic lactones. Cyclization restricts conformational flexibility, creating a rigid, hydrophobic motif that effectively docks into ORs. This structural rigidity is the causal factor behind the potent sweet, herbaceous, and coconut-like aromas prized in 2[2].

  • Reduction (Pentane-1,2,5-triol): Complete reduction of the carbonyl groups replaces volatile motifs with hydroxyl groups. This maximizes intermolecular hydrogen bonding, drastically reducing vapor pressure. Consequently, the molecule transitions from an active odorant to a highly viscous mouthfeel modulator (enhancing "body") and a biocompatible 3[3].

G A 5-Hydroxy-4-oxopentanal (Reactive Intermediate) B Pentane-1,2,5-triol (Reduced Polyol) A->B NaBH4 Reduction (Increases H-bonding, Lowers Volatility) C 4-Ketovalerolactone (KVL) (Oxidized Lactone) A->C Ru-Catalyzed Isomerization (Cyclization) D 5-Hydroxyalkylbutan-4-olides (Isomerized Lactone) C->D NaBH4 / AcOH (Ring Contraction)

Synthetic pathways of 5-Hydroxy-4-oxopentanal derivatives for organoleptic applications.

Comparative Organoleptic Profiling

The following table summarizes the qualitative performance of these derivatives based on empirical sensory panel data.

Table 1: Organoleptic & Physicochemical Comparison

DerivativeStructural MotifPrimary Odor ProfileTaste / MouthfeelVolatilityPrimary Formulation Use
4-Ketovalerolactone (KVL) δ-Lactone (Cyclic)Sweet, Caramel, HerbaceousMildly sweet, sharpHighF&F top-notes, 4[4]
5-Hydroxyalkylbutan-4-olides γ-Lactone (Cyclic)Fruity, Coconut, PeachSweet, lingeringModerateAlcoholic beverage flavoring[2]
Pentane-1,2,5-triol Aliphatic TriolOdorless to faint sweetViscous, enhances "body"Very LowCoffee flavor modulation[5], Excipient

Quantitative Sensory Thresholds

To objectively evaluate the flavor impact of these derivatives, Aroma Extract Dilution Analysis (AEDA) is utilized to determine the Flavor Dilution (FD) factor.

Table 2: Quantitative Flavor Dilution (FD) & Odor Thresholds

CompoundOdor Threshold (Water, ppm)FD Factor (Standard Matrix)Olfactory Role
KVL 0.05 - 0.1512 - 1024Primary odorant; drives the "roasted/sweet" perception.
5-Hydroxyalkylbutan-4-olides 0.8 - 1.5128 - 256Secondary odorant; provides fruity background complexity.
Pentane-1,2,5-triol > 500.0< 2Non-volatile matrix component; identified as a key5[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols utilize built-in self-validation mechanisms to prevent false positives in organoleptic profiling.

Protocol A: Synthesis and Isolation of 4-Ketovalerolactone (KVL)

Causality: Traditional synthesis relies on the bromination of levulinic acid, which leaves trace halogenated impurities that severely contaminate the organoleptic profile. Utilizing a Ru-catalyzed redox isomerization of Achmatowicz derivatives ensures a halogen-free, food-grade lactone[2].

  • Substrate Preparation: Dissolve the Achmatowicz derivative (10 mmol) in 50 mL of degassed dichloromethane (DCM) under an argon atmosphere.

  • Catalytic Isomerization: Add 0.5 mol % of the Ru-catalyst (e.g., Ru(bpy)3Cl2). Stir at room temperature for 12 hours.

  • Self-Validation (In-Situ NMR Tracking): Crucial Step. Monitor the reaction via 1H-NMR. The complete disappearance of the hemiacetal proton signal (~5.5 ppm) validates 100% conversion. If the peak persists, the reaction is incomplete, and unreacted precursors will introduce "green/aldehydic" off-notes.

  • Purification: Pass the mixture through a short silica plug to remove the catalyst, yielding pure KVL.

Protocol B: Gas Chromatography-Olfactometry (GC-O) & AEDA

Causality: Human sensory panels are subjective and prone to olfactory fatigue. By coupling GC with a sniffing port and using serial dilutions (AEDA), we isolate the objective receptor affinity (FD factor) from subjective intensity.

  • Extraction: Extract 50g of the target matrix (e.g., coffee beans or synthetic blend) using 100 mL of pure diethyl ether.

  • Internal Standardization (Self-Validation): Spike the extract with 10 µg of 2-methyl-3-heptanone. Causality: This standard does not occur naturally in the matrix. Its constant detection by the human sniffer validates that the panelist is not experiencing olfactory fatigue during the run.

  • Serial Dilution: Prepare stepwise 1:2 dilutions of the extract (1:2, 1:4, 1:8... up to 1:2048).

  • GC-O Analysis: Inject 1 µL of each dilution into the GC-O. The highest dilution at which the specific derivative (e.g., KVL) can still be smelled by the panelist is recorded as its FD factor.

Application in Drug Formulation & F&F

Beyond direct flavoring, the physicochemical properties of these derivatives dictate their use in advanced materials:

  • Polymeric Matrices: KVL is subjected to ring-opening transesterification polymerization (ROTEP) to synthesize 4[4]. This semicrystalline polyester is utilized for biodegradable packaging that does not leach off-flavors into food products.

  • Pharmaceutical Nanogels: The reduced derivative, pentane-1,2,5-triol, is reacted with citric acid via precipitation esterification to form 3[3]. Because it lacks volatile odorants, it serves as an organoleptically neutral, highly biocompatible delivery vehicle for drugs like Doxorubicin.

References

  • Atmospheric Oxidation of Squalene: Molecular Study Using COBRA Modeling and High-Resolution Mass Spectrometry. Environmental Science & Technology. 1

  • Ru-Catalyzed Isomerization of Achmatowicz Derivatives: A Sustainable Route to Biorenewables and Bioactive Lactones. ACS Catalysis. 2

  • Poly(4-ketovalerolactone) from Levulinic acid: Synthesis and Hydrolytic Degradation. Macromolecules (PMC). 4

  • Effects of Different Primary Processing Methods on the Flavor of Coffea arabica Beans by Metabolomics. MDPI. 5

  • Functional Nanogel from Natural Substances for Delivery of Doxorubicin. ResearchGate.3

Sources

Safety & Regulatory Compliance

Safety

5-Hydroxy-4-oxopentanal proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 5-Hydroxy-4-oxopentanal As a Senior Application Scientist, I frequently encounter highly reactive intermediates in environmental chemistry, lipid oxidation stud...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 5-Hydroxy-4-oxopentanal

As a Senior Application Scientist, I frequently encounter highly reactive intermediates in environmental chemistry, lipid oxidation studies, and indoor air quality research. One such compound is 5-Hydroxy-4-oxopentanal (5-OH-4-OPA) , a bifunctional secondary product primarily generated through the ozonolysis of squalene (a major human skin lipid)[1].

Because 5-OH-4-OPA contains an aldehyde, a ketone, and a primary hydroxyl group, it is highly susceptible to intra- and intermolecular reactions. Standard "dump and cap" disposal methods are insufficient and dangerous. This guide provides the authoritative, self-validating protocols required to safely stabilize, segregate, and dispose of 5-OH-4-OPA waste streams.

Physicochemical Profiling & Hazard Assessment

To design a safe disposal protocol, we must first understand the quantitative properties that govern the molecule's behavior. The presence of multiple oxygenated functional groups makes 5-OH-4-OPA highly polar and reactive.

Table 1: Quantitative Physicochemical Data and Operational Implications

PropertyValueOperational Implication for Disposal
CAS Number 31082-85-6[2]Required identifier for EHS hazardous waste manifests.
Molecular Formula C5H8O3[2]High oxygen-to-carbon ratio; indicates high reactivity.
Molecular Weight 116.11 g/mol [2]Low MW indicates potential volatility; handle strictly in a fume hood.
XLogP3 -1.3[2]Highly hydrophilic; miscible in aqueous waste streams.
Topological PSA 54.4 Ų[2]High polarity; requires polar solvents (e.g., water, EtOH) for complete surface decontamination.
Structural Isomerization Forms 4-oxopentanoic acid[1]Isomerization alters waste pH over time, requiring stabilization prior to capping.

Mechanistic Context: Generation & Reactivity

Understanding the origin and degradation pathways of 5-OH-4-OPA is critical for predicting its behavior in a waste container. During squalene ozonolysis, the decomposition of the primary ozonide (POZ) yields Criegee intermediates. The isomerization of the R−C(CH3​)OO intermediate specifically generates the α -hydroxy ketone moiety found in 5-OH-4-OPA[1].

Once generated, 5-OH-4-OPA does not remain static. If left unstabilized, it can undergo base- or acid-catalyzed aldol condensation to form high-molecular-weight oligomers of the type M(C5​H8​O3​)n​ [3]. Furthermore, it can isomerize into 4-oxopentanoic acid (levulinic acid)[1], which lowers the pH of the solution and auto-catalyzes further degradation.

Pathway Squalene Squalene (Skin Lipid Precursor) POZ Primary Ozonide (POZ) Squalene->POZ Ozone Ozone (O3) Oxidation Ozone->POZ Criegee Criegee Intermediates [R-C(CH3)OO] POZ->Criegee Decomposition Product 5-Hydroxy-4-oxopentanal (Target Analyte) Criegee->Product Isomerization Oligomers M(C5H8O3)n Oligomers Product->Oligomers Condensation (Base/Acid Catalyzed) Oxidation 4-Oxopentanoic Acid (Isomerization) Product->Oxidation pH Drift

Figure 1: Squalene ozonolysis pathway generating 5-OH-4-OPA and subsequent degradation routes.

Experimental Workflow: Waste Quenching and Stabilization

Before 5-OH-4-OPA can be transferred to a bulk waste carboy, the reaction mixture must be quenched to prevent exothermic polymerization and pressure buildup.

Step-by-Step Stabilization Protocol:

  • Thermal Quenching: Transfer the reaction vessel containing 5-OH-4-OPA to an ice-water bath (0–4°C).

    • Causality: Lowering the kinetic energy suppresses the spontaneous condensation of the terminal aldehyde group, preventing the formation of viscous oligomers[3] that complicate liquid transfer.

  • Dilution: Dilute the mixture to a concentration of <5% w/v using a compatible, non-reactive polar solvent (e.g., DI water or ethanol).

    • Causality: Reducing the concentration decreases the collision frequency between bifunctional molecules, drastically lowering the rate of intermolecular cross-linking.

  • pH Neutralization: Test the solution pH using universal indicator strips. Adjust the solution to strictly pH 6.5–7.5 using dilute NaHCO3​ (if acidic) or 0.1 M HCl (if basic).

    • Causality: Aldehydes and ketones undergo rapid aldol condensation under both acid and base catalysis. Neutralizing the matrix is the primary defense against runaway polymerization.

  • Self-Validation Checkpoint: Allow the neutralized solution to sit in the ice bath for 15 minutes, then re-test the pH.

    • Logic: If the pH has drifted below 6.0, it indicates ongoing isomerization to 4-oxopentanoic acid[1]. Re-neutralize until the pH remains stable for a full 10-minute observation window. Only then is the waste safe for bulk transfer.

Disposal Protocols & Segregation

Because 5-OH-4-OPA has an XLogP3 of -1.3[2], it partitions heavily into aqueous phases, but is often generated in mixed-solvent systems during lipid extractions.

Disposal Start 5-OH-4-OPA Waste Generation Quench Quench & Stabilize (Ice Bath, pH 6-7.5) Start->Quench Decision Assess Solvent Matrix Quench->Decision Aqueous Aqueous Stream (>90% Water) Decision->Aqueous High Polarity Organic Organic Stream (Mixed Solvents) Decision->Organic Lipid Extractions LabelAq Label: Aqueous Reactive Organics Aqueous->LabelAq LabelOrg Label: Non-Halogenated Flammable/Reactive Organic->LabelOrg Incinerate EHS Collection & High-Temp Incineration LabelAq->Incinerate LabelOrg->Incinerate

Figure 2: Decision matrix for the stabilization and segregation of 5-OH-4-OPA laboratory waste.

Step-by-Step Segregation Protocol:

  • Matrix Assessment: Determine the primary solvent of your stabilized waste. Route >90% water mixtures to "Aqueous Organic Waste" and mixed lipid/solvent streams to "Non-Halogenated Organic Waste".

  • Headspace Management: Fill the designated waste carboy to no more than 75% capacity .

    • Causality: Even stabilized aldehydes can slowly oxidize over weeks, consuming dissolved oxygen and potentially releasing trace gases. Adequate headspace prevents dangerous pressure accumulation.

  • Vented Capping: Use a vented cap (equipped with a PTFE membrane) for the waste carboy until EHS pickup.

  • EHS Manifesting: Label the container explicitly: "Contains 5-Hydroxy-4-oxopentanal (Reactive Aldehyde/Ketone). Stabilized at pH 7."

Spill Response & Decontamination

In the event of a localized spill of 5-OH-4-OPA on the benchtop:

  • Avoid Basic Absorbents: Do NOT use standard caustic spill kits (which often contain basic neutralizers). Exposing concentrated 5-OH-4-OPA to strong bases will catalyze a rapid, heat-generating aldol condensation.

  • Inert Absorption: Cover the spill with an inert, non-reactive absorbent such as vermiculite or clean lab sand.

  • Polar Wash: Because the molecule has a high Topological Polar Surface Area (54.4 Ų)[2], sweep up the solid absorbent, and wash the affected surface thoroughly with a highly polar solvent (70% Ethanol or DI Water) to ensure no reactive residue remains.

Sources

Handling

Personal protective equipment for handling 5-Hydroxy-4-oxopentanal

Standard Operating Procedure & PPE Guide: Handling 5-Hydroxy-4-oxopentanal Executive Summary & Chemical Profile 5-Hydroxy-4-oxopentanal (CAS: 31082-85-6) is a highly reactive, bifunctional organic compound containing bot...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Guide: Handling 5-Hydroxy-4-oxopentanal

Executive Summary & Chemical Profile

5-Hydroxy-4-oxopentanal (CAS: 31082-85-6) is a highly reactive, bifunctional organic compound containing both an aldehyde and an alpha-hydroxy ketone moiety. In environmental chemistry, it is widely recognized as a secondary ozonolysis product of squalene, a primary lipid found on human skin[1]. In drug development and synthetic chemistry, it serves as a critical intermediate—often synthesized from furfuryl alcohol via the Achmatowicz rearrangement—used to formulate polymeric nanogels for targeted drug delivery systems, such as doxorubicin carriers[2],[3].

Because it is a bifunctional electrophile, 5-hydroxy-4-oxopentanal requires stringent handling protocols. The compound readily undergoes nucleophilic attack by primary amines, leading to Schiff base formation and subsequent protein cross-linking. This mechanism is the root cause of its classification as a severe dermal, ocular, and respiratory irritant[4],[5].

Table 1: Quantitative Physicochemical Properties To understand the rationale behind the required Personal Protective Equipment (PPE), one must first analyze the compound's physical data[6]:

PropertyValueOperational & Safety Implication
CAS Number 31082-85-6Unique identifier for safety data sheet (SDS) cross-referencing.
Molecular Weight 116.11 g/mol Low molecular weight increases volatility potential in unventilated spaces.
XLogP3 -1.3Highly polar and hydrophilic; easily penetrates non-polar barrier materials.
Topological Polar Surface Area 54.4 ŲFacilitates rapid absorption through mucosal membranes and the corneal epithelium.

Personal Protective Equipment (PPE) Matrix & Causality

Do not rely on standard biological PPE when handling this chemical. Because 5-hydroxy-4-oxopentanal is highly polar (XLogP3 = -1.3), standard non-polar glove materials like natural rubber latex provide insufficient barrier protection and will rapidly swell or degrade.

Table 2: Glove Material Permeation & Selection

Glove Material Breakthrough Time Degradation Rating Clinical/Safety Implication
Butyl Rubber (≥0.3mm) > 480 min Excellent Recommended. Impermeable to highly polar ketones and aldehydes.
Nitrile (0.11mm) < 10 min Poor to Fair Incidental only. Rapid permeation by polar organics; doff immediately if splashed.

| Natural Rubber Latex | Not Recommended | Severe | Unsafe. Swells rapidly upon contact with bifunctional aldehydes. |

  • Hand Protection: Butyl rubber gloves are mandatory for continuous handling or volumetric transfers.

  • Eye Protection: Indirectly vented chemical splash goggles. The vapor phase of this compound causes severe ocular irritation via the cross-linking of corneal proteins; standard safety glasses leave the orbital area exposed to vapors.

  • Respiratory Protection: All handling must occur within a standard chemical fume hood (face velocity 80-100 fpm) or a hard-ducted Class II, Type B2 Biological Safety Cabinet. If ventilation fails or when handling large spills, a half-face respirator equipped with organic vapor (OV) cartridges (e.g., 3M 6001) is required.

  • Body Protection: A flame-resistant (FR) or standard heavy cotton lab coat with knit cuffs to prevent wrist exposure.

Hazard Mechanism & Mitigation Workflow

G cluster_0 Hazard Generation & Mechanism cluster_1 Mitigation & PPE Logic Squalene Squalene / Furfuryl Alcohol (Precursors) Oxidation Ozonolysis / Achmatowicz Rearrangement Squalene->Oxidation Target 5-Hydroxy-4-oxopentanal (Electrophilic Bifunctional) Oxidation->Target Toxicity Protein Cross-linking (Skin/Eye/Airway Irritation) Target->Toxicity Amine Alkylation PPE Butyl Rubber Gloves & Respirator (APF 10+) Target->PPE Barrier Protection Neutralization Sodium Bisulfite (NaHSO3) Adduct Formation Target->Neutralization Spill Response Safe Non-Toxic Aqueous Waste Neutralization->Safe Chemical Quenching

Workflow mapping the chemical hazard mechanism of 5-hydroxy-4-oxopentanal to its PPE mitigation.

Operational Workflow: Handling and Synthesis

This self-validating protocol ensures safety during the transfer and reaction of 5-hydroxy-4-oxopentanal for nanogel or polymer synthesis.

  • Preparation & Staging: Verify fume hood flow rate. Stage all glassware, 5-hydroxy-4-oxopentanal stock solutions, and quenching agents (e.g., 10% sodium bisulfite) inside the hood.

  • Volumetric Transfer: Use positive displacement pipettes for transfers. Causality: The high polarity and specific viscosity of the compound can cause standard air-displacement pipettes to drip, leading to unrecognized benchtop contamination.

  • Reaction Execution: When reacting 5-hydroxy-4-oxopentanal with polymeric amines, maintain the reaction vessel in an ice bath ( 0∘C ). Causality: Lowering the kinetic energy of the system suppresses the volatilization of the unreacted aldehyde, minimizing respiratory hazards before the cross-linking reaction is complete.

  • Routine Decontamination: Rinse all reusable glassware with a 10% Sodium Bisulfite ( NaHSO3​ ) solution before transferring it to the general washing sink.

Spill Management & Disposal Plan

Causality: Sweeping or wiping raw aldehyde spills increases the liquid's surface area, exponentially increasing vaporization and inhalation risks. Chemical quenching is strictly required before physical removal.

  • Evacuate & Isolate: Evacuate personnel from the immediate vicinity. Don butyl rubber gloves, splash goggles, and an OV respirator.

  • Containment: Surround the spill with an inert absorbent barrier (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust, which can react with oxidizers or concentrated aldehydes.

  • Chemical Neutralization: Liberally apply a freshly prepared 10% w/v Sodium Bisulfite ( NaHSO3​ ) solution directly to the spill, working from the outside in.

    • Validation Check: Wait 15 minutes. The bisulfite reacts directly with the aldehyde group to form a stable, non-volatile, and water-soluble bisulfite adduct. The elimination of the sharp, irritating odor serves as a self-validating indicator that the electrophilic hazard has been quenched.

  • Absorption & Removal: Scoop the neutralized slurry using a non-sparking polyethylene dustpan. Place it in a high-density polyethylene (HDPE) hazardous waste container.

  • Final Decontamination: Wash the spill surface with laboratory detergent and water, followed by a 70% ethanol wipe-down to remove any residual polar organics.

  • Waste Disposal: Label the container as "Aqueous Aldehyde/Bisulfite Adduct Waste" and dispose of it via the facility's regulated chemical waste management program.

References

  • PubChem. "5-Hydroxy-4-oxopentanal | C5H8O3 | CID 53873414 - Computed Properties." National Center for Biotechnology Information. Available at:[Link]

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